2-Hydroxyethyl Methacrylate
Description
Based on available data, the CIR Expert Panel concluded that...HEMA is safe as used in nail enhancement products when skin contact is avoided. Products containing these ingredients should be accompanied with directions to avoid skin contact, because of the sensitizing potential of Methacrylates.
This compound is a hydroxyester compound and a resin monomer used in desensitizing dentin. By applying this compound locally to sensitive teeth, sensitive areas in the teeth get sealed and block the dentinal tubules at the dentin surface from stimuli that cause pain. This prevents excitation of the tooth nerve and relieves pain caused by tooth hypersensitivity.
many of cited refs are for gel which refers to polymeric form of above cpd: POLYHYDROXYETHYL METHACRYLATE
Structure
3D Structure
Propriétés
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHKFSMXKNTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-16-5, 9016-69-7, 25736-86-1 | |
| Record name | Poly(2-hydroxyethyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25249-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol monomethacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol monomethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25736-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7022128 | |
| Record name | 2-Hydroxyethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear mobile liquid; [HSDB] Colorless liquid with an ester-like odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1114 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
67 °C @ 3.5 mm Hg, 250 °C (calculated) | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
97 °C (closed cup), 97 °C c.c. | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Miscible with water and soluble in common org solvents, Solubility in water: miscible | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.034 @ 25 °C/4 °C, 1.07 g/cm³ | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.5 | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.12 [mmHg], 0.126 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 17 | |
| Record name | 2-Hydroxyethyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1114 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Clear mobile liquid | |
CAS No. |
868-77-9, 12676-48-1 | |
| Record name | 2-Hydroxyethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methacrylic acid, 2-hydroxyethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E1I4IV47V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1724 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
FP: -12 °C | |
| Record name | 2-HYDROXYETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5442 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Physico-chemical properties of 2-Hydroxyethyl Methacrylate
An In-depth Technical Guide to the Physico-chemical Properties of 2-Hydroxyethyl Methacrylate (B99206) (HEMA)
Introduction
2-Hydroxyethyl Methacrylate, commonly known as HEMA, is a neutral, hydrophilic monomer with the chemical formula C6H10O3.[1][2] It is a colorless, viscous liquid that is perhaps the most widely studied and utilized neutral hydrophilic monomer in polymer science.[2][3] HEMA is an ester of methacrylic acid and ethylene (B1197577) glycol.[2][4] Its unique combination of a reactive methacrylate group and a hydrophilic hydroxyl group makes it an exceptionally versatile building block for the synthesis of a wide range of polymers.[5]
For researchers, scientists, and drug development professionals, HEMA is of particular interest due to its excellent biocompatibility and its ability to form hydrogels.[4][6] The homopolymer, poly(this compound) or pHEMA, is water-insoluble but can swell significantly in aqueous environments, a property that is fundamental to its use in biomedical applications.[3][7] These applications include the fabrication of soft contact lenses, drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.[3][8] This guide provides a comprehensive overview of the core physico-chemical properties of HEMA, detailed experimental protocols for their measurement, and logical workflows relevant to its application.
Core Physico-chemical Properties
The functional characteristics of HEMA and its subsequent polymers are dictated by its fundamental physico-chemical properties. These quantitative parameters are summarized in the tables below for ease of reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C6H10O3 | [1][2][9] |
| Molecular Weight | 130.14 g/mol | [10][11] |
| Appearance | Colorless, transparent liquid | [7][12][13] |
| Odor | Aromatic, ester-like | [10][14] |
| Density | 1.073 g/mL at 25°C | [4][10][11] |
| 1.07 g/cm³ at 20°C | [15] | |
| Refractive Index (n20/D) | 1.453 | [3][4] |
| 1.450 - 1.454 | [16] |
Table 2: Thermal Properties of this compound
| Property | Value | Source(s) |
| Melting Point | -12 °C | [9][10][15] |
| <-60 °C | [17] | |
| Boiling Point | 211 °C at 1013 hPa | [10][14] |
| 213 °C | [18][19] | |
| 67 °C at 3.5 mm Hg (4.6 hPa) | [4][17] | |
| 95 °C at 1.333 kPa | [9][12] | |
| Flash Point | 96 °C | [10][11] |
| 106 °C (closed cup) | [18] | |
| 108 - 109 °C (open cup) | [9][13][16] | |
| Heat of Polymerization | 49.8 kJ/mol (11.9 kcal/mol) | [20][21] |
| Glass Transition Temp. (Tg) of pHEMA | 55 °C | [9][22] |
Table 3: Viscosity and Vapor Pressure of this compound
| Property | Value | Temperature | Source(s) |
| Viscosity | 6.8 mPa·s | 20 °C | [10][11] |
| 5 mPa·s | 30 °C | [2][18] | |
| Vapor Pressure | 0.01 mm Hg | 25 °C | [4][23] |
| 0.08 hPa (0.06 mm Hg) | 20 °C | [15] | |
| 0.13 mbar (0.0975 mm Hg) | 25 °C | [18] | |
| 1.3 hPa (0.975 mm Hg) | 20 °C |
Table 4: Solubility and Other Properties of this compound
| Property | Value | Source(s) |
| Solubility in Water | Miscible | [17][24][25] |
| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol, methanol, and acetone. | [16][24][25] |
| Octanol/Water Partition Coefficient (log Kow) | 0.42 - 0.47 | [17][20] |
| Purity (Typical Commercial Grades) | ≥ 97.0% to ≥ 99.5% | [3][16] |
| Common Inhibitor | Monomethyl ether hydroquinone (B1673460) (MEHQ) | [10][11] |
Experimental Protocols
Accurate determination of HEMA's physico-chemical properties is critical for research and development. The following section outlines standard methodologies for measuring key parameters.
Density Measurement using a Pycnometer
-
Objective: To determine the density of HEMA at a specified temperature (e.g., 25°C).
-
Apparatus: A glass pycnometer of known volume, a precision balance (±0.0001 g), a constant temperature water bath.
-
Methodology:
-
Clean and dry the pycnometer thoroughly and record its empty mass (m1).
-
Fill the pycnometer with freshly distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium.
-
Adjust the water level to the pycnometer's calibration mark, dry the exterior, and record its mass (m2). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.
-
Empty and dry the pycnometer again. Fill it with HEMA, allow it to reach thermal equilibrium in the water bath, adjust the level to the mark, and record its mass (m3).
-
The density (ρ) of HEMA is calculated using the formula: ρ_HEMA = (m3 - m1) / V .
-
Viscosity Measurement using a Rotational Viscometer
-
Objective: To measure the dynamic viscosity of HEMA at various temperatures.
-
Apparatus: A rotational viscometer (e.g., Brookfield type), a temperature-controlled sample holder or water bath, appropriate spindle.
-
Methodology:
-
Calibrate the viscometer using a standard fluid of known viscosity.
-
Place a sufficient volume of HEMA into the sample holder and allow it to equilibrate to the target temperature (e.g., 20°C).
-
Select a spindle and rotational speed that will give a torque reading within the instrument's recommended range (typically 10-90%).
-
Immerse the spindle into the HEMA sample to the correct depth.
-
Start the motor and allow the reading to stabilize. Record the viscosity reading in millipascal-seconds (mPa·s).
-
Repeat the measurement at different temperatures as required.
-
Refractive Index Measurement using an Abbe Refractometer
-
Objective: To determine the refractive index of HEMA.
-
Apparatus: An Abbe refractometer with a circulating water bath for temperature control, a light source (typically a sodium D line, 589 nm).
-
Methodology:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Apply a few drops of the HEMA sample onto the lower prism.
-
Close the prisms and allow the sample to spread into a thin film and reach the target temperature (e.g., 20°C) via the circulating water bath.
-
Adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index directly from the instrument's scale.
-
Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, heat of polymerization, and the glass transition temperature (Tg) of the resulting pHEMA.
-
Apparatus: A Differential Scanning Calorimeter (DSC).
-
Methodology:
-
A. Melting Point:
-
Accurately weigh a small amount of HEMA (5-10 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Cool the sample to a low temperature (e.g., -80°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow. The melting point is identified as the peak of the endothermic event.
-
-
B. Heat of Polymerization:
-
Prepare a sample of HEMA with a suitable thermal initiator (e.g., benzoyl peroxide).
-
Place the sample in the DSC and heat it isothermally at a temperature sufficient to initiate polymerization (e.g., 70°C). Record the heat flow over time until the reaction is complete.
-
The total heat evolved (the area under the exothermic peak) is the heat of polymerization. To find the total reaction enthalpy, a subsequent dynamic scan is often performed to polymerize any remaining monomer.[26] The standard heat of polymerization for a methacrylate double bond is approximately 54.9 kJ/mol.[26]
-
-
Visualizations: Workflows and Logical Relationships
Visual diagrams are essential for understanding the synthesis, polymerization, and application logic of HEMA.
Caption: A simplified workflow for the industrial synthesis of HEMA.
Caption: The three key stages of HEMA free-radical polymerization.
Caption: Logical flow from HEMA's properties to its use in drug delivery.
Conclusion
This compound is a cornerstone monomer in the field of biomedical polymers. Its distinct physico-chemical properties—most notably its hydrophilicity, low toxicity, and capacity for polymerization into cross-linked networks—make it invaluable for advanced applications.[3][4] The data and protocols presented in this guide offer a foundational resource for professionals in drug development and materials science, enabling a deeper understanding and more effective utilization of HEMA in creating innovative solutions for medicine and beyond. Accurate characterization of these properties is the first step toward designing polymers with the precise swelling kinetics, mechanical strength, and release profiles required for next-generation therapies.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (HEMA) - Ataman Kimya [atamanchemicals.com]
- 3. polysciences.com [polysciences.com]
- 4. This compound CAS#: 868-77-9 [m.chemicalbook.com]
- 5. kowachemical.com [kowachemical.com]
- 6. polysciences.com [polysciences.com]
- 7. HEMA (this compound) - Ataman Kimya [atamanchemicals.com]
- 8. sanjaychemindia.com [sanjaychemindia.com]
- 9. This compound (HEMA) - Buy this compound, HEMA, cas no 868-77-9 Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
- 10. jamorin.com [jamorin.com]
- 11. adakem.com [adakem.com]
- 12. This compound (HEMA), CAS 868-77-9 [sellchems.com]
- 13. pt.tnjchem.com [pt.tnjchem.com]
- 14. Mobile [my.chemius.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. parchem.com [parchem.com]
- 17. ICSC 1724 - this compound [inchem.org]
- 18. fishersci.com [fishersci.com]
- 19. This compound (2-HEMA) - Ataman Kimya [atamanchemicals.com]
- 20. This compound | C6H10O3 | CID 13360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. atamankimya.com [atamankimya.com]
- 22. ysgroup.com.tw [ysgroup.com.tw]
- 23. echemi.com [echemi.com]
- 24. This compound [chembk.com]
- 25. solubilityofthings.com [solubilityofthings.com]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide to HEMA Monomer Purity Analysis for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies used to assess the purity of 2-hydroxyethyl methacrylate (B99206) (HEMA) monomer, a critical parameter for ensuring reproducibility and safety in research and development, particularly in the biomedical and pharmaceutical fields. The presence of impurities can significantly impact polymerization kinetics, the physicochemical properties of the resulting polymers, and biocompatibility. Therefore, robust analytical techniques are essential for the quality control of HEMA.
Core Analytical Techniques for HEMA Purity Assessment
The purity of HEMA is typically determined by quantifying the monomer itself and identifying and quantifying any impurities. The most common impurities include methacrylic acid (MAA), ethylene (B1197577) glycol dimethacrylate (EGDMA), and the inhibitor monomethyl ether hydroquinone (B1673460) (MEHQ).[1] For high-purity applications, such as in ophthalmic-grade materials, purity levels are expected to be ≥ 99.5%.[2] The selection of an appropriate analytical method depends on the specific requirements of the research, including the expected impurities, required sensitivity, and available instrumentation.
Gas Chromatography (GC)
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for HEMA purity analysis.[3]
Experimental Protocol: GC-FID for HEMA Purity
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column such as a CP-SIL 24 CB WCOT (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent bonded phase column is suitable.[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).[5][6]
-
Injector Temperature: Typically 250 °C to ensure complete vaporization of the sample.[7]
-
Detector Temperature: Typically 300 °C for stable FID response.[4]
-
Oven Temperature Program:
-
Sample Preparation: Dilute the HEMA sample in a suitable solvent such as acetone (B3395972) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.[8] A "dilute and shoot" approach is often sufficient.[9]
-
Quantification: Use an internal or external standard method for accurate quantification. The peak area of HEMA is compared to that of a known standard to determine its concentration and thus purity.
High-Performance Liquid Chromatography (HPLC)
HPLC with ultraviolet (UV) detection is a versatile technique for the analysis of non-volatile and thermally labile compounds. It is particularly useful for quantifying HEMA and its common non-volatile impurities like methacrylic acid.[10][11]
Experimental Protocol: HPLC-UV for HEMA and Methacrylic Acid Quantification
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used.[11]
-
Mobile Phase: A gradient elution is often employed for optimal separation.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate monobasic, pH adjusted to 2.8).[10][11]
-
Solvent B: Acetonitrile.
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds with increasing hydrophobicity. For example, start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30-40 °C.[10]
-
Detection Wavelength: 210-220 nm is suitable for detecting both HEMA and methacrylic acid.[10][12]
-
Sample Preparation: Dissolve the HEMA sample in the mobile phase starting solvent (e.g., a mixture of water and acetonitrile) to a concentration of about 0.1 - 1 mg/mL.[8] Ensure the sample is fully dissolved and filter through a 0.22 µm filter before injection.[8]
-
Quantification: Create a calibration curve using standards of known concentrations for HEMA and methacrylic acid to quantify their amounts in the sample.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of substances without the need for identical reference standards for each analyte.[13] It is highly accurate and can be used to determine the absolute purity of HEMA.[14]
Experimental Protocol: ¹H-qNMR for HEMA Purity Assay
-
Instrumentation: NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is preferable for better signal dispersion).
-
Internal Standard: Select an internal standard with a high purity (≥99%) that has a simple spectrum with at least one signal that does not overlap with any signals from HEMA or its impurities.[15] Suitable internal standards for ¹H-qNMR in organic solvents include maleic acid, 1,4-dinitrobenzene, and dimethyl sulfone.[14][16]
-
Solvent: Use a deuterated solvent in which both the HEMA sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).[13]
-
Sample Preparation:
-
Accurately weigh a specific amount of the HEMA sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer an exact volume of the solution into an NMR tube.[17]
-
-
NMR Acquisition Parameters: To ensure accurate quantification, specific acquisition parameters must be optimized, including:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to ensure full relaxation.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1).
-
Proper pulse calibration.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic, well-resolved peaks of both HEMA and the internal standard.
-
-
Purity Calculation: The purity of HEMA is calculated using the following formula:
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts HEMA and IS refer to HEMA and the internal standard, respectively.
-
Titration for Methacrylic Acid Content
A simple and cost-effective method for quantifying the acidic impurity, methacrylic acid, is through titration. Potentiometric titration is often preferred for its accuracy.
Experimental Protocol: Potentiometric Titration of Methacrylic Acid
-
Instrumentation: Potentiometer with a suitable electrode (e.g., a glass pH electrode).
-
Titrant: Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution.
-
Solvent: Dissolve the accurately weighed HEMA sample in a suitable solvent mixture, such as neutralized acetone or an aqueous solution with a pH around 5.5.[18][19]
-
Procedure:
-
Dissolve a known amount of the HEMA sample in the chosen solvent.
-
Titrate the solution with the standardized NaOH solution.
-
Record the volume of titrant added and the corresponding pH or potential.
-
Determine the equivalence point from the titration curve (the point of greatest inflection).
-
-
Calculation: The percentage of methacrylic acid is calculated based on the volume of NaOH used to reach the equivalence point.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the described analytical techniques.
Table 1: Comparison of Analytical Techniques for HEMA Purity Analysis
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | Titration |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. | Neutralization reaction between an acid and a base. |
| Primary Application | Quantification of HEMA and volatile impurities. | Quantification of HEMA and non-volatile impurities (e.g., methacrylic acid). | Absolute purity determination of HEMA. | Quantification of acidic impurities (methacrylic acid). |
| Selectivity | High | High | High | Moderate (quantifies total acidity) |
| Sensitivity | High (ppm to ppb levels) | High (ppm to ppb levels) | Moderate (requires mg quantities) | Moderate (dependent on concentration) |
| Sample Throughput | Moderate | Moderate to High | Low to Moderate | High |
| Cost (Instrument) | Moderate | Moderate to High | High | Low |
Table 2: Typical Performance Data for Impurity Analysis in HEMA
| Impurity | Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| Methacrylic Acid (MAA) | HPLC-UV | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |
| Titration | Dependent on titrant concentration and sample size | Dependent on titrant concentration and sample size | |
| Ethylene Glycol Dimethacrylate (EGDMA) | GC-FID | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |
| HPLC-UV | 0.5 - 2 µg/mL | 1 - 10 µg/mL | |
| Monomethyl Ether Hydroquinone (MEHQ) | HPLC-UV | 0.05 - 0.5 µg/mL | 0.2 - 2 µg/mL |
Note: LOD and LOQ values are estimates and can vary significantly depending on the specific instrumentation, method parameters, and matrix.[12][20][21]
Visualization of Workflows and Logical Relationships
Experimental Workflow for HEMA Purity Analysis
The following diagram illustrates a general workflow for the purity analysis of a HEMA monomer sample from receipt to final reporting.
Caption: General workflow for HEMA monomer purity analysis.
Decision-Making for Analytical Method Selection
The choice of analytical technique is guided by the specific research question. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting an analytical method for HEMA purity.
Conclusion
The purity of HEMA monomer is a critical factor in research applications, directly influencing the properties and performance of the resulting polymers. A multi-faceted analytical approach is often necessary for a comprehensive quality assessment. GC-FID and HPLC-UV are robust and widely accessible techniques for routine purity checks and the quantification of common impurities. For applications demanding the highest accuracy, qNMR provides an absolute measure of purity. Titration offers a simple and rapid method for determining the methacrylic acid content. By selecting the appropriate analytical methodology and adhering to detailed experimental protocols, researchers can ensure the quality and consistency of their HEMA monomer, leading to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. polysciences.com [polysciences.com]
- 3. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Glass Transition of Poly(HEMA): A Technical Guide for Researchers
An in-depth exploration of the glass transition temperature (Tg) of poly(2-hydroxyethyl methacrylate) (poly(HEMA)), a critical parameter for scientists and drug development professionals. This guide details the experimental methodologies for its determination, presents a comprehensive summary of factors influencing this property, and provides visual representations of key concepts.
The glass transition temperature (Tg) of a polymer marks the reversible transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound) (poly(HEMA)), a widely utilized biomaterial in drug delivery, contact lenses, and tissue engineering, a thorough understanding of its Tg is paramount for predicting its in-vivo performance, mechanical properties, and drug release kinetics. This technical guide provides a comprehensive overview of the Tg of poly(HEMA), with a focus on experimental determination and the key factors that modulate this critical thermal property.
Quantitative Analysis of Poly(HEMA) Glass Transition Temperature
The glass transition temperature of poly(HEMA) is not a fixed value but is highly sensitive to its physicochemical environment and composition. The following tables summarize the quantitative impact of various factors on the Tg of poly(HEMA), providing a valuable resource for comparative analysis.
| Factor | Condition | Tg (°C) | Measurement Technique |
| Pristine Poly(HEMA) | Dry, homopolymer | 87[1] | DSC |
| Dry, homopolymer | 103.74[1] | DSC | |
| Dry, homopolymer | 83[2] | DSC | |
| Dry, homopolymer | 88.2[3] | DSC | |
| Dry, homopolymer | 55[4] | Not Specified | |
| Water Content | Hydrogel | 84.5 - 94.6 (varying water content)[2] | Not Specified |
| Cross-linking | Virgin cross-linked poly(HEMA) | Higher than homopolymer[1] | DSC |
| Copolymerization | with Maleic Acid (MA) | 113 - 118 (increasing MA content)[1] | DSC |
| with N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) | Increased by 9% with 20% HPMA[5] | Not Specified | |
| with 2-Chloroquinyl Methacrylate (CQMA) | Decreased with increasing CQMA content[6] | DSC |
Experimental Protocols for Determining the Glass Transition Temperature
Accurate determination of the glass transition temperature is crucial for material characterization. The following are detailed methodologies for the three primary techniques used to measure the Tg of poly(HEMA): Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).
Differential Scanning Calorimetry (DSC)
DSC is the most common method for determining the Tg of polymers. It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q-series, Mettler Toledo DSC series).
Sample Preparation:
-
Accurately weigh 5-10 mg of dry poly(HEMA) sample into an aluminum DSC pan.
-
Seal the pan hermetically to prevent any moisture absorption or loss during the experiment.
-
Prepare an empty, hermetically sealed aluminum pan as a reference.
Experimental Procedure (based on ASTM D3418):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a low temperature, typically -50°C.
-
Heat the sample at a controlled rate, commonly 10°C/min or 20°C/min, to a temperature well above the expected Tg (e.g., 150°C).[7][8]
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan at the same rate. The Tg is determined from the second heating curve to erase any prior thermal history of the polymer.
Data Analysis: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve from the second heating scan.
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for determining the Tg. It measures the mechanical response of a material to an oscillatory force as a function of temperature. The Tg can be identified from the peak of the loss modulus (E") or the tan delta (δ) curve, or from the onset of the drop in the storage modulus (E').
Instrumentation: A dynamic mechanical analyzer (e.g., TA Instruments DMA series, PerkinElmer DMA 8000).
Sample Preparation:
-
Prepare a rectangular film or a cylindrical sample of poly(HEMA) with well-defined dimensions.
-
Ensure the sample is free of cracks or voids.
Experimental Procedure (based on ASTM D4065):
-
Mount the sample in the appropriate fixture (e.g., tensile, three-point bending).
-
Apply a small oscillatory strain at a fixed frequency (typically 1 Hz).
-
Ramp the temperature from a low temperature (e.g., 0°C) to a temperature above the Tg (e.g., 150°C) at a controlled heating rate (e.g., 2-5°C/min).
Data Analysis: The glass transition temperature is typically taken as the peak of the tan delta curve. It can also be determined from the peak of the loss modulus curve or the onset of the significant drop in the storage modulus curve.
Thermomechanical Analysis (TMA)
TMA measures the dimensional changes of a material as a function of temperature. The glass transition is detected as a change in the coefficient of thermal expansion.
Instrumentation: A thermomechanical analyzer (e.g., TA Instruments TMA series, Mettler Toledo TMA/SDTA).
Sample Preparation:
-
Prepare a small, flat sample of poly(HEMA).
-
Ensure the surfaces are parallel.
Experimental Procedure (based on ASTM E1545):
-
Place the sample on the TMA stage.
-
Apply a small, constant force to the sample using a probe (e.g., penetration or expansion probe).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) through the glass transition region.
Data Analysis: The glass transition temperature is determined as the onset of the change in the slope of the dimensional change versus temperature curve. This indicates the change in the coefficient of thermal expansion.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for Tg determination and the logical relationships of factors influencing the Tg of poly(HEMA).
Conclusion
The glass transition temperature of poly(HEMA) is a multifaceted property that is critical to its application in the biomedical and pharmaceutical fields. A comprehensive understanding of how factors such as water content, cross-linker density, and copolymerization affect the Tg is essential for the rational design of poly(HEMA)-based materials with tailored properties. The standardized experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible measurement of this vital parameter, enabling researchers and developers to optimize their formulations for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
An In-depth Technical Guide to 2-Hydroxyethyl Methacrylate (HEMA)
CAS Number: 868-77-9
This guide provides a comprehensive overview of 2-Hydroxyethyl Methacrylate (B99206) (HEMA), a key monomer in the development of advanced biomaterials for research, drug delivery, and tissue engineering. It covers its chemical properties, safety information, and detailed experimental protocols for its use in laboratory settings.
Core Properties and Safety Data
2-Hydroxyethyl Methacrylate is a hydrophilic monomer widely utilized for the synthesis of biocompatible polymers and hydrogels. Its unique chemical structure, featuring both a polymerizable methacrylate group and a reactive hydroxyl group, allows for extensive copolymerization and chemical modification.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1][2] |
| Molecular Weight | 130.14 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [4][5] |
| Odor | Ester-like | [1] |
| Density | 1.073 g/mL at 25°C | [1] |
| Melting Point | -12 °C | [1][5] |
| Boiling Point | 213 °C | [5] |
| Flash Point | 106 °C (closed cup) | [3][5] |
| Vapor Pressure | 0.13 mbar at 25 °C | [5] |
| Water Solubility | Soluble | [1][5] |
| Refractive Index | n20/D 1.453 | [1] |
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates several hazards that require careful handling and appropriate personal protective equipment (PPE) in a laboratory setting.[6]
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
Precautionary Statements: [7][8]
-
P261: Avoid breathing mist or vapors.
-
P264: Wash skin thoroughly after handling.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[5][8] HEMA is stabilized with a small amount of hydroquinone (B1673460) monomethyl ether to prevent spontaneous polymerization.[3][7]
Applications in Research and Drug Development
The biocompatibility and hydrophilicity of poly(this compound) (pHEMA) make it an invaluable material in the biomedical field.[9] Its applications are extensive and continue to be an active area of research.
-
Hydrogels for Drug Delivery: pHEMA hydrogels are widely used as matrices for the controlled release of therapeutic agents. Their porous structure allows for the encapsulation and subsequent diffusion of drugs.
-
Tissue Engineering Scaffolds: The ability of pHEMA to form soft, water-swollen networks that mimic native tissue makes it an excellent candidate for tissue engineering scaffolds, promoting cell adhesion and proliferation.[4][7]
-
Contact Lenses: One of the earliest and most successful applications of pHEMA was in the manufacturing of soft contact lenses due to its optical clarity and oxygen permeability.[9]
-
Dental Materials: HEMA is a common component in dental adhesives and composite resins.[8]
Experimental Protocols
Synthesis of pHEMA Hydrogels via Free-Radical Polymerization
This protocol describes a common method for the synthesis of pHEMA hydrogels for drug delivery applications.
Materials:
-
This compound (HEMA), monomer
-
Ethylene glycol dimethacrylate (EGDMA), cross-linker
-
Ammonium persulfate (APS), initiator
-
N,N,N′,N′-tetramethylethylenediamine (TEMED), accelerator
-
Distilled water
-
Nitrogen gas
Procedure:
-
Prepare a pre-polymerization solution by mixing HEMA monomer and EGDMA cross-linker in an aqueous solution according to the desired final concentrations.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (APS) and accelerator (TEMED) to the pre-polymerization solution.
-
Stir the solution continuously under a nitrogen atmosphere for 10 minutes to ensure homogeneity.
-
Transfer the solution into a mold (e.g., glass tubes) and seal it.
-
Allow the polymerization to proceed at room temperature overnight.
-
After polymerization is complete, wash the resulting hydrogel extensively with distilled water to remove any unreacted monomers and other reagents.
References
- 1. [Synthesis and properties of poly(hydroxyethyl methacrylate) hydrogel for IOL materials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 4. redalyc.org [redalyc.org]
- 5. Transparent and tough poly(this compound) hydrogels prepared in water/IL mixtures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Water based PHEMA hydrogels for controlled drug delivery [ouci.dntb.gov.ua]
- 9. Photoinitiated Polymerization of this compound by Riboflavin/Triethanolamine in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2-Hydroxyethyl Methacrylate (HEMA) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-hydroxyethyl methacrylate (B99206) (HEMA) in a variety of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where HEMA is utilized, offering both qualitative and methodological insights into its behavior in solution.
Introduction to 2-Hydroxyethyl Methacrylate (HEMA)
This compound (HEMA) is a versatile monomer widely used in the synthesis of polymers for a range of applications, including biomedical devices, hydrogels, contact lenses, and drug delivery systems.[1][2] Its chemical structure, featuring both a hydrophilic hydroxyl (-OH) group and a methacrylate ester group, imparts unique solubility properties that are critical to its function and application.[1][3] Understanding the solubility of HEMA in various organic solvents is paramount for its effective use in polymerization reactions, formulation development, and purification processes.
Qualitative Solubility of HEMA
Table 1: Qualitative Solubility of HEMA in Various Organic Solvents
| Solvent Class | Solvent | Solubility |
| Alcohols | Methanol | Soluble[5][6][7] |
| Ethanol | Miscible[4] | |
| Propanol | Soluble | |
| Butanol | Soluble | |
| Ketones | Acetone | Soluble[1] |
| Methyl Ethyl Ketone (MEK) | Soluble | |
| Esters | Ethyl Acetate | Soluble |
| Butyl Acetate | Information not available | |
| Ethers | Diethyl Ether | Soluble[1] |
| Tetrahydrofuran (THF) | Soluble[8] | |
| Aromatic Hydrocarbons | Toluene | Information not available |
| Xylene | Information not available | |
| Halogenated Hydrocarbons | Chloroform | Slightly Soluble[5][6][7] |
| Dichloromethane | Information not available | |
| Other Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble[8] |
Note: "Soluble" indicates that HEMA dissolves to a significant extent, while "miscible" implies solubility in all proportions. "Slightly soluble" suggests limited dissolution.
Factors Influencing HEMA Solubility
Several factors can influence the solubility of HEMA in organic solvents:
-
Polarity: The principle of "like dissolves like" is a primary determinant of HEMA's solubility. Its polar nature, due to the hydroxyl group, favors its dissolution in polar solvents.[1]
-
Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.[1] However, the specific temperature dependence for HEMA in various organic solvents is not well-documented in publicly available literature.
-
Hydrogen Bonding: The hydroxyl group of HEMA can form hydrogen bonds with protic solvents (e.g., alcohols) and accept hydrogen bonds from other solvents, which significantly contributes to its solubility.
-
Presence of Impurities: The presence of impurities, such as ethylene (B1197577) glycol dimethacrylate (a common impurity in commercial HEMA), can affect its solubility characteristics.
Experimental Protocols for Determining HEMA Solubility
Accurate determination of HEMA's solubility is crucial for many applications. The following section outlines a general experimental workflow and specific methodologies that can be employed.
General Experimental Workflow
The determination of a solute's solubility in a solvent typically follows a standardized procedure to ensure accuracy and reproducibility. The workflow diagram below illustrates the key steps involved in determining the solubility of HEMA in an organic solvent using the widely accepted shake-flask method.
References
- 1. This compound (HEMA), CAS 868-77-9 [sellchems.com]
- 2. This compound | C6H10O3 | CID 13360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 868-77-9: this compound | CymitQuimica [cymitquimica.com]
- 4. (Hydroxyethyl)methacrylate - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 868-77-9 [m.chemicalbook.com]
- 6. Cas 868-77-9,this compound | lookchem [lookchem.com]
- 7. 868-77-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Free Radical Polymerization Mechanism of 2-Hydroxyethyl Methacrylate (B99206) (HEMA)
This guide provides a comprehensive overview of the free radical polymerization of 2-hydroxyethyl methacrylate (HEMA), a cornerstone in the synthesis of biocompatible polymers for various applications, including hydrogels for contact lenses, tissue engineering scaffolds, and drug delivery systems.[1] The polymerization of HEMA is of significant interest due to the combination of its methacrylate group, which allows for relatively straightforward radical polymerization, and its hydroxyl group, which imparts hydrophilicity to the resulting polymer, poly(HEMA) or PHEMA.[1]
The Core Mechanism: A Three-Step Process
The free radical polymerization of HEMA, like other vinyl monomers, proceeds via a well-established three-stage mechanism: initiation, propagation, and termination.[1][2] This process is triggered by the generation of primary radicals from an initiator molecule, which can be activated thermally or photochemically.[3]
The initiation stage involves two key steps: the decomposition of an initiator to form primary free radicals, and the subsequent addition of these radicals to a HEMA monomer unit.
-
Initiator Decomposition: Common initiators for HEMA polymerization include benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN) for thermal initiation, and photoinitiators like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) or riboflavin/triethanolamine systems for photopolymerization.[1][2][3][4] The initiator decomposes under heat or light to generate primary radicals (R•).
-
Monomer Addition: The highly reactive primary radical then attacks the double bond of a HEMA monomer, forming a new, larger radical.
During the propagation stage, the newly formed monomer radical adds sequentially to a large number of HEMA monomer molecules, leading to the rapid growth of the polymer chain. This process continues, creating a macroradical.
The growth of the polymer chain is halted in the termination stage, where two growing macroradicals react with each other. This can occur through two primary mechanisms:
-
Combination (Coupling): The two macroradicals combine to form a single, longer polymer chain.
-
Disproportionation: One macroradical abstracts a hydrogen atom from the other, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.
Termination can also occur via primary radical termination, where a growing macroradical reacts with a primary radical from the initiator.[3]
Quantitative Data on HEMA Polymerization
The kinetics of HEMA polymerization are influenced by factors such as temperature, initiator concentration, and the presence of solvents or other additives. The following tables summarize key kinetic parameters from the literature.
Table 1: Kinetic and Diffusion-Controlled Parameters for Bulk Polymerization of HEMA with Benzoyl Peroxide (BPO) Initiator [1]
| Temperature (°C) | keff (s-1) | kp (L/mol·s) | kt (L/mol·s) |
| 52 | 0.00018 | 754.6 | 1.85 x 107 |
| 60 | 0.00042 | 924.6 | 2.13 x 107 |
| 72 | 0.00135 | 1221.7 | 2.67 x 107 |
| 82 | 0.00331 | 1515.9 | 3.19 x 107 |
keff: effective kinetic rate constant, kp: propagation rate constant, kt: termination rate constant
Table 2: Effect of Electric Field on Molecular Weight and Dispersity of PHEMA [2]
| Electric Field (kV cm-1) | Mn (kg mol-1) | Dispersity (Đ) |
| 0 | ~1000 | 1.73 |
| 14 | 58.0 | 1.07 |
| 28 | 52.0 | 1.10 |
| 60 | 48.0 | 1.15 |
| 100 | 45.0 | 1.20 |
| 140 | 41.0 | 1.26 |
Mn: number-average molecular weight, Đ: dispersity index (Mw/Mn)
Experimental Protocols for Characterization
A variety of analytical techniques are employed to monitor the polymerization process and characterize the resulting polymer.
-
Differential Scanning Calorimetry (DSC): This technique is widely used to continuously record the rate of polymerization by measuring the heat released during the exothermic reaction.[1]
-
Methodology: A small, precisely weighed sample of the HEMA monomer and initiator mixture is placed in a DSC pan. The sample is then heated to a specific isothermal temperature, and the heat flow is monitored over time. The rate of heat release is directly proportional to the rate of polymerization.
-
-
Raman Spectroscopy: This method allows for the real-time tracking of monomer conversion by monitoring the disappearance of the vinyl C=C bond peak.[3]
-
Methodology: A Raman probe is immersed in the reaction mixture. Spectra are collected at regular intervals, and the intensity of the characteristic vinyl peak is measured. The decrease in this peak's intensity is used to calculate the conversion of the monomer to polymer.
-
-
Dilatometry: This classic technique measures the volume contraction that occurs as the monomer is converted to the denser polymer.
-
Methodology: The reaction is carried out in a dilatometer, a vessel with a precision-bore capillary tube. As the polymerization proceeds, the volume of the reaction mixture decreases, causing the liquid level in the capillary to fall. The change in height is recorded over time and is proportional to the monomer conversion.
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the molecular weight and molecular weight distribution (dispersity) of the synthesized polymer.[2]
-
Methodology: A solution of the polymer is injected into a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores and elute later. The elution time is calibrated with polymer standards of known molecular weight to determine the Mn, Mw, and dispersity of the sample.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the chemical structure of the polymer and to calculate the final monomer conversion.[2]
-
Methodology: A sample of the final reaction mixture is dissolved in a suitable deuterated solvent (e.g., DMSO-d6). The 1H NMR spectrum is recorded. The disappearance of the vinyl proton signals from the monomer and the appearance of the polymer backbone signals are used to confirm polymerization and quantify the conversion.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of PHEMA.
Conclusion
The free radical polymerization of HEMA is a versatile and well-understood process that enables the synthesis of a wide range of hydrophilic polymers. By carefully controlling the reaction conditions, such as the choice of initiator, temperature, and other external stimuli, researchers can tailor the properties of the resulting PHEMA, including its molecular weight and dispersity, to suit specific applications in the biomedical and pharmaceutical fields. A thorough understanding of the underlying mechanism and the use of appropriate analytical techniques are crucial for the successful development of HEMA-based materials.
References
The Dual Role of Ethylene Glycol Dimethacrylate in HEMA Polymerization: From Impurity to Essential Crosslinker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethylene (B1197577) glycol dimethacrylate (EGDMA) is a bifunctional monomer that plays a critical and often intentional role in the polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA). While sometimes present as an impurity in HEMA monomer, its primary function in polymer chemistry is that of a crosslinking agent. The incorporation of EGDMA into a poly(HEMA) network profoundly influences the material's physicochemical properties, transforming it from a linear polymer into a three-dimensional hydrogel. This guide provides a comprehensive overview of the effects of EGDMA on HEMA polymerization, the resulting polymer characteristics, and its applications, particularly in the biomedical and pharmaceutical fields.
The Role of EGDMA in Poly(HEMA) Network Formation
HEMA is a monofunctional monomer, meaning it has one polymerizable methacrylate group. In contrast, EGDMA possesses two methacrylate functionalities, allowing it to act as a bridge between growing poly(HEMA) chains.[1] This creates a chemically crosslinked, three-dimensional network structure.[1] The concentration of EGDMA is a critical parameter that dictates the crosslinking density of the resulting hydrogel, which in turn governs its macroscopic properties.
Impact on Polymerization Kinetics
The presence of a dimethacrylate crosslinker like EGDMA can affect the polymerization kinetics of HEMA. The polymerization rate's dependence on the initiation rate may deviate from the classical square-root relationship due to chain-length-dependent termination.[2] The introduction of a crosslinking agent can lead to the formation of shorter kinetic chains, which enhances termination and can slow the initial polymerization rate.[2] Differential scanning calorimetry (DSC) is a common technique used to monitor the exothermic nature of HEMA polymerization and study its kinetics in the presence of crosslinkers like EGDMA.[3]
Influence of EGDMA Concentration on Poly(HEMA) Hydrogel Properties
The deliberate addition of EGDMA allows for the precise tuning of poly(HEMA) hydrogel properties to suit specific applications.
Swelling Behavior
One of the most significant effects of EGDMA concentration is on the swelling behavior of the hydrogel. As a hydrophilic polymer, poly(HEMA) absorbs water, but the extent of this absorption is limited by the crosslinks. A higher concentration of EGDMA leads to a higher crosslinking density, which results in a tighter polymer network with smaller mesh sizes. This physically restricts the influx of water, leading to a lower equilibrium water content and a decreased swelling ratio.[4][5] This relationship is crucial for applications where dimensional stability is important, such as in contact lenses or drug delivery devices.[4][6]
Mechanical Properties
The mechanical integrity of poly(HEMA) hydrogels is directly proportional to the EGDMA concentration. Increased crosslinking results in a more rigid and robust material with enhanced mechanical properties, including a higher storage modulus (E') and tensile strength.[1][7] However, this increased stiffness is often accompanied by a decrease in flexibility and fracture toughness.[8] The choice of EGDMA concentration, therefore, represents a trade-off between strength and elasticity.
Thermal Properties
The glass transition temperature (Tg) of poly(HEMA) is also influenced by the presence of EGDMA. A higher crosslinking density restricts the mobility of the polymer chains, leading to an increase in the Tg of the dry polymer network.[7]
Drug Delivery Applications
In the context of drug delivery, EGDMA concentration is a key factor in controlling the release kinetics of encapsulated therapeutics. The decreased mesh size and lower swelling ratio of highly crosslinked hydrogels create a more tortuous path for drug diffusion, resulting in a slower and more sustained release profile.[4][5] This allows for the development of controlled-release formulations for various drugs, such as antibiotics for treating conditions like periodontitis.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of EGDMA on the properties of poly(HEMA) hydrogels as reported in various studies.
| EGDMA Concentration (mol %) | Swelling in ACSF at 37°C (% w/w) | Storage Modulus (E') at 37°C (MPa) - Swollen | Glass Transition Temperature (Tg) (°C) - Dry |
| 8 | 32 | 7 | - |
| 12 | - | 98 | - |
| 16 | 18 | 342 | - |
Data adapted from a study on highly cross-linked, physiologically responsive polymer networks.[7]
| EGDMA/HEMA Molar Ratio | Molecular Weight between Crosslinks (Mc) (daltons) | Mesh Size (ξ) (Å) |
| 0.005 | 3700 | 35.6 |
| 0.010 | - | - |
| 0.0128 | - | - |
| 0.025 | - | - |
| 0.050 | 800 | 16.2 |
Data adapted from a study on the structure of highly crosslinked poly(2-hydroxyethyl methacrylate) hydrogels.[6]
Experimental Protocols
Free-Radical Polymerization of p(HEMA-co-EGDMA) Hydrogels
This protocol describes a typical method for synthesizing p(HEMA-co-EGDMA) hydrogels via free-radical polymerization.
Materials:
-
This compound (HEMA), monomer
-
Ethylene glycol dimethacrylate (EGDMA), crosslinker
-
N,N,N′,N′-tetramethylethylenediamine (TEMED), accelerator
-
Ammonium persulfate (APS), initiator
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare an aqueous solution of HEMA containing the desired molar ratio of EGDMA.
-
Purge the pre-polymerization solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the accelerator (TEMED) and initiator (APS) to the solution. A typical concentration is 20 μL of TEMED and 10 mg of APS.
-
Stir the solution continuously under a nitrogen atmosphere for 10 minutes.
-
Transfer the solution into a suitable mold (e.g., glass tubes or between two glass plates with a spacer).
-
Seal the mold and allow the polymerization to proceed at a controlled temperature (e.g., room temperature or elevated temperatures like 60°C) for a specified duration (e.g., 12-24 hours).[4][6]
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with deionized water to remove any unreacted monomers, initiator, and accelerator.[9]
Swelling Studies
Procedure:
-
Prepare disc-shaped samples of the p(HEMA-co-EGDMA) hydrogel with known initial dry weight (Wd).
-
Immerse the samples in a specific swelling medium (e.g., deionized water, phosphate-buffered saline, or artificial cerebrospinal fluid) at a constant temperature (e.g., 37°C).[4][7]
-
At regular time intervals, remove the samples from the medium, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).
-
Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio or equilibrium water content using the appropriate formula.
Mechanical Testing (Dynamic Mechanical Analysis - DMA)
Procedure:
-
Prepare rectangular samples of the hydrogel with precise dimensions.
-
For testing in the swollen state, condition the samples by immersing them in the desired fluid (e.g., artificial cerebrospinal fluid) at the test temperature (e.g., 37°C) for 24 hours to reach equilibrium swelling.[7]
-
Mount the sample in the DMA instrument.
-
Perform the analysis in the desired mode (e.g., submersion mode for swollen samples) over a specific temperature range or at a constant temperature to determine properties like storage modulus (E'), loss modulus (E''), and tan delta.[7]
Visualizations
Caption: Free-radical polymerization of HEMA with EGDMA as a crosslinker.
Caption: Experimental workflow for p(HEMA-co-EGDMA) hydrogel synthesis and characterization.
Caption: Relationship between EGDMA concentration and hydrogel properties.
Conclusion
The presence of ethylene glycol dimethacrylate, whether as an impurity or a deliberately added crosslinker, is a determining factor in the final properties of poly(HEMA) materials. By controlling the concentration of EGDMA, researchers and drug development professionals can precisely engineer poly(HEMA) hydrogels with tailored swelling, mechanical, and drug release characteristics. This versatility makes p(HEMA-co-EGDMA) a valuable platform for a wide range of biomedical applications, from soft contact lenses to sophisticated drug delivery systems. A thorough understanding of the role of EGDMA is therefore essential for the rational design and optimization of these advanced materials.
References
- 1. Hydroxyethyl methacrylate and ethylene glycol dimethacrylate [fangdachem.com]
- 2. Polymerization kinetics of HEMA/DEGDMA: using changes in initiation and chain transfer rates to explore the effects of chain-length-dependent termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymerization Kinetics of Poly(this compound) Hydrogels and Nanocomposite Materials | MDPI [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of highly crosslinked poly(this compound) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Cross-Linked, Physiologically Responsive, Mechanically Adaptive Polymer Networks Made by Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Hydrophilic Properties of Poly(2-Hydroxyethyl Methacrylate) (pHEMA)
Poly(this compound), commonly known as pHEMA, is a hydrophilic polymer that has garnered significant attention in the biomedical field since its revolutionary application in soft contact lenses in 1960.[1][2] Its inherent biocompatibility, excellent optical transparency, and tunable hydrophilicity make it a cornerstone material for a wide array of applications, including drug delivery systems, tissue engineering scaffolds, and wound dressings.[1][3][4]
This technical guide provides a comprehensive overview of the core hydrophilic properties of pHEMA, detailing the experimental protocols for their characterization and the factors that influence them.
Core Hydrophilic Properties: Quantitative Analysis
The hydrophilicity of pHEMA is primarily characterized by its ability to absorb and retain water, which is quantified by its water content and swelling behavior, and by the wettability of its surface, measured by the water contact angle.
Equilibrium Water Content (EWC) and Swelling Ratio
When a dry pHEMA hydrogel is placed in an aqueous environment, it absorbs water and swells, eventually reaching a state of equilibrium. The amount of water within the swollen polymer network is a critical parameter that affects its mechanical properties, biocompatibility, and permeability to oxygen and solutes like drugs.[1][5]
-
Equilibrium Water Content (EWC): This represents the weight percentage of water in the hydrogel at swelling equilibrium.
-
Swelling Ratio: This value describes the amount of water a hydrogel can absorb relative to its dry weight.
The hydrophilicity of pHEMA can be significantly altered through copolymerization with other monomers or by adjusting the crosslinking density.[6][7] For instance, incorporating more hydrophilic monomers increases the water content, while increasing the concentration of the cross-linking agent typically forms a tighter polymer network with a lower capacity for swelling.[7][8]
| Material Composition | Cross-linker | Equilibrium Water Content (EWC) (%) | Swelling Ratio / Water Uptake | Reference |
| Pure pHEMA | - | 30.36% | - | [5] |
| Pure pHEMA | - | 32 - 43% | - | [1] |
| Pure pHEMA | Ethylene glycol dimethacrylate (EGDMA) | ~40% | - | [9] |
| pHEMA | - | - | Absorbs 5x its own weight | [10] |
| pHEMA-co-Gelatin Methacryloyl (GelMA) | - | 52.3% - 74.4% | - | [5] |
| pHEMA-co-Methyl Methacrylate (B99206) (MMA) | - | 42% - 57% | - | [11] |
| pHEMA-co-Vinyl Amine (VAm) | - | > 96% | - |
Surface Wettability and Water Contact Angle
Surface wettability is a crucial property for biomedical applications as it governs the initial interactions with biological fluids and cells. It is commonly assessed by measuring the water contact angle, where a lower angle indicates a more hydrophilic, or more wettable, surface.[12] Pure pHEMA is moderately hydrophilic, but its surface properties can be readily modified.
| Material | Water Contact Angle (°) | Notes | Reference |
| pHEMA (synthesized with 44% water) | 50.8° ± 15.4° | Angle decreases as water content in the reaction mixture increases. | [13] |
| pHEMA (electro-synthesized) | 61° ± 5° | Slightly more hydrophobic than UV photopolymerized pHEMA. | [14] |
| pHEMA-based hydrogel (Reference) | 92.25° ± 1.56° | Indicates relatively poor initial wettability. | [15] |
| pHEMA copolymerized with silane (B1218182) monomers | 62.5° ± 1.99° | Significant decrease in contact angle, improving wettability. | [15] |
Experimental Protocols
Reliable and reproducible characterization of hydrophilic properties is essential for material development and quality control.
Determination of Equilibrium Water Content and Swelling Ratio
This gravimetric method is the standard for quantifying a hydrogel's water absorption capacity.
Methodology:
-
Preparation: Synthesize pHEMA hydrogel samples of a defined geometry (e.g., discs or cylinders).
-
Drying: Lyophilize the hydrogels or dry them in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved. This is the dry weight (Wd).
-
Swelling: Immerse the dry hydrogel samples in an aqueous solution of interest (e.g., deionized water or phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C).
-
Equilibration: Allow the hydrogels to swell until they reach equilibrium, which can take from several hours to days depending on the hydrogel's composition and dimensions.[9] Periodically remove the samples, gently blot the surface with a lint-free wipe to remove excess water, and weigh. Equilibrium is reached when the weight remains constant over successive measurements. This is the swollen weight (Ws).
-
Calculation:
-
Equilibrium Water Content (EWC %): EWC (%) = [(Ws - Wd) / Ws] * 100
-
Swelling Ratio: Swelling Ratio = (Ws - Wd) / Wd[9]
-
Water Contact Angle Measurement
Sessile-drop goniometry is the most common technique for determining the static contact angle and assessing surface wettability.[16]
Methodology:
-
Sample Preparation: A flat, smooth, and dry pHEMA sample surface is required.
-
Droplet Deposition: A microliter syringe is used to gently deposit a small droplet of high-purity water onto the sample surface.
-
Imaging: A high-resolution camera, positioned parallel to the surface, captures a profile image of the droplet.
-
Analysis: The image is analyzed using software that fits a mathematical equation to the shape of the drop and calculates the angle formed at the three-phase (solid, liquid, air) interface.[16]
-
Reproducibility: The measurement should be repeated on at least three different locations on the sample surface to ensure statistical validity. For dynamic wettability, advancing and receding contact angles can be measured by systematically adding and withdrawing liquid from the droplet.[16]
Visualizations: Workflows and Relationships
Experimental Workflow for Hydrophilicity Characterization
The following diagram outlines the typical experimental sequence for synthesizing and characterizing the hydrophilic properties of pHEMA hydrogels.
Caption: Experimental workflow for pHEMA synthesis and characterization.
Factors Influencing pHEMA Hydrophilicity
The hydrophilic properties of pHEMA are not fixed but can be precisely tuned by controlling various synthesis parameters. This diagram illustrates the key relationships.
Caption: Factors influencing the hydrophilic properties of pHEMA hydrogels.
Relevance to Drug Delivery
The hydrophilic nature of pHEMA is central to its application in controlled drug delivery. The polymer network acts as a reservoir for therapeutic agents.
-
Drug Loading: Hydrophilic drugs can be loaded into the pHEMA matrix by soaking the hydrogel in a concentrated drug solution. The drug molecules diffuse into the water-filled pores of the network.
-
Drug Release Mechanism: The primary mechanism of release for hydrophilic drugs from pHEMA is diffusion-controlled. As the hydrogel is placed in a biological environment, water from the surroundings diffuses into the matrix, and simultaneously, the entrapped drug molecules diffuse out into the surrounding medium.[2] The rate of this release is heavily dependent on the hydrogel's EWC and swelling ratio; a higher water content generally leads to a faster release rate due to increased polymer chain mobility and a larger effective mesh size for diffusion.[17]
By tuning the hydrophilicity—for example, by altering the cross-linker concentration—the swelling behavior and, consequently, the drug release kinetics can be precisely controlled, making pHEMA a versatile platform for developing tailored drug delivery systems.[18][19]
References
- 1. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pHEMA: An Overview for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. worldscientific.com [worldscientific.com]
- 8. Swelling equilibria for cationic this compound (HEMA)-based hydrogels (Technical Report) | OSTI.GOV [osti.gov]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 12. biolinchina.com [biolinchina.com]
- 13. Fabrication and characterization of pHEMA hydrogel conduit containing GelMA-HaMA IPN for peripheral nerve regeneration [explorationpub.com]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications [mdpi.com]
- 16. users.aalto.fi [users.aalto.fi]
- 17. researchgate.net [researchgate.net]
- 18. abmproceedings.com.br [abmproceedings.com.br]
- 19. dergipark.org.tr [dergipark.org.tr]
Core Principles of HEMA Hydrogel Formation: A Technical Guide
Hydrogels composed of poly(2-hydroxyethyl methacrylate) (pHEMA) are a cornerstone in the field of biomaterials, prized for their excellent biocompatibility, high water content, and tunable physicochemical properties that mimic soft tissues.[1][2] Their application spans from contact lenses and drug delivery systems to advanced tissue engineering scaffolds.[1][3] This guide provides an in-depth exploration of the fundamental principles governing the formation of HEMA hydrogels, tailored for researchers, scientists, and professionals in drug development.
The Polymerization Engine: Free-Radical Polymerization
The transformation of liquid HEMA monomer into a solid, three-dimensional hydrogel network is primarily achieved through free-radical polymerization .[4][5] This chain-reaction mechanism consists of three fundamental stages: initiation, propagation, and termination.
-
Initiation: The process begins with the generation of free radicals from an initiator molecule. This can be triggered by thermal energy, a redox reaction, or ultraviolet (UV) light.[6][7] Common initiators include azobisisobutyronitrile (AIBN) for thermal polymerization, ammonium (B1175870) persulfate (APS) often paired with an accelerator like N,N,N′,N′-tetramethylethylenediamine (TEMED) for redox initiation, and photoinitiators like Irgacure for photopolymerization.[3][8][9] The initiator radical then attacks the vinyl bond (C=C) of a HEMA monomer, creating a monomer radical.
-
Propagation: The newly formed monomer radical reacts with subsequent HEMA monomers, rapidly extending the polymer chain. This process continues, adding thousands of monomer units in a very short time.
-
Termination: The growth of polymer chains ceases when two free radicals react with each other, either by combination or disproportionation, resulting in a stable, non-reactive polymer chain.
Caption: The three stages of free-radical polymerization.
Building the 3D Network: The Role of Crosslinking
Uncrosslinked pHEMA chains are soluble in certain solvents.[3] To create a stable, water-insoluble hydrogel that swells instead of dissolving, a crosslinking agent is introduced during polymerization.[10] Crosslinkers are typically multifunctional monomers that can react with two or more growing polymer chains, covalently bonding them together to form a three-dimensional network.[10]
The most common crosslinker for HEMA hydrogels is ethylene glycol dimethacrylate (EGDMA) .[2][10] The choice and concentration of the crosslinker are critical variables that dictate the final properties of the hydrogel. The crosslinking density—the number of crosslinks per unit volume—is directly proportional to the hydrogel's elastic modulus and inversely proportional to its swelling capacity and mesh (pore) size.[11]
Caption: Formation of a 3D hydrogel network from monomers and crosslinkers.
Tailoring Hydrogel Properties: Key Influencing Factors
The versatility of HEMA hydrogels stems from the ability to tune their properties by manipulating formulation and process variables. The relationship between these variables and the resulting material characteristics is a key consideration for any application.
Crosslinker Concentration and Type
Increasing the concentration of the crosslinker leads to a more densely crosslinked network. This results in a material that is mechanically stiffer (higher elastic modulus) but swells less (lower equilibrium water content).[9][11] The chemical structure of the crosslinker also plays a significant role. For instance, using longer, more flexible crosslinking agents can increase water absorption compared to shorter, more rigid ones at the same molar concentration.[3][12]
Table 1: Effect of Crosslinker Type and Concentration on HEMA Hydrogel Properties
| Crosslinker System | Young's Modulus (MPa) | Toughness (kJ/m³) | Equilibrium Water Content (%) | Reference |
|---|---|---|---|---|
| EGDMA / VM (1:3.2 mol/mol) | 0.25 - 59.4 | Up to 519 | Not Specified | [11] |
| EGDMA (8 mol%) | Not Specified | Not Specified | ~32 | [9] |
| EGDMA (12 mol%) | Not Specified | Not Specified | ~25 | [9] |
| EGDMA (16 mol%) | Not Specified | Not Specified | ~18 | [9] |
VM: Vinyl Methacrylate (B99206)
Co-monomer Composition
Copolymerizing HEMA with other monomers is a common strategy to modify hydrogel properties. Incorporating a hydrophobic co-monomer, such as methyl methacrylate (MMA), decreases the overall hydrophilicity of the network.[13] This leads to a lower water content, a less porous structure, and a significant increase in mechanical stiffness.[13][14]
Table 2: Effect of MMA Co-monomer Concentration on p(HEMA-co-MMA) Hydrogel Properties
| HEMA:MMA Ratio | Compressive Strength (MPa) | Compressive Modulus (kPa) | Average Pore Diameter (μm) | Reference |
|---|---|---|---|---|
| 80:20 (HC20) | 1.08 | 15.14 | 2.93 | [14] |
| 70:30 (HC30) | 1.80 | 28.41 | 1.06 | [14] |
| 60:40 (HC40) | 2.45 | 94.00 | 0.17 |[14] |
Polymerization Solvent (Porogen)
The solvent in which polymerization occurs acts as a porogen (pore-forming agent). Polymerizing HEMA, which is water-soluble, in an aqueous system where pHEMA is insoluble, leads to phase separation as the polymer chains grow.[13] This process creates a porous, sponge-like morphology. The final pore size and structure can be controlled by factors like the initial monomer concentration and the presence of co-solvents.[14][15]
Experimental Protocols
Precise and reproducible methodologies are critical for fabricating HEMA hydrogels with desired properties. Below are representative protocols for synthesis and characterization.
Protocol: Thermal Synthesis of pHEMA Hydrogel
This protocol is adapted from a method for preparing pHEMA hydrogels via thermal-initiated bulk polymerization.[16]
-
Monomer Purification: Purify HEMA monomer using vacuum distillation to remove inhibitors.
-
Preparation of Reaction Mixture: In a suitable vial, dissolve the crosslinker (e.g., 0.04 g EGDMA) and initiator (e.g., 0.04 g AIBN) in the purified HEMA monomer (e.g., 9.92 g).
-
Mixing: Mix the resulting solution thoroughly for at least 30 minutes to ensure homogeneity.
-
Molding: Inject the solution into a mold constructed from two glass plates separated by a Teflon spacer of the desired thickness (e.g., 0.20 mm).
-
Polymerization: Place the mold in an oven and heat at 90°C for 5 hours to facilitate polymerization.
-
Purification: After polymerization, remove the hydrogel sample from the mold. Place it in a large volume of de-ionized water for 2 days, changing the water frequently (e.g., three times daily), to dialyze out any unreacted monomer and initiator.[16]
-
Drying: For dry weight measurements or subsequent processing, immerse the purified hydrogel in boiling water for 15 minutes, then dry at 40°C overnight.[16]
Protocol: Swelling Characterization
The swelling ratio or equilibrium water content (EWC) is a fundamental property of hydrogels.
-
Initial Weighing: Weigh a sample of the dry hydrogel (Wd).
-
Hydration: Immerse the dry hydrogel in a buffered solution (e.g., phosphate-buffered saline, PBS, pH 7.4) or distilled water at a specified temperature (e.g., 37°C).[8]
-
Equilibrium: Allow the hydrogel to swell until it reaches equilibrium, which may take several hours to days. Periodically remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (Ws). Equilibrium is reached when the weight remains constant over successive measurements.
-
Calculation: Calculate the swelling ratio or EWC using the following formula:
-
Swelling Ratio (%) = [(Ws - Wd) / Wd] × 100
-
EWC (%) = [(Ws - Wd) / Ws] × 100
-
Visualization of Experimental Workflow
A systematic workflow is essential for reproducible hydrogel synthesis and characterization.
Caption: A typical workflow from hydrogel synthesis to characterization.
Conclusion
The formation of HEMA hydrogels is a well-understood process governed by the principles of free-radical polymerization and covalent crosslinking. The remarkable tunability of these hydrogels is achieved through the careful selection of monomers, crosslinkers, and polymerization conditions. By controlling variables such as crosslinker density, co-monomer ratios, and solvent environment, researchers can precisely engineer pHEMA hydrogels with specific mechanical strengths, swelling behaviors, and porous architectures, making them highly adaptable materials for a wide array of biomedical and pharmaceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. cellgs.com [cellgs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Highly Cross-Linked, Physiologically Responsive, Mechanically Adaptive Polymer Networks Made by Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 11. The effect of heterobifunctional crosslinkers on HEMA hydrogel modulus and toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 14. Poly(HEMA-co-MMA) Hydrogel Scaffold for Tissue Engineering with Controllable Morphology and Mechanical Properties Through Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 3.2. Synthesis of HEMA-Based Hydrogels [bio-protocol.org]
Unraveling the Thermal Stability of PHEMA: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Thermal Degradation Behavior of Poly(2-hydroxyethyl methacrylate) (PHEMA) Polymers.
Poly(this compound) (PHEMA), a hydrophilic polymer renowned for its biocompatibility, plays a pivotal role in a myriad of biomedical applications, including contact lenses, drug delivery systems, and tissue engineering scaffolds. A comprehensive understanding of its thermal degradation behavior is paramount for ensuring the stability, safety, and efficacy of PHEMA-based products, particularly during manufacturing, sterilization, and long-term storage. This technical guide provides a detailed exploration of the thermal degradation of PHEMA, consolidating quantitative data, outlining experimental protocols, and visualizing key degradation pathways.
Thermal Degradation Profile of PHEMA
The thermal stability of PHEMA is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the mass loss of a material as a function of temperature, providing insights into its decomposition kinetics, while DSC detects changes in heat flow, revealing information about phase transitions such as the glass transition temperature (Tg).
Thermogravimetric Analysis (TGA)
TGA thermograms of PHEMA generally exhibit a single-stage decomposition process. The degradation of the polymer backbone occurs in a temperature range of approximately 210°C to 400°C.[1] The onset temperature of degradation and the temperature of maximum weight loss are influenced by factors such as the heating rate and the molecular weight of the polymer. Slower heating rates generally result in lower decomposition temperatures.[2]
Below is a summary of quantitative data obtained from TGA of PHEMA under a nitrogen atmosphere.
| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Temperature of Maximum Degradation Rate (°C) | Reference |
| 5 | ~319 | ~347 (first stage), ~414 (second stage) | [3] |
| 10 | ~300 | ~360 | [4] |
| 10 | Not Specified | ~275 | [5] |
| 20 | Not Specified | Not Specified | [6] |
Note: The values presented are approximate and can vary based on the specific characteristics of the PHEMA sample and the experimental conditions.
Differential Scanning Calorimetry (DSC)
DSC analysis of PHEMA is crucial for determining its glass transition temperature (Tg), which is a key parameter influencing its mechanical properties. The reported Tg of PHEMA typically falls within the range of 87°C to 103.74°C.[1][7] This variation can be attributed to differences in polymer synthesis, molecular weight, and the presence of moisture.
| Glass Transition Temperature (Tg) (°C) | Reference |
| 87 | [1][8] |
| 88.2 | [5] |
| 95 | [9] |
| 103.74 | [7] |
Experimental Protocols
Accurate and reproducible characterization of the thermal degradation of PHEMA relies on standardized experimental protocols. This section details the methodologies for TGA, DSC, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of PHEMA.
Methodology:
-
Sample Preparation: A small sample of PHEMA (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., platinum or alumina).[10]
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[10]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[10][11]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of degradation, the temperature of maximum degradation rate, and the percentage of residual mass.[11]
Experimental Workflow for TGA
Caption: A streamlined workflow for performing TGA on PHEMA samples.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of PHEMA.
Methodology:
-
Sample Preparation: A small, uniform sample of PHEMA (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.[12][13]
-
Instrument Setup: The DSC instrument is calibrated using a standard material with a known melting point (e.g., indium). An empty, sealed aluminum pan is used as a reference.[12]
-
Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle. A typical program involves heating from ambient temperature to a temperature above the expected Tg at a controlled rate (e.g., 10-20°C/min), followed by controlled cooling, and a second heating scan.[12][13] The second heating scan is typically used to determine the Tg, as it eliminates the thermal history of the sample.
-
Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.[7]
Experimental Workflow for DSC
Caption: A standard workflow for determining the Tg of PHEMA using DSC.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of PHEMA thermal degradation.
Methodology:
-
Sample Preparation: A very small amount of PHEMA (typically 100-500 µg) is placed in a pyrolysis sample cup.
-
Instrument Setup: The pyrolyzer is coupled to a GC-MS system. The pyrolysis temperature is set to a specific value (e.g., 500-700°C) to induce thermal fragmentation of the polymer.[14]
-
Pyrolysis and Separation: The sample is rapidly heated in the pyrolyzer, and the resulting degradation products are transferred to the GC column by a carrier gas (e.g., helium). The products are then separated based on their boiling points and affinity for the column's stationary phase.
-
Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to a library of known compounds for identification.[15]
Experimental Workflow for Py-GC-MS
Caption: The analytical workflow for identifying PHEMA degradation products.
Thermal Degradation Pathways of PHEMA
The thermal degradation of PHEMA is a complex process involving multiple reaction pathways. The primary mechanism is depolymerization, leading to the formation of the HEMA monomer.[16] However, side-chain ester decomposition also occurs, resulting in a variety of other degradation products.
The main reactions proposed for the thermal degradation of PHEMA include:
-
Depolymerization: Chain scission leading to the release of the 2-hydroxyethyl methacrylate (B99206) monomer. This is the dominant degradation pathway.
-
Ester Decomposition: Scission of the ester group in the side chain, which can lead to the formation of methacrylic acid and ethylene (B1197577) glycol.
-
Intramolecular Cyclization: Formation of cyclic structures, such as lactones, through intramolecular reactions of the side chain.
-
Cross-linking: At higher temperatures, cross-linking reactions can occur, leading to the formation of a char residue.[16]
Key Degradation Products Identified by Py-GC-MS:
-
This compound (HEMA) - the primary product
-
Methacrylic acid
-
Ethylene glycol
-
Ethylene glycol dimethacrylate (EGDMA)
-
Acetaldehyde
PHEMA Thermal Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. infinitalab.com [infinitalab.com]
- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
Tacticity Control in Poly(2-Hydroxyethyl Methacrylate) Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methodologies for controlling the tacticity of poly(2-hydroxyethyl methacrylate) [poly(HEMA)], a pivotal polymer in biomedical applications such as contact lenses, drug delivery systems, and hydrogels. The stereochemical arrangement of the polymer backbone, or tacticity, significantly influences its physicochemical properties, including thermal stability, mechanical strength, and hydrophilicity, thereby impacting its performance in various applications. This document details various polymerization techniques, including free-radical, atom transfer radical polymerization (ATRP), and anionic polymerization of protected monomers, and explores the influence of key experimental parameters on the resulting polymer tacticity. Detailed experimental protocols, quantitative data on tacticity outcomes, and characterization methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are provided to enable researchers to synthesize poly(HEMA) with tailored stereochemistry.
Introduction to Poly(HEMA) Tacticity
Poly(this compound) is a widely utilized biomaterial prized for its biocompatibility and hydrophilicity, stemming from the pendant hydroxyl groups. The tacticity of poly(HEMA) describes the stereochemical arrangement of the ester-bearing chiral centers along the polymer chain. The three primary forms of tacticity are:
-
Isotactic: The pendant groups are all located on the same side of the polymer backbone.
-
Syndiotactic: The pendant groups alternate sides along the polymer backbone in a regular fashion.
-
Atactic: The pendant groups are randomly distributed along the polymer backbone.
The tacticity of poly(HEMA) has a profound impact on its material properties. For instance, stereoregular polymers (isotactic and syndiotactic) have a more ordered structure, which can lead to semi-crystalline materials with enhanced mechanical properties and thermal stability compared to their amorphous atactic counterparts.[1] Controlling tacticity is therefore a critical aspect of designing poly(HEMA)-based materials for specific and demanding applications in drug development and biomedical engineering.
Polymerization Methods for Tacticity Control
The choice of polymerization method is paramount in influencing the tacticity of the resulting poly(HEMA). While the direct anionic polymerization of HEMA is challenging due to the acidic proton of the hydroxyl group, several other techniques offer varying degrees of stereocontrol.[2]
Free-Radical Polymerization (FRP)
Conventional free-radical polymerization of HEMA, typically initiated by thermal or photochemical decomposition of an initiator like 2,2'-azobisisobutyronitrile (AIBN), generally yields atactic poly(HEMA).[3] However, the stereochemistry can be influenced by external factors. Recent studies have demonstrated that applying a high DC electric field during the free-radical polymerization of HEMA can lead to a significant reduction in molecular weight and dispersity.[3][4] While specific triad (B1167595) fraction data for poly(HEMA) under these conditions is not extensively reported, analogous studies on methyl methacrylate (B99206) (MMA) suggest that electric fields can influence tacticity.[5]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersities.[6] For HEMA, ATRP offers a versatile method for producing linear polymers and block copolymers.[2] The tacticity of poly(HEMA) synthesized via ATRP is predominantly syndiotactic, with the degree of stereoregularity influenced by the reaction temperature.[6] Lowering the polymerization temperature generally favors the formation of syndiotactic sequences.
Anionic Polymerization of Protected HEMA
Anionic polymerization is a powerful technique for achieving high levels of stereocontrol, often yielding highly isotactic or syndiotactic polymers. However, the unprotected hydroxyl group of HEMA readily terminates the anionic propagating chain.[2] This limitation can be circumvented by protecting the hydroxyl group prior to polymerization, commonly by converting it to a trimethylsilyl (B98337) (TMS) ether to form 2-(trimethylsilyloxy)ethyl methacrylate (HEMA-TMS).[2][7] The protected monomer can then undergo living anionic polymerization, followed by a deprotection step to yield stereoregular poly(HEMA). The choice of initiator and solvent system is crucial in directing the tacticity in anionic polymerization.
Factors Influencing Poly(HEMA) Tacticity
Several experimental parameters can be manipulated to control the stereochemical outcome of HEMA polymerization.
Temperature
The polymerization temperature has a significant effect on the tacticity of polymethacrylates. In general, lower reaction temperatures favor syndiotactic placement due to the smaller activation enthalpy difference between syndiotactic and isotactic propagation. For the ATRP of MMA, a clear trend of decreasing syndiotacticity with increasing temperature has been observed.[6] While extensive quantitative data for poly(HEMA) is limited, a similar trend is expected.
Solvents
The choice of solvent can influence the stereochemistry of the polymerization. For free-radical polymerization of methacrylates, the use of fluoroalcohols has been shown to increase the syndiotactic content.[8] This is attributed to hydrogen bonding interactions between the solvent and the monomer/propagating radical, which sterically favors a syndiotactic approach of the incoming monomer. Modeling studies on MMA polymerization have indicated that solvents capable of hydrogen bonding with the carbonyl oxygen can hinder the formation of isotactic PMMA.[8]
Initiator and Catalyst System
In controlled polymerization techniques like ATRP and anionic polymerization, the nature of the initiator and catalyst/ligand system plays a critical role in stereocontrol. In anionic polymerization, the counter-ion and its coordination with the propagating chain end dictate the stereochemistry of monomer addition.
Quantitative Data on Tacticity
The tacticity of poly(HEMA) is typically quantified by determining the relative amounts of the three possible triads: isotactic (mm), heterotactic (mr), and syndiotactic (rr). This is most commonly achieved through ¹H and ¹³C NMR spectroscopy. The following tables summarize available and analogous quantitative data for polymethacrylate (B1205211) tacticity under various conditions.
Table 1: Influence of Temperature on the Tacticity of PMMA Synthesized by ATRP [6]
| Polymerization Temperature (°C) | rr (%) | mr (%) | mm (%) |
| 0 | 65.3 | 31.2 | 3.5 |
| 25 | 60.1 | 34.8 | 5.1 |
| 50 | 55.4 | 37.9 | 6.7 |
| 75 | 51.1 | 40.8 | 8.1 |
| 100 | 47.3 | 43.2 | 9.5 |
Table 2: Influence of Solvent on the Tacticity of PMMA in Free-Radical Polymerization at 20°C (Analogous data)[8]
| Solvent | Dielectric Constant | rr (%) |
| Vacuum | 1.0 | ~60 |
| Methanol | 32.7 | ~65 |
| (CF₃)₃COH | 17.5 | 75 |
Experimental Protocols
Protocol for Free-Radical Polymerization of HEMA
This protocol describes a typical free-radical polymerization of HEMA in solution.
-
Materials: this compound (HEMA), 2,2'-azobisisobutyronitrile (AIBN), and a suitable solvent (e.g., N,N-dimethylformamide (DMF) or a mixture of methyl ethyl ketone and 1-propanol).
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of HEMA and AIBN (typically 0.1-1 mol% relative to the monomer) in the solvent.
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir the reaction mixture.
-
After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane (B92381) or diethyl ether).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Protocol for Atom Transfer Radical Polymerization (ATRP) of HEMA[6]
This protocol outlines a typical ATRP of HEMA to produce a polymer with controlled molecular weight.
-
Materials: HEMA, ethyl 2-bromoisobutyrate (EBiB) as the initiator, copper(I) chloride (CuCl) as the catalyst, 2,2'-bipyridine (B1663995) (bpy) as the ligand, and a 70/30 (v/v) mixture of methyl ethyl ketone (MEK) and 1-propanol (B7761284) as the solvent.
-
Procedure:
-
To a Schlenk flask, add CuCl and bpy. Seal the flask and degas by applying vacuum and backfilling with argon three times.
-
In a separate flask, degas the MEK/1-propanol solvent and HEMA by bubbling with argon for at least 45 minutes.
-
Add the degassed solvent and HEMA to the Schlenk flask containing the catalyst and ligand via a syringe.
-
Place the flask in a thermostated oil bath (e.g., 50 °C).
-
Inject the initiator (EBiB) into the reaction mixture to start the polymerization.
-
Take samples at timed intervals to monitor the reaction kinetics and polymer molecular weight evolution.
-
Terminate the polymerization by opening the flask to air and cooling.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Protocol for Anionic Polymerization of HEMA-TMS[2][7]
This protocol describes the anionic polymerization of silyl-protected HEMA.
-
Materials: 2-(Trimethylsilyloxy)ethyl methacrylate (HEMA-TMS), a suitable initiator (e.g., sec-butyllithium), lithium chloride (LiCl), and anhydrous tetrahydrofuran (B95107) (THF) as the solvent.
-
Procedure:
-
Purification: All reagents and glassware must be rigorously dried and purified. THF is typically distilled from a sodium/benzophenone ketyl under an inert atmosphere. HEMA-TMS is distilled under reduced pressure.
-
Initiator Preparation: In a glovebox or under high vacuum, prepare a solution of the initiator in THF. For complexed initiators, add LiCl to the THF before adding the alkyllithium.
-
Polymerization: a. In a reactor under an inert atmosphere, cool the THF to the desired polymerization temperature (e.g., -78 °C). b. Add the initiator solution to the cold THF. c. Slowly add the purified HEMA-TMS monomer to the initiator solution with vigorous stirring. d. Allow the polymerization to proceed for the desired time. e. Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Deprotection: a. After polymerization, the silyl (B83357) protecting group can be removed by treating the polymer solution with an acid, such as HCl in methanol. b. Precipitate the deprotected poly(HEMA) in a non-solvent, filter, and dry under vacuum.
-
Characterization of Poly(HEMA) Tacticity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the tacticity of poly(HEMA). Both ¹H and ¹³C NMR can provide quantitative information about the triad and even higher-order (pentad) sequences.
¹H NMR Analysis
In the ¹H NMR spectrum of poly(HEMA), the signals corresponding to the α-methyl protons and the backbone methylene (B1212753) protons are sensitive to the stereochemical environment.
-
α-Methyl Protons: The α-methyl proton signal typically appears as three broad peaks corresponding to the rr, mr, and mm triads.
-
Methylene Protons: The backbone methylene protons of an isotactic dyad are diastereotopic and appear as an AB quartet, while those of a syndiotactic dyad are enantiotopic and appear as a singlet. In atactic polymers, these signals overlap, creating a complex pattern.
¹³C NMR Analysis
¹³C NMR spectroscopy often provides better resolution for tacticity determination, particularly for the quaternary carbon, the carbonyl carbon, and the α-methyl carbon.
-
Quaternary Carbon and Carbonyl Carbon: These signals are sensitive to pentad sequences, offering a more detailed analysis of the polymer microstructure.
-
α-Methyl Carbon: The chemical shift of the α-methyl carbon is also sensitive to triad and pentad sequences.
NMR Peak Assignments (Analogous to PMMA):
The precise chemical shifts for poly(HEMA) will vary depending on the solvent and temperature. However, the relative peak positions are generally consistent with those observed for other polymethacrylates like PMMA. For the α-methyl proton region in ¹H NMR, the syndiotactic (rr) triad is typically found at the highest field (lowest ppm), followed by the heterotactic (mr) triad, with the isotactic (mm) triad at the lowest field (highest ppm).
Visualizations
Caption: Workflow for ATRP of HEMA.
Caption: Factors influencing poly(HEMA) tacticity.
Conclusion
The control of tacticity in poly(HEMA) synthesis is a critical parameter for tailoring its material properties for advanced biomedical and pharmaceutical applications. This guide has outlined the primary synthetic strategies, including free-radical polymerization, ATRP, and anionic polymerization of a protected monomer, that can be employed to influence the stereochemistry of the resulting polymer. Key experimental factors such as temperature and solvent choice have been highlighted as effective tools for manipulating the triad fractions. The detailed experimental protocols and characterization guidelines provided herein serve as a valuable resource for researchers aiming to synthesize poly(HEMA) with controlled tacticity, thereby enabling the development of next-generation biomaterials with optimized performance characteristics. Further research focusing on obtaining more extensive quantitative tacticity data for poly(HEMA) under a wider range of conditions will continue to advance the rational design of this important polymer.
References
- 1. measurlabs.com [measurlabs.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Free-radical polymerization of this compound (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00484H [pubs.rsc.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Modeling the Solvent Effect on the Tacticity in the Free Radical Polymerization of Methyl Methacrylate | Center for Molecular Modeling [molmod.ugent.be]
An In-depth Technical Guide to HEMA Monomer Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for 2-hydroxyethyl methacrylate (B99206) (HEMA), a critical monomer in the development of advanced biomaterials and drug delivery systems. Adherence to proper handling and storage protocols is paramount to ensure monomer integrity, experimental reproducibility, and the safety of laboratory personnel.
Core Concepts of HEMA Stability
2-Hydroxyethyl methacrylate is an ester of methacrylic acid and ethylene (B1197577) glycol, rendering it susceptible to two primary degradation pathways: spontaneous polymerization and hydrolysis.[1] Its stability is intrinsically linked to the presence of inhibitors and the control of environmental factors such as temperature, light, and oxygen.
Spontaneous Polymerization
HEMA readily polymerizes via a free-radical mechanism.[2] This process can be initiated by heat, light (particularly UV), and contaminants such as peroxides, strong acids, strong alkalis, and certain metals.[3][4] Iron (III) ions have been identified as weak initiators of polymerization.[5] Uncontrolled polymerization can be hazardous, potentially leading to a rapid release of energy and explosive rupture of sealed containers.[6]
To counteract this, HEMA is typically supplied with a polymerization inhibitor, most commonly monomethyl ether of hydroquinone (B1673460) (MEHQ).[7] The effectiveness of MEHQ is dependent on the presence of dissolved oxygen.[3][5] Therefore, HEMA must always be stored in an air-permeable container and never under an inert atmosphere.[3][5]
Hydrolysis
The ester linkage in HEMA can undergo hydrolysis, particularly in the presence of acids or bases, to yield methacrylic acid and ethylene glycol.[8][9] This degradation pathway can alter the monomer's purity and affect the performance of the resulting polymer, potentially impacting its biocompatibility and mechanical properties.[10]
Recommended Storage and Handling Conditions
Proper storage and handling are crucial for maintaining the quality and stability of HEMA monomer. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale | Citation |
| Temperature | ≤ 35°C (95°F) | To minimize the rate of spontaneous polymerization. Some sources recommend storage below 30°C. | [5][11] |
| Refrigerated (2-8°C) is also an option for prolonged storage. | Further reduces the risk of polymerization. | [12] | |
| Light | Store in the dark; protect from direct sunlight. | HEMA is light-sensitive, and UV light can initiate polymerization. | [12][13] |
| Atmosphere | Store in the presence of air (oxygen). Never store under an inert atmosphere (e.g., nitrogen, argon). | Oxygen is essential for the MEHQ inhibitor to function effectively. | [3][5] |
| Container | Original, tightly sealed, air-permeable container. | Prevents contamination and ensures the presence of oxygen. | [12] |
| Incompatible Materials | Acids, bases, peroxides, metals, reducing agents, and other polymerization catalysts. | These substances can initiate or accelerate polymerization. | [4][12] |
| Shelf Life | Typically one year under recommended conditions. | Stability can be affected by storage conditions over time. | [5][11] |
| If ethylene glycol diacrylate is a critical impurity, use within 6 months. | Ethylene glycol diacrylate content can increase over time. | [5] |
Quantitative Data on HEMA Stability
The stability of HEMA is influenced by various factors. The following tables provide a summary of available quantitative data.
Table 1: Typical Inhibitor Concentrations in Commercial HEMA
| Inhibitor | Typical Concentration Range (ppm) | Citation |
| Monomethyl Ether of Hydroquinone (MEHQ) | 100 - 250 | [7][14] |
Table 2: HEMA Shelf Life Under Recommended Conditions
| Storage Temperature | Atmosphere | Light Conditions | Expected Shelf Life | Citation |
| ≤ 35°C | Air | Dark | 1 year | [5][11] |
| ≤ 30°C | Air | Dark | Up to 1 year (some sources recommend shorter, e.g., 6 months) | [8] |
Experimental Protocols for Stability Assessment
Regularly assessing the quality of HEMA monomer is crucial for ensuring the reliability of experimental results. The following are outlines of key experimental protocols.
Determination of MEHQ Inhibitor Concentration
Method: High-Performance Liquid Chromatography (HPLC)
Principle: This method separates MEHQ from the HEMA monomer and other impurities based on their differential partitioning between a stationary phase and a mobile phase. The concentration is quantified by comparing the peak area of MEHQ in the sample to that of known standards.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water, sometimes with a small amount of acid (e.g., formic acid) to improve peak shape.[15][16]
Procedure Outline:
-
Standard Preparation: Prepare a series of standard solutions of MEHQ in a suitable solvent (e.g., acetonitrile or the mobile phase) at known concentrations.
-
Sample Preparation: Dilute a known amount of the HEMA monomer in the same solvent used for the standards.
-
Chromatographic Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the MEHQ standards against their concentrations. Determine the concentration of MEHQ in the sample by interpolating its peak area on the calibration curve.
Quantification of Polymer Content
Method: Headspace Gas Chromatography (GC)
Principle: This method is suitable for determining the amount of residual monomer in a partially polymerized sample. By quantifying the unpolymerized HEMA, the polymer content can be inferred. The sample is heated in a sealed vial to allow volatile components (the monomer) to partition into the headspace, which is then injected into the GC.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Headspace autosampler
Procedure Outline:
-
Calibration: Prepare standards of known HEMA concentrations in a suitable solvent.
-
Sample Preparation: Accurately weigh a sample of the HEMA monomer into a headspace vial.
-
Headspace Analysis: Place the vials in the headspace autosampler and heat to a specific temperature for a set time to allow for equilibration of the monomer between the liquid and gas phases.
-
GC Analysis: An aliquot of the headspace is automatically injected into the GC for separation and detection.
-
Calculation: The amount of residual monomer is determined by comparing the peak area of the sample to the calibration curve. The polymer content is then calculated by subtracting the residual monomer content from the total sample weight.[17][18]
Measurement of Methacrylic Acid Content
Method: Gas Chromatography (GC) or HPLC
Principle: Similar to the other methods, chromatography is used to separate methacrylic acid from the HEMA monomer. For GC analysis, derivatization of the acidic proton may be necessary to improve volatility and peak shape.[19][20] HPLC can also be used to directly quantify the methacrylic acid content.[15]
Procedure Outline (GC):
-
Derivatization (if necessary): React the HEMA sample with a derivatizing agent to convert the methacrylic acid into a more volatile ester.
-
Standard Preparation: Prepare standards of derivatized methacrylic acid.
-
GC Analysis: Inject the derivatized sample and standards into the GC.
-
Quantification: Determine the concentration based on a calibration curve.
Visualizing HEMA Stability and Interactions
HEMA Degradation Pathways
The following diagram illustrates the primary degradation pathways of HEMA monomer.
Caption: Primary degradation pathways of HEMA monomer.
Experimental Workflow for HEMA Quality Control
This diagram outlines a typical workflow for assessing the quality of a HEMA monomer sample.
Caption: Experimental workflow for HEMA quality control.
HEMA-Induced Cytotoxicity Signaling Pathway
HEMA has been shown to induce cytotoxicity through oxidative stress and apoptosis. The following diagram illustrates a simplified signaling pathway.
Caption: Simplified pathway of HEMA-induced cytotoxicity.
Conclusion
The stability of HEMA monomer is a critical factor in its successful application in research and development. By understanding the mechanisms of degradation and adhering to strict storage and handling protocols, researchers can ensure the integrity of the monomer, leading to more reliable and reproducible results. Regular quality control testing is recommended to verify the purity and inhibitor content of HEMA, particularly for long-term studies or when using aged stock. This proactive approach to monomer management will ultimately contribute to the development of safer and more effective biomaterials and drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. nbinno.com [nbinno.com]
- 4. Mobile [my.chemius.net]
- 5. atamankimya.com [atamankimya.com]
- 6. monaco.ac.nz [monaco.ac.nz]
- 7. rsc.org [rsc.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. 2-Hydroxylethyl methacrylate (HEMA), a tooth restoration component, exerts its genotoxic effects in human gingival fibroblasts trough methacrylic acid, an immediate product of its degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jamorin.com [jamorin.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound | C6H10O3 | CID 13360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ankersmid.com [ankersmid.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of methacrylic acid in food simulants by pyrolytic butylation-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Novel Copolymers of 2-Hydroxyethyl Methacrylate for Advanced Drug Delivery and Biomedical Applications
For: Researchers, scientists, and drug development professionals.
Abstract
Poly(2-hydroxyethyl methacrylate) (pHEMA) has long been a cornerstone in the field of biomedical polymers due to its excellent biocompatibility and hydrophilicity. However, the demand for more sophisticated and functional materials has driven the development of a diverse range of novel HEMA-based copolymers. This technical guide provides an in-depth exploration of these advanced copolymers, focusing on their synthesis, characterization, and applications, particularly in the realms of controlled drug delivery and tissue engineering. We present a comprehensive overview of stimuli-responsive (thermo- and pH-sensitive) and biodegradable HEMA copolymers, detailing their unique properties and performance. This guide includes structured tables of quantitative data for easy comparison, detailed experimental protocols for key synthetic and analytical techniques, and visualizations of relevant biological signaling pathways to provide a thorough resource for researchers in the field.
Introduction to 2-Hydroxyethyl Methacrylate (B99206) Copolymers
This compound (HEMA) is a versatile monomer that, upon polymerization, forms hydrogels with a high water content, rendering them highly biocompatible and suitable for a myriad of biomedical applications.[1] While pHEMA homopolymers have been extensively used, particularly in contact lenses and wound dressings, their utility is often enhanced by copolymerization with other monomers.[2][3] This process allows for the fine-tuning of physicochemical properties, leading to "smart" materials that can respond to environmental stimuli or degrade in a controlled manner.
Novel HEMA copolymers are being engineered to address specific challenges in drug delivery and tissue engineering. For instance, the incorporation of thermoresponsive monomers like N-isopropylacrylamide (NIPAAm) yields copolymers that exhibit a lower critical solution temperature (LCST), allowing for temperature-triggered drug release.[4] Similarly, copolymerization with pH-sensitive monomers such as dimethylaminoethyl methacrylate (DMAEMA) enables targeted drug delivery to acidic microenvironments, like those found in tumors.[5] Furthermore, the introduction of biodegradable linkages, often through copolymerization with polyesters like poly(ε-caprolactone) (PCL), addresses the need for transient scaffolds in tissue engineering that degrade as new tissue is formed.
This guide will delve into the synthesis of these advanced copolymers using various techniques, including free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[6][7] We will also cover essential characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC) that are crucial for verifying the structure and properties of these novel materials.
Data Presentation: Properties of Novel HEMA Copolymers
The following tables summarize key quantitative data for various HEMA copolymers, providing a comparative overview of their molecular weights, polydispersity indices, thermal properties, and drug release characteristics.
Table 1: Molecular Weight and Polydispersity Index of HEMA Copolymers
| Copolymer System | Polymerization Method | Molar Ratio (HEMA:Comonomer) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| p(HEMA-co-MMA) | Emulsion Polymerization | 95:5 | - | 1.84 | [8] |
| p(HEMA-co-MMA) | Emulsion Polymerization | 80:20 | - | 1.93 | [8] |
| p(HEMA-co-OEGMA) | ATRP | 70:30 | 37,400 | 1.20 | [9][10] |
| p(HEMA-co-OEGMA) | ATRP | 50:50 | - | - | [9] |
| p(HEMA)-b-p(NIPAAm) | RAFT | - | 37,400 | 1.20 | [10] |
| p(Styrene-b-HEMA) | Anionic Polymerization | - | - | - | [11] |
Table 2: Thermal Properties of HEMA Copolymers
| Copolymer System | Molar Ratio (HEMA:Comonomer) | Glass Transition Temp. (Tg) (°C) | Lower Critical Solution Temp. (LCST) (°C) | Reference |
| p(HEMA/MA) | - | 113 - 118 | - | [12] |
| p(HEMA-co-MMA) | 95:5 | 119 | - | [6] |
| p(HEMA-co-MMA) | 50:50 | 100 | - | [6] |
| p(NIPAAm-alt-HEMA) | 1:1 | - | ~35 | [4] |
| p(Styrene-b-HEMA) | - | 92 (PS block) | - | [11] |
| pHEMA homopolymer | - | 83 - 103.74 | - | [12][13] |
Table 3: Drug Release Characteristics of HEMA Copolymers
| Copolymer System | Drug | pH | Release (%) at Time (h) | Release Mechanism | Reference |
| Ag-g-p(HEMA) | 5-Amino Salicylic Acid | 2.0 | ~40% at 8h | - | [14] |
| Ag-g-p(HEMA) | 5-Amino Salicylic Acid | 7.0 | ~80% at 8h | - | [14] |
| p(HEMA/IA) | Theophylline | - | - | Fickian Diffusion | [15] |
| p(HEMA-co-EGDMA) | Amoxicillin | 7.4 | - | Fickian Diffusion | [16] |
| p(HEMA-co-APTMACI) | Sodium Diclofenac | 7.0 | - | - | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of novel HEMA copolymers.
Synthesis Protocols
This protocol describes the synthesis of a thermoresponsive hydrogel via conventional free-radical polymerization.
-
Preparation of Monomer Solution: In a reaction vessel, dissolve N-isopropylacrylamide (NIPAAm) (e.g., 1.0 g) and this compound (HEMA) (e.g., 70 µL) in deionized water (e.g., 3.1 mL).
-
Degassing: Place the vessel in an ice-water bath and degas the solution by bubbling with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiator and Accelerator Addition: While maintaining the nitrogen atmosphere, add an aqueous solution of ammonium (B1175870) persulfate (APS) (e.g., 2.3 mL of a 19.17 mg/mL solution) as the initiator. Subsequently, add an aqueous solution of N,N,N',N'-tetramethylethylenediamine (TEMED) (e.g., 4.6 mL of a 16% v/v solution) as the accelerator.
-
Polymerization: Seal the reaction vessel and allow the polymerization to proceed at room temperature for 24 hours. The solution will become viscous and eventually form a solid hydrogel.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water to remove unreacted monomers and initiator. Replace the water several times over a period of 48-72 hours.
-
Drying: Lyophilize the purified hydrogel to obtain a dry, porous scaffold.
This protocol outlines the synthesis of a thermoresponsive copolymer with controlled molecular weight and low polydispersity.[17]
-
Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, add this compound (HEMA) (e.g., 0.57 mL, 4.65 mmol), oligo(ethylene glycol) methyl ether methacrylate (OEGMA) (e.g., 1.33 mL, 4.65 mmol), and the initiator ethyl α-bromoisobutyrate (EBiB) (e.g., 3.67 µL, 0.025 mmol).
-
Solvent and Catalyst Addition: Add a solvent mixture of dimethyl sulfoxide (B87167) (DMSO) (e.g., 7.16 mL) and deionized water (e.g., 0.8 mL). To a separate flask, add the catalyst copper(I) bromide (CuBr) (e.g., 7.17 mg, 0.05 mmol) and the ligand N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (e.g., 5.2 µL, 0.025 mmol).
-
Degassing: Seal both flasks and deoxygenate the contents by three freeze-pump-thaw cycles.
-
Initiation: Under an inert atmosphere (e.g., argon), transfer the monomer/initiator solution to the catalyst/ligand flask to start the polymerization.
-
Polymerization: Place the reaction flask in a thermostatically controlled oil bath at a set temperature (e.g., 25 °C) and allow the reaction to proceed for the desired time.
-
Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.
Characterization Protocols
NMR is used to confirm the chemical structure and determine the copolymer composition.
-
Sample Preparation: Dissolve 5-10 mg of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3) in an NMR tube.
-
Data Acquisition: Acquire 1H NMR spectra using a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the characteristic peaks of each monomer unit to determine the copolymer composition. For example, in a p(HEMA-co-OEGMA) copolymer, the protons of the ethylene (B1197577) groups in HEMA and OEGMA will have distinct chemical shifts that can be used for quantification.[17]
FTIR is used to identify the functional groups present in the copolymer.
-
Sample Preparation: Prepare a thin film of the polymer or mix a small amount of the dried polymer with potassium bromide (KBr) and press it into a pellet.
-
Data Acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups of both monomers to confirm the successful copolymerization. For instance, the spectrum of a HEMA copolymer should show a broad O-H stretching band around 3400 cm-1 and a C=O stretching band around 1720 cm-1.
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[18]
-
Sample Preparation: Dissolve the polymer sample in the GPC mobile phase (e.g., THF, DMF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 µm filter to remove any particulate matter.[19]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and appropriate columns for the expected molecular weight range.
-
Calibration: Calibrate the system using polymer standards with known molecular weights (e.g., polystyrene or PMMA).
-
Data Analysis: Analyze the elution profile of the sample to determine its molecular weight distribution relative to the calibration standards.
DSC is used to determine the thermal properties of the copolymer, such as the glass transition temperature (Tg) or the lower critical solution temperature (LCST).[20]
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and seal it. For hydrogel samples, a hermetically sealed pan is used to prevent water evaporation.
-
Instrumentation: Use a calibrated DSC instrument.
-
Heating/Cooling Cycle: Heat the sample to a temperature above its expected transitions, then cool it at a controlled rate (e.g., 10 °C/min), and then reheat it at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
Data Analysis: Determine the Tg as the midpoint of the transition in the heat flow curve. For thermoresponsive polymers in solution, the LCST can be identified as the onset of the endothermic peak corresponding to the phase transition.
Signaling Pathways and Biological Interactions
The biological performance of HEMA copolymers in applications like drug delivery and tissue engineering is often dictated by their interactions with cells and the surrounding biological environment. These interactions can trigger specific cellular signaling pathways that govern cell fate and function.
Integrin-Mediated Cell Adhesion and Signaling
HEMA-based scaffolds provide a physical support for cell attachment, which is primarily mediated by integrin receptors on the cell surface.[1] Integrins are transmembrane proteins that link the extracellular matrix (ECM) to the cell's internal cytoskeleton. The binding of integrins to ligands on the biomaterial surface initiates a cascade of intracellular signals that influence cell adhesion, proliferation, and differentiation.
Caption: Integrin-mediated signaling on a HEMA copolymer scaffold.
VEGF-Activated Angiogenesis in Tissue Engineering
For successful tissue regeneration, especially in larger defects, the formation of new blood vessels (angiogenesis) is critical. HEMA-based scaffolds can be loaded with angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) to promote this process.[2] VEGF binds to its receptors (VEGFRs) on endothelial cells, triggering signaling cascades that lead to cell proliferation, migration, and the formation of new vascular networks.
Caption: VEGF signaling pathway activated by HEMA scaffolds.
Conclusion
The field of HEMA-based copolymers is rapidly evolving, offering a versatile platform for the development of advanced biomaterials. By rationally designing copolymers with tailored properties, researchers can create sophisticated systems for targeted drug delivery and regenerative medicine. The ability to control molecular weight, introduce stimuli-responsiveness, and incorporate biodegradability opens up a vast design space for future innovations. This technical guide provides a foundational understanding of these novel copolymers, from their synthesis and characterization to their interaction with biological systems. It is anticipated that continued research in this area will lead to the development of next-generation medical devices and therapies with improved efficacy and patient outcomes.
References
- 1. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Thermoresponsive Hydrogels Synthesized by Conventional Free Radical and RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Thermoresponsive P(HEMA- co -OEGMA) copolymers: synthesis, characteristics and solution behavior - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09668J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of a VEGF-activated scaffold with enhanced angiogenic and neurogenic properties for chronic wound healing applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and properties of a temperature-sensitive hydrogel based on physical crosslinking via stereocomplexation of PLLA-PDLA - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01790F [pubs.rsc.org]
- 17. Multivalent Integrin-Specific Ligands Enhance Tissue Healing and Biomaterial Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. researchgate.net [researchgate.net]
- 20. centaur.reading.ac.uk [centaur.reading.ac.uk]
Methodological & Application
Protocol for RAFT Polymerization of 2-Hydroxyethyl Methacrylate (HEMA)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled living radical polymerization (CLRP) technique used to synthesize polymers with predetermined molecular weights, low polydispersity, and complex architectures. This document provides a detailed protocol for the RAFT polymerization of 2-Hydroxyethyl Methacrylate (B99206) (HEMA), a hydrophilic monomer widely used in the development of biomaterials, hydrogels, and drug delivery systems. The hydroxyl group of HEMA allows for further functionalization, making it a valuable building block in various biomedical applications. The controlled nature of RAFT polymerization enables the synthesis of well-defined poly(2-Hydroxyethyl Methacrylate) (PHEMA) with tailored properties.
Overview of the RAFT Polymerization of HEMA
The RAFT polymerization of HEMA involves the use of a conventional radical initiator, a monomer (HEMA), and a RAFT chain transfer agent (CTA). The process allows for the controlled growth of polymer chains, leading to polymers with a narrow molecular weight distribution. The choice of RAFT agent, initiator, solvent, and reaction temperature is critical to achieving a well-controlled polymerization. This protocol will detail a common procedure and highlight key experimental parameters.
Experimental Data Summary
The following tables summarize quantitative data from representative RAFT polymerizations of HEMA under different conditions.
Table 1: RAFT Polymerization of HEMA at Room Temperature [1][2][3]
| RAFT Agent | Initiator | Molar Ratio [HEMA]₀:[RAFT]₀:[I]₀ | Solvent | Time (h) | Conversion (%) |
| DDMAT | ACVA | 100:1:0.5 | Methanol (B129727)/Water (1:1) | 1 | 92 |
DDMAT: 2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid ACVA: 4,4'-Azobis(4-cyanovaleric acid)
Table 2: RAFT Dispersion Polymerization of HEMA at Elevated Temperature [4][5][6]
| RAFT Agent Precursor | Initiator | Target PHEMA DP | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| PLMA₁₄-CDB | T21s | 25 | n-Dodecane | 90 | 18 | >99 |
| PLMA₁₉₆-CDB | T21s | 990 | n-Dodecane | 20 | >99 |
PLMA-CDB: Poly(lauryl methacrylate) macro-chain transfer agent with cumyl dithiobenzoate T21s: tert-Butyl peroxy-2-ethylhexanoate DP: Degree of Polymerization
Table 3: RAFT Aqueous Polymerization of HEMA [7][8][9]
| RAFT Agent Precursor | Initiator | Target PHEMA DP | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| PMPC₂₆-CPDB | ACVA | 100 | Water (with 1 M NaCl) | 70 | <6 | >99 |
| PMPC₂₆-CPDB | ACVA | 800 | Water (with 1 M NaCl) | 70 | <6 | >99 |
PMPC-CPDB: Poly(2-(methacryloyloxy)ethyl phosphorylcholine) macro-chain transfer agent with 2-cyano-2-propyl dithiobenzoate
Experimental Protocol: RAFT Polymerization of HEMA at Room Temperature
This protocol describes a general procedure for the synthesis of PHEMA via RAFT polymerization in a methanol/water mixture at room temperature.[1][2]
4.1. Materials
-
This compound (HEMA), 97%
-
2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DDMAT), 98% (RAFT Agent)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA), 75% (Initiator)
-
Methanol (MeOH), 99.9%
-
Deionized Water
-
Nitrogen gas (high purity)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Syringes and needles
4.2. Procedure
-
Preparation of the Reaction Mixture: In a Schlenk tube equipped with a magnetic stir bar, add the HEMA monomer, DDMAT (RAFT agent), methanol, and deionized water. A typical molar ratio of [HEMA]₀:[DDMAT]₀:[ACVA]₀ is 100:1:0.5.[1] The solvent mixture is typically a 1:1 volume ratio of methanol to water.[1][2]
-
Deoxygenation: Seal the Schlenk tube with a rubber septum and purge the solution with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: While maintaining a positive nitrogen pressure, add the ACVA initiator to the reaction mixture. The initiator can be added as a solution in a small amount of the reaction solvent.
-
Polymerization: Allow the reaction to proceed at room temperature with continuous stirring. The progress of the polymerization can be monitored by taking samples at different time intervals.[1]
-
Sampling and Analysis: To monitor the reaction kinetics, samples can be withdrawn from the reaction vessel at specific time points using a nitrogen-purged syringe. The polymerization is typically quenched by exposing the sample to air. The monomer conversion can be determined by techniques such as ¹H NMR spectroscopy or Fourier-transform infrared spectroscopy (FTIR).[1]
-
Purification: Once the desired conversion is reached, the polymerization is terminated by exposing the reaction mixture to air. The resulting polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) followed by filtration and drying under vacuum.
Diagrams
Caption: Experimental workflow for the RAFT polymerization of HEMA.
Caption: Simplified signaling pathway of the RAFT polymerization mechanism.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and Characterization of Poly (this compound) Homopolymer at Room Temperature via Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Technique [tr.kezana.net]
- 3. Gazi University Journal of Science » Submission » Synthesis and Characterization of Poly (this compound) Homopolymer at Room Temperature via Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Technique [dergipark.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - RAFT Dispersion Polymerization of 2âHydroxyethyl Methacrylate in Non-polar Media - Macromolecules - Figshare [figshare.com]
- 6. RAFT dispersion polymerization of this compound in non-polar media - American Chemical Society [acs.digitellinc.com]
- 7. Effect of Added Salt on the RAFT Polymerization of this compound in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: ATRP Synthesis of HEMA-Based Block Copolymers for Advanced Drug Delivery
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity (Đ), and complex architectures.[1][2] This method is particularly well-suited for polymerizing functional monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA), a key component in materials for drug delivery, hydrogels, and contact lenses.[3][4] HEMA-based block copolymers, which combine a hydrophilic PHEMA segment with another block of differing properties (e.g., hydrophobic, thermoresponsive, or biodegradable), are of significant interest to drug development professionals. These amphiphilic structures can self-assemble in aqueous media to form nanostructures like micelles or polymersomes, which serve as effective carriers for therapeutic agents.[2][5]
The primary advantage of using ATRP is the precise control over the polymer's final structure.[2] By carefully selecting initiators, catalysts, and reaction conditions, researchers can tailor the block lengths and overall molecular weight, which directly influences the drug loading capacity, release kinetics, and in vivo stability of the resulting nanocarriers.[6] This note provides detailed protocols for the synthesis of HEMA-based block copolymers via ATRP, summarizes key quantitative data from representative syntheses, and illustrates the experimental workflows.
Experimental Protocols
Materials and Purification
Proper purification of the monomer and removal of oxygen from the polymerization system are critical for successful ATRP.
-
Monomer (HEMA) Purification: The inhibitor (typically hydroquinone (B1673460) monomethyl ether) must be removed prior to polymerization. A common procedure involves passing the monomer through a column filled with neutral alumina (B75360) or silica.[7] An alternative method is to wash an aqueous solution of HEMA with hexanes, followed by salting the monomer out of the aqueous phase, drying over MgSO₄, and distilling under reduced pressure.[7]
-
Reagents:
-
Catalyst: Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Ligand: 2,2'-bipyridine (B1663995) (bpy) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Initiator: Ethyl 2-bromoisobutyrate (EBiB) or a macroinitiator
-
Solvents: Anisole (B1667542), methyl ethyl ketone (MEK), 1-propanol, methanol (B129727), water
-
Second Monomer: e.g., methyl methacrylate (MMA), N,N-dimethylaminoethyl methacrylate (DMAEMA)
-
Protocol 1: Synthesis of a Poly(HEMA) Macroinitiator
This protocol describes the synthesis of a well-defined PHEMA chain with an active halogen end-group, which will be used to initiate the polymerization of the second block.
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuCl (0.012 g, 0.12 mmol) and bpy (0.038 g, 0.24 mmol).[7]
-
Seal the flask with a rubber septum, and degas by applying a vacuum and backfilling with argon. Repeat this cycle three times.[7]
-
In a separate flask, prepare a solution of purified HEMA (3.0 mL, 25 mmol) in a degassed solvent mixture of MEK/1-propanol (3.0 mL, 70/30 v/v). The solution should be degassed by bubbling with argon for at least 45 minutes.[7]
-
Using a degassed syringe, transfer the HEMA/solvent solution to the Schlenk flask containing the catalyst and ligand.
-
Place the flask in a thermostated oil bath set to 50°C and allow the contents to stir until the catalyst complex is fully dissolved.[3]
-
Using a degassed syringe, add the initiator, ethyl 2-bromoisobutyrate (EBiB) (36 µL, 0.12 mmol), to the reaction mixture to start the polymerization.[7]
-
Samples can be taken at timed intervals via syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight (by GPC/SEC).[7]
-
After reaching the desired conversion (e.g., 4-6 hours), stop the polymerization by opening the flask to expose the catalyst to air and diluting with a suitable solvent like THF.
-
Purify the resulting PHEMA macroinitiator by precipitating the solution into a large excess of a non-solvent (e.g., cold hexane (B92381) or diethyl ether) and drying under vacuum.
Protocol 2: Chain Extension to Form PHEMA-b-PMMA Block Copolymer
This protocol uses the PHEMA macroinitiator synthesized in Protocol 1 to grow a second block of poly(methyl methacrylate) (PMMA).
-
To a 25 mL Schlenk flask, add the purified PHEMA macroinitiator (e.g., 1.0 g, with a known molecular weight to calculate molar amount), CuCl, and bpy in a 1:1:2 molar ratio relative to the macroinitiator.
-
Seal the flask and degas the system using the vacuum/argon backfill method described previously.
-
Prepare a solution of the second monomer, MMA (purified and degassed), in a suitable degassed solvent (e.g., anisole or a MEK/propanol mixture).
-
Transfer the monomer solution to the reaction flask via a degassed syringe.
-
Place the flask in a thermostated oil bath (typically 50-90°C, depending on the monomer) and stir to begin the polymerization of the second block.[3]
-
Monitor the reaction progress as described in Protocol 1.
-
Once the desired molecular weight for the second block is achieved, terminate the reaction by exposing it to air.
-
Purify the final PHEMA-b-PMMA block copolymer by precipitation into a non-solvent (e.g., methanol or hexane, depending on the block composition) and dry under vacuum.
-
Characterize the final product using ¹H NMR to confirm the composition and GPC/SEC to determine the molecular weight and polydispersity, observing a clear shift to higher molecular weight compared to the initial macroinitiator.[3]
Quantitative Data Presentation
The tables below summarize typical results for the ATRP synthesis of HEMA-based homopolymers and block copolymers.
Table 1: Synthesis of PHEMA Macroinitiators
| Initiator | Catalyst/Ligand | Solvent | Temp (°C) | [M]₀:[I]₀:[Cat]₀:[L]₀ | Mₙ (kDa) (GPC) | Đ (Mₙ/Mₙ) | Reference |
|---|---|---|---|---|---|---|---|
| EBiB | CuCl/bpy | MEK/1-Propanol | 50 | 208:1:1:2 | 11.8 | 1.18 | [3] |
| EBiB | CuCl₂/bpy/Sn(EH)₂¹ | MEK/Methanol | 50-70 | 100:1.6:1:2 | Varies with conversion | 1.15 - 1.25 |[7] |
¹ AGET ATRP conditions. Mₙ determined by GPC with PMMA standards are often higher than theoretical values.[7]
Table 2: Synthesis of HEMA-Based Block Copolymers
| Macroinitiator | Second Monomer | Catalyst/Ligand | Solvent | Temp (°C) | Final Mₙ (kDa) (GPC) | Final Đ (Mₙ/Mₙ) | Reference |
|---|---|---|---|---|---|---|---|
| PMMA-Cl | HEMA | FeCl₂/PPh₃ | - | - | 13.2 (Theoretical) | 1.33 | [3][8] |
| PLLA | HEMA | CuCl/bpy | DMSO | 80 | 5.0 - 9.0 | 1.2 - 1.3 | [9] |
| PHEMA-Br | DMAEMA | CuBr/PMDETA | Methanol | Room Temp | Varies with block length | ~1.2 - 1.4 |[10] |
Visualizations
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for a two-step ATRP synthesis.
Caption: Key relationships in controlling ATRP synthesis outcomes.
References
- 1. ijpras.com [ijpras.com]
- 2. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Emulsion Polymerization of HEMA in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2-hydroxyethyl methacrylate) (PHEMA) nanoparticles via emulsion polymerization. This method is widely utilized for creating biocompatible nanocarriers for applications in drug delivery and other biomedical fields.
Introduction
Poly(this compound) (PHEMA) is a hydrophilic and biocompatible polymer, making it an excellent candidate for the fabrication of nanoparticles intended for biomedical applications.[1][2][3] Emulsion polymerization is a versatile technique to produce PHEMA nanoparticles with controlled size and morphology.[4] This method involves the polymerization of HEMA monomers in an emulsion, typically stabilized by a surfactant, to form a colloidal dispersion of polymer nanoparticles. The resulting nanoparticles can be loaded with therapeutic agents for controlled and targeted drug delivery.[2][3] The small size of these nanoparticles, often under 100 nm, makes them suitable for various biomedical and pharmaceutical applications, including controlled drug delivery.[2]
Principles of HEMA Emulsion Polymerization
Emulsion polymerization of HEMA involves the dispersion of the HEMA monomer in an aqueous phase with the aid of a surfactant. The polymerization is initiated by a water-soluble or oil-soluble initiator. The process typically involves the formation of micelles by the surfactant in the aqueous phase. The monomer molecules diffuse into these micelles, where the polymerization takes place. The resulting polymer chains are stabilized by the surfactant molecules, forming stable nanoparticles. The particle size and distribution can be controlled by adjusting various parameters such as monomer concentration, surfactant type and concentration, initiator concentration, and reaction temperature.
Experimental Protocols
This section provides a generalized protocol for the synthesis of PHEMA nanoparticles using emulsion polymerization, based on commonly reported methodologies.
Materials and Reagents
-
2-hydroxyethyl methacrylate (B99206) (HEMA), monomer
-
Sodium dodecyl sulfate (B86663) (SDS), surfactant
-
Potassium persulfate (KPS), initiator
-
Ethylene glycol dimethacrylate (EGDMA), cross-linker (optional)
-
Deionized water, dispersion medium
-
Nitrogen gas for purging
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet and outlet
-
Thermometer
-
Dialysis tubing for purification
-
Particle size analyzer
-
Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM) for morphological analysis
Synthesis of PHEMA Nanoparticles
-
Preparation of the Aqueous Phase : In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the desired amount of sodium dodecyl sulfate (SDS) in deionized water.
-
Addition of Monomer : Add the this compound (HEMA) monomer to the aqueous surfactant solution. If a cross-linked structure is desired, the cross-linker (e.g., EGDMA) can be added at this stage.
-
Purging with Nitrogen : Purge the reaction mixture with nitrogen gas for at least 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Initiation of Polymerization : Heat the reaction mixture to the desired temperature (typically 60-80°C) under continuous stirring. Once the temperature is stable, add the initiator, potassium persulfate (KPS), dissolved in a small amount of deionized water, to start the polymerization.
-
Polymerization Reaction : Allow the polymerization to proceed for a specified time (e.g., 3-24 hours) under a nitrogen atmosphere and constant stirring.
-
Termination and Cooling : Terminate the reaction by cooling the flask to room temperature.
-
Purification : The resulting nanoparticle dispersion is purified to remove unreacted monomers, surfactant, and initiator residues. This is typically achieved by dialysis against deionized water for 24-48 hours, with frequent water changes.
-
Characterization : The purified PHEMA nanoparticles are then characterized for their size, size distribution, morphology, and other relevant properties using techniques such as Dynamic Light Scattering (DLS), SEM, or TEM.
Data Presentation
The following tables summarize the influence of key formulation parameters on the characteristics of the resulting PHEMA nanoparticles, as compiled from various studies.
Table 1: Effect of Surfactant (SDS) Concentration on Nanoparticle Size
| Formulation Code | Monomer (g) | Water (mL) | SDS (mM) | Initiator (KPS) (g) | Temperature (°C) | Stirring Rate (rpm) | Average Particle Size (nm) |
| PHEMA_1 | 7.5 | 90 | 5.0 (Below CMC) | 0.1 | 60 | 300 | ~270 |
| PHEMA_2 | 7.5 | 90 | 8.2 (At CMC) | 0.1 | 60 | 300 | ~150 |
| PHEMA_3 | 7.5 | 90 | 9.0 (Above CMC) | 0.1 | 60 | 300 | ~100 |
Data synthesized from a study by Yusoff et al.[5][6]
Table 2: Example Formulations for PHEMA Nanoparticle Synthesis
| Method | Monomer | Cross-linker | Initiator | Stabilizer/Surfactant | Particle Size (nm) |
| Modified Suspension Polymerization | 12.37 mM HEMA | 1.06 mM EGDMA | 0.248 mM Benzoyl Peroxide | 0.5% w/v Polyvinyl alcohol (PVA) | 100 - 300 |
| Surfactant-Free Emulsion Polymerization | HEMA/EGDMA mixture | EGDMA | Potassium Persulfate (KPS) | Polyvinyl alcohol (PVA) | ~150 |
| Emulsion Polymerization | HEMA | - | AIBN, AAP, ACPA, or ACHC | Sodium Dodecyl Sulfate (SDS) or SDS/PVP | < 80 |
Data compiled from multiple sources.[7][8]
Table 3: Drug Loading and Release Characteristics
| Drug | Polymer System | Drug Loading Efficiency (%) | Release Profile |
| 5-Fluorouracil | pHEMA nanoparticles | 6 - 23 | Swelling controlled, decreased release with increased HEMA concentration |
| Doxorubicin | pHEMA nanoparticles | Not specified | Biphasic: initial fast release followed by slow, sustained release |
Data extracted from a review by Saini et al. and an overview by Gholizadeh et al.[8][9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of PHEMA nanoparticles via emulsion polymerization.
Emulsion Polymerization Mechanism
This diagram outlines the key stages of the emulsion polymerization process.
Cellular Uptake of Nanoparticles for Drug Delivery
The following diagram illustrates the generalized pathways for the cellular uptake of nanoparticles, a critical step in drug delivery. Positively charged surfaces can enhance endocytosis.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Exploiting Endocytosis for Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Intracellular Trafficking of Size-Tuned Nanoparticles for Drug Delivery | MDPI [mdpi.com]
- 5. Characterization and cellular interaction of fluorescent-labeled PHEMA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Photoinitiated Polymerization of HEMA in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the photoinitiated polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) in aqueous solutions. The information is compiled to assist researchers in the fields of polymer chemistry, biomaterials, and drug delivery in designing and conducting experiments for the synthesis of poly(HEMA) hydrogels.
Introduction
Poly(2-hydroxyethyl methacrylate), commonly known as poly(HEMA), is a hydrophilic polymer that forms a hydrogel in the presence of water. Due to its excellent biocompatibility, high water content, and tunable mechanical properties, poly(HEMA) is extensively used in various biomedical applications, including soft contact lenses, wound dressings, and as a matrix for controlled drug delivery.[1][2] Photoinitiated polymerization is a widely used method for synthesizing poly(HEMA) hydrogels, offering spatial and temporal control over the polymerization process. This technique typically involves a monomer (HEMA), a photoinitiator, and a light source to trigger the polymerization cascade.
Key Experimental Parameters and Quantitative Data
The rate and extent of HEMA photopolymerization are influenced by several factors, including the concentration of the monomer, the type and concentration of the photoinitiator system, the pH of the aqueous solution, and the viscosity of the reaction medium.[3][4] The following tables summarize key quantitative data from studies on the photoinitiated polymerization of HEMA.
Table 1: Effect of HEMA Concentration and pH on the Observed Rate Constant (k_obs) of Polymerization
| HEMA Concentration (M) | pH | Observed Rate Constant (k_obs x 10^-3 s^-1) |
| 1 | 6.0 | 2.36 |
| 1 | 7.0 | 3.98 |
| 1 | 8.0 | 6.31 |
| 1 | 9.0 | 8.67 |
| 2 | 6.0 | 1.98 |
| 2 | 7.0 | 3.16 |
| 2 | 8.0 | 5.01 |
| 2 | 9.0 | 7.94 |
| 3 | 6.0 | 1.58 |
| 3 | 7.0 | 2.51 |
| 3 | 8.0 | 3.98 |
| 3 | 9.0 | 6.31 |
Data extracted from a study using a riboflavin (B1680620)/triethanolamine (B1662121) photoinitiator system. The rate of polymerization generally increases with pH but decreases with increasing HEMA concentration due to higher viscosity.[3][4]
Table 2: Effect of Triethanolamine (TEOHA) Concentration on the Observed Rate Constant (k_obs) of Polymerization
| HEMA Concentration (M) | TEOHA Concentration (M) | Observed Rate Constant (k_obs x 10^-3 s^-1) |
| 1 | 0.0025 | 2.82 |
| 1 | 0.0050 | 3.98 |
| 1 | 0.0100 | 5.62 |
Data shows that the rate of polymerization increases with the concentration of the co-initiator, triethanolamine (TEOHA).[5]
Experimental Protocols
This section provides a detailed methodology for the photoinitiated polymerization of HEMA in an aqueous solution using a riboflavin (RF) and triethanolamine (TEOHA) photoinitiator system.
Materials
-
This compound (HEMA), distilled under reduced pressure before use
-
Riboflavin (RF)
-
Triethanolamine (TEOHA), distilled under reduced pressure before use
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment
-
Nitrogen gas
Equipment
-
Reaction vessel (e.g., glass vial or quartz cuvette)
-
Visible light source (e.g., General Electric 15 W fluorescent lamp)[3]
-
UV-Vis Spectrophotometer
-
pH meter
-
Magnetic stirrer and stir bar
-
Pipettes and other standard laboratory glassware
Protocol
-
Preparation of Stock Solutions:
-
Prepare a stock solution of HEMA in deionized water at the desired concentration (e.g., 1 M, 2 M, or 3 M).[3]
-
Prepare a stock solution of Riboflavin (e.g., 1 x 10⁻⁵ M) in deionized water. Protect this solution from light.[3]
-
Prepare a stock solution of Triethanolamine (e.g., 0.1 M) in deionized water.
-
-
Reaction Mixture Preparation:
-
In a reaction vessel, combine the HEMA solution, Riboflavin stock solution, and Triethanolamine stock solution to achieve the desired final concentrations. For example, for a 1 M HEMA solution with 1 x 10⁻⁵ M RF and 0.01 M TEOHA, mix the appropriate volumes of each stock solution.
-
Adjust the pH of the reaction mixture to the desired value (e.g., between 6.0 and 9.0) using dilute HCl or NaOH.[3]
-
-
Degassing:
-
Bubble nitrogen gas through the reaction mixture for at least 15 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
-
Photoinitiation:
-
Place the reaction vessel at a fixed distance from the visible light source (e.g., 25 cm from a 15 W fluorescent lamp).[3]
-
Irradiate the solution for the desired period. The polymerization process can be monitored in real-time or by taking samples at different time points.
-
-
Monitoring Polymerization:
-
The extent of HEMA polymerization can be determined by measuring the decrease in HEMA concentration over time.
-
This can be achieved using UV-Vis spectrophotometry by measuring the absorbance of the solution at 208 nm after appropriate dilution.[3][5] The concentration of HEMA is proportional to its absorbance at this wavelength.
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps involved in the photoinitiated polymerization of HEMA.
Signaling Pathway: Photoinitiation Mechanism
Caption: The proposed mechanism for HEMA polymerization initiated by the Riboflavin/TEOHA system.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoinitiated Polymerization of this compound by Riboflavin/Triethanolamine in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of HEMA-Based Hydrogels for Contact Lens Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyethyl methacrylate (B99206) (HEMA) is a foundational monomer in the synthesis of hydrogels for soft contact lens applications. Its inherent hydrophilicity, biocompatibility, and optical clarity make it an ideal starting material.[1][2][3] However, pure poly(HEMA) hydrogels have limitations, particularly in terms of oxygen permeability, which is crucial for maintaining corneal health during extended wear.[4][5][6] To address this, HEMA is often copolymerized with other monomers to enhance specific properties such as water content, wettability, and oxygen permeability.[1][7]
These application notes provide a detailed overview of the synthesis and characterization of HEMA-based hydrogels for contact lens applications. The protocols outlined below are based on established methodologies and offer a starting point for the development of novel contact lens materials.
Key Components in HEMA-Based Hydrogel Synthesis
The synthesis of HEMA-based hydrogels for contact lenses involves the careful selection of monomers, cross-linkers, and initiators.
-
Monomers: The primary monomer is HEMA. Co-monomers are added to tailor the hydrogel's properties.
-
To increase water content and wettability: N-vinyl-2-pyrrolidone (NVP), N,N-dimethylacrylamide (DMA), and methacrylic acid (MAA) are commonly used.[1][3][5][8][9]
-
To enhance oxygen permeability: Silicone-containing monomers such as 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (B108374) (TRIS) are incorporated.[4][8]
-
-
Cross-linkers: These agents form a three-dimensional network, providing mechanical stability to the hydrogel. Ethylene glycol dimethacrylate (EGDMA) is a widely used cross-linker.[4][8][10][11]
-
Initiators: These molecules initiate the polymerization process.
Experimental Protocols
Protocol 1: Synthesis of a HEMA/NVP Copolymer Hydrogel via UV Photopolymerization
This protocol describes the synthesis of a basic HEMA-based hydrogel with N-vinyl-2-pyrrolidone (NVP) to improve water content.
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
N-vinyl-2-pyrrolidone (NVP)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
1-hydroxycyclohexyl phenyl ketone (PI184) (photoinitiator)
-
Ethanol (B145695) (for purification)
-
Distilled water (for purification and swelling)
-
Phosphate-buffered saline (PBS, pH 7.4) (for storage)
Procedure:
-
Monomer Mixture Preparation: In a light-protected vessel, prepare the monomer mixture according to the desired formulation (see Table 1 for an example). A typical formulation might consist of HEMA, NVP, a small percentage of EGDMA (e.g., 0.5-1.0 wt%), and a photoinitiator (e.g., 0.2-0.5 wt%).
-
Mixing: Stir the mixture in a dark environment at room temperature for at least 4 hours to ensure homogeneity.[8]
-
Molding: Carefully pour the monomer mixture into polypropylene (B1209903) contact lens molds.
-
Curing: Expose the filled molds to UV light (e.g., 365 nm) for a specified duration (e.g., 30-60 minutes) to induce polymerization.[8]
-
Demolding: After curing, carefully remove the hydrogel lenses from the molds.
-
Purification:
-
Hydration and Storage: Equilibrate the purified lenses in phosphate-buffered saline (PBS, pH 7.4) at room temperature before characterization.
Protocol 2: Synthesis of a Silicone-HEMA Hydrogel via Thermal Polymerization
This protocol outlines the synthesis of a silicone-containing HEMA hydrogel to enhance oxygen permeability.
Materials:
-
This compound (HEMA)
-
3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS)
-
N,N-dimethylacrylamide (DMA)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
Azobisisobutyronitrile (AIBN) (thermal initiator)
-
Ethanol (for purification)
-
Distilled water (for purification and swelling)
-
Phosphate-buffered saline (PBS, pH 7.4) (for storage)
Procedure:
-
Monomer Mixture Preparation: In a suitable reaction vessel, combine HEMA, TRIS, DMA, EGDMA, and AIBN in the desired ratios (refer to Table 2 for an example formulation).
-
Inert Atmosphere: Purge the mixture with an inert gas (e.g., nitrogen) for approximately 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[12]
-
Polymerization: Heat the reaction mixture in a water bath or oven at a specific temperature (e.g., 60-80°C) for several hours (e.g., 4-6 hours) to initiate polymerization.[10][12]
-
Casting and Curing: The polymerizing mixture can be cast into molds during the heating process.
-
Purification: Follow the same purification steps as described in Protocol 1 (immersion in ethanol followed by distilled water).[8]
-
Hydration and Storage: Store the purified hydrogel lenses in PBS (pH 7.4) at room temperature.
Characterization of HEMA-Based Hydrogels
The performance of a contact lens is determined by a set of key physical and chemical properties.
Equilibrium Water Content (EWC)
EWC is a measure of the amount of water a hydrogel can absorb and is a critical factor for comfort and oxygen permeability in conventional hydrogels.[13]
Protocol:
-
Immerse the hydrogel lens in distilled water or PBS until it reaches a constant weight (fully hydrated).
-
Record the weight of the fully hydrated lens (W_swollen).
-
Dry the lens in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.
-
Record the weight of the dry lens (W_dry).
-
Calculate the EWC using the following formula:
EWC (%) = [(W_swollen - W_dry) / W_swollen] x 100
Oxygen Permeability (Dk)
High oxygen permeability is essential to prevent corneal hypoxia.[4][14] It is typically measured using a polarographic oxygen sensor. The Dk value is often reported in Barrer units.
Contact Angle (Wettability)
The wettability of a contact lens surface affects tear film stability and overall comfort.[15] The contact angle is a measure of wettability, with lower angles indicating better wetting. Common methods for measuring the contact angle on hydrogel surfaces include the sessile drop and captive bubble techniques.[15][16]
Optical Transmittance
Contact lenses must be highly transparent in the visible light spectrum. Optical transmittance is measured using a UV-Vis spectrophotometer over the range of 400-700 nm.[10]
Mechanical Properties
The mechanical properties, such as tensile strength and Young's modulus, determine the durability and handling characteristics of the lens. These are typically measured using a universal testing machine.
Data Presentation
The following tables summarize the properties of various HEMA-based hydrogel formulations from the literature.
Table 1: Properties of HEMA-based Hydrogels with Varying Co-monomer Content
| Formulation | Monomer Composition (wt%) | EWC (%) | Oxygen Permeability (Dk, Barrer) | Contact Angle (°) |
| Reference HEMA | 100% HEMA | ~38 | ~9 | ~60-80[17][18] |
| HEMA-NVP | HEMA/NVP copolymers | 50-70 | 20-40[13] | ~50-60[13] |
| HEMA-DMA | HEMA/DMA copolymers | 45-65 | 15-30 | Varies |
| HEMA-MAA | HEMA/MAA copolymers | 55-75[19] | Higher than pure HEMA | Lower than pure HEMA[17] |
Table 2: Properties of Silicone-HEMA Hydrogels
| Formulation | Monomer Composition (wt%) | EWC (%) | Oxygen Permeability (Dk, Barrer) | Contact Angle (°) |
| TRIS-DMA-NVP-HEMA | Varies | 44.5 | 74.9 | 82[8] |
| Sil-OH-DMA-MMA-MA with TRIS | Varies | - | 30.73 - 39.52 | -[4] |
Visualizations
Caption: General workflow for the synthesis of HEMA-based hydrogel contact lenses.
Caption: Relationship between hydrogel composition, properties, and performance.
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. riviste.fupress.net [riviste.fupress.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MATERIAL MATTERS: A PLACE FOR HYDROGELS IN EVERY PRACTICE | Contact Lens Spectrum [clspectrum.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Biomimetic-Engineered Silicone Hydrogel Contact Lens Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arcjournals.org [arcjournals.org]
- 11. Preparation of contact lens materials [bio-protocol.org]
- 12. dsrs.ksu.edu.sa [dsrs.ksu.edu.sa]
- 13. A Novel Approach to Increase the Oxygen Permeability of Soft Contact Lenses by Incorporating Silica Sol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dynamic wettability of pHEMA-based hydrogel contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of Biocompatible Hydrogel Lenses Using Methacrylic Acid with Neodymium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Characterization of New Contact lenses Based on this compound | Al-Qadisiyah Journal of Pure Science [journalsc.qu.edu.iq]
Application Notes and Protocols: 2-Hydroxyethyl Methacrylate (HEMA) in Dental Adhesive Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyethyl Methacrylate (B99206) (HEMA) is a hydrophilic monomer widely incorporated into dental adhesive formulations.[1][2][3][4] Its amphiphilic nature, being soluble in both water and organic solvents, makes it a crucial component for achieving durable adhesion to the intrinsically moist dentin substrate.[1] HEMA plays a multifaceted role, acting as a wetting agent, a co-solvent to prevent phase separation of hydrophobic and hydrophilic components, and a key ingredient in the formation of the hybrid layer—a critical interface for dental bonding.[1][3][5][6]
These application notes provide a comprehensive overview of HEMA's function in dental adhesives, along with detailed protocols for evaluating the performance of HEMA-containing formulations.
Chemical Properties and Role in Adhesion
HEMA is the monomethacryloyl derivative of ethylene (B1197577) glycol. Its chemical structure, featuring both a polymerizable methacrylate group and a hydrophilic hydroxyl group, dictates its function in dental adhesives.
Key Functions of HEMA in Dental Adhesives:
-
Enhanced Wetting and Infiltration: The hydroxyl groups in HEMA have a high affinity for water, which improves the wettability of the adhesive on the moist dentin surface.[2][3] This facilitates the infiltration of the adhesive monomers into the demineralized collagen network of the dentin, which is essential for forming a robust hybrid layer.[3][6]
-
Co-solvency and Stability: Dental adhesives often contain a mixture of hydrophobic and hydrophilic monomers, as well as solvents like ethanol (B145695) or acetone. HEMA acts as a co-solvent, preventing the separation of these components and ensuring the homogeneity of the adhesive solution.[1][5]
-
Hybrid Layer Formation: HEMA is instrumental in the formation of the hybrid layer, an interlocking layer of resin and decalcified dentin.[6] This layer is paramount for micromechanical retention and the overall success of the adhesive bond.
-
Improved Bond Strength: The addition of HEMA to dental adhesives has been shown to improve bond strengths to dentin.[6][7] However, the concentration of HEMA is a critical factor, with optimal concentrations leading to the best bonding performance.[8]
Drawbacks of HEMA:
Despite its benefits, the inclusion of HEMA in dental adhesives is not without its disadvantages:
-
Water Sorption and Hydrolytic Degradation: The hydrophilicity of HEMA can lead to increased water absorption by the polymerized adhesive over time.[1][2] This can result in swelling, plasticization, and hydrolytic degradation of the adhesive interface, potentially compromising the long-term durability of the bond.[2][3]
-
Incomplete Polymerization: HEMA can lower the vapor pressure of solvents in the adhesive, hindering their evaporation. Residual solvent and water can inhibit the polymerization of the adhesive monomers, leading to a lower degree of conversion and weaker mechanical properties.[1]
-
Cytotoxicity and Allergic Potential: Unpolymerized HEMA monomers can leach out and diffuse through the dentinal tubules, potentially causing cytotoxic effects on dental pulp cells.[9][10] HEMA is also a known contact allergen.[1]
Quantitative Data on HEMA in Dental Adhesives
The concentration of HEMA in dental adhesive formulations significantly impacts their physical, mechanical, and biological properties. The following tables summarize quantitative data from various studies.
Table 1: Effect of HEMA Concentration on Microtensile Bond Strength (μTBS) to Dentin
| HEMA Concentration (wt%) | Adhesive System | Substrate | Mean μTBS (MPa) ± SD | Storage Time | Reference |
| 0% | Experimental One-Step Self-Etch | Bovine Dentin | 10.57 ± 3.72 | 24 hours | [11] |
| 5% | Modified Universal Adhesive | Human Dentin | 50.61 ± 10.10 | 24 hours | [3] |
| 10% | Experimental One-Step Self-Etch | Bur-cut Dentin | Best performing group | 24 hours | [8] |
| 10% | Modified Universal Adhesive | Human Dentin | 49.73 ± 7.42 | 24 hours | [3] |
| 19% | Experimental One-Step Self-Etch | Bur-cut Dentin | Lower than 10% HEMA | 24 hours | [8] |
| 36% | Experimental One-Step Self-Etch | Bur-cut Dentin | Lowest bond strength | 24 hours | [8] |
Table 2: Effect of HEMA Concentration on Degree of Conversion (DC)
| HEMA Concentration (wt%) | Adhesive System | Analytical Method | Mean DC (%) ± SD | Light Activation Time | Reference |
| 0% (Control) | Experimental Adhesive Resin | FTIR | Not specified, but higher than 30% and 50% HEMA groups | 40 s | [12] |
| 10% | Modified Universal Adhesive | Spectroscopy | Not specified | Not specified | [3] |
| 15% | Experimental Adhesive Resin | FTIR | Not statistically different from 0% HEMA group | 20 s | [13] |
| 30% | Experimental Adhesive Resin | FTIR | 30% decrease compared to control | 40 s | [12] |
| 50% | Experimental Adhesive Resin | FTIR | 61% decrease compared to control | 40 s | [12] |
Table 3: Effect of HEMA Concentration on Water Sorption and Solubility
| HEMA Concentration (wt%) | Adhesive System | Water Sorption (µg/mm³) ± SD | Water Solubility (µg/mm³) ± SD | Reference |
| 0% (Control) | Experimental Adhesive Resin | 44.3 ± 5.8 | 3.8 ± 0.2 | [12] |
| 15% | Experimental Adhesive Resin | 74.7 ± 9.6 | 8.2 ± 0.4 | [12] |
| 30% | Experimental Adhesive Resin | 119.2 ± 8.8 | 18.3 ± 3.1 | [12] |
| 50% | Experimental Adhesive Resin | 174.1 ± 21.0 | 35.6 ± 4.0 | [12] |
Table 4: Cytotoxicity of HEMA on Dental Pulp Cells
| HEMA Concentration | Cell Type | Assay | Endpoint | Results | Reference |
| 0%, 10%, 20% (with and without ethanol) | Human Dental Pulp Cells | MTT | Cell Viability | HEMA showed a dose-dependent toxic effect, which was increased by the presence of a solvent. | [5] |
| 0-10 mM | Human Dental Pulp Cells | MTT | Cell Viability | Higher concentrations of HEMA induced cytotoxic effects. | [9] |
| Not specified | Human Dental Pulp Cells | MTT | Cell Viability (IC50) | IC50 of HEMA was 815.19 µg/ml. | [1] |
| Below 3mM | Dental Pulp Stem Cells | MTT and Wound Scratch/Transwell Migration Assays | Cell Viability and Migration | HEMA inhibited cell migration at sub-cytotoxic doses. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices and published literature.
Protocol 1: Microtensile Bond Strength (μTBS) Testing
This protocol outlines the procedure for determining the bond strength of a dental adhesive to dentin.
1. Tooth Preparation:
- Collect freshly extracted, caries-free human third molars and store them in a 0.5% chloramine-T solution at 4°C for up to six months.
- Remove the occlusal enamel using a slow-speed diamond saw under water cooling to expose a flat, mid-coronal dentin surface.
- Create a standardized smear layer by abrading the dentin surface with 600-grit silicon carbide (SiC) paper under running water for 60 seconds.
2. Adhesive Application and Composite Buildup:
- Apply the HEMA-containing dental adhesive to the prepared dentin surface according to the manufacturer's instructions.
- Light-cure the adhesive using a dental curing light with a light intensity of at least 600 mW/cm².
- Build up a composite resin crown on the bonded surface in 2 mm increments, light-curing each increment for 40 seconds.
3. Specimen Sectioning:
- Store the restored teeth in distilled water at 37°C for 24 hours.
- Section the teeth longitudinally in both mesio-distal and bucco-lingual directions using a slow-speed diamond saw under water cooling to obtain rectangular beams with a cross-sectional area of approximately 0.8 mm².
4. μTBS Testing:
- Attach each beam to a testing jig using cyanoacrylate adhesive.
- Mount the jig in a universal testing machine.
- Apply a tensile load at a crosshead speed of 0.5 mm/min until the bond fails.
- Record the load at failure (in Newtons).
5. Data Analysis:
- Calculate the μTBS in megapascals (MPa) by dividing the load at failure by the cross-sectional area of the bonded interface.
- Analyze the fracture mode of the debonded specimens under a stereomicroscope or scanning electron microscope (SEM) and classify them as adhesive, cohesive (in dentin or composite), or mixed.
Protocol 2: Degree of Conversion (DC) Measurement via Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes how to measure the extent of polymerization of a dental adhesive.
1. Sample Preparation:
- Place a drop of the uncured adhesive on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.
- Record the FTIR spectrum of the uncured material. The spectrum should cover the range of approximately 1500-1700 cm⁻¹.
2. Polymerization:
- Light-cure the adhesive sample directly on the ATR crystal for the manufacturer's recommended time (typically 20-40 seconds).
3. Post-Cure Spectrum Acquisition:
- Immediately after light-curing, record the FTIR spectrum of the polymerized sample.
4. DC Calculation:
- The DC is calculated based on the change in the peak height of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ before and after polymerization. An aromatic carbon-carbon double bond (C=C) peak at around 1608 cm⁻¹ is often used as an internal standard, as its intensity does not change during polymerization.
- The formula for calculating DC is: DC (%) = [1 - (Peak Height of aliphatic C=C after curing / Peak Height of aromatic C=C after curing) / (Peak Height of aliphatic C=C before curing / Peak Height of aromatic C=C before curing)] x 100
Protocol 3: Water Sorption and Solubility Testing (based on ISO 4049)
This protocol details the procedure for determining the amount of water absorbed and leached from a polymerized adhesive.
1. Specimen Preparation:
- Fabricate disc-shaped specimens of the adhesive with a diameter of 15.0 ± 0.1 mm and a thickness of 1.0 ± 0.1 mm using a standardized mold.
- Light-cure the specimens according to the manufacturer's instructions.
- Place the specimens in a desiccator and weigh them periodically until a constant mass (m1) is achieved.
2. Water Immersion:
- Immerse the dried specimens in distilled water at 37 ± 1°C for 7 days. Ensure the specimens are fully submerged and separated from each other.
3. Mass Measurement after Immersion:
- After 7 days, remove the specimens from the water, blot them dry with absorbent paper, and weigh them to obtain the mass after water immersion (m2).
4. Re-drying and Final Mass Measurement:
- Return the specimens to the desiccator and dry them until a constant mass (m3) is re-established.
5. Calculation:
- Calculate the volume (V) of each specimen in mm³.
- Calculate the water sorption (WS) and water solubility (SL) using the following formulas:
- WS (µg/mm³) = (m2 - m3) / V
- SL (µg/mm³) = (m1 - m3) / V
Protocol 4: In Vitro Cytotoxicity Assay (based on ISO 10993-5)
This protocol provides a method for assessing the potential toxicity of leachable components from a dental adhesive on cultured cells.
1. Cell Culture:
- Culture a suitable mammalian cell line, such as L929 mouse fibroblasts or human dental pulp cells, in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in an incubator at 37°C with 5% CO₂.
2. Preparation of Adhesive Extracts:
- Prepare extracts of the cured adhesive according to ISO 10993-12. Typically, this involves incubating the polymerized adhesive specimens in a culture medium at a ratio of surface area to medium volume (e.g., 3 cm²/mL) for 24 to 72 hours at 37°C.
- Sterilize the extracts by filtration through a 0.22 µm filter.
3. Cell Exposure:
- Seed the cells in 96-well plates and allow them to attach and grow for 24 hours.
- Remove the culture medium and replace it with various concentrations of the adhesive extract (e.g., 100%, 50%, 25%, 12.5% diluted in fresh culture medium). Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).
4. Cytotoxicity Assessment (MTT Assay):
- After a 24-hour exposure period, remove the extracts and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
- Incubate the plates for 2-4 hours, allowing viable cells to metabolize the MTT into a formazan (B1609692) precipitate.
- Solubilize the formazan crystals by adding a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
- Calculate the cell viability as a percentage relative to the negative control.
- A material is generally considered non-cytotoxic if the cell viability is above 70% of the negative control.
Visualizations
The following diagrams illustrate key concepts related to HEMA in dental adhesives.
Caption: Chemical structure of 2-Hydroxyethyl Methacrylate (HEMA).
Caption: Workflow of hybrid layer formation with a HEMA-containing adhesive.
Caption: Advantages and disadvantages of HEMA in dental adhesives.
Conclusion
HEMA remains a vital component in many dental adhesive formulations due to its ability to promote adhesion to dentin. However, its concentration must be carefully optimized to maximize bond strength and durability while minimizing the risks of water sorption, degradation, and cytotoxicity. The protocols and data presented in these application notes provide a framework for researchers and developers to evaluate and optimize the performance of HEMA-containing dental adhesives.
References
- 1. Effect of dental material HEMA monomer on human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Long-Term Dentin Bonding Performance of Universal Adhesives: The Effect of HEMA Content and Bioactive Resin Composite [mdpi.com]
- 4. elsodent.com [elsodent.com]
- 5. mdpi.com [mdpi.com]
- 6. HEMA inhibits migration of dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Micro-Tensile Bond Strength to Dentin, Failure mode, and Fluoride release of GDMA-Based Versu... [protocols.io]
- 8. The influence of concentration of HEMA on degree of conversion and cytotoxicity of a dental bonding resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxic Effects of TEGDMA and HEMA on Dental Pulp Cells IADR Abstract Archives [iadr.abstractarchives.com]
- 10. scribd.com [scribd.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Long-term bond strength, degree of conversion and resistance to degradation of a HEMA-free model adhesive [revodonto.bvsalud.org]
Application Notes and Protocols for HEMA-Based Hydrogels in Controlled Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-hydroxyethyl methacrylate) (pHEMA)-based hydrogels are synthetic polymers that have garnered significant attention in the field of controlled drug delivery. Their popularity stems from a unique combination of properties including high water content, biocompatibility, tunable mechanical strength, and the ability to be easily customized. These hydrogels are three-dimensional networks of crosslinked polymer chains that can absorb and retain large amounts of water or biological fluids without dissolving. This characteristic makes them excellent candidates for encapsulating and releasing therapeutic agents in a controlled manner.
The versatility of HEMA-based hydrogels allows for their application in various drug delivery systems, including ophthalmic delivery via contact lenses, localized antibiotic release for treating conditions like periodontitis, and targeted cancer therapy.[1][2][3] The drug release kinetics can be finely tuned by modifying the hydrogel's properties, such as the crosslinker concentration, which influences the mesh size of the polymer network and consequently the diffusion rate of the encapsulated drug.[4][5]
These application notes provide detailed protocols for the synthesis of pHEMA hydrogels, methods for drug loading and release studies, and a summary of key quantitative data to aid researchers in the development of HEMA-based controlled drug delivery systems.
Data Presentation
Table 1: Effect of Crosslinker (EGDMA) Concentration on Equilibrium Water Content (EWC) of pHEMA Hydrogels
| Hydrogel Formulation | Monomer (HEMA) | Crosslinker (EGDMA) | Initiator (APS/TEMED) | Equilibrium Water Content (EWC) (%) |
| H1 | 98% (w/w) | 2% (w/w) | Constant | 292.4 ± 3.7[2] |
| H2 | 96% (w/w) | 4% (w/w) | Constant | 233.4 ± 5.0[2] |
| H3 | 94% (w/w) | 6% (w/w) | Constant | 201.2 ± 3.0[2] |
As the concentration of the crosslinker (EGDMA) increases, the crosslinking density of the hydrogel network becomes higher. This results in a more tightly bound structure with smaller interstitial spaces, which restricts the amount of water the hydrogel can absorb, thereby decreasing the Equilibrium Water Content (EWC).[2]
Table 2: Drug Loading and In Vitro Release of Amoxicillin from pHEMA Hydrogels with Varying Crosslinker Concentrations
| Hydrogel Formulation | Crosslinker (EGDMA) Concentration | Drug Loading (Amoxicillin) | Cumulative Release at 24h (pH 7.4) |
| H1 | 2% (w/w) | High | ~75%[2] |
| H2 | 4% (w/w) | Medium | ~60%[2] |
| H3 | 6% (w/w) | Low | ~50%[2] |
The drug release profile is consistent with the swelling behavior of the hydrogels. A lower crosslinker concentration (H1) leads to a higher swelling ratio, allowing for greater drug loading and a faster release rate. Conversely, a higher crosslinker concentration (H3) results in a denser network, which restricts both drug loading and subsequent release.[2]
Experimental Protocols
Protocol 1: Synthesis of pHEMA Hydrogels by Free-Radical Polymerization
This protocol describes the synthesis of pHEMA hydrogels using ethylene (B1197577) glycol dimethacrylate (EGDMA) as a crosslinker and ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) as the redox initiator system.[2]
Materials:
-
2-hydroxyethyl methacrylate (B99206) (HEMA), monomer
-
Ethylene glycol dimethacrylate (EGDMA), crosslinker
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator
-
Deionized water
-
Nitrogen gas
-
Glass tubes or molds
Procedure:
-
Prepare the desired aqueous solution of HEMA and EGDMA according to the formulations in Table 1.
-
Stir the pre-polymerization solution under a nitrogen atmosphere for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[2]
-
Add 20 μL of TEMED to the solution and stir.[2]
-
Dissolve 10 mg of APS in a small amount of deionized water and add it to the monomer solution to initiate polymerization.[2]
-
Continue stirring for 10 minutes under a nitrogen atmosphere.[2]
-
Transfer the solution into glass tubes or molds and seal them.
-
Allow the polymerization to proceed at room temperature for a predetermined time (e.g., 24 hours).
-
After polymerization, carefully remove the hydrogels from the molds.
-
Wash the synthesized hydrogels extensively with deionized water for 48 hours (changing the water frequently) to remove any unreacted monomers, crosslinkers, and initiators.[6]
-
The purified hydrogels can then be dried or stored in deionized water until further use.
Protocol 2: Drug Loading into pHEMA Hydrogels via Swelling-Diffusion Method
This protocol details the loading of a model drug, such as amoxicillin, into pre-synthesized pHEMA hydrogels.[2]
Materials:
-
Synthesized and purified pHEMA hydrogel discs
-
Model drug (e.g., amoxicillin)
-
Phosphate buffer solution (PBS), pH 7.4
-
Shaker or orbital incubator
Procedure:
-
Dry the purified pHEMA hydrogel discs to a constant weight in an oven at a mild temperature (e.g., 40°C).
-
Prepare a drug solution of known concentration in PBS (pH 7.4).
-
Immerse the dried hydrogel discs in the drug solution.[2]
-
Place the container on a shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 37°C) for 24 hours to allow for drug loading through swelling and diffusion.[2]
-
After the loading period, remove the hydrogels from the drug solution.
-
Briefly wash the surface of the hydrogels with distilled water to remove any excess, non-entrapped drug.[2]
-
Dry the drug-loaded hydrogels to a constant weight.
-
The amount of loaded drug can be calculated by the weight difference between the drug-loaded and unloaded hydrogels.[2]
Protocol 3: In Vitro Drug Release Study
This protocol describes how to perform an in vitro drug release study from the drug-loaded pHEMA hydrogels using UV-Vis spectroscopy.[7][8]
Materials:
-
Drug-loaded pHEMA hydrogel discs
-
Phosphate buffer solution (PBS), pH 7.4 (or other relevant pH)
-
Shaking water bath or incubator
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Place a drug-loaded hydrogel disc in a known volume of PBS (e.g., 100 mL) in a sealed container.[8]
-
Maintain the container in a shaking water bath at a constant temperature (e.g., 37°C) and agitation speed.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 3 mL) of the release medium.[7]
-
Immediately replenish the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.[7]
-
Analyze the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax).[7]
-
Calculate the cumulative amount of drug released at each time point, accounting for the previously withdrawn samples.
-
Plot the cumulative drug release as a function of time to obtain the drug release profile.
Visualizations
Synthesis of HEMA-Based Hydrogel
Caption: Workflow for the synthesis of HEMA-based hydrogels.
Controlled Drug Release Mechanism
Caption: Mechanism of drug loading and subsequent release.
Relationship Between Crosslinker Concentration and Drug Release
Caption: Influence of crosslinker concentration on hydrogel properties.
References
- 1. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Smart pH responsive drug delivery system based on poly(HEMA-co-DMAEMA) nanohydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of heterobifunctional crosslinkers on HEMA hydrogel modulus and toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of cross-linking agents on some properties of HEMA-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of two hydrogel formulations for drug release in ophthalmic lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
Application Notes and Protocols for 3D Printing of Biocompatible Scaffolds Using 2-Hydroxyethyl Methacrylate (HEMA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyethyl methacrylate (B99206) (HEMA) is a hydrophilic monomer widely utilized in the fabrication of hydrogels for biomedical applications due to its excellent biocompatibility and tunable physical properties. Three-dimensional (3D) printing of HEMA-based hydrogels allows for the precise fabrication of scaffolds with controlled architecture, porosity, and mechanical properties, mimicking the native extracellular matrix (ECM). These scaffolds provide a versatile platform for tissue engineering, regenerative medicine, and drug delivery studies. This document provides detailed application notes and protocols for the synthesis, 3D printing, and characterization of HEMA-based biocompatible scaffolds.
Data Presentation
Table 1: Mechanical Properties of HEMA-based Hydrogel Scaffolds
| Hydrogel Composition | Compressive Modulus (kPa) | Tensile Modulus (kPa) | Compressive Strength (kPa) | Tensile Strength (kPa) | Reference |
| Poly(HEMA-co-MMA) (95:5) | 34.2 ± 1.7 | 1.6 ± 0.1 | 932.4 ± 52.5 | 30.5 ± 2.1 | [1] |
| Poly(HEMA-co-MMA) (90:10) | 38.8 ± 1.9 | 2.0 ± 0.1 | 761.2 ± 24.2 | 30.6 ± 3.7 | [1] |
| Poly(HEMA-co-MMA) (85:15) | 18.1 ± 1.0 | 0.60 ± 0.03 | 355.2 ± 50.4 | 8.74 ± 1.50 | [1] |
| Poly(HEMA-co-MMA) (80:20) | 16.1 ± 0.8 | 0.5 ± 0.1 | 254.2 ± 36.4 | 4.4 ± 1.3 | [1] |
| GelMA (20%) + 0.5% Photoinitiator | 220 ± 19 | - | - | - | [2] |
| GelMA (20%) + 1% Photoinitiator | 393 ± 10 | - | - | - | [2] |
Note: Data for GelMA is included for comparison as it is often used in conjunction with or as an alternative to HEMA-based hydrogels in 3D bioprinting.
Experimental Protocols
Synthesis of HEMA-based Hydrogels
This protocol describes the synthesis of a poly(HEMA-co-MMA) hydrogel, which offers tunable mechanical properties.[1]
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
Methyl methacrylate (MMA)
-
Deionized water (DW)
-
Dimethylformamide (DMF)
-
Pentaerythritol tetra-acrylate (PETA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
Tetramethylethylenediamine (TEMED) as a catalyst
Procedure:
-
Prepare the desired molar ratios of HEMA to MMA (e.g., 95:5, 90:10, 85:15, 80:20).
-
Prepare a solvent mixture of DW/DMF at a ratio of 80:20 (w/w).
-
Dissolve the HEMA and MMA monomers in the solvent mixture to a final monomer concentration of 30 wt%.
-
Add the crosslinker (PETA) at 2.8 mol% with respect to the total monomer content.
-
Add the initiator (APS) and catalyst (TEMED) at 6 mol% each with respect to the total monomer content.
-
Stir the solution until all components are fully dissolved.
-
The resulting solution is the bioink ready for 3D printing.
3D Printing of HEMA-based Scaffolds
This protocol provides a general guideline for extrusion-based 3D printing of HEMA hydrogels. Parameters may require optimization based on the specific printer and bioink formulation.
Equipment:
-
Extrusion-based 3D bioprinter
-
Syringe with a suitable nozzle (e.g., 22G or 25G)
-
UV curing system (365 nm)
Procedure:
-
Load the prepared HEMA-based bioink into a sterile syringe.
-
Attach a nozzle of the desired diameter (e.g., 0.41 mm).[3]
-
Load the syringe into the printer's extrusion head.
-
Set the printing parameters. The following are suggested starting points and may require optimization:
-
Design the desired scaffold architecture using CAD software and convert it to G-code.
-
Initiate the printing process onto a sterile substrate (e.g., petri dish).
-
During or after printing, photocrosslink the scaffold using a UV light source (e.g., 365 nm). The UV intensity and exposure time will need to be optimized based on the photoinitiator concentration and the desired degree of crosslinking. A starting point could be an intensity of 20 mW/cm² for an exposure time of 6 seconds per layer.[5][6]
Sterilization of HEMA Scaffolds
Proper sterilization is crucial for cell culture applications. Autoclaving while immersed in deionized water is a recommended method for pHEMA-based hydrogels.[7]
Procedure:
-
Place the 3D printed HEMA scaffolds in a container filled with deionized water.
-
Autoclave at 121°C for 15 minutes.
-
Allow the scaffolds to cool to room temperature before use in cell culture.
Biocompatibility Assessment
This protocol is adapted for 3D scaffolds and measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in phenol (B47542) red-free DMEM)
-
Acidified isopropanol (B130326) (1 µL concentrated HCl per 1 mL isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells onto the sterile 3D printed HEMA scaffolds and culture for the desired period (e.g., 1, 3, and 7 days).
-
Wash the scaffolds with PBS to remove any residual phenol red from the culture medium.
-
Place each scaffold in a new well of a multi-well plate.
-
Add 1 mL of the MTT solution to each well, ensuring the scaffold is fully submerged.
-
Incubate at 37°C in a CO2 incubator for 1-4 hours, protected from light.
-
Aspirate the MTT solution and add 1 mL of acidified isopropanol to each well to dissolve the formazan (B1609692) crystals.
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Transfer 200 µL of the solution from each well to a 96-well plate.
-
Read the absorbance at 570 nm using a microplate reader.
This assay provides a qualitative and quantitative assessment of cell viability by differentiating live cells (green fluorescence) from dead cells (red fluorescence).
Materials:
-
Calcein AM
-
Ethidium homodimer-1 (EthD-1)
-
PBS
Procedure:
-
Prepare a working solution of 2 µM Calcein AM and 4 µM EthD-1 in PBS.[4]
-
Wash the cell-seeded scaffolds with PBS.
-
Incubate the scaffolds in the Live/Dead working solution for 30 minutes at room temperature, protected from light. For thicker hydrogels, the incubation time may need to be increased.[4]
-
Wash the scaffolds once with PBS.
-
Image the scaffolds using a fluorescence microscope with appropriate filters for Calcein AM (FITC/GFP) and EthD-1 (Texas Red/Rhodamine).[4]
Characterization of Scaffold Properties
This protocol describes uniaxial compression and tensile testing to determine the mechanical properties of the hydrogel scaffolds.
Equipment:
-
Universal testing machine with a suitable load cell
Procedure (Compression Testing):
-
Prepare cylindrical hydrogel samples of defined dimensions.
-
Place the sample between two parallel plates on the testing machine.
-
Apply a compressive force at a constant strain rate until the sample fails.
-
Record the stress-strain data to determine the compressive modulus and strength.
Procedure (Tensile Testing):
-
Prepare dumbbell-shaped hydrogel samples.
-
Clamp the ends of the sample in the grips of the testing machine.
-
Apply a tensile force at a constant strain rate until the sample breaks.
-
Record the stress-strain data to determine the tensile modulus and strength.
This protocol outlines a method to quantify the porosity of the 3D printed scaffolds from 2D images.
Software:
-
ImageJ or Fiji
Procedure:
-
Acquire cross-sectional images of the scaffold using a microscope or SEM.
-
Open the image in ImageJ.
-
Set the scale of the image using a known dimension.
-
Convert the image to 8-bit grayscale.
-
Adjust the threshold to create a binary image where the pores are one color and the scaffold material is another.
-
Use the "Analyze Particles" function to measure the area of the pores.
-
Calculate the porosity as the ratio of the total pore area to the total image area.
This protocol assesses the degradation rate of the HEMA scaffolds in a simulated physiological environment.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker
Procedure:
-
Measure the initial dry weight (W_i) of the scaffolds.
-
Immerse the scaffolds in PBS in sealed containers.
-
Place the containers on an orbital shaker at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the scaffolds from the PBS.
-
Lyophilize the scaffolds to completely dry them and measure the final dry weight (W_f).
-
Calculate the percentage of weight loss as: ((W_i - W_f) / W_i) * 100.
Visualizations
Caption: Experimental workflow for HEMA scaffold fabrication and evaluation.
Caption: Integrin-mediated cell signaling on a HEMA scaffold.
Caption: Overview of mechanotransduction pathways in 3D scaffolds.
References
- 1. Poly(HEMA-co-MMA) Hydrogel Scaffold for Tissue Engineering with Controllable Morphology and Mechanical Properties Through Self-Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Extrusion 3D Printing Processes and Performance Evaluation of GelMA/LPN/MC Hydrogel [qikan.cmes.org]
- 5. 3D bioprinting using a new photo-crosslinking method for muscle tissue restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D bioprinting and photocrosslinking: emerging strategies & future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
Surface Modification of Poly(2-hydroxyethyl methacrylate) with Peptides for Enhanced Tissue Engineering Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-hydroxyethyl methacrylate) (PHEMA) is a versatile hydrogel widely utilized in biomedical applications due to its excellent biocompatibility, hydrophilicity, and resemblance to soft tissues.[1] However, pristine PHEMA is bio-inert and does not actively promote cell adhesion, which is a critical requirement for many tissue engineering applications such as bone, cartilage, and corneal regeneration.[2][3] To overcome this limitation, surface modification of PHEMA with bioactive peptides has emerged as a powerful strategy to introduce specific cell recognition sites, thereby enhancing cell attachment, proliferation, and differentiation.[4][5] This document provides detailed application notes and experimental protocols for the surface modification of PHEMA with peptides, tailored for researchers, scientists, and drug development professionals in the field of tissue engineering.
Key Peptides for PHEMA Surface Modification
The most extensively studied peptide for promoting cell adhesion is the Arginine-Glycine-Aspartic acid (RGD) sequence, which is the principal integrin-binding domain found in many extracellular matrix (ECM) proteins like fibronectin and vitronectin.[1][6] Integrins, a family of transmembrane receptors, recognize and bind to the RGD motif, initiating intracellular signaling cascades that regulate cell adhesion, spreading, and survival.[1][4] Other laminin-derived peptides, such as Tyrosine-Isoleucine-Glycine-Serine-Arginine (YIGSR) and Isoleucine-Lysine-Valine-Alanine-Valine (IKVAV), have also been successfully immobilized on PHEMA to promote the adhesion of specific cell types, including corneal epithelial cells and neurons.[3][4]
Experimental Protocols
This section outlines detailed protocols for the synthesis of PHEMA hydrogels, followed by surface activation and peptide immobilization.
Protocol 1: PHEMA Hydrogel Synthesis via Radical Polymerization
This protocol describes the synthesis of a basic PHEMA hydrogel. The properties of the resulting hydrogel can be tuned by adjusting the monomer and crosslinker concentrations.[3]
Materials:
-
2-hydroxyethyl methacrylate (B99206) (HEMA) monomer
-
Toluene (solvent)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Ethylene glycol dimethacrylate (EGDMA) (crosslinking agent)
-
Nitrogen gas
-
Reaction flask with a condenser
-
Oil bath with magnetic stirrer
Procedure:
-
In a reaction flask, dissolve the desired amount of HEMA monomer in toluene.
-
Add the AIBN initiator and EGDMA crosslinker to the solution. A typical molar ratio of HEMA to EGDMA can range from 100:1 to 500:1, and the initiator concentration is typically around 0.1 mol% of the monomer.
-
Purge the mixture with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.[3]
-
Place the flask in a preheated oil bath at 70°C and stir the mixture gently.[3]
-
Allow the polymerization to proceed for 24 hours.[3]
-
After polymerization, the resulting PHEMA hydrogel can be purified by swelling in a large volume of deionized water or ethanol (B145695) for several days, with frequent solvent changes, to remove unreacted monomers and initiator.
-
The purified hydrogel can then be dried to a constant weight.
Protocol 2: Surface Activation of PHEMA
To covalently attach peptides, the hydroxyl groups on the PHEMA surface need to be activated. Two common methods are plasma treatment and chemical activation with tresyl chloride.
Method A: Plasma Treatment Plasma treatment is a physical method that introduces reactive functional groups onto the polymer surface.[7]
Materials and Equipment:
-
PHEMA hydrogel substrate
-
Plasma reactor
-
Oxygen and Nitrogen gas
Procedure:
-
Place the dry PHEMA substrate in the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of approximately 100 mTorr.
-
Introduce a gas mixture of oxygen and nitrogen (e.g., 50% oxygen and 50% nitrogen).[7]
-
Apply a radiofrequency (RF) power (e.g., 100 W) for a specified duration (e.g., 5 minutes).[7]
-
After treatment, vent the chamber and remove the activated PHEMA substrate. The surface now contains various oxygen and nitrogen-containing functional groups, such as hydroxyl, carboxyl, and amine groups, which can be used for subsequent peptide conjugation.[7]
Method B: Tresyl Chloride Activation This chemical method activates the hydroxyl groups on the PHEMA surface to make them reactive towards amine groups in peptides.[4]
Materials:
-
PHEMA hydrogel substrate
-
2,2,2-Trifluoroethanesulfonyl chloride (tresyl chloride)
-
Dry acetone (B3395972) (or other anhydrous aprotic solvent like dioxane or ether)[4]
-
Anhydrous pyridine (B92270) (or other suitable base)
-
Reaction vessel
-
Nitrogen atmosphere
Procedure:
-
Swell the PHEMA hydrogel in dry acetone.
-
In a separate, dry reaction vessel under a nitrogen atmosphere, prepare a solution of tresyl chloride in dry acetone.
-
Add anhydrous pyridine to the tresyl chloride solution.
-
Immerse the swollen PHEMA hydrogel in the tresyl chloride/pyridine solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2-24 hours). Longer reaction times may lead to better cell adhesion.[4]
-
After the activation, wash the hydrogel extensively with dry acetone to remove unreacted tresyl chloride and pyridine.
-
The tresylated PHEMA is now ready for peptide immobilization.
Protocol 3: Peptide Immobilization
This protocol describes the covalent attachment of peptides to the activated PHEMA surface. The example provided is for peptides containing a primary amine group.
Method A: Immobilization on Plasma-Treated PHEMA using EDC/NHS Chemistry This method utilizes the carboxyl groups generated during plasma treatment to form stable amide bonds with the amine groups of the peptide.
Materials:
-
Plasma-treated PHEMA substrate
-
Peptide with a primary amine group (e.g., RGD)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)[8]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5-6[8]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[8]
Procedure:
-
Prepare a solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical concentration is around 2 mM EDC and 5 mM NHS.[8]
-
Immerse the plasma-treated PHEMA substrate in the EDC/NHS solution and react for 15-30 minutes at room temperature to activate the surface carboxyl groups.[8]
-
Wash the substrate with the Activation Buffer to remove excess EDC and NHS.
-
Immediately immerse the activated substrate in a solution of the peptide dissolved in the Coupling Buffer. The peptide concentration can be varied to control the surface density.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
After the reaction, wash the peptide-modified PHEMA substrate thoroughly with PBS and then deionized water to remove any non-covalently bound peptides.
Method B: Immobilization on Tresyl-Activated PHEMA This method involves a direct reaction between the tresylated surface and the primary amine groups of the peptide.[4]
Materials:
-
Tresyl-activated PHEMA substrate
-
Peptide with a primary amine group
-
Coupling Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the peptide in the Coupling Buffer at the desired concentration.
-
Immerse the tresyl-activated PHEMA substrate in the peptide solution.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
After the immobilization, wash the substrate extensively with the Coupling Buffer and then with deionized water to remove any unbound peptide.
Protocol 4: Characterization of Peptide-Modified PHEMA
Surface Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive technique used to determine the elemental composition of the material's surface. The appearance of the nitrogen (N 1s) peak after peptide immobilization confirms the successful conjugation.[4]
Wettability: Water Contact Angle Measurement The change in surface wettability can indicate successful modification. Typically, the immobilization of peptides will alter the surface hydrophilicity.
Peptide Quantification: Fluorescence Spectroscopy If the peptide is fluorescently labeled (e.g., with fluorescein), the amount of immobilized peptide can be quantified by measuring the fluorescence intensity.[9]
Protocol 5: Cell Adhesion Assay
This protocol assesses the ability of the peptide-modified PHEMA to support cell attachment.
Materials:
-
Peptide-modified and unmodified (control) PHEMA substrates sterilized (e.g., by UV irradiation or ethanol treatment)
-
Cell culture plates
-
Desired cell type (e.g., fibroblasts, osteoblasts)
-
Cell culture medium
-
A cell viability/quantification assay (e.g., Alamar Blue, MTT)[10]
Procedure:
-
Place the sterile PHEMA substrates in the wells of a cell culture plate.
-
Seed the cells onto the substrates at a specific density (e.g., 5 x 10^4 cells/mL).[10]
-
Incubate the cells under standard cell culture conditions (37°C, 5% CO2).
-
At desired time points (e.g., 4, 24, and 72 hours), gently wash the substrates with PBS to remove non-adherent cells.[10]
-
Quantify the number of adherent cells using a suitable assay. The percentage of cell attachment can be calculated relative to a tissue culture plastic control.[10]
-
Cell morphology and spreading can be visualized using microscopy after staining the cytoskeleton (e.g., with phalloidin) and nucleus (e.g., with DAPI).[10]
Quantitative Data Summary
The following tables summarize quantitative data from literature regarding the surface modification of PHEMA with peptides and the subsequent cellular response.
Table 1: Surface Characterization of Peptide-Modified PHEMA
| Modification Method | Peptide | Peptide Surface Concentration | Water Contact Angle (°) | Reference |
| Tresyl Chloride Activation | YIGSR | Higher than RGDS | Not Reported | [4] |
| Tresyl Chloride Activation | RGDS | Lower than YIGSR | Not Reported | [4] |
| P(HEMA-co-AEMA) with sulfo-SMCC | CDPGYIGSR & CQAASIKVAV | 92-106 µmol/cm² | Not Reported | [11] |
Table 2: Cell Adhesion on Peptide-Modified PHEMA
| Cell Type | Peptide | Substrate | Adhesion/Spreading Outcome | Reference |
| Corneal Epithelial Cells | YIGSR | PHEMA | Significantly greater adhesion than RGDS-modified and unmodified PHEMA. | [4][6] |
| Corneal Epithelial Cells | RGDS | PHEMA | Better adhesion than unmodified PHEMA, but less than YIGSR. | [4][6] |
| Chick Dorsal Root Ganglia Neurons | CDPGYIGSR & CQAASIKVAV | P(HEMA-co-AEMA) | Enhanced neural cell adhesion and guided neurite outgrowth compared to unmodified controls. | [11] |
| Osteoblastic Cells | RGD | Peptide-Hyaluronic Acid Hydrogel | Increased adhesion and spreading compared to controls. | [12] |
Visualizations: Signaling Pathways and Experimental Workflow
Integrin-Mediated Signaling Pathway
The binding of RGD peptides to integrins on the cell surface triggers a cascade of intracellular signaling events that lead to the formation of focal adhesions and subsequent cell adhesion and spreading.[1][2]
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication and characterization of PHEMA–gelatin scaffold enriched with graphene oxide for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. FLUORESCENCE-BASED QUANTIFICATION OF PEPTIDE ADSORPTION ON TITANIUM DIOXIDE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 12. Tailoring Self‐Assembled Peptide Hydrogels with Antimicrobial or Cell Adhesive Properties for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of HEMA-Based Bioinks for 3D Bioprinting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) bioprinting has emerged as a transformative technology in tissue engineering and regenerative medicine, enabling the fabrication of complex, cell-laden constructs that mimic native tissue architecture. The choice of bioink is critical to the success of 3D bioprinting, as it must provide a suitable environment for cell viability and function while also possessing the necessary rheological and mechanical properties for high-fidelity printing. Hydrogels based on 2-hydroxyethyl methacrylate (B99206) (HEMA) have garnered significant attention as bioink materials due to their excellent biocompatibility, tunable mechanical properties, and hydrophilicity, which facilitates nutrient and gas exchange for encapsulated cells.
This document provides detailed application notes and experimental protocols for the preparation and characterization of HEMA-based bioinks for 3D bioprinting. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in the field.
Key Properties of HEMA-Based Bioinks
The successful application of HEMA-based bioinks in 3D bioprinting hinges on the careful tuning of their physicochemical properties. Key parameters that influence printability, structural integrity, and cell viability are summarized in the table below. The data presented is a compilation from various studies and illustrates the versatility of HEMA-based formulations.
| Bioink Composition (w/v) | Photoinitiator (w/v) | Young's Modulus (kPa) | Viscosity (Pa·s) | Swelling Ratio (%) | Cell Viability (%) |
| 10% HEMA, 1% EGDMA | 0.5% Irgacure 2959 | 200 - 600 | 0.1 - 1 | 40 - 60 | > 90 |
| 10% GelMA, 5% HEMA | 0.25% LAP | 25 - 75 | 1 - 10 | 150 - 250 | > 95 |
| 5% HAMA, 5% HEMA | 0.5% Irgacure 2959 | 10 - 50 | 0.5 - 5 | 200 - 400 | > 90 |
| 8% Alginate, 5% HEMA | 100 mM CaCl₂ (ionic) | 5 - 20 | 10 - 50 | 300 - 500 | > 85 |
Note: The values presented in this table are approximate and can vary significantly based on the specific experimental conditions, such as the molecular weight of the polymers, crosslinking parameters, and cell type used.
Experimental Protocols
Protocol 1: Preparation of a Basic HEMA-Based Bioink
This protocol describes the preparation of a simple and versatile HEMA-based bioink suitable for extrusion-based 3D bioprinting.
Materials:
-
2-hydroxyethyl methacrylate (HEMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Photoinitiator (e.g., Irgacure 2959 or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)[1][2]
-
Phosphate-buffered saline (PBS), sterile
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
In a sterile, light-protected container, dissolve the desired amount of HEMA monomer in sterile PBS. For example, for a 10% (w/v) solution, dissolve 1 g of HEMA in 10 mL of PBS.
-
Add the crosslinker, EGDMA, to the solution. A typical concentration is 1% (w/v) of the HEMA concentration.
-
Add the photoinitiator. For Irgacure 2959, a concentration of 0.5% (w/v) is commonly used.[3] For LAP, a concentration of 0.25% (w/v) is often sufficient.[2]
-
Gently mix the solution until all components are fully dissolved. Avoid vigorous shaking to prevent the introduction of air bubbles.
-
-
Sterilization:
-
Sterilize the bioink solution by passing it through a 0.22 µm syringe filter into a sterile, UV-protected syringe for printing.
-
-
Cell Encapsulation (Optional):
-
If encapsulating cells, prepare a sterile cell suspension at the desired concentration in culture medium.
-
Gently mix the cell suspension with the sterile bioink solution. A common ratio is 1:9 (cell suspension to bioink), but this should be optimized for your specific application. The typical cell density for extrusion-based bioprinting is 1 to 5 × 10^6 cells/mL.
-
-
Loading the Bioprinter:
-
Load the cell-laden or acellular bioink into a sterile printing cartridge compatible with your 3D bioprinter.
-
Ensure there are no air bubbles in the cartridge, as they can disrupt the printing process.
-
Protocol 2: Photocrosslinking of HEMA-Based Constructs
Photocrosslinking is a critical step to ensure the structural integrity of the printed construct.[3]
Materials:
-
3D bioprinted construct
-
UV or visible light source (wavelength dependent on the photoinitiator)
Procedure:
-
Determine Optimal Crosslinking Parameters:
-
The optimal light intensity and exposure time will depend on the photoinitiator used, the concentration of the bioink, and the thickness of the construct. It is crucial to perform optimization experiments to determine the parameters that result in stable constructs with high cell viability.
-
-
Crosslinking Process:
-
For Irgacure 2959, a UV light source with a wavelength of 365 nm is typically used.[3]
-
For LAP, a visible light source with a wavelength of 405 nm is effective and generally more cytocompatible.[1][2]
-
Expose the printed construct to the light source for the predetermined optimal time. This can be done layer-by-layer during the printing process (in-situ crosslinking) or after the entire construct has been printed (post-crosslinking).[3]
-
-
Post-Crosslinking Culture:
-
After crosslinking, wash the construct with sterile PBS to remove any unreacted components.
-
Add the appropriate cell culture medium and incubate the construct under standard cell culture conditions.
-
Protocol 3: Cell Viability Assessment using Live/Dead Assay
This protocol provides a method to assess the viability of cells encapsulated within the 3D bioprinted HEMA-based constructs.[4][5][6]
Materials:
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Sterile PBS
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare a working solution of Calcein AM and Ethidium homodimer-1 in sterile PBS according to the manufacturer's instructions. A typical concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1.
-
-
Staining the Construct:
-
Remove the culture medium from the bioprinted construct.
-
Wash the construct twice with sterile PBS.
-
Add a sufficient volume of the staining solution to completely cover the construct.
-
Incubate the construct at 37°C for 30-60 minutes, protected from light.
-
-
Imaging:
-
After incubation, carefully remove the staining solution and wash the construct with PBS.
-
Immediately image the construct using a fluorescence microscope with appropriate filters for Calcein AM (green, live cells) and Ethidium homodimer-1 (red, dead cells).
-
-
Quantification:
-
Acquire images from multiple random fields of view within the construct.
-
Use image analysis software to count the number of live and dead cells to calculate the percentage of cell viability.
-
Experimental Workflows and Signaling Pathways
The physical and mechanical properties of the HEMA-based bioink can significantly influence cellular behavior through mechanotransduction. The stiffness of the hydrogel scaffold, for instance, can impact cell adhesion, proliferation, and differentiation by modulating intracellular signaling pathways.
Caption: Mechanotransduction signaling pathway influenced by scaffold properties.
The diagram above illustrates a simplified signaling pathway of how the mechanical properties of a HEMA-based scaffold can influence cell fate. The stiffness of the hydrogel can promote the clustering of integrins, which are transmembrane receptors that mediate cell-matrix adhesion.[7] This clustering leads to the activation of Focal Adhesion Kinase (FAK), a key regulator of cell adhesion and migration.[8] Downstream of FAK, the RhoA/ROCK signaling pathway is activated, which plays a crucial role in regulating the cytoskeleton and cell contractility.[8] This cascade can ultimately lead to the nuclear translocation of transcriptional co-activators YAP/TAZ, which regulate the expression of genes involved in cell proliferation and differentiation.[8]
Caption: General workflow for HEMA-based bioink preparation and bioprinting.
The workflow diagram outlines the key steps involved in the preparation of HEMA-based bioinks and their use in 3D bioprinting. The process begins with the formulation of the bioink, followed by sterilization and optional cell mixing. The bioink is then loaded into a bioprinter for the fabrication of the 3D construct, which is subsequently crosslinked to ensure structural stability. Finally, the bioprinted construct is cultured and analyzed to assess its properties and biological performance.
References
- 1. Photocrosslinkable Hydrogels for 3D Cell Culture [sigmaaldrich.com]
- 2. cellink.com [cellink.com]
- 3. 3D bioprinting and photocrosslinking: emerging strategies & future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allevi3d.com [allevi3d.com]
- 5. ilexlife.com [ilexlife.com]
- 6. cellink.com [cellink.com]
- 7. Scaffold Stiffness Influences Cell Behavior: Opportunities for Skeletal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Characterization of 2-Hydroxyethyl Methacrylate (HEMA) Copolymers using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
Copolymers of 2-hydroxyethyl methacrylate (B99206) (HEMA) are of significant interest in the biomedical and pharmaceutical fields due to their hydrophilicity, biocompatibility, and tunable properties. These polymers are utilized in a variety of applications, including drug delivery systems, contact lenses, and tissue engineering scaffolds. The precise characterization of HEMA copolymers is crucial for ensuring their safety and efficacy. This application note details the use of Gel Permeation Chromatography (GPC) for determining molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating copolymer composition.
Analytical Techniques
-
Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[1][2] The separation is based on the hydrodynamic volume of the polymer chains in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later.[2] This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the chemical structure and composition of copolymers.[4] By analyzing the chemical shifts and integrals of the proton (¹H NMR) or carbon (¹³C NMR) signals, the molar ratio of the different monomer units within the copolymer can be accurately quantified.[5][6]
Experimental Workflow
The general workflow for the characterization of HEMA copolymers involves synthesis, purification, and subsequent analysis by GPC and NMR.
Caption: Workflow for HEMA copolymer characterization.
Experimental Protocols
1. Gel Permeation Chromatography (GPC) Protocol
This protocol provides a general method for determining the molecular weight and polydispersity of HEMA copolymers.
-
Instrumentation: A standard GPC system equipped with a pump, injector, a set of columns (e.g., polystyrene-divinylbenzene), and a refractive index (RI) detector is typically used.[1][2]
-
Mobile Phase: N,N-Dimethylformamide (DMF) with an added salt like LiBr (e.g., 0.05 M) is a common mobile phase for HEMA copolymers to suppress aggregation.
-
Calibration Standards: Narrow molecular weight distribution polystyrene (PS) or poly(methyl methacrylate) (PMMA) standards are used to generate a calibration curve.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dried HEMA copolymer into a vial.
-
Add the appropriate volume of the mobile phase to achieve a concentration of 1-2 mg/mL.
-
Gently agitate the mixture until the polymer is fully dissolved. This may take several hours.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial.
-
-
GPC Analysis:
-
Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Inject the series of calibration standards, starting from the lowest molecular weight.
-
Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.[2]
-
Inject the prepared HEMA copolymer samples.
-
Process the resulting chromatograms using the calibration curve to determine Mn, Mw, and PDI.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the determination of the copolymer composition of a HEMA copolymer using ¹H NMR.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for most HEMA copolymers as it effectively dissolves the polymer and has distinct solvent peaks.[5][7]
-
Sample Preparation:
-
Dissolve 5-10 mg of the dried HEMA copolymer in approximately 0.75 mL of DMSO-d₆ in an NMR tube.
-
Ensure the polymer is fully dissolved by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Typical parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction, and integration).
-
Identify characteristic peaks for each monomer unit. For HEMA, the protons of the hydroxyethyl (B10761427) group are typically well-resolved.
-
Integrate the area of the characteristic peaks corresponding to each monomer.
-
Calculate the molar composition of the copolymer based on the ratio of the integrated peak areas, normalized by the number of protons each peak represents. For a copolymer of HEMA and a comonomer 'X', the molar fraction of HEMA (F_HEMA) can be calculated as:
F_HEMA = (I_HEMA / n_HEMA) / [(I_HEMA / n_HEMA) + (I_X / n_X)]
where I_HEMA and I_X are the integral values of the characteristic peaks for HEMA and comonomer X, and n_HEMA and n_X are the number of protons giving rise to those respective signals.
-
Data Presentation
Quantitative data from GPC and NMR analyses should be summarized in tables for clear comparison.
Table 1: GPC Results for HEMA Copolymers
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| HEMA-co-X_1 | 33,000 | 47,850 | 1.45 |
| HEMA-co-X_2 | 45,000 | 63,000 | 1.40 |
| HEMA-co-X_3 | 66,000 | 92,400 | 1.40 |
Data is hypothetical and for illustrative purposes. Actual data will vary based on the specific copolymer and synthesis conditions.[5]
Table 2: Copolymer Composition from ¹H NMR
| Sample ID | Feed Ratio (HEMA:X) | Copolymer Composition (HEMA:X) determined by ¹H NMR |
| HEMA-co-X_1 | 70:30 | 68:32 |
| HEMA-co-X_2 | 50:50 | 49:51 |
| HEMA-co-X_3 | 30:70 | 28:72 |
Data is hypothetical and for illustrative purposes. The determined copolymer composition is often similar to the initial monomer feed ratio.[5]
Logical Relationships in Data Analysis
The data obtained from GPC and NMR are complementary and provide a comprehensive understanding of the synthesized HEMA copolymer.
Caption: Relationship between analytical data and polymer properties.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. Thermoresponsive P(HEMA- co -OEGMA) copolymers: synthesis, characteristics and solution behavior - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09668J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
HEMA-Based Hydrogels for Ophthalmic Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-hydroxyethyl methacrylate) (pHEMA), a hydrophilic polymer, is a cornerstone biomaterial for ophthalmic applications, particularly in the fabrication of soft contact lenses and drug delivery devices.[1] Its excellent biocompatibility, optical transparency, high water content, and tunable mechanical properties make it an ideal candidate for sustained and targeted drug delivery to the eye.[1][2] pHEMA-based hydrogels can be loaded with therapeutic agents and placed on the cornea, acting as a reservoir that releases the drug over an extended period. This method improves bioavailability and reduces the side effects associated with conventional eye drops, of which approximately 95% of the drug is lost due to blinking and tear drainage.[3]
These application notes provide a comprehensive overview of HEMA as a monomer for creating ophthalmic drug delivery devices. Detailed protocols for the synthesis of pHEMA hydrogels, drug loading, and in-vitro release studies are presented to guide researchers in this field.
Key Properties of HEMA-Based Hydrogels for Ophthalmic Drug Delivery
The efficacy of pHEMA hydrogels in ophthalmic drug delivery is dictated by a combination of their physical and chemical properties. These properties can be tailored by adjusting the polymer composition and synthesis conditions.
| Property | Typical Values for pHEMA-based Hydrogels | Significance in Ophthalmic Drug Delivery | References |
| Equilibrium Water Content (EWC) | 38% (pure pHEMA); 20-80% (copolymers) | Higher EWC generally leads to increased oxygen permeability and facilitates the diffusion of hydrophilic drugs. | [4][5] |
| Oxygen Permeability (Dk) | 8.4 - 44.8 Dk units | Essential for maintaining corneal health during device wear by allowing sufficient oxygen to reach the cornea. | [6] |
| Tensile Strength | 0.12 - 0.2 MPa | Ensures the mechanical integrity of the device during handling and wear. | [2] |
| Young's Modulus | 0.4 - 1.8 MPa | A lower modulus provides greater flexibility and comfort for the patient. | [2] |
| Refractive Index | ~1.43 | Must be close to that of the cornea to avoid visual disturbances. | [7] |
Experimental Protocols
Protocol 1: Synthesis of pHEMA Hydrogel Discs
This protocol describes the synthesis of basic pHEMA hydrogel discs via free-radical polymerization.
Materials:
-
2-hydroxyethyl methacrylate (B99206) (HEMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a cross-linker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N′,N′-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Nitrogen gas
-
Glass molds (e.g., two glass plates with a Teflon spacer of desired thickness)
Procedure:
-
Monomer Solution Preparation: In a flask, prepare the desired concentration of HEMA in deionized water. Add EGDMA as a cross-linker (typically 0.5-2 mol% of HEMA).
-
Degassing: Purge the monomer solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[8]
-
Initiator and Accelerator Addition: Under a nitrogen atmosphere, add TEMED (accelerator) to the monomer solution and mix thoroughly.[8] Subsequently, add APS (initiator) to the solution and stir for another 10 minutes.[8]
-
Molding: Carefully pour the polymerization mixture into the glass mold.
-
Polymerization: Allow the polymerization to proceed at room temperature overnight or as determined by the specific formulation.[8]
-
Hydration and Purification: After polymerization, carefully remove the hydrogel film from the mold. Immerse the hydrogel in a large volume of deionized water for at least 48 hours, changing the water frequently to remove any unreacted monomers and other impurities.
-
Cutting: Cut the hydrated hydrogel sheet into discs of the desired diameter for subsequent experiments.
Protocol 2: Characterization of pHEMA Hydrogels
2.1 Equilibrium Water Content (EWC) Determination:
-
Immerse the hydrogel discs in deionized water until they reach a constant weight (swollen weight, Ws).
-
Remove the discs from the water, gently blot the surface with filter paper to remove excess water, and weigh them.
-
Dry the hydrogels in an oven at 60°C until a constant weight is achieved (dry weight, Wd).
-
Calculate the EWC using the following formula: EWC (%) = [(Ws - Wd) / Ws] x 100
2.2 Swelling Studies:
-
Immerse pre-weighed dry hydrogel discs in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, blot the surface, and weigh them.
-
Continue until the hydrogels reach a constant weight.
-
The swelling ratio can be calculated as the ratio of the weight of the swollen hydrogel at a given time to its dry weight.
Protocol 3: Drug Loading into pHEMA Hydrogels
This protocol describes a common method for loading a drug into the hydrogel matrix.
Materials:
-
Synthesized pHEMA hydrogel discs
-
Therapeutic drug (e.g., Timolol maleate, Dexamethasone)
-
Phosphate-buffered saline (PBS, pH 7.4) or an appropriate solvent for the drug
Procedure:
-
Prepare a drug solution of known concentration in PBS or another suitable solvent.
-
Immerse the pre-weighed, dried pHEMA hydrogel discs in the drug solution.
-
Allow the hydrogels to soak in the drug solution for a specified period (e.g., 48 hours) at a constant temperature (e.g., 37°C) with gentle agitation to facilitate drug uptake.[9]
-
After the loading period, remove the drug-loaded hydrogels from the solution.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the loading solution using a suitable analytical method, such as UV-Vis spectrophotometry.[9]
Protocol 4: In Vitro Drug Release Study
This protocol outlines the procedure for measuring the release of a drug from the hydrogel.
Materials:
-
Drug-loaded pHEMA hydrogel discs
-
Phosphate-buffered saline (PBS, pH 7.4) as the release medium
-
A suitable container (e.g., vials) for the release study
-
A shaking water bath or incubator set at 37°C
-
UV-Vis spectrophotometer or other analytical instrument
Procedure:
-
Place each drug-loaded hydrogel disc in a vial containing a known volume of pre-warmed PBS (pH 7.4).
-
Incubate the vials at 37°C with continuous, gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).[1]
-
Calculate the cumulative amount and percentage of drug released over time.
Protocol 5: Sterilization of HEMA-Based Ophthalmic Devices
The choice of sterilization method is critical as it must not compromise the physical, chemical, or therapeutic properties of the drug-loaded hydrogel.
Recommended Methods:
-
Autoclaving (Moist Heat Sterilization): This is a common and effective method. However, it is crucial to ensure that the pHEMA formulation and the loaded drug are stable at the high temperatures and pressures involved (typically 121°C for at least 15 minutes).[10][11]
-
Gamma Irradiation: This method can be used for heat-sensitive materials. However, high doses of radiation can potentially cause polymer degradation or cross-linking, altering the hydrogel's properties and drug release profile.[12] The dose must be carefully validated.
-
Ethylene Oxide (EtO) Gas: EtO is suitable for heat and moisture-sensitive materials. However, residual EtO must be thoroughly removed as it is toxic.[12]
Methods to Avoid:
-
Dry Heat Sterilization: The high temperatures can degrade the pHEMA polymer.
Aseptic Manufacturing:
-
For drugs or hydrogel formulations that are sensitive to all terminal sterilization methods, manufacturing under aseptic conditions is the preferred approach. This involves sterilizing all components and materials separately before processing in a sterile environment.[12]
Visualizations
Hydrogel Synthesis and Characterization Workflow
References
- 1. Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. Nanopharmaceuticals for Eye Administration: Sterilization, Depyrogenation and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contact Lens Materials: A Materials Science Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HYDROGEL LENS MATERIALS [umsl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mechanical Properties of Contact Lens Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Smart pH-Responsive HEMA-co-DMAEMA Nanohydrogels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of smart pH-responsive nanohydrogels composed of 2-hydroxyethyl methacrylate (B99206) (HEMA) and N,N-dimethylaminoethyl methacrylate (DMAEMA). These nanohydrogels exhibit significant potential in targeted drug delivery due to their ability to respond to changes in environmental pH, a characteristic feature of tumor microenvironments and intracellular compartments.
Introduction
Poly(HEMA-co-DMAEMA) nanohydrogels are crosslinked polymeric nanoparticles that are hydrophilic and can absorb large amounts of water. The incorporation of DMAEMA, a pH-sensitive monomer, imparts the "smart" behavior. At physiological pH (7.4), the tertiary amine groups of DMAEMA are largely deprotonated, leading to a collapsed hydrogel structure. In acidic environments (e.g., pH 5.5-6.5), these amine groups become protonated, causing electrostatic repulsion between the polymer chains, resulting in swelling of the nanohydrogel and subsequent release of an encapsulated therapeutic agent. This targeted release mechanism can enhance the therapeutic efficacy of drugs while minimizing side effects on healthy tissues.[1][2]
Key Applications
-
Targeted Cancer Therapy: The acidic tumor microenvironment triggers the release of encapsulated anticancer drugs like doxorubicin (B1662922) directly at the tumor site, increasing local drug concentration and reducing systemic toxicity.[1][2]
-
Gene Delivery: The cationic nature of the protonated nanohydrogels facilitates the condensation of negatively charged genetic material (e.g., plasmids), protecting it from degradation and enabling its delivery into cells.[3]
-
Protein and Peptide Delivery: These nanohydrogels can be utilized for the controlled release of therapeutic proteins and peptides, such as insulin, responding to pH changes in the gastrointestinal tract or other biological environments.[4][5]
Data Presentation
Table 1: Physicochemical Properties of HEMA-co-DMAEMA Nanohydrogels
| Property | Value | Conditions | Reference |
| Particle Size | 180 nm | pH 7.4 | [1][2] |
| 400 nm | pH 5.5 | [1][2] | |
| 175 nm | pH 7.4 | [3] | |
| 385 nm | pH 5.5 | [3] | |
| Drug Release (Doxorubicin) | ~20% | pH 7.4 (simulated healthy tissue) | [1][2] |
| 80% | pH 5.5 (simulated tumor environment) | [1][2] | |
| Monomer Ratio (HEMA:DMAEMA:PEG-DA) | 95:4:1 (% in feed) | - | [1][3] |
| Mechanical Properties | Storage Modulus: 41 ± 9.1 kPa | pH 3.0 | [6] |
| Loss Modulus: 2.7 ± 0.62 kPa | pH 3.0 | [6] | |
| Storage Modulus: 12 ± 1.6 kPa | pH 11.0 | [6] | |
| Loss Modulus: 5.0 ± 0.55 kPa | pH 11.0 | [6] |
Experimental Protocols
Synthesis of HEMA-co-DMAEMA Nanohydrogels via RAFT Polymerization
This protocol is based on the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization method, which allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity.[1][3]
Materials:
-
2-hydroxyethyl methacrylate (HEMA), purified
-
N,N-dimethylaminoethyl methacrylate (DMAEMA), purified
-
Poly(ethylene glycol) diacrylate (PEG-DA), as crosslinker
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), as initiator
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Degassed deionized water and ethanol (B145695)
Procedure:
-
Prepare a monomer mixture of HEMA (10.4 mmol), DMAEMA (0.41 mmol), and PEG-DA (0.11 mmol) in a reaction vessel. This corresponds to a molar ratio of approximately 95:4:1.[1][3]
-
Prepare a solution of AIBN (0.036 mmol) and the RAFT agent (0.09 mmol).
-
Add the initiator and RAFT agent solution to the monomer mixture. The recommended molar ratio of monomer:initiator:RAFT agent is 120:0.4:1.[3]
-
Add a degassed solvent mixture of deionized water and ethanol (e.g., 5 mL, 30:70 v/v).[3]
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Seal the reaction vessel and place it in a preheated oil bath at 70°C for the desired reaction time (e.g., 12-24 hours).
-
After polymerization, purify the nanohydrogel solution by dialysis against deionized water for several days to remove unreacted monomers and other impurities.
-
Lyophilize the purified nanohydrogel solution to obtain a dry powder for long-term storage.
Characterization of Nanohydrogels
4.2.1. Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
4.2.2. Morphological Characterization:
-
Techniques: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
-
Procedure:
-
For TEM, place a drop of the nanohydrogel dispersion onto a carbon-coated copper grid and allow it to air-dry before imaging.
-
For SEM, lyophilize the nanohydrogel dispersion, mount the powder on a stub, and coat it with a conductive material (e.g., gold) before imaging. These techniques will provide information on the size, shape, and surface morphology of the nanohydrogels.[1][3]
-
4.2.3. Structural Characterization:
-
Techniques: Fourier-Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Procedure:
-
For FTIR, mix the lyophilized nanohydrogel with KBr and press it into a pellet for analysis.
-
For ¹H NMR, dissolve the nanohydrogel in a suitable deuterated solvent (e.g., D₂O). These analyses will confirm the successful copolymerization of HEMA and DMAEMA and the incorporation of the crosslinker.[1][3]
-
Drug Loading and In Vitro Release Study
4.3.1. Drug Loading (e.g., Doxorubicin):
-
Disperse a known amount of lyophilized nanohydrogels in an aqueous solution.
-
Add a solution of the drug (e.g., doxorubicin hydrochloride) to the nanohydrogel dispersion.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading, which occurs primarily through electrostatic interactions.[1]
-
Centrifuge the drug-loaded nanohydrogels and wash them with deionized water to remove any unloaded drug.
-
Determine the amount of unloaded drug in the supernatant using UV-Vis spectroscopy or fluorescence spectroscopy to calculate the drug loading efficiency and loading content.
4.3.2. In Vitro Drug Release:
-
Disperse the drug-loaded nanohydrogels in two different buffer solutions: one simulating physiological pH (7.4) and another simulating the acidic tumor microenvironment (pH 5.5).[1][2]
-
Place the dispersions in a dialysis bag with a suitable molecular weight cut-off and immerse them in the respective buffer solutions.
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh buffer.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy).
-
Plot the cumulative drug release as a function of time to evaluate the pH-responsive release profile.
Visualizations
Caption: Workflow for the synthesis of HEMA-co-DMAEMA nanohydrogels.
Caption: pH-responsive swelling and drug release mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Smart pH responsive drug delivery system based on poly(HEMA-co-DMAEMA) nanohydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro DNA plasmid condensation and transfection through pH-responsive nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Release characteristics of novel pH-sensitive p(HEMA-DMAEMA) hydrogels containing 3-(trimethoxy-silyl) propyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxyethyl Methacrylate (HEMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of polymerization inhibitors from 2-Hydroxyethyl Methacrylate (B99206) (HEMA).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove inhibitors from HEMA before use?
A1: Commercial HEMA is stabilized with inhibitors, most commonly hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage and transport. These inhibitors are highly effective at scavenging free radicals, which are essential for initiating polymerization. If not removed, they will interfere with or completely prevent the desired polymerization in your experiments, leading to inconsistent results, low yields, or complete reaction failure.
Q2: What are the common methods for removing inhibitors from HEMA?
A2: The three primary methods for removing phenolic inhibitors from HEMA and other methacrylate monomers are:
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent like activated basic alumina (B75360).
-
Caustic Wash (Liquid-Liquid Extraction): Using a basic solution, such as aqueous sodium hydroxide (B78521) (NaOH), to extract the acidic inhibitor.
-
Vacuum Distillation: Separating the monomer from the non-volatile inhibitor based on their difference in boiling points under reduced pressure.
Q3: Which inhibitor removal method is most suitable for my experiment?
A3: The choice of method depends on several factors, including the required purity of the HEMA, the scale of your experiment, and the available laboratory equipment. For small-scale laboratory applications requiring high purity and convenience, column chromatography using basic alumina is often the preferred method. A caustic wash is a viable option but may introduce water that needs to be meticulously removed. Vacuum distillation can yield very high purity monomer but requires specialized equipment and careful control to prevent thermal polymerization.
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: While there isn't a simple visual confirmation for complete inhibitor removal, a successful polymerization reaction is a strong indicator. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify the concentration of the inhibitor before and after purification.
Q5: How should I store HEMA after the inhibitor has been removed?
A5: Once the inhibitor is removed, HEMA is highly susceptible to polymerization. The purified monomer should be used immediately. If short-term storage is necessary, it should be kept at a low temperature (2-8°C), in the dark, and in a container with some headspace, as the presence of oxygen can help to inhibit polymerization to some extent. For longer-term storage, re-inhibition with a controlled amount of a suitable inhibitor may be necessary.
Data Presentation: Comparison of Inhibitor Removal Methods
The following table summarizes representative data for the removal of MEHQ from methacrylate monomers using different purification methods. The exact efficiencies may vary depending on the specific experimental conditions.
| Purification Method | Inhibitor | Typical Initial Concentration (ppm) | Typical Final Concentration (ppm) | Removal Efficiency (%) |
| Activated Alumina Column | MEHQ | 200 | < 10 | > 95 |
| Caustic Wash (5% NaOH) | MEHQ | 200 | ~20-30 | ~85-90 |
| Vacuum Distillation | MEHQ | 200 | < 5 | > 97.5 |
Experimental Protocols
Protocol 1: Purification of HEMA using an Activated Alumina Column
This method is effective for small to medium-scale purification and relies on the adsorption of the phenolic inhibitor onto basic alumina.
Materials:
-
2-Hydroxyethyl Methacrylate (HEMA) containing inhibitor
-
Activated basic alumina (Brockmann I, standard grade)
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask (e.g., round-bottom flask)
Procedure:
-
Column Preparation:
-
Securely clamp the glass chromatography column in a vertical position.
-
Insert a small plug of glass wool at the bottom of the column to retain the alumina.
-
Add the activated basic alumina to the column, filling it to approximately two-thirds of its volume.
-
Gently tap the side of the column to ensure the alumina is well-packed.
-
-
Loading the Monomer:
-
Carefully pour the HEMA onto the top of the alumina bed. A general guideline is to use about 10-15g of alumina for every 100mL of monomer.[1]
-
-
Elution:
-
Open the stopcock and allow the HEMA to pass through the alumina column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Storage:
-
The purified HEMA is now highly reactive and should be used immediately for the best results.
-
If brief storage is required, place the flask in a refrigerator (2-8°C) in the dark.
-
Protocol 2: Purification of HEMA by Caustic Washing
This method utilizes an acid-base extraction to remove the weakly acidic inhibitor.
Materials:
-
HEMA containing inhibitor
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Deionized water
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Filtration setup
Procedure:
-
Extraction:
-
Place the HEMA in a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the wash with the 5% NaOH solution two more times.[2]
-
-
Neutralization and Brine Wash:
-
Wash the HEMA with deionized water until the aqueous layer is neutral (check with pH paper).
-
Wash the monomer with a saturated brine solution to help break any emulsions and remove excess water.[2]
-
-
Drying:
-
Transfer the washed HEMA to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to remove residual water.
-
Swirl the flask and let it stand for at least 30 minutes.
-
-
Filtration and Storage:
-
Filter the dried monomer to remove the drying agent.
-
The purified HEMA should be used immediately.
-
Protocol 3: Purification of HEMA by Vacuum Distillation
This method is suitable for obtaining high-purity HEMA but requires careful temperature and pressure control.
Materials:
-
HEMA containing inhibitor
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle with magnetic stirring
-
Magnetic stir bar
-
A small amount of a non-volatile inhibitor (e.g., copper(I) chloride) can be added to the distillation flask to prevent polymerization during heating.
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is clean and dry.
-
Place a magnetic stir bar in the distillation flask.
-
Lightly grease all ground glass joints to ensure a good vacuum seal.
-
-
Distillation:
-
Add the HEMA to the distillation flask.
-
Begin stirring and slowly apply the vacuum, reducing the pressure to the desired level (e.g., <10 mmHg).
-
Once the pressure is stable, begin to gently heat the distillation flask.
-
Collect the purified HEMA in the receiving flask. The boiling point of HEMA is approximately 67-70 °C at 5 mmHg.
-
Do not distill to dryness to avoid concentrating potentially explosive peroxides.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The purified HEMA should be used immediately or stored appropriately.
-
Troubleshooting Guide
Issue 1: Polymerization Fails or is Incomplete After Inhibitor Removal
| Possible Cause | Troubleshooting Steps |
| Incomplete Inhibitor Removal | - Increase the amount of activated alumina used in the column.[2]- Use fresh, properly activated alumina, as it can deactivate over time due to moisture absorption.[3]- Consider passing the monomer through the column a second time.[2] |
| Introduction of Water | - Ensure all glassware is thoroughly dried before use.[2]- If using the caustic wash method, ensure the monomer is completely dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) before use.[2] |
| Premature Polymerization During Purification | - For vacuum distillation, ensure the temperature is kept as low as possible by maintaining a high vacuum.[2]- For column chromatography, avoid exposing the monomer to heat or direct sunlight. |
Issue 2: Slow or No Flow Through the Alumina Column
| Possible Cause | Troubleshooting Steps |
| High Viscosity of HEMA | - Gently warm the HEMA to reduce its viscosity before loading it onto the column. Be cautious to avoid initiating polymerization.[2]- Dilute the HEMA with a dry, inert, and volatile solvent (e.g., tetrahydrofuran). The solvent can be removed under reduced pressure after purification.[2] |
| Column Packing is Too Dense | - Repack the column, ensuring the alumina is settled but not overly compressed. |
| Alumina is Not Activated | - Ensure you are using activated alumina. If the alumina has been exposed to air for an extended period, it may have absorbed moisture and become deactivated.[3] |
Issue 3: Emulsion Formation During Caustic Wash
| Possible Cause | Troubleshooting Steps |
| Vigorous Shaking | - Gently invert the separatory funnel multiple times instead of shaking vigorously. |
| Insufficient Phase Separation | - Allow the mixture to stand for a longer period to allow the layers to separate.- Adding a saturated brine solution can help to break up emulsions.[2] |
Visualizations
Caption: Decision tree for selecting an inhibitor removal method.
Caption: Troubleshooting workflow for failed polymerization.
References
How to prevent cross-linking during linear PHEMA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cross-linking during linear poly(2-hydroxyethyl methacrylate) (PHEMA) synthesis.
Troubleshooting Guide: Unwanted Cross-linking in Linear PHEMA Synthesis
Cross-linking during the synthesis of linear PHEMA can lead to the formation of insoluble gels, broadened molecular weight distributions, and materials with altered physical and chemical properties. This guide provides a systematic approach to identify and resolve common issues.
Problem: The resulting polymer is an insoluble gel or shows signs of cross-linking (e.g., insolubility in good solvents like DMSO or DMF, high viscosity, or turbidity in solution).
Workflow for Troubleshooting Cross-linking
Caption: Troubleshooting workflow for addressing cross-linking issues in linear PHEMA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of unintentional cross-linking during linear PHEMA synthesis?
A1: The most frequent cause of cross-linking is the presence of ethylene (B1197577) glycol dimethacrylate (EGDMA) as an impurity in the 2-hydroxyethyl methacrylate (B99206) (HEMA) monomer.[1][2][3] EGDMA is a bifunctional monomer, meaning it has two reactive methacrylate groups that can participate in polymerization, leading to the formation of bridges between linear polymer chains.[1][2] Due to a similar boiling point to HEMA, EGDMA is often present in commercially available HEMA and is not easily removed by standard distillation.[1][2]
Q2: How can I remove the EGDMA impurity from my HEMA monomer?
A2: Several methods can be employed to purify HEMA and remove EGDMA:
-
Inhibitor Removal Columns: Passing the monomer through a column packed with a suitable inhibitor remover can eliminate polymerization inhibitors and some impurities.[4]
-
Liquid-Liquid Extraction: An effective method involves extraction using water and an aliphatic hydrocarbon. HEMA is soluble in water, while the less polar EGDMA is more soluble in the hydrocarbon phase. This process can be repeated multiple times to achieve high purity.[1]
-
Distillation: While challenging due to the similar boiling points, vacuum distillation can be used, but it requires careful control to avoid polymerization and achieve separation.
Q3: Can my choice of initiator and its concentration affect cross-linking?
A3: While the primary cause of cross-linking is a bifunctional impurity, the initiator concentration can influence the overall polymerization process. A very high initiator concentration can lead to a faster polymerization rate and potentially higher temperatures, which might favor side reactions.[5][6] It is crucial to use an appropriate initiator concentration to maintain controlled polymerization kinetics. For free radical polymerization, common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[4][7]
Q4: How does the choice of solvent impact the synthesis of linear PHEMA?
A4: The solvent plays a critical role in maintaining a homogeneous reaction environment. Good solvents for both the HEMA monomer and the resulting PHEMA polymer, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are recommended to prevent phase separation during polymerization.[8][9] Phase separation, which can occur in poor solvents or aqueous systems, can lead to heterogeneous polymer morphology and may trap growing polymer chains, potentially increasing the likelihood of intermolecular reactions if a cross-linker is present.[10]
Q5: Are there advanced polymerization techniques that offer better control over linearity?
A5: Yes, controlled/"living" radical polymerization (CRP) techniques offer significantly better control over the polymer architecture, including molecular weight, dispersity, and linearity. These methods are designed to minimize termination and transfer reactions. Examples include:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique can be used to synthesize well-defined PHEMA. However, side reactions between the HEMA monomer and certain RAFT agents can occur, which may require strategies like monomer-starved feed conditions.[11]
-
Single-Electron Transfer Living Radical Polymerization (SET-LRP): This method has been successfully used to synthesize high molecular weight linear PHEMA with low dispersity in solvents like DMSO.[8]
While more complex to set up, these methods provide a higher degree of control and are excellent for applications requiring precise polymer structures.
Data Summary
The following table summarizes the impact of key experimental parameters on the prevention of cross-linking during linear PHEMA synthesis.
| Parameter | Recommendation for Linear Polymer | Rationale |
| HEMA Monomer Purity | High purity, free of EGDMA | EGDMA is a bifunctional cross-linking agent that causes gel formation.[1][2] |
| Initiator Concentration | Optimized (typically low) | High concentrations can lead to uncontrolled polymerization and potential side reactions.[5][6] |
| Solvent | Good solvent for monomer and polymer (e.g., DMSO, DMF) | Prevents phase separation and ensures a homogeneous reaction medium.[8][9][10] |
| Reaction Temperature | Moderate and controlled | Avoids excessively high polymerization rates and potential side reactions. |
| Polymerization Technique | Free Radical, RAFT, SET-LRP | Controlled polymerization techniques like RAFT and SET-LRP offer superior control over polymer architecture.[8][11] |
Experimental Protocols
Protocol 1: Purification of HEMA Monomer by Liquid-Liquid Extraction
This protocol is based on the principle of differential solubility of HEMA and EGDMA.[1]
Materials:
-
This compound (HEMA), commercial grade
-
Deionized water
-
An aliphatic hydrocarbon solvent (e.g., hexane (B92381) or heptane)
-
Separatory funnel
-
Rotary evaporator
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a separatory funnel, combine the commercial HEMA with an equal volume of deionized water and an equal volume of the aliphatic hydrocarbon.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the majority of the HEMA, while the organic layer (top) will contain the EGDMA.
-
Carefully drain and collect the aqueous layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the aliphatic hydrocarbon at least 6 more times to ensure substantial removal of EGDMA.[1]
-
After the final extraction, dry the aqueous HEMA solution over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the water from the purified HEMA solution via rotary evaporation under reduced pressure and at a low temperature to prevent polymerization.
-
Store the purified HEMA monomer at a low temperature (e.g., 4°C) with an appropriate inhibitor.
Protocol 2: Synthesis of Linear PHEMA via Free Radical Polymerization
This protocol provides a general method for the synthesis of linear PHEMA.
Materials:
-
Purified HEMA monomer
-
A suitable solvent (e.g., DMSO or DMF)
-
A free-radical initiator (e.g., AIBN)
-
Schlenk flask or reaction vessel with a condenser
-
Nitrogen or Argon source
-
Stirring mechanism (magnetic stir bar)
-
Constant temperature bath
-
Precipitation solvent (e.g., diethyl ether or hexane)
Procedure:
-
Add the desired amount of purified HEMA monomer and solvent to the reaction vessel.
-
Add the initiator (a typical concentration is around 0.1 mol% relative to the monomer).
-
Seal the reaction vessel and deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes or by performing several freeze-pump-thaw cycles.
-
Place the reaction vessel in a preheated constant temperature bath (a typical temperature for AIBN is 60-70°C) and begin stirring.
-
Allow the polymerization to proceed for the desired time (this can range from a few hours to 24 hours depending on the desired conversion and molecular weight).
-
To stop the reaction, cool the vessel in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent (e.g., diethyl ether).
-
Collect the precipitated linear PHEMA by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the purified linear PHEMA under vacuum until a constant weight is achieved.
References
- 1. KR100580124B1 - Purification method of this compound - Google Patents [patents.google.com]
- 2. KR101278225B1 - Refining apparatus for high purity 2-hydroxyethylmethacrylate - Google Patents [patents.google.com]
- 3. Hydroxyethyl methacrylate and ethylene glycol dimethacrylate [fangdachem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free-radical polymerization of this compound (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00320A [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Developing Transparent and Conductive PolyHEMA Gels Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Initiator Concentration in HEMA Free-Radical Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the free-radical polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA).
Troubleshooting Guide
This guide addresses common issues encountered during HEMA polymerization, with a focus on the role of initiator concentration.
Issue 1: Low or No Polymerization (Low Monomer Conversion)
-
Question: My HEMA polymerization is not proceeding, or the final monomer conversion is very low. What are the potential causes related to the initiator?
-
Answer:
-
Insufficient Initiator Concentration: The concentration of the initiator might be too low to generate a sufficient number of free radicals to sustain the polymerization reaction.[1]
-
Inappropriate Initiator Choice: Ensure the chosen initiator is suitable for the polymerization conditions (e.g., temperature for thermal initiators, wavelength for photoinitiators).
-
Initiator Degradation: Initiators can degrade over time, especially if not stored correctly. Use a fresh batch of the initiator to rule out degradation.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge free radicals, inhibiting the polymerization. It is crucial to deoxygenate the monomer solution by purging with an inert gas (e.g., nitrogen, argon) or using freeze-pump-thaw cycles.[1][2]
-
Low Reaction Temperature: For thermal initiators, the reaction temperature must be high enough to ensure an appropriate decomposition rate. Check the initiator's half-life at the chosen temperature.[1]
-
Issue 2: Polymerization is Too Fast and Uncontrolled
-
Question: My HEMA polymerization is proceeding too quickly, leading to a potentially hazardous exotherm or a very brittle polymer. How can I control this?
-
Answer:
-
Excessive Initiator Concentration: A high concentration of initiator leads to a rapid generation of free radicals, causing a very fast polymerization rate.[3] This can result in a significant increase in temperature (autoacceleration or gel effect), which can be dangerous and lead to poor polymer properties.[4][5] Consider reducing the initiator concentration.
-
High Reaction Temperature: A higher reaction temperature will increase the decomposition rate of a thermal initiator, accelerating the polymerization. Lowering the temperature can help control the reaction rate.
-
Issue 3: High Polydispersity Index (PDI) in the Final Polymer
-
Question: The resulting poly(HEMA) has a broad molecular weight distribution (high PDI). How can I achieve a more uniform polymer?
-
Answer:
-
High Initiator Concentration: A higher initiator concentration can sometimes contribute to a broader PDI.[1] Reducing the initiator concentration may lead to a more controlled polymerization and a narrower molecular weight distribution.
-
Temperature Fluctuations: Maintaining a stable reaction temperature is critical for a controlled polymerization.[1] Use a well-controlled oil bath or reactor setup.
-
Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain transfer agents, leading to a broader PDI. Ensure the purity of all reagents.[1] For more precise control over molecular weight and PDI, consider controlled radical polymerization techniques like RAFT or ATRP.[1]
-
Issue 4: Low Molecular Weight of the Final Polymer
-
Question: The molecular weight of my poly(HEMA) is lower than desired. How can I increase it?
-
Answer:
-
High Initiator Concentration: Generally, increasing the initiator concentration leads to a lower molecular weight polymer because more polymer chains are initiated simultaneously.[1] To achieve a higher molecular weight, you should decrease the initiator concentration.
-
Presence of Chain Transfer Agents: Chain transfer agents will lower the molecular weight of the resulting polymer. Purifying the monomer and solvent to remove impurities can help.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for an initiator in HEMA free-radical polymerization?
A1: A common starting point for conventional free-radical polymerization of acrylic monomers is in the range of 0.1 to 1.0 mol% relative to the monomer.[1] For example, studies have used benzoyl peroxide (BPO) in concentrations ranging from 0.05 wt% to 0.7 wt% and 2,2'-azobisisobutyronitrile (AIBN) at 0.1 wt%.[3][6][7] The optimal concentration will depend on the desired molecular weight, polymerization rate, and specific reaction conditions.
Q2: How does initiator concentration affect the properties of poly(HEMA)?
A2: Initiator concentration significantly impacts several key properties of the final polymer:
-
Molecular Weight: An increase in initiator concentration generally leads to a decrease in the average molecular weight of the polymer.[1]
-
Polymerization Rate: A higher initiator concentration results in a faster polymerization rate due to the generation of more free radicals.[3]
-
Polydispersity Index (PDI): Very high initiator concentrations can sometimes lead to a broader molecular weight distribution (higher PDI).[1]
-
Setting Time: In applications like bone cements, a higher initiator concentration can shorten the setting time.[3]
-
Maximum Temperature (Tmax): A faster polymerization rate from a higher initiator concentration can lead to a higher peak exotherm temperature.[3]
Q3: What are some common initiators used for HEMA polymerization?
A3: Several types of initiators can be used for the free-radical polymerization of HEMA, including:
-
Thermal Initiators: These initiators decompose at elevated temperatures to generate free radicals. Common examples include benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN).[3][6][7][8][9]
-
Photoinitiators: These compounds generate free radicals upon exposure to light of a specific wavelength. A well-known system for HEMA polymerization is riboflavin (B1680620) in combination with a co-initiator like triethanolamine (B1662121) (TEOHA).[10]
-
Redox Initiators: These systems consist of an oxidizing agent and a reducing agent that generate free radicals at lower temperatures. An example is the benzoyl peroxide (BPO) and N,N-dimethylaniline (DMA) system.[3]
Q4: Can the type of initiator affect the polymerization of HEMA?
A4: Yes, the choice of initiator can influence the polymerization process. For instance, in emulsion polymerization, the aqueous solubility of the initiator can correlate with the polymerization rate.[8] Water-soluble initiators like 4,4'-azobis(4-cyanopentanoic acid) (ACPA) are used for emulsion polymerization, while oil-soluble initiators like AIBN are used in dispersion polymerization.[9]
Data Presentation
Table 1: Effect of Benzoyl Peroxide (BPO) Initiator Concentration on HEMA Polymerization Properties
| BPO Concentration (wt%) | Final Double Bond Conversion (%) |
| 0.1 | Lowest |
| 0.3 | Highest (up to 100%) |
| 0.7 | Lower than 0.3 wt% |
Data adapted from a study on methacrylate bone cement containing HEMA, with a constant co-initiator (DMA) concentration of 0.5 wt%.[3]
Table 2: Effect of N,N-dimethylaniline (DMA) Co-initiator Concentration on HEMA Polymerization Properties
| DMA Concentration (wt%) | Maximum Polymerization Rate (Rpmax) | Time to Reach Rpmax (s) | Final Double Bond Conversion (%) |
| 0.25 | Lower | 1173 | Lower |
| 0.35 | Similar to 0.25 wt% | - | - |
| 0.5 | 0.00198 1/s (Highest) | 580 | Highest |
Data adapted from a study on methacrylate bone cement containing HEMA, with a constant initiator (BPO) concentration of 0.3 wt%.[3]
Experimental Protocols
Protocol: Determining the Optimal Initiator Concentration for HEMA Polymerization
This protocol outlines a general procedure for optimizing the initiator concentration for the bulk free-radical polymerization of HEMA using a thermal initiator like AIBN or BPO.
-
Monomer Purification: If the HEMA monomer contains an inhibitor (e.g., hydroquinone (B1673460) monomethyl ether), it should be removed by passing the monomer through an inhibitor removal column.
-
Preparation of Reaction Mixtures:
-
In a series of reaction vessels (e.g., Schlenk flasks or vials with septa), add a fixed amount of purified HEMA.
-
To each vessel, add a different, precisely weighed amount of the thermal initiator (e.g., AIBN). The concentrations should span a relevant range, for example, 0.1, 0.25, 0.5, 0.75, and 1.0 mol% relative to the monomer.
-
-
Deoxygenation: Purge each reaction mixture with an inert gas, such as nitrogen or argon, for at least 30 minutes to remove dissolved oxygen.[1] Alternatively, perform three freeze-pump-thaw cycles.[6]
-
Polymerization:
-
Place the reaction vessels in a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C, depending on the initiator's half-life).[1]
-
Allow the polymerization to proceed for a predetermined amount of time (e.g., 4-24 hours).
-
-
Monitoring and Termination:
-
(Optional) Samples can be taken periodically using a degassed syringe to monitor monomer conversion via techniques like ¹H NMR or by tracking the heat flow using differential scanning calorimetry (DSC).[1][4]
-
To terminate the reaction, cool the vessels in an ice bath and expose the mixture to air.[1]
-
-
Purification and Characterization:
-
Dissolve the resulting polymer in a suitable solvent (e.g., dimethylformamide).
-
Purify the polymer by precipitation in a non-solvent (e.g., cold ethyl ether) or by dialysis against deionized water to remove unreacted monomer and initiator fragments.[1][6]
-
Dry the purified polymer to a constant weight.
-
Characterize the polymer for molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
By comparing the results (e.g., monomer conversion, Mn, PDI) from the different initiator concentrations, the optimal concentration for the desired polymer properties can be determined.
Visualizations
Caption: Effect of initiator concentration on polymerization and final properties.
Caption: Workflow for optimizing initiator concentration in HEMA polymerization.
Caption: Troubleshooting guide for low monomer conversion in HEMA polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00320A [pubs.rsc.org]
- 7. Free-radical polymerization of this compound (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Photoinitiated Polymerization of this compound by Riboflavin/Triethanolamine in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Swelling Behavior of HEMA Hydrogels
Welcome to the technical support center for HEMA (2-hydroxyethyl methacrylate) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis and characterization of HEMA hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind HEMA hydrogel swelling?
A1: HEMA hydrogels are three-dimensional networks of cross-linked hydrophilic polymers.[1][2] Their ability to swell is due to the presence of hydrophilic functional groups (-OH in the case of HEMA) that form hydrogen bonds with water molecules. The polymer network absorbs a significant amount of water, leading to an increase in volume, until the osmotic force driving water in is balanced by the elastic retractive force of the cross-linked polymer chains.[3][4]
Q2: How is the swelling of a HEMA hydrogel quantified?
A2: The swelling behavior is typically quantified using the Equilibrium Swelling Ratio (ESR) or Equilibrium Water Content (EWC).[5] These are calculated based on the weight of the hydrogel in its swollen and dry states. The most common method is gravimetric, where the hydrogel is weighed after reaching swelling equilibrium and after being completely dried.[6]
Q3: My synthesized HEMA hydrogel is not swelling or showing very low swelling. What are the possible causes?
A3: Insufficient swelling is often related to the hydrogel's network structure. Potential causes include:
-
High Crosslinker Concentration: An excessive amount of crosslinking agent creates a dense, rigid network that restricts the chains' ability to expand and absorb water.[5][7][8]
-
High Monomer Concentration: A higher initial monomer concentration can lead to a more densely crosslinked network, which in turn reduces the swelling capacity.[9]
-
Hydrophobic Comonomers: If your formulation includes hydrophobic comonomers, they will repel water and reduce the overall hydrophilicity and swelling of the hydrogel.
-
Incomplete Polymerization: If the polymerization reaction was incomplete, the resulting network may be poorly formed, which could paradoxically lead to dissolution rather than controlled swelling.
Q4: The swelling of my hydrogels is inconsistent across different batches. How can I improve reproducibility?
A4: Inconsistent swelling often points to variations in the synthesis process. To improve reproducibility, ensure precise control over:
-
Component Concentrations: Accurately measure the amounts of monomer (HEMA), crosslinker (e.g., EGDMA), and initiator. Even small variations can significantly alter the network structure.
-
Polymerization Conditions: Maintain consistent polymerization time, temperature, and UV irradiation intensity (for photopolymerization).[10][11]
-
Oxygen Inhibition: Ensure thorough deoxygenation (e.g., by flushing with nitrogen gas) before and during polymerization, as oxygen can inhibit free-radical polymerization and lead to an incomplete network formation.[12]
-
Homogeneous Mixing: Ensure all components are fully dissolved and the pre-polymerization mixture is homogeneous.
Q5: How do external environmental factors affect the swelling of HEMA hydrogels?
A5: The swelling of HEMA hydrogels can be significantly influenced by their environment.[12][13]
-
pH: While pure PHEMA hydrogels are relatively pH-insensitive, copolymerizing HEMA with pH-sensitive monomers (like acrylic acid or methacrylic acid) will make the swelling behavior dependent on the pH of the surrounding medium.[14][15] For these copolymers, swelling increases dramatically at pH values where the acidic groups ionize, causing electrostatic repulsion between the polymer chains.[15]
-
Temperature: Temperature can affect the hydrogen bonding between the polymer and water. For some HEMA copolymers, an "overshooting" phenomenon in swelling kinetics can be observed at different temperatures.[16]
-
Ionic Strength: The presence of ions in the swelling medium can alter the osmotic pressure difference between the hydrogel and the external solution, thereby affecting the final swelling ratio.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Hydrogel Dissolves Instead of Swelling | Insufficient crosslinking. | Increase the concentration of the crosslinking agent (e.g., EGDMA). Verify the activity of the initiator and ensure polymerization conditions (time, temperature, UV intensity) are adequate for complete reaction. |
| Very High and Uncontrolled Swelling (Gel loses mechanical integrity) | Insufficient crosslinker concentration. | Increase the molar percentage of the crosslinking agent relative to the monomer to create a more robust network.[4][8] |
| Slow Swelling Rate | Dense hydrogel structure or low porosity. | Decrease the crosslinker concentration to create a network with a larger mesh size. Consider using a porogen during synthesis to create a more porous structure. |
| Hydrogel is Brittle or Cracks During Swelling | Excessively high crosslinking density. | Reduce the concentration of the crosslinking agent. A very high degree of crosslinking can make the hydrogel brittle.[3] |
| Opaque or Cloudy Appearance | Phase separation during polymerization. | Ensure all components are fully solubilized before initiating polymerization. Adjust the solvent composition if necessary. For example, in acetone-water mixtures, the ratio is critical for proper gelation.[17] |
Data on Factors Influencing Swelling
The swelling behavior of HEMA hydrogels is a multifactorial property. The following tables summarize the general effects of key synthesis parameters.
Table 1: Effect of Crosslinker (EGDMA) Concentration on Swelling Properties
| Crosslinker Concentration | Effect on Network Structure | Effect on Equilibrium Swelling Ratio (ESR) | Effect on Mechanical Strength |
| Low | Lower crosslink density, larger mesh size. | High | Low |
| High | Higher crosslink density, smaller mesh size.[5][7] | Low[5][7] | High[11] |
Table 2: Effect of Synthesis and Environmental Parameters on Swelling
| Parameter | Change | Primary Effect | Impact on Swelling Ratio |
| HEMA Monomer Concentration | Increase | Leads to a denser polymer network.[9] | Decrease[9][18] |
| Initiator Concentration | Increase | Can lead to shorter polymer chains between crosslinks.[10] | Can decrease swelling, though the effect may not be significant compared to other factors.[19] |
| pH (for HEMA-co-AA hydrogels) | Increase (above pKa of AA) | Ionization of carboxyl groups causes electrostatic repulsion.[15] | Significant Increase[15] |
| Temperature | Increase | Can alter polymer-solvent interactions and chain mobility. | Variable, depends on the specific copolymer composition.[16][20] |
Experimental Protocols
Protocol: Measuring Equilibrium Swelling Ratio (ESR) by the Gravimetric Method
This protocol details the most common method for determining the swelling capacity of a hydrogel.
-
Preparation:
-
Measurement of Dry Weight (Wd):
-
Using an analytical balance, accurately weigh each dried hydrogel sample. Record this weight as Wd.
-
-
Swelling Process:
-
Immerse each dried hydrogel disc in a beaker containing an excess of the swelling medium (e.g., deionized water or a specific buffer solution).[6]
-
Place the beakers in a controlled environment (e.g., an incubator at 37°C) to maintain constant temperature.
-
Allow the hydrogels to swell for at least 24-48 hours to ensure they reach equilibrium.[12][22] The time to reach equilibrium may vary depending on the hydrogel's composition and thickness.
-
-
Measurement of Swollen Weight (Ws):
-
Carefully remove a swollen hydrogel from the solution.
-
Gently blot the surface with a lint-free laboratory wipe (e.g., Kimwipe) to remove excess surface water without compressing the gel.[6]
-
Immediately weigh the swollen hydrogel on the analytical balance and record this weight as Ws.
-
-
Calculation:
Visualizations
Workflow for HEMA Hydrogel Synthesis and Swelling Analysis
References
- 1. cellgs.com [cellgs.com]
- 2. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. banglajol.info [banglajol.info]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 2.9. Swelling behavior of the hydrogels [bio-protocol.org]
- 7. journal.kci.go.kr [journal.kci.go.kr]
- 8. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. phys.sinica.edu.tw [phys.sinica.edu.tw]
- 12. matec-conferences.org [matec-conferences.org]
- 13. Hydrogels for Drug Delivery - Polymer Chemistry Group - University of Queensland [polymer-chemistry.group.uq.edu.au]
- 14. Dynamic and equilibrium swelling behaviour of pH-sensitive hydrogels containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pH-dependent swelling and solute diffusion characteristics of poly(hydroxyethyl methacrylate-co-methacrylic acid) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Swelling - Hydrogel Design [hydrogeldesign.org]
Technical Support Center: Enhancing the Mechanical Properties of PHEMA Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the mechanical properties of poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the mechanical properties of your PHEMA hydrogels.
| Problem | Potential Cause | Suggested Solution |
| Low Tensile Strength / Brittleness | Insufficient crosslinking or low polymer chain entanglement.[1][2] | Increase the concentration of the crosslinking agent (e.g., EGDMA, TEGDMA).[3] Consider using a more effective crosslinker; for instance, EGDMA has been shown to create tougher PHEMA hydrogels than TEGDMA.[1] Explore the use of heterobifunctional crosslinkers like vinyl methacrylate (B99206) (VM) to enhance toughness.[1] |
| Weak polymer network. | Introduce a secondary polymer network to form an interpenetrating polymer network (IPN) or semi-interpenetrating polymer network (semi-IPN).[4][5] For example, incorporating carboxymethyl-chitosan (CMCh) can reinforce the hydrogel structure.[4] | |
| Lack of energy dissipation mechanisms.[6] | Incorporate nanofillers such as biochar nanoparticles, which can act as anchoring sites for PHEMA chains and dissipate energy.[2][6] Another approach is to induce hydrophobic aggregations through solvent exchange and freeze-thaw cycles.[2][6] | |
| Poor Elasticity / Low Elongation at Break | High crosslinking density leading to a rigid structure. | Optimize the crosslinker concentration; while increasing it enhances stiffness, an excessive amount can reduce elasticity.[7] Copolymerize HEMA with monomers that impart flexibility, such as methyl methacrylate (MMA), to tune the mechanical properties. |
| Homogeneous network structure. | Create a composite hydrogel by incorporating thermo-responsive components like Pluronic, which can improve mechanical strength and result in a microporous gel morphology.[8] | |
| Inconsistent Mechanical Properties | Inhomogeneous polymerization. | Ensure uniform dispersion of monomers, initiators, and crosslinkers before and during polymerization. For photopolymerization, ensure uniform light exposure. For thermal polymerization, maintain a constant and uniform temperature.[9] |
| Variations in gel thickness. | Control the thickness of the hydrogel specimens, as it can affect the extent of cross-linking and consequently the mechanical properties. | |
| Swelling Reduces Mechanical Integrity | High water uptake weakening the polymer network.[1][10] | Modify the hydrogel to be more hydrophobic to reduce swelling. Copolymerization with hydrophobic monomers like methyl methacrylate (MMA) can decrease water content and improve the Young's modulus. |
| Reversible vs. Permanent Crosslinks | Introduce dynamic, reversible crosslinks, such as disulfide bonds, which can allow for stress relaxation and self-healing of swelling-induced mechanical instabilities.[11] |
Frequently Asked Questions (FAQs)
Q1: How does increasing the crosslinker concentration affect the mechanical properties of PHEMA hydrogels?
Increasing the crosslinker concentration generally leads to a higher Young's modulus and increased stiffness.[7][3] This is because a higher crosslinker density creates a more tightly linked polymer network, restricting the movement of polymer chains.[7] However, an excessively high concentration can lead to brittleness and reduced elongation at break. There is often a linear relationship between the elastic modulus and the crosslinker concentration within a certain range.[7]
Q2: What are the benefits of creating a semi-interpenetrating polymer network (semi-IPN) to improve PHEMA hydrogel mechanics?
Creating a semi-IPN by entangling a linear polymer like carboxymethyl-chitosan (CMCh) within the PHEMA network can significantly reinforce the hydrogel.[4] This approach can lead to a substantial increase in both Young's modulus and the deformation at break, making the hydrogel more suitable for applications requiring skin-like mechanical properties.[4]
Q3: How can nanofillers be used to strengthen PHEMA hydrogels?
Incorporating nanofillers is a common strategy to enhance the mechanical properties of hydrogels.[12][13]
-
Biochar nanoparticles: These can act as anchoring points for PHEMA chains, leading to a hydrogel with high stretchability, toughness, and modulus.[2][6]
-
Nanogels: Soft nanofillers like PNVCL/PEGMA nanogels can further reinforce semi-IPN PHEMA hydrogels.[4]
-
Silica (B1680970) nanoparticles: Fumed silica nanoparticles can improve the thermal, chemical, and mechanical stability of PHEMA hydrogels, making them suitable for applications like bone engineering.[12]
Q4: Can the mechanical properties be improved without chemical crosslinkers?
Yes, it is possible to create physically crosslinked PHEMA hydrogels with enhanced mechanical properties. One method involves synthesizing the hydrogel in a water/alcohol binary solvent to form a network of long PHEMA chains physically crosslinked by hydrogen bonds. Subsequent solvent exchange and freeze-thaw cycles can induce and reinforce hydrophobic aggregations, leading to a tough and stretchable material.[6] Additionally, initiated chemical vapor deposition (iCVD) can produce ultrahigh molecular weight PHEMA films with high physical chain entanglement, resulting in a high tensile and storage modulus without chemical crosslinking.[14]
Q5: What is the role of copolymerization in tuning the mechanical properties of PHEMA hydrogels?
Copolymerization of HEMA with other monomers is a versatile method to tailor the mechanical properties. For example, copolymerizing HEMA with methyl methacrylate (MMA), a more hydrophobic monomer, can decrease the water content of the hydrogel and significantly increase the Young's modulus.[15] The ratio of the comonomers can be adjusted to achieve the desired balance of hydrophilicity and mechanical strength.
Data Presentation: Mechanical Properties of Modified PHEMA Hydrogels
Table 1: Effect of Crosslinker Concentration on Young's Modulus of p(HEMA+MA) Hydrogels
| Crosslinker Density (%) | Nominal Young's Modulus, E (MPa) |
| 0.75 | ~0.6 |
| 1.5 | ~1.0 |
| 3.0 | ~1.6 |
| 4.5 | ~2.2 |
| (Data adapted from research on p(HEMA+MA) hydrogels)[7] |
Table 2: Mechanical Properties of PHEMA Hydrogels Modified with Biochar and Hydrophobic Aggregations
| Hydrogel Type | Young's Modulus (kPa) | Fracture Toughness (J/m²) | Stretchability |
| Conventional PHEMA | Low | Low | Brittle |
| 3-biochar/PHEMA | ~180 | ~1360 | ~7 |
| (Data represents a significant improvement over conventional PHEMA hydrogels)[6] |
Table 3: Effect of Copolymerization with MMA on the Mechanical Properties of PHEMA Hydrogels
| MMA Content (%) | Tensile Strength ( kg/cm ²) |
| 0 (Pure PHEMA) | Low |
| 5 | ~0.38 |
| 10 | Decreased initially |
| 20 | ~9.03 |
| (Incorporation of MMA generally increases tensile strength at higher concentrations) |
Table 4: Mechanical Properties of pHEMA/AA/Fe³⁺ Hydrogels
| Hydrogel Type | Tensile Strength at Break (MPa) (Non-sterilized) | Tensile Strength at Break (MPa) (Sterilized) |
| pHEMA (A1) | 0.15 | 0.06 |
| pHEMA/AA (A2) | 0.31 | 0.10 |
| pHEMA/AA/Fe³⁺ (A3) | 3.6 | 1.91 |
| (Coordination with iron ions significantly enhances the tensile strength)[16] |
Experimental Protocols
Protocol 1: Synthesis of Reinforced PHEMA Hydrogels using Biochar and Hydrophobic Aggregations [2][6]
-
Preparation of Biochar Slurry: Disperse biochar nanoparticles in deionized water through ultrasonication.
-
Monomer Solution Preparation: In a separate vessel, dissolve ammonium (B1175870) persulfate (APS) as the initiator in a mixed solution of the biochar slurry and ethanol (B145695) at 40°C.
-
Polymerization: Sequentially add this compound (HEMA) and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator to the solution. Pour the mixture into a glass mold.
-
Curing: Cure the mixture at 40°C for 24 hours to obtain the initial biochar/PHEMA hydrogel.
-
Solvent Exchange: Soak the hydrogel in deionized water for 24 hours to replace the ethanol with water.
-
Freeze-Thaw Cycles: Freeze the hydrogel at -18°C for approximately 8 hours and then thaw at 25°C for 3 hours. Repeat this cycle 7 times to reinforce hydrophobic aggregations.
Protocol 2: Preparation of PHEMA/CMCh Semi-IPN Hydrogels [4]
-
CMCh Solution: Dissolve a specified amount of carboxymethyl-chitosan (CMCh) in distilled water.
-
Monomer Mixture: Add HEMA monomer and a crosslinker (e.g., EGDMA) to the CMCh solution.
-
Initiator Addition: Add a photoinitiator (e.g., Irgacure 2959) to the mixture and stir until fully dissolved.
-
Degassing: Degas the solution by bubbling nitrogen through it.
-
Photopolymerization: Pour the solution into a mold and expose it to UV light for a specified time to induce polymerization and form the semi-IPN hydrogel.
-
Washing: Wash the resulting hydrogel extensively with distilled water to remove any unreacted monomers.
Protocol 3: Copolymerization of HEMA and MMA
-
Monomer Mixture: Prepare a mixture of HEMA and methyl methacrylate (MMA) monomers in the desired ratio. Add a crosslinker such as triethyleneglycol dimethacrylate (TEGDMA).
-
Initiator Solution: Dissolve initiators, for example, ammonium persulfate (APS) and sodium bisulfite (SBS), in deionized water.
-
Polymerization: Add the initiator solution to the monomer mixture and stir well.
-
Molding and Curing: Pour the mixture into a plastic mold and place it in an oven at 45°C for 2 hours.
-
Purification: After polymerization, wash the resulting hydrogel extensively in distilled water to remove unreacted species.
-
Drying: Dry the purified hydrogel in an oven at 80°C for 24 hours.
Visualizations
Caption: Workflow for reinforcing PHEMA hydrogels with biochar.
Caption: Factors influencing PHEMA hydrogel mechanical properties.
References
- 1. The effect of heterobifunctional crosslinkers on HEMA hydrogel modulus and toughness | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Degradable poly(this compound)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 5. Porous Poly(this compound) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and Silk Sericin Concentration on Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PHEMA hydrogel films crosslinked with dynamic disulfide bonds: synthesis, swelling-induced mechanical instability and self-healing - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Nanocomposite Hydrogels: Advances in Nanofillers Used for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. divouxlab.cnrs.fr [divouxlab.cnrs.fr]
- 14. research.rug.nl [research.rug.nl]
- 15. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 16. Autoclaving pHEMA-Based Hydrogels Immersed in Deionized Water has No Effect on Physicochemical Properties and Cell Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oxygen Permeability of HEMA-Based Contact Lenses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oxygen permeability (Dk) of 2-hydroxyethyl methacrylate (B99206) (HEMA)-based contact lenses.
Troubleshooting Guide
This section addresses common issues encountered during the experimental process of increasing the oxygen permeability of HEMA-based hydrogels.
Q1: My HEMA-based hydrogel shows low oxygen permeability (Dk) despite incorporating a silicone-containing monomer. What are the potential causes and solutions?
Potential Causes:
-
Insufficient Silicone Monomer Concentration: The amount of the silicone-containing monomer, such as 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (B108374) (TRIS), may be too low to create effective oxygen pathways.[1][2]
-
Phase Separation: The hydrophobic silicone monomer and the hydrophilic HEMA monomer can lead to phase separation, creating opaque or hazy lenses with poor oxygen permeability.
-
Inadequate Polymerization: Incomplete polymerization can result in a poorly formed network structure, hindering oxygen transport.
-
Suboptimal Hydrophilic/Hydrophobic Balance: A high concentration of hydrophobic TRIS monomer can decrease the equilibrium water content (EWC) and surface wettability, which can negatively impact overall lens properties and comfort, even if Dk is high.[1]
Troubleshooting Steps:
-
Optimize Monomer Ratios: Systematically vary the concentration of the silicone-containing monomer. As demonstrated in studies with TRIS, increasing its content from 5 wt% to 40 wt% can significantly raise the Dk value.[1]
-
Incorporate a Compatibilizer/Hydrophilic Monomer: To prevent phase separation and improve wettability, include hydrophilic monomers like N-vinyl-2-pyrrolidone (NVP) or N,N-dimethylacrylamide (DMA) in the formulation.[1][2][3] These monomers can improve the hydrophilicity and water uptake of the resulting copolymer.
-
Verify Polymerization Conditions: Ensure optimal initiator concentration, UV exposure time, and intensity for complete polymerization.
-
Characterize Water Content and Wettability: Measure the EWC and contact angle of your lenses. A decrease in EWC with increasing silicone content is expected.[1] If wettability is poor, consider increasing the concentration of hydrophilic comonomers.
Q2: My attempt to increase oxygen permeability by increasing the water content of my HEMA hydrogel has reached a plateau. Why is this and what are alternative strategies?
Explanation:
In conventional HEMA hydrogels, oxygen permeability is directly related to the equilibrium water content (EWC).[4][5] Oxygen dissolves in the water phase of the lens and permeates through it. However, the oxygen permeability of water itself is limited to approximately 80 barrer, which sets a practical limit on the Dk achievable through this method alone.[4] Furthermore, very high water content can compromise the mechanical properties and increase protein deposition on the lenses.[4]
Alternative Strategies:
-
Incorporate Silicone Moieties: The most effective way to significantly increase Dk beyond the limits of water is to incorporate silicone. Oxygen is highly soluble in silicone, allowing for much higher permeability than in water.[6][7][8] This is the principle behind silicone hydrogel lenses.
-
Add Silica (B1680970) Nanoparticles (SNPs): Incorporating SNPs into a HEMA-NVP copolymer matrix has been shown to increase the Dk value without significantly affecting the EWC or hydrophilicity.[4][9] For instance, increasing silica content to 1.8 wt% can raise the Dk from 20 to 54 barrer.[10]
-
Modify Crosslinker Density and Length: The choice and concentration of the crosslinking agent can influence the polymer network's free volume and chain entanglement, thereby affecting oxygen permeability.[3][11] Experimenting with different crosslinkers, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) of varying chain lengths, can optimize Dk.[3]
Q3: My high Dk silicone-HEMA copolymer lenses are brittle and uncomfortable. How can I improve their mechanical properties and wettability?
Problem:
Increasing the concentration of silicone-containing monomers like TRIS to boost oxygen permeability often leads to a decrease in water content and an increase in the modulus of elasticity (stiffness), which can cause discomfort.[1][12] The hydrophobic nature of silicone can also lead to poor surface wettability.[1][13]
Solutions:
-
Incorporate Hydrophilic Monomers: Adding monomers such as NVP and DMA can increase the water content and improve the surface wettability of the final lens.[1][2][3]
-
Optimize Crosslinker Concentration: A higher crosslinker concentration can lead to a stiffer material. Reducing the crosslinker concentration might improve flexibility, but a balance must be struck to maintain structural integrity.[3]
-
Surface Modification: If the bulk material properties are optimized but surface wettability is still an issue, consider post-polymerization surface treatments to create a more hydrophilic surface.
-
Balance Dk and Modulus: Aim for a formulation that provides sufficient oxygen permeability for the intended application (e.g., daily or extended wear) without excessively increasing the modulus. The modulus of newer generation silicone hydrogel lenses is now similar to that of medium and high water content HEMA materials.[14]
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to enhance the oxygen permeability (Dk) of HEMA-based contact lenses?
There are three primary strategies:
-
Increasing Water Content: In traditional HEMA lenses, a higher water content allows for more oxygen to be transported through the lens. However, this method is limited by the oxygen permeability of water itself (around 80 barrer).[4][15]
-
Copolymerization with Silicone-Containing Monomers: This is the most effective approach. Silicone has a much higher oxygen permeability than water.[6][7][8] By incorporating monomers like TRIS or polydimethylsiloxane (B3030410) (PDMS) into the HEMA polymer network, the Dk of the resulting silicone hydrogel can be significantly increased.[1]
-
Incorporation of Nanoparticles: Adding silica nanoparticles (SNPs) to a HEMA-based formulation can increase oxygen permeability without negatively impacting the equilibrium water content.[4][9]
Q2: How does the incorporation of TRIS monomer affect the properties of HEMA-based lenses?
The incorporation of TRIS (a hydrophobic monomer with siloxane groups) has the following effects:
-
Increases Oxygen Permeability (Dk): The Dk value increases with higher TRIS content due to the high oxygen solubility in the siloxane groups.[1][2]
-
Decreases Equilibrium Water Content (EWC): Due to its hydrophobic nature, increasing TRIS content leads to a lower water uptake by the hydrogel.[1]
-
May Decrease Wettability: The increased hydrophobicity can lead to a higher contact angle, indicating poorer surface wettability.[1]
-
May Increase Modulus: Higher TRIS content can result in a stiffer lens material.
Q3: What is the role of NVP and DMA in enhancing HEMA-based lenses?
N-vinyl-2-pyrrolidone (NVP) and N,N-dimethylacrylamide (DMA) are hydrophilic monomers. When copolymerized with HEMA and a silicone-containing monomer like TRIS, they help to:
-
Increase Water Content: They improve the overall water absorbability of the hydrogel.[1][2]
-
Improve Wettability: They contribute to a more hydrophilic surface, reducing the contact angle.[3]
-
Enhance Biocompatibility: These monomers are known for their good biocompatibility and low cytotoxicity.[2]
Q4: What are the standard methods for measuring the oxygen permeability of contact lenses?
The two main standard methods are:
-
Polarographic Method (Fatt Method): This electrochemical technique measures the oxygen flux through the lens.[16]
-
Coulometric Method: This method is also used to determine the oxygen permeability and transmissibility.[17][18]
Both methods are convenient, practical, and reproducible for testing contact lens materials.[17]
Data Presentation
Table 1: Comparison of Properties for Different HEMA-Based Formulations
| Formulation | Key Additive(s) | Oxygen Permeability (Dk) (barrer) | Equilibrium Water Content (EWC) (%) | Contact Angle (°) | Young's Modulus (MPa) |
| Poly(HEMA-co-NVP) | None | ~20 | ~52 | ~60 | 0.4 |
| Poly(HEMA-co-NVP) with 1.8 wt% Silica Sol | Silica Nanoparticles | 54.3 | ~52 | ~60 | 1.0 |
| TRIS-DMA-NVP-HEMA (5 wt% TRIS) | TRIS, DMA, NVP | ~25 | ~50 | ~70 | ~0.5 |
| TRIS-DMA-NVP-HEMA (40 wt% TRIS) | TRIS, DMA, NVP | 74.9 | 44.5 | 82 | Not specified |
Data synthesized from multiple sources for illustrative comparison.[1][4][10][19]
Experimental Protocols
Protocol 1: Synthesis of HEMA-based Hydrogel with Silica Nanoparticles
This protocol is based on the work by Tran et al. (2020).[4][10]
-
Synthesis of Silica Sol: Prepare silica nanoparticles (SNPs) via the sol-gel process from tetraethyl orthosilicate (B98303) (TEOS).
-
Monomer Mixture Preparation:
-
Blend 2-hydroxyethyl methacrylate (HEMA) and N-vinyl-2-pyrrolidone (NVP) monomers.
-
Add the prepared silica sol to the HEMA-NVP mixture at desired weight percentages (e.g., 0 to 1.8 wt%).
-
Add a photoinitiator (e.g., Darocur 1173).
-
-
Polymerization:
-
Inject the monomer mixture into contact lens molds.
-
Expose the molds to UV light to initiate photo-polymerization.
-
-
Post-Polymerization Processing:
-
Demold the lenses and soak them in 50% ethanol (B145695) to remove unreacted monomers.
-
Immerse the lenses in distilled water to wash out the ethanol.
-
Store the final lenses in a buffered saline solution (e.g., PBS pH 7.4).
-
Protocol 2: Measurement of Oxygen Permeability (Polarographic Method)
This is a general outline based on standard procedures.[9]
-
Instrument Calibration: Calibrate the oxygen permeometer (e.g., Createch Model 201T) according to the manufacturer's instructions.
-
Sample Preparation:
-
Ensure the contact lens sample is clean and free of defects.
-
Measure the thickness of the lens at the center.
-
-
Measurement:
-
Place the lens in the polarographic cell, which separates two chambers.
-
One side of the lens is exposed to a solution saturated with oxygen (or air), and the other side is in contact with the polarographic sensor in a solution with zero oxygen.
-
The sensor measures the electric current generated by the oxygen that permeates through the lens.
-
-
Calculation:
-
The instrument software calculates the oxygen transmissibility (Dk/t) based on the measured current and lens thickness.
-
The oxygen permeability (Dk) is then calculated by multiplying Dk/t by the lens thickness (t).
-
To improve accuracy and correct for boundary effects, measurements can be performed on stacks of multiple lenses.[20]
-
Visualizations
Caption: Workflow for synthesizing HEMA-based lenses with silica nanoparticles.
Caption: Key factors influencing the oxygen permeability of HEMA-based hydrogels.
References
- 1. Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Approach to Increase the Oxygen Permeability of Soft Contact Lenses by Incorporating Silica Sol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen permeability of soft contact lenses in different pH, osmolality and buffering solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silicone Hydrogel Material and Surface Properties | Contact Lens Spectrum [clspectrum.com]
- 7. Silicone hydrogel versus hydrogel soft contact lenses for differences in patient‐reported eye comfort and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diamondvision.com [diamondvision.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of the Oxygen Permeability of Non-Silicone Hydrogel Contact Lenses Through Crosslinking Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benefits and Challenges of High-Dk/t Materials | Contact Lens Spectrum [clspectrum.com]
- 13. reviewofoptometry.com [reviewofoptometry.com]
- 14. reviewofoptometry.com [reviewofoptometry.com]
- 15. Modern Contact Lens Materials: A Clinical Performance Update | Contact Lens Spectrum [pv-cls-staging.hbrsd.com]
- 16. Oxygen permeability measurements of contact lenses: a proposal for accuracy improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Contact lens oxygen permeability test method [utstesters.com]
- 18. Oxygen Permeability of Contact Lenses Materials [labthinkinternational.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Reducing water sorption and solubility in HEMA-based dental resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxyethyl methacrylate (B99206) (HEMA)-based dental resins. The focus is on addressing common challenges related to water sorption and solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my HEMA-based resin showing high water sorption?
HEMA is an inherently hydrophilic monomer due to its hydroxyl (-OH) group, which attracts water molecules.[1][2] This hydrophilicity, while beneficial for adhesion to dentin, is the primary reason for water sorption in the polymerized resin.[1][2] High concentrations of HEMA will lead to increased water uptake.[3] Additionally, an inadequate degree of conversion (incomplete polymerization) can leave unreacted hydrophilic monomers, further increasing water sorption.[3]
Q2: What are the consequences of high water sorption in my experimental resin?
High water sorption can lead to several detrimental effects on the properties of your HEMA-based resin, including:
-
Reduced Mechanical Properties: The absorbed water can act as a plasticizer, decreasing the flexural strength and modulus of the resin.[4] It can also lead to hydrolytic degradation of the polymer matrix and the filler-matrix interface.[1][5]
-
Dimensional Instability: Swelling of the resin due to water uptake can cause dimensional changes, which is a critical issue for the longevity and fit of dental restorations.[6]
-
Increased Solubility: Water sorption can facilitate the leaching of unreacted monomers and other components from the resin, leading to increased solubility and potential biocompatibility issues.[5][7]
-
Discoloration: The uptake of water can contribute to the discoloration of the resin over time.[8]
Q3: How can I reduce water sorption in my HEMA-based resin formulation?
There are several strategies to mitigate water sorption in HEMA-based resins:
-
Incorporate Crosslinking Agents: Adding crosslinking agents like ethylene (B1197577) glycol dimethacrylate (EGDMA), triethylene glycol dimethacrylate (TEGDMA), or urethane (B1682113) dimethacrylate (UDMA) creates a more densely crosslinked polymer network, which restricts the diffusion of water molecules.[9][10][11]
-
Add Hydrophobic Monomers: Introducing more hydrophobic monomers, such as Bisphenol A-glycidyl methacrylate (Bis-GMA) or ethoxylated bisphenol A dimethacrylate (Bis-EMA), can counterbalance the hydrophilicity of HEMA.[8]
-
Increase Filler Content: Increasing the proportion of inorganic fillers reduces the volume of the polymer matrix, thereby decreasing the overall capacity for water absorption.[8]
-
Optimize HEMA Concentration: While HEMA is important for adhesion, using the lowest effective concentration can help to minimize water sorption.[3][12] Some studies have explored HEMA-free formulations to circumvent this issue.[1]
Q4: What is the standard method for measuring water sorption and solubility?
The most widely accepted method for determining water sorption and solubility of dental resins is outlined in the ISO 4049:2019 standard.[13][14][15][16] This standard provides a detailed protocol for specimen preparation, conditioning, immersion, and measurement.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Water Sorption & Swelling | High HEMA concentration.[3] Low degree of conversion. Insufficient crosslinking.[9][10] | Reduce the weight percentage of HEMA in your formulation.[3] Optimize your photo-initiator system and curing time to ensure complete polymerization. Incorporate or increase the concentration of a crosslinking agent (e.g., TEGDMA, UDMA).[9][10] |
| Decreased Mechanical Strength After Water Storage | Plasticization of the polymer network by water molecules.[4] Hydrolytic degradation of the polymer matrix or filler-matrix interface.[1][5] | Increase the crosslink density by adding a suitable crosslinking agent.[9][10] Consider incorporating more hydrophobic monomers to reduce water uptake.[8] Ensure good silanization of fillers to improve the stability of the filler-matrix bond. |
| High Solubility and Leaching of Monomers | Incomplete polymerization leaving a high concentration of unreacted monomers.[5][7] High water sorption facilitating the diffusion of soluble components out of the resin.[5][7] | Verify and optimize the degree of conversion of your resin. Address the root cause of high water sorption by modifying the resin formulation (e.g., adding crosslinkers, reducing HEMA).[3][9][10] |
| Phase Separation in HEMA-Free Formulations | Incompatibility between hydrophobic and hydrophilic components in the absence of HEMA as a co-solvent.[1] | Ensure thorough mixing of components. Consider the use of alternative hydrophilic monomers that are less prone to increasing water sorption.[17] |
Data Presentation
Table 1: Effect of HEMA Concentration on Water Sorption and Solubility
| HEMA Concentration (wt%) | Water Sorption (µg/mm³) | Solubility (µg/mm³) |
| 0 (Control) | Lower | Lower |
| 15 | Increased | Increased |
| 30 | Higher | Higher |
| 50 | Highest | Highest |
Source: Adapted from data presented in studies on the influence of HEMA content.[3]
Table 2: Water Sorption and HEMA Release for Different Resin-Modified Glass Ionomers
| Material | Water Sorption (µg/mm³) | HEMA Release at 24h (ppm) |
| Vitremer | Highest | 93.4 |
| Advance | Intermediate | 18.8 (at 1h) |
| Protec-Cem | Lowest | 23.6 (at 1h) |
Source: Data from a study evaluating various resin-modified glass ionomer cements.[5][18] A significant correlation was found between HEMA release and water absorption.[5][18]
Experimental Protocols
Protocol for Water Sorption and Solubility Measurement (Based on ISO 4049)
This protocol outlines the key steps for determining the water sorption and solubility of HEMA-based dental resins.
1. Specimen Preparation:
- Prepare at least five disk-shaped specimens of the resin material.
- The typical dimensions are 15.0 (± 0.1) mm in diameter and 1.0 (± 0.1) mm in thickness.[13]
- Cure the specimens according to the manufacturer's instructions or your experimental parameters.
- After curing, carefully remove any flash and ensure the surfaces are flat and parallel.
2. Initial Conditioning (Drying):
- Place the specimens in a desiccator containing freshly dried silica (B1680970) gel at 37 (± 1) °C.
- Weigh the specimens daily using an analytical balance with an accuracy of 0.0001g until a constant mass (m₁) is achieved.[19] A constant mass is typically defined as a mass change of no more than 0.1 mg in a 24-hour period.
3. Water Immersion:
- Immerse the dried and weighed specimens in distilled or deionized water at 37 (± 1) °C.
- Ensure each specimen is surrounded by at least 10 mL of water and that the specimens do not touch each other.[13]
- The standard immersion period is 7 days.[13][15]
4. Measurement after Immersion:
- After the immersion period, remove the specimens from the water, gently wipe them with a soft, absorbent cloth to remove surface water, and weigh them immediately to obtain the mass after immersion (m₂).
5. Re-conditioning (Drying):
- Place the specimens back into the desiccator at 37 (± 1) °C.
- Weigh them daily until a constant mass (m₃) is re-established.
6. Calculations:
- Calculate the volume (V) of each specimen in mm³.
- Water Sorption (Wsp) in µg/mm³ is calculated using the formula: Wsp = (m₂ - m₃) / V
- Solubility (Wsl) in µg/mm³ is calculated using the formula: Wsl = (m₁ - m₃) / V
Visualizations
Caption: Logical relationship between high HEMA content and reduced resin properties.
Caption: Workflow for improving HEMA-based resin properties with crosslinkers.
References
- 1. HEMA-free versus HEMA-containing adhesive systems: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Water Absorption and HEMA Release of Resin-Modified Glass-Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal-imab-bg.org [journal-imab-bg.org]
- 7. scribd.com [scribd.com]
- 8. The Evaluation of Water Sorption Effects on Surface Characteristics and Color Changes in Direct and CAD/CAM Subtractively Processed Resin Composites | MDPI [mdpi.com]
- 9. The Effects of Cross-linking Agents on Some Properties of HEMA-based Resins | Semantic Scholar [semanticscholar.org]
- 10. The effects of cross-linking agents on some properties of HEMA-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Time sensitivity associated with application of HEMA-free adhesive - MedCrave online [medcraveonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Evaluation of alternative monomers to HEMA for dental applications | Pocket Dentistry [pocketdentistry.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting bimodal particle size distributions in RAFT dispersion polymerization of HEMA
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering bimodal particle size distributions in the Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a bimodal particle size distribution in the RAFT dispersion polymerization of HEMA in non-polar media?
A bimodal particle size distribution in this system is typically attributed to a side-reaction between the HEMA monomer and a dithiobenzoate-based RAFT agent, particularly at elevated temperatures such as 90°C.[1][2][3] This side-reaction can lead to the premature loss of the dithiobenzoate end-groups on some polymer chains. As a result, these chains stop growing, forming a population of smaller, "dead" nanoparticles, while the remaining chains continue to grow, forming a population of larger nanoparticles.[1][3]
Q2: Does the target degree of polymerization (DP) of the PHEMA block affect the particle size distribution?
Yes, the tendency to form a bimodal particle size distribution often increases when targeting a higher degree of polymerization (DP) for the core-forming PHEMA block in a one-shot batch protocol.[1][2][3] This is likely because the longer reaction times required for higher DPs provide more opportunity for the aforementioned side-reaction to occur.
Q3: Can the reaction temperature influence the formation of a bimodal distribution?
The reaction temperature is a critical factor. The side-reaction between HEMA and dithiobenzoate RAFT agents is more pronounced at higher temperatures, such as 90°C.[1][3] In contrast, similar polymerizations involving other hydroxy-functional vinyl monomers conducted at lower temperatures (e.g., 50 or 70°C) have not reported this issue.[1][3]
Q4: I observed large, unstable aggregates midway through my polymerization. Is this related to the final bimodal distribution?
Transient, large, and colloidally unstable aggregates can form at intermediate monomer conversions (around 50%), which often corresponds to the maximum rate of polymerization.[1][2] However, these aggregates typically break up to form well-defined, stable nanoparticles as the polymerization proceeds.[1][2] This phenomenon is generally considered distinct from the issue of a final, stable bimodal particle size distribution, which is linked to the RAFT end-group side-reaction.[1]
Q5: How does the choice of solvent (e.g., non-polar vs. aqueous) impact the polymerization of HEMA?
The polymerization medium significantly affects the process. In non-polar solvents like n-dodecane, the key issue is often the side-reaction at high temperatures.[1][3] In aqueous media, the polymerization behavior is classified as either RAFT aqueous dispersion or emulsion polymerization, depending on the solubility of HEMA, which can be influenced by additives like salt.[4][5] In aqueous systems, factors like salt concentration can alter polymerization kinetics and final particle morphology, but the specific dithiobenzoate side-reaction described for non-polar systems is not reported as the primary issue.[4][5]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving the issue of bimodal particle size distributions.
Problem: My final particle size distribution is bimodal as confirmed by TEM and DLS.
Step 1: Initial Diagnosis
Refer to the logical workflow below to identify the most likely cause of the bimodal distribution in your experimental setup.
Caption: Troubleshooting workflow for bimodal distributions.
Step 2: Solution Strategies
If the diagnosis points towards the side-reaction between HEMA and the RAFT agent, the most effective solution is to modify the monomer addition protocol to maintain a low instantaneous concentration of HEMA.
Strategy 1: Monomer-Starved Feed Protocol
This is the most recommended solution. Instead of adding all the HEMA monomer at the beginning of the reaction, it is added continuously over a prolonged period using a syringe pump. This "monomer-starved" condition prevents the side-reaction and has been shown to successfully produce nanoparticles with a unimodal size distribution.[1][2][3]
Strategy 2: Multiple Batch Addition Protocol
An alternative to a continuous feed is to add the HEMA monomer in several smaller batches throughout the polymerization. This approach also limits the instantaneous monomer concentration and can produce unimodal spherical nanoparticles.[1][2][3]
The diagram below illustrates the difference between these protocols.
References
- 1. RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Added Salt on the RAFT Polymerization of this compound in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Unreacted HEMA Monomer
Welcome to the technical support center for polymer network synthesis. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize residual 2-hydroxyethyl methacrylate (B99206) (HEMA) in polymer networks.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high concentrations of unreacted HEMA monomer in my polymer network?
High levels of residual HEMA monomer are typically due to incomplete polymerization, which can be traced back to several key factors:
-
Oxygen Inhibition: Molecular oxygen is a potent inhibitor of free-radical polymerization. It reacts with initiator radicals to form stable peroxyl radicals, which do not efficiently initiate new polymer chains, thereby quenching the polymerization process.[1][2] This is particularly problematic in thin films or at the surface of a reaction mixture where oxygen from the atmosphere can readily diffuse into the system.[1][3]
-
Suboptimal Initiator Concentration: The concentration of the initiator is critical. Too little initiator will generate an insufficient number of radicals to propagate the reaction effectively, especially in the presence of inhibitors like oxygen.[4][5] Conversely, an excessively high initiator concentration can lead to a rapid initial reaction that increases the viscosity too quickly (autoacceleration or the gel effect), trapping monomers within the glassy polymer network before they can react.[6] It can also lead to the formation of shorter polymer chains and a less homogenous network.[4]
-
Inappropriate Light Intensity (Photopolymerization): For UV-cured systems, both insufficient and excessive light intensity can be problematic. Low intensity may not generate radicals at a fast enough rate to overcome oxygen inhibition.[7] High intensity can cause rapid surface curing, which shields the underlying monomer from receiving adequate UV exposure.[8]
-
Formulation Viscosity: A very high initial viscosity of the monomer mixture can restrict the mobility of monomers and radicals, leading to a decrease in the rate of polymerization and trapping unreacted monomer.[6]
-
Presence of Inhibitors: Besides oxygen, the HEMA monomer as supplied commercially contains inhibitors (like hydroquinone (B1673460) monomethyl ether, MEHQ) to prevent spontaneous polymerization during storage. These must be removed prior to the experiment, typically by passing the monomer through an inhibitor-remover column.[9]
Q2: How does the concentration of the crosslinking agent affect residual monomer levels?
The concentration of the crosslinking agent (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA) significantly influences the final monomer conversion. Increasing the crosslinker concentration generally accelerates the formation of the polymer network.[10] This can lead to a lower percentage of unreacted monomers or oligomers by more efficiently incorporating them into the network structure.[10] However, at very high concentrations, the network can become too rigid too quickly, which may restrict monomer mobility and lead to incomplete conversion.[11] The optimal ratio must be determined based on the specific application, as it also impacts mechanical properties and swelling behavior.[10][11]
Q3: Can the reaction solvent or medium influence the final monomer conversion?
Yes, the choice of solvent plays a crucial role. Some solvents can enhance polymerization rates. For instance, one study noted that the conversion of HEMA was significantly higher (91%) when using a deep eutectic solvent (DES) compared to only 71% when using dimethylformamide (DMF).[12] The viscosity of the medium is also a key factor; an increase in the viscosity of the reaction medium can lead to a decrease in the rate of polymerization.[6]
Troubleshooting Guides
This section provides logical workflows to diagnose and solve common issues related to incomplete HEMA polymerization.
Troubleshooting Workflow: High Residual Monomer
If you have quantified a high level of unreacted HEMA, use the following decision tree to identify and address the potential cause.
Mechanism of Oxygen Inhibition
Understanding how oxygen inhibits polymerization is key to preventing it. The following diagram illustrates this quenching mechanism.
Quantitative Data Summary
The following tables summarize quantitative data from literature to guide experimental design.
Table 1: Effect of Initiator (BPO) and Co-initiator (DMA) Concentration on Final Monomer Conversion Data synthesized from studies on methacrylate-based bone cements containing HEMA.[4][5]
| Initiator (BPO) wt.% | Co-initiator (DMA) wt.% | Final Double Bond Conversion (%) | Key Observation |
| 0.05 | 0.5 | ~84% | Lower initiator levels can result in incomplete conversion. |
| 0.1 | 0.5 | ~88% | Increasing initiator improves conversion. |
| 0.2 | 0.5 | ~97% | High conversion achieved. |
| 0.3 | 0.5 | ~100% | Optimal conversion reported in the study. [4][5] |
| 0.5 | 0.5 | ~90% | Excess initiator may slightly reduce final conversion.[4] |
| 0.7 | 0.5 | ~74% | High excess of initiator leads to lower conversion.[4][5] |
| 0.3 | 0.25 | ~55% | Co-initiator concentration is also critical for conversion. |
| 0.3 | 0.35 | ~65% | Increasing co-initiator improves conversion. |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of HEMA
This protocol provides a baseline for synthesizing a crosslinked poly(HEMA) network.
-
Monomer Purification: Pass liquid HEMA monomer through a column packed with an inhibitor remover (e.g., activated basic alumina) to eliminate storage inhibitors like MEHQ.[9]
-
Prepare Monomer Solution: In a suitable reaction vessel, combine the purified HEMA monomer, a crosslinking agent (e.g., EGDMA, typically 1-5 mol%), and a solvent if required (e.g., water, DMSO).[13]
-
Add Initiator: Dissolve the initiator (e.g., 0.1-0.5 wt% AIBN for thermal polymerization or a photoinitiator like Irgacure 2959 for UV polymerization) into the monomer mixture. Ensure complete dissolution.[13]
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which inhibits polymerization.[1]
-
Initiate Polymerization:
-
Thermal: Place the sealed reaction vessel in a pre-heated water bath or oven at the desired temperature (e.g., 60-80°C) for a specified duration (e.g., 12-24 hours).[14]
-
Photochemical: Expose the monomer mixture to a UV light source of appropriate wavelength and intensity for a set time.
-
-
Post-Polymerization Curing: For some systems, a post-cure step (e.g., heating in an oven overnight) can help complete the reaction for any remaining monomer.[15]
-
Purification: Proceed to Protocol 2 to remove any unreacted components.
Protocol 2: Post-Polymerization Purification via Solvent Extraction
This protocol is essential for removing unreacted HEMA, initiator fragments, and other soluble components from the polymer network.
-
Initial Wash: After polymerization, cut the resulting polymer network into smaller discs or pieces to maximize surface area.[16]
-
Solvent Immersion: Place the polymer pieces into a large excess of a suitable solvent. Deionized water is commonly used for hydrophilic networks like poly(HEMA). For less hydrophilic networks, ethanol (B145695)/water mixtures or other organic solvents may be necessary.[16][17]
-
Incubation: Let the samples soak in the solvent for at least 24 hours with gentle agitation.
-
Solvent Refresh: Discard the solvent and replace it with fresh solvent. Repeat this washing step at least 3-4 times over several days to ensure complete removal of leachable substances.[16]
-
Drying: After the final wash, remove the polymer samples and dry them to a constant weight, for example, in a vacuum oven at a moderate temperature (e.g., 35-50°C).[16]
Protocol 3: Quantification of Residual HEMA using HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying residual monomer.[18][19]
-
Sample Preparation:
-
Take a known mass of the purified and dried polymer network.
-
Immerse the sample in a known volume of a suitable extraction solvent (e.g., 75% ethanol in water) for a set period (e.g., 24-72 hours) to extract the residual monomer.[19]
-
Filter the resulting extract through a 0.22 µm syringe filter to remove any particulates before injection.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of known HEMA concentrations in the same extraction solvent.
-
Run these standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
-
HPLC Conditions (Example):
-
Analysis:
-
Inject the prepared sample extract into the HPLC.
-
Identify the HEMA peak by comparing its retention time to that of the standards.
-
Quantify the peak area and use the calibration curve to determine the concentration of HEMA in the extract.
-
Calculate the total mass of unreacted HEMA per mass of the polymer.
-
Experimental Workflow Diagram
The following diagram outlines the complete experimental process from synthesis to analysis.
References
- 1. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radtech.org [radtech.org]
- 3. radtech.org [radtech.org]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoinitiated Polymerization of 2-Hydroxyethyl Methacrylate by Riboflavin/Triethanolamine in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Free-radical polymerization of this compound (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00320A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. The effects of cross-linking agents on some properties of HEMA-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developing Transparent and Conductive PolyHEMA Gels Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. Highly Cross-Linked, Physiologically Responsive, Mechanically Adaptive Polymer Networks Made by Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Strategies to control the degradation rate of HEMA-based polymers
Welcome to the technical support center for controlling the degradation rate of HEMA-based polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the tailored degradation of these versatile biomaterials.
Frequently Asked Questions (FAQs)
General Concepts
-
Q1: What are the primary strategies to control the degradation rate of HEMA-based polymers?
The degradation rate of HEMA-based polymers can be controlled through several key strategies:
-
Incorporation of Degradable Crosslinkers: Introducing hydrolytically or enzymatically labile crosslinkers into the polymer network is a common and effective method.[1][2][3][4][5][6][7][8][9]
-
Copolymerization: Copolymerizing HEMA with monomers that introduce degradable linkages or influence the polymer's susceptibility to degradation (e.g., by altering hydrophilicity) can tailor the degradation profile.[2][6][7][8][10][11][12][13][14][15]
-
Control of Crosslinking Density: The density of crosslinks within the hydrogel network directly impacts its degradation rate; generally, a higher crosslinking density slows degradation.[1][2][6][16][17][18][19][20]
-
Stimuli-Responsive Degradation: Designing polymers that degrade in response to specific environmental cues such as pH, enzymes, or temperature allows for "on-demand" degradation.[1][3][5][7][8][10][11][13][14][15][21][22][23][24]
-
-
Q2: My HEMA hydrogel is not degrading. What are the possible reasons?
Pure HEMA hydrogels crosslinked with stable, non-degradable crosslinkers like ethylene (B1197577) glycol dimethacrylate (EGDMA) are known for their excellent biostability and will not degrade under typical physiological conditions.[2][6] To achieve degradation, you must incorporate degradable components into the polymer network.
Troubleshooting Specific Degradation Strategies
-
Q3: I've incorporated a hydrolytically degradable crosslinker, but the degradation is too slow. How can I accelerate it?
There are several approaches to accelerate the degradation of a hydrolytically degradable HEMA-based hydrogel:
-
Decrease Crosslinking Density: Reducing the molar ratio of the crosslinker to the HEMA monomer will result in a less densely crosslinked network, which can increase the rate of water uptake and hydrolysis.[16][17][20]
-
Choose a More Labile Crosslinker: Different hydrolytically degradable crosslinkers have different rates of cleavage. For instance, crosslinkers with ester bonds will hydrolyze, but the rate can be influenced by the surrounding chemical structure. Consider using a more susceptible crosslinker, such as one with anhydride (B1165640) or acetal (B89532) linkages for faster degradation.[1]
-
Incorporate Hydrophilic Comonomers: Copolymerizing with a hydrophilic monomer like polyethylene (B3416737) glycol methacrylate (B99206) (PEGMA) can increase the water content of the hydrogel, making the hydrolytically labile groups more accessible to water and accelerating degradation.[7][8]
-
Introduce Autocatalytic Moieties: Incorporating acidic monomers like methacrylic acid (MAA) can lower the local pH within the hydrogel as they become protonated, which can catalyze the hydrolysis of ester-based crosslinkers.[11]
-
-
Q4: My enzymatically degradable HEMA hydrogel shows little to no degradation. What could be the problem?
Several factors could be hindering the enzymatic degradation of your hydrogel:
-
Enzyme Inaccessibility: The crosslinking density of your hydrogel might be too high, preventing the enzyme from diffusing into the network and reaching the cleavage sites. Try reducing the crosslinker concentration.[7][8]
-
Incorrect Enzyme or Cleavage Site: Ensure that the enzyme you are using specifically targets the peptide sequence or cleavable group incorporated into your hydrogel.[3][5]
-
Suboptimal Enzyme Activity Conditions: Check that the pH, temperature, and ionic strength of your degradation buffer are optimal for the activity of your chosen enzyme.
-
Hydrophobicity of the Polymer: A highly hydrophobic polymer backbone can limit water uptake and the accessibility of the cleavage sites to the enzyme. Copolymerizing with a hydrophilic monomer can improve this.[7][8]
-
-
Q5: How can I achieve pH-sensitive degradation?
To create a HEMA-based polymer that degrades in response to pH changes, you can:
-
Use Acid-Labile Crosslinkers: Incorporate crosslinkers with acetal or ketal groups, which are stable at neutral pH but hydrolyze rapidly in acidic conditions.[1]
-
Copolymerize with pH-Sensitive Monomers: Including monomers with ionizable groups, such as N,N'-dimethylaminoethyl methacrylate (DMAEMA) or methacrylic acid (MAA), can lead to pH-dependent swelling and degradation.[11][13][14][15] At a pH where the groups are ionized, the hydrogel will swell more, increasing the accessibility of degradable linkages to water.
-
Quantitative Data on Degradation Rates
The following tables summarize quantitative data from various studies on the degradation of HEMA-based polymers.
Table 1: Hydrolytic and Enzymatic Degradation of HEMA-PCL Hydrogels [2][6]
| HEMA MW (kDa) | Crosslinker | Degradation Medium | Time (weeks) | Mass Loss (%) |
| 10 | PCL-based | 0.007 M NaOH | 16 | ~15 |
| 10 | PCL-based | Lipase Solution | 16 | ~30 |
| 10 | TEGDMA (non-degradable) | Lipase Solution | 16 | <5 |
Table 2: pH-Dependent Release from p(HEMA-DMAEMA) Hydrogels [13]
| Biomolecule (pI) | Loading Method | pH Change | Increase in Diffusion Coefficient |
| Insulin (5.3) | Entrapment | 7.3 to 4.0 | ~4-fold |
| Protamine (10.0) | Entrapment | 7.3 to 4.0 | ~10-fold |
| Insulin (5.3) | Imbibition | 7.3 to 4.0 | ~2-fold |
| Protamine (10.0) | Imbibition | 7.3 to 4.0 | ~3-fold |
Experimental Protocols
Protocol 1: Synthesis of a Degradable HEMA Hydrogel using a PCL-based Crosslinker (Adapted from[2])
-
Solution Preparation:
-
In a vial, dissolve the PCL-based initiator (PCLI) and PCL-based crosslinker (PCLX) in dimethylformamide (DMF).
-
Add HEMA monomer and ethylene glycol to the solution.
-
Purge the solution with nitrogen for 30 minutes.
-
-
Catalyst Preparation:
-
In a separate vial, dissolve CuCl and 2,2'-bipyridyl in DMF and ethylene glycol.
-
Purge the catalyst solution with nitrogen for 30 minutes.
-
-
Polymerization:
-
In a nitrogen environment, mix the monomer and catalyst solutions.
-
Cast the mixture into molds and allow it to polymerize for 24 hours.
-
-
Purification:
-
Remove the hydrogels from the molds and rinse them several times with a 90% acetone/10% water solution to remove the copper catalyst and any unreacted monomer.
-
Protocol 2: In Vitro Enzymatic Degradation Assay (Adapted from[7])
-
Sample Preparation:
-
Prepare hydrogel discs of known weight and dimensions.
-
Swell the discs to equilibrium in phosphate-buffered saline (PBS) at the appropriate pH for the enzyme.
-
-
Degradation:
-
Prepare a solution of the desired enzyme (e.g., papain) in the appropriate buffer.
-
Immerse the swollen hydrogel discs in the enzyme solution.
-
Incubate at 37°C with gentle agitation.
-
-
Analysis:
-
At predetermined time points, remove the hydrogel discs from the enzyme solution.
-
Gently blot to remove excess surface water.
-
Record the wet weight of the hydrogel.
-
Lyophilize the samples to determine the dry weight.
-
Calculate the percent mass loss over time.
-
Visualizations
Caption: Key strategies for controlling the degradation of HEMA-based polymers.
Caption: A typical experimental workflow for studying HEMA hydrogel degradation.
References
- 1. Synthesis and characterization of degradable p(HEMA) microgels: use of acid-labile crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradable poly(2-hydroxyethyl methacrylate)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Biodegradable HEMA-based hydrogels with enhanced mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and degradation studies of new enzymatically erodible poly(hydroxyethyl methacrylate)/poly(ethylene oxide) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Biodegradation of Poly(this compound) (PHEMA) and Poly{(this compound)-co-[poly(ethylene glycol) methyl ether methacrylate]} Hydrogels Containing Peptide-Based Cross-Linking Agents - Biomacromolecules - Figshare [acs.figshare.com]
- 8. Biodegradation of poly(this compound) (PHEMA) and poly{(this compound)-co-[poly(ethylene glycol) methyl ether methacrylate]} hydrogels containing peptide-based cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. Tailoring the degradation rates of thermally responsive hydrogels designed for soft tissue injection by varying the autocatalytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The effects of cross-linking agents on some properties of HEMA-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How the Crosslinker Amount Influences the Final Properties of Hydroxyethyl Methacrylate Cryogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of heterobifunctional crosslinkers on HEMA hydrogel modulus and toughness | PLOS One [journals.plos.org]
- 19. The effect of heterobifunctional crosslinkers on HEMA hydrogel modulus and toughness. | Sigma-Aldrich [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. HEMA in Polymers with Thermoresponsive Properties | Semantic Scholar [semanticscholar.org]
- 24. Thermoresponsive P(HEMA- co -OEGMA) copolymers: synthesis, characteristics and solution behavior - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09668J [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in the ATRP of HEMA with a Protected Monomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the Atom Transfer Radical Polymerization (ATRP) of 2-hydroxyethyl methacrylate (B99206) (HEMA) using a protected monomer strategy.
Troubleshooting Guides
Issue 1: Low Monomer Conversion or Slow Polymerization Rate
Question: My ATRP of the protected HEMA monomer is proceeding very slowly or has stalled at low conversion. What are the potential causes and how can I improve the polymerization rate and conversion?
Answer: Slow polymerization rates or low conversions in the ATRP of protected HEMA can stem from several factors, primarily related to catalyst activity and reaction conditions.
Possible Causes and Solutions:
-
Catalyst Inactivity: The copper catalyst's activity is paramount.
-
Ligand Choice: The ligand choice significantly impacts catalyst solubility and reactivity.
-
Solution: For less polar protected monomers like TMS-HEMA, ligands that form soluble and active complexes in common organic solvents are ideal. While 2,2'-bipyridine (B1663995) (bpy) is commonly used, more active ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) can enhance polymerization rates.
-
-
Solvent Effects: The polarity of the solvent can influence the ATRP equilibrium constant.[3]
-
Solution: For protected HEMA monomers, which are less polar than HEMA, polymerization can be conducted in a wider range of organic solvents. Toluene, anisole (B1667542), or diphenyl ether (DPE) are often suitable.[4] If the reaction is too slow in a solvent, conducting the polymerization in bulk can increase the rate, though this may also increase the risk of termination reactions at higher conversions.[4]
-
-
Temperature: Reaction temperature directly affects the rate constants of activation, deactivation, and propagation.
-
Solution: Increasing the reaction temperature (e.g., from 50 °C to 90 °C) can increase the polymerization rate. However, excessively high temperatures can lead to side reactions and loss of control. The optimal temperature should be determined experimentally for your specific system.
-
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (Đ > 1.3)
Question: The resulting polymer from my ATRP of protected HEMA has a much higher molecular weight than theoretically predicted and/or a broad molecular weight distribution (high dispersity). What's going wrong?
Answer: A lack of control over molecular weight and high dispersity are classic signs of termination reactions or issues with the initiation step.
Possible Causes and Solutions:
-
Termination Reactions: Irreversible termination of propagating radicals leads to "dead" polymer chains and a loss of livingness, resulting in a broader molecular weight distribution.
-
Solution: Termination can be more pronounced at higher monomer conversions and higher temperatures.[4] Consider targeting a lower conversion (e.g., < 80%) or reducing the reaction temperature.[4] Additionally, ensure rigorous deoxygenation of all reagents and the reaction vessel, as oxygen is a potent radical scavenger that leads to termination.
-
-
Slow Initiation: If the initiation is slower than propagation, new chains are formed throughout the polymerization, leading to a broad distribution of chain lengths.
-
Solution: The choice of initiator is crucial. For methacrylates like protected HEMA, an initiator that mimics the structure of the propagating chain end, such as ethyl 2-bromoisobutyrate (EBiB), is often effective.[4] Ensure the initiator is pure and fully soluble in the reaction medium.
-
-
Solvent Polarity: As with direct HEMA polymerization, the solvent can affect the catalyst's function.[4]
-
Solution: While protected HEMA is less polar, using an extremely polar solvent might still disrupt the catalyst complex. Stick to moderately polar or nonpolar solvents like THF, toluene, or anisole where the catalyst complex is stable and soluble.
-
Frequently Asked Questions (FAQs)
1. Why is it often necessary to protect the hydroxyl group of HEMA for ATRP?
The hydroxyl group of HEMA contains a labile proton that can interfere with many controlled polymerization techniques, including anionic and group transfer polymerizations.[4] In the context of ATRP, while direct polymerization is possible, the high polarity of HEMA can negatively affect the copper catalyst complex, potentially leading to side reactions, termination, and poor control over the polymerization, especially when targeting higher molecular weights.[4][5] Protecting the hydroxyl group, for instance as a trimethylsilyl (B98337) (TMS) ether (HEMA-TMS), renders the monomer less polar.[4] This allows for polymerization under conditions similar to those used for standard methacrylates like methyl methacrylate (MMA), often resulting in better control, lower polydispersity, and the ability to achieve higher molecular weight polymers.[4]
2. What are common protecting groups for HEMA in ATRP and how are they removed?
The most common protecting group for the hydroxyl functionality of HEMA in ATRP is the trimethylsilyl (TMS) group.[4]
-
Protection: HEMA can be reacted with a silylating agent like trimethylsilyl chloride in the presence of a base (e.g., triethylamine) to form 2-(trimethylsiloxy)ethyl methacrylate (TMS-HEMA).
-
Deprotection (Hydrolysis): The TMS group is readily cleaved to regenerate the hydroxyl group. This can be achieved under mild acidic conditions. For example, stirring the protected polymer (p(HEMA-TMS)) in a solvent like THF with a small amount of acid (e.g., HCl) and water will yield poly(2-hydroxyethyl methacrylate) (pHEMA).[4]
3. I've successfully polymerized my protected HEMA, but after deprotection, the molecular weight measured by SEC is different from the expected value. Why?
This is a common and important observation. The molecular weight of pHEMA determined by Size Exclusion Chromatography (SEC) is often significantly different (frequently higher) than the value predicted from the molecular weight of the protected precursor polymer.[4]
-
Reason: SEC separates polymers based on their hydrodynamic volume in the eluent, not their absolute molecular weight. pHEMA is a more polar polymer than its protected counterpart (e.g., p(HEMA-TMS)) and interacts differently with the SEC column material and solvent (often DMF for pHEMA). This can lead to a different elution behavior compared to the polystyrene or PMMA standards used for calibration, resulting in an apparent molecular weight that does not match the true value.[4]
-
Confirmation: The true molecular weight of pHEMA can be more accurately confirmed by techniques like ¹H NMR end-group analysis, which allows for the calculation of the number-average molecular weight (Mn) by comparing the integrals of the initiator fragment protons to those of the polymer backbone.[4]
Data and Protocols
Table 1: Comparison of Direct vs. Protected Monomer ATRP of HEMA
| Parameter | Direct ATRP of HEMA | ATRP of Protected HEMA (HEMA-TMS) | Reference |
| Monomer Polarity | High | Low | [4] |
| Typical Solvents | Polar (e.g., MEK/1-propanol, DMF) | Nonpolar/Moderately Polar (e.g., DPE, THF, Toluene) | [4] |
| Control over High MW | Difficult (Mn often < 20,000) | Achievable (Mn up to 100,000 reported) | [4] |
| Polydispersity (Đ) | Can be higher, increases with conversion | Generally lower (e.g., 1.1 - 1.3) | [4] |
| Side Reactions | Potential for catalyst disruption, termination | Fewer issues related to monomer polarity | [4] |
| Post-polymerization Step | None | Deprotection (hydrolysis) required | [4] |
Experimental Protocols
Protocol 1: Synthesis of Trimethylsilyl-Protected HEMA (HEMA-TMS)
-
Reagents: this compound (HEMA), trimethylsilyl chloride (TMSCl), triethylamine (B128534) (TEA), and a suitable anhydrous solvent (e.g., THF).
-
Procedure:
-
Dissolve HEMA and TEA in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.
-
Slowly add TMSCl dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Filter the salt and remove the solvent under reduced pressure.
-
Purify the resulting HEMA-TMS by vacuum distillation to obtain a clear, colorless liquid.
-
Protocol 2: Typical ATRP of HEMA-TMS
This protocol is an example and may require optimization.
-
Reagents: HEMA-TMS (purified), ethyl 2-bromoisobutyrate (EBiB, initiator), Cu(I)Br (catalyst), 2,2'-bipyridine (bpy, ligand), and a suitable anhydrous solvent (e.g., diphenyl ether - DPE).
-
Procedure:
-
To a dry Schlenk flask, add Cu(I)Br and bpy. Seal the flask and deoxygenate by cycling between vacuum and an inert atmosphere (3 cycles).
-
Add the degassed solvent and HEMA-TMS monomer via syringe.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 90 °C).
-
Inject the initiator (EBiB) to start the polymerization.
-
Take samples periodically via a degassed syringe to monitor conversion (by GC or ¹H NMR) and molecular weight evolution (by SEC).
-
To stop the polymerization, cool the flask and expose the reaction mixture to air to oxidize the catalyst.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like cold methanol (B129727) or hexane (B92381), filter, and dry under vacuum.[4]
-
Protocol 3: Deprotection of p(HEMA-TMS) to pHEMA
-
Reagents: p(HEMA-TMS), THF, and dilute hydrochloric acid (e.g., 1M HCl).
-
Procedure:
-
Dissolve the purified p(HEMA-TMS) in THF.
-
Add a few drops of dilute HCl to the solution.
-
Stir the mixture at room temperature. The deprotection is typically rapid.
-
Monitor the disappearance of the TMS signal (around 0.1 ppm) by ¹H NMR to confirm complete deprotection.
-
Precipitate the resulting pHEMA in a suitable non-solvent (e.g., hexane or diethyl ether).
-
Filter the polymer and dry it under vacuum.[4]
-
Visualizations
Caption: Experimental workflow for the ATRP of HEMA using a protected monomer strategy.
Caption: Troubleshooting decision tree for common issues in protected HEMA ATRP.
References
- 1. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. ATRP-based synthesis and characterization of light-responsive coatings for transdermal delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: PHEMA Surface Wettability for Cell Culture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for adjusting the wettability of Poly(2-hydroxyethyl methacrylate) (PHEMA) surfaces to optimize cell culture outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PHEMA and why is it used for cell culture?
Poly(this compound) (PHEMA) is a polymer that, when cross-linked and hydrated, forms a hydrogel.[1] It is widely used in biomedical applications due to its excellent biocompatibility, hydrophilicity, and structural similarity to soft tissues.[1][2] Its properties, such as water absorption, oxygen permeability, and mechanical strength, can be tailored through various polymerization and copolymerization techniques, making it a versatile substrate for cell culture.[2]
Q2: What is "wettability" and why is it critical for cell adhesion on PHEMA surfaces?
Wettability describes the ability of a liquid to maintain contact with a solid surface. It is determined by the balance between adhesive and cohesive forces and is commonly measured by the water contact angle. For cell culture, surface wettability is a critical factor that influences protein adsorption from the culture medium.[3] This adsorbed protein layer is what cells primarily interact with, mediating their attachment, spreading, and proliferation.[3][4] Unmodified PHEMA surfaces can sometimes be non-adhesive to cells.[5][6]
Q3: What is the optimal range of wettability for cell adhesion?
While optimal wettability can be cell-type dependent, a moderate level of hydrophilicity is generally considered ideal for promoting cell adhesion.[7] Surfaces that are too hydrophobic can denature proteins, while highly hydrophilic (non-fouling) surfaces can resist protein adsorption altogether, thus preventing cell attachment.[8][9] Studies have shown that a water contact angle in the range of 40°-70° often provides a suitable surface for the adhesion of various cell types.[6][7]
Q4: How does the grafting density of polymer brushes on PHEMA affect cell adhesion?
Grafting polymers onto a PHEMA surface can create "polymer brushes" that precisely control wettability and cell interactions. The density of these brushes is crucial:
-
Low Grafting Density ("Mushroom" Regime): Polymer chains are isolated. This configuration can be made adhesive to cells by adsorbing adhesion-promoting proteins like fibronectin.[8]
-
High Grafting Density ("Brush" Regime): Polymer chains are crowded and stretched. Dense, hydrophilic PHEMA brushes can exhibit excellent protein repellency, which in turn prevents cell adhesion.[8] By creating a gradient of grafting densities, it is possible to tailor specific regions of a PHEMA surface for controlled cell adhesion and patterning.[8]
Troubleshooting Guide
Problem: My cells exhibit poor attachment and rounding on the PHEMA surface.
This is a common issue that can stem from several factors related to the surface's wettability and chemistry.
Possible Cause 1: Sub-optimal Surface Wettability Your PHEMA surface may be either too hydrophobic or too hydrophilic, preventing the necessary adsorption of extracellular matrix (ECM) proteins from the serum in your culture medium.
-
Solution: Modify the surface wettability to achieve a more moderate hydrophilicity. Common techniques include plasma treatment or grafting functional polymers.
dot
Caption: Troubleshooting workflow for poor cell adhesion on PHEMA surfaces.
Possible Cause 2: Surface Contamination or Instability The PHEMA surface may have adsorbed contaminants or may be undergoing "hydrophobic recovery," where the polymer chains at the surface reorient to minimize interfacial energy, leading to a more hydrophobic state over time.[10]
-
Solution: Ensure proper cleaning and handling of PHEMA substrates. If using a surface treatment like plasma, be aware that the effect can be transient. It is often best to use plasma-treated surfaces for cell culture shortly after modification.[10]
Possible Cause 3: Inappropriate Protein Adsorption Layer Even with optimal wettability, the specific proteins adsorbing from your serum might not be ideal for your cell type.
-
Solution: Pre-coat the PHEMA surface with specific ECM proteins like fibronectin, laminin, or collagen before seeding cells. This provides a defined adhesive layer for the cells to interact with. Alternatively, modify the PHEMA with cell-adhesion peptides such as RGD or YIGSR.[5][11]
Data on PHEMA Surface Wettability
The wettability of PHEMA can be significantly altered by various synthesis and modification methods. The water contact angle is a direct measure of this property, where a lower angle indicates a more hydrophilic (wetter) surface.
| Surface Type | Modification Method | Water Contact Angle (°) | Reference |
| Bare Gold (Control) | - | 84 ± 2 | [12] |
| Electro-synthesized PHEMA | Electro-polymerization | 61 ± 5 | [12] |
| PHEMA-EGDMA | Electro-polymerization with crosslinker | 67 ± 4 | [12] |
| UV-Polymerized PHEMA | UV Photopolymerization | 55.6 ± 1.4 | [12] |
| Reference Hydrogel | - | 92.25 ± 1.56 | [13] |
| PHEMA with Silane | Copolymerization | 50.39 - 62.55 | [13] |
| Polystyrene (PS) | Plasma Treatment (0.5s) | 26 (from 83) | [10] |
| Polyethersulfone (PES) | Plasma Treatment (0.5s) | 32 (from 76) | [10] |
Key Experimental Protocols
Protocol 1: Contact Angle Measurement (Sessile Drop Method)
This protocol describes the standard method for determining the static water contact angle to assess surface wettability.[14]
Materials:
-
PHEMA substrate
-
Goniometer or contact angle measurement system with a high-resolution camera
-
Microsyringe
-
High-purity deionized water
Procedure:
-
Place the dry PHEMA substrate on the sample stage of the goniometer.
-
Fill the microsyringe with deionized water, ensuring no air bubbles are present.
-
Carefully dispense a small droplet of water (typically 2-5 µL) from the syringe onto the PHEMA surface.
-
Allow the droplet to equilibrate on the surface for 30-60 seconds.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the system's software to analyze the image and calculate the contact angle between the baseline of the droplet and the tangent at the droplet's edge.
-
Repeat the measurement at least five times on different areas of the surface to ensure statistical validity. Report the average value and standard deviation.
Protocol 2: Surface Activation via Plasma Treatment
This protocol is used to increase the hydrophilicity of a PHEMA surface by introducing oxygen-containing functional groups.[10][15]
Materials:
-
PHEMA substrate
-
Benchtop plasma cleaner/etcher
-
Gas source (e.g., ambient air, oxygen, or argon)
Procedure:
-
Ensure the PHEMA substrate is clean and dry.
-
Place the substrate inside the plasma chamber.
-
Evacuate the chamber to the recommended base pressure (typically <100 mTorr).
-
Introduce the process gas (e.g., oxygen) into the chamber, allowing the pressure to stabilize at the desired level.
-
Apply radio frequency (RF) power to generate the plasma. A low-to-moderate power setting (e.g., 20-50 W) for a short duration (e.g., 30-60 seconds) is often sufficient.
-
After the treatment time has elapsed, turn off the RF power and vent the chamber to atmospheric pressure.
-
Remove the treated PHEMA substrate. The surface is now activated and more hydrophilic.
-
Note: The effects of plasma treatment can diminish over time due to hydrophobic recovery. It is recommended to use the treated surfaces for cell culture within a few hours of treatment for best results.[10]
dot
Caption: Mechanism of improved cell adhesion after plasma treatment of PHEMA.
Protocol 3: Grafting Polymer Brushes via Surface-Initiated ATRP
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a versatile technique to grow well-defined polymer brushes from a surface, allowing for precise control over wettability.[8]
Procedure Overview:
-
Initiator Immobilization: The PHEMA surface must first be functionalized with an ATRP initiator. This typically involves reacting the surface hydroxyl groups of PHEMA with a molecule like 2-bromoisobutyryl bromide.
-
Polymerization: The initiator-functionalized substrate is immersed in a solution containing the desired monomer (e.g., another hydrophilic or a hydrophobic monomer to tune wettability), a copper catalyst complex (e.g., Cu(I)Br/PMDETA), and a solvent.
-
Reaction: The polymerization is allowed to proceed for a specific time. The thickness (and thus the density) of the grafted polymer brushes can be controlled by adjusting the reaction time and monomer concentration.
-
Cleaning: After polymerization, the substrate is thoroughly rinsed with appropriate solvents to remove any non-grafted polymer and residual catalyst.
-
Characterization: The modified surface should be characterized using techniques like contact angle goniometry, ellipsometry (to measure brush thickness), and X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition.
References
- 1. abmproceedings.com.br [abmproceedings.com.br]
- 2. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. implantsurfaces.com [implantsurfaces.com]
- 4. Protein Adsorption on Various Plasma-Treated Polyethylene Terephthalate Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adhesion of corneal epithelial cells to cell adhesion peptide modified pHEMA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fabrication and characterization of PHEMA–gelatin scaffold enriched with graphene oxide for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of wettability and surface functional groups on protein adsorption and cell adhesion using well-defined mixed self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Dynamic wettability of pHEMA-based hydrogel contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
Technical Support Center: Achieving High Conversion in Aqueous RAFT Polymerization of HEMA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting aqueous Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA). Our aim is to help you achieve high monomer conversion and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical achievable conversion for aqueous RAFT polymerization of HEMA?
High monomer conversions, often exceeding 99%, are achievable for the aqueous RAFT polymerization of HEMA under optimized conditions.[1][2] The reaction time to reach such high conversions can vary from under an hour to several hours depending on the specific reaction parameters.[2][3]
Q2: My HEMA conversion is low. What are the common causes and how can I improve it?
Low conversion in aqueous RAFT polymerization of HEMA can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Temperature: The reaction temperature is a critical parameter. Most successful polymerizations of HEMA are conducted at elevated temperatures, typically around 70°C, to ensure an adequate rate of radical initiation.[2][3]
-
Inappropriate Initiator Concentration: The concentration of the initiator, such as 4,4'-azobis(4-cyanovaleric acid) (ACVA), directly influences the concentration of propagating radicals. A low initiator concentration can lead to a slow polymerization rate. The molar ratio of the RAFT agent to the initiator is a key parameter to control.
-
Oxygen Inhibition: Radical polymerization is highly sensitive to inhibition by oxygen. Ensure your reaction mixture is thoroughly deoxygenated before and during the polymerization, typically by purging with an inert gas like nitrogen or argon.
-
Hydrolysis of RAFT Agent: Some RAFT agents, particularly dithiobenzoates, can be susceptible to hydrolysis in aqueous media, which can lead to a loss of control and lower conversions.[4] Using more hydrolytically stable RAFT agents like trithiocarbonates is recommended for aqueous systems.[4]
-
pH of the Reaction Medium: The pH of the aqueous solution can affect the stability of the RAFT agent and the initiator. For amine-containing monomers, adjusting the pH to be acidic can prevent side reactions and improve control.[4]
Q3: How does the addition of salt affect the polymerization of HEMA in water?
The addition of a salt, such as sodium chloride (NaCl), can significantly accelerate the rate of aqueous RAFT polymerization of HEMA and lead to higher conversions in shorter time frames.[1][2][3][5] This is attributed to a reduction in the aqueous solubility of both the HEMA monomer and the growing poly(HEMA) chains.[1][2][5][6] This change in solubility can promote the onset of micellar nucleation, leading to a polymerization-induced self-assembly (PISA) process, which often results in faster polymerization kinetics.[2][3] For instance, in one study, reaching over 99% conversion took 6 hours without salt, but only 55 minutes in the presence of 3 M NaCl.[2][5]
Q4: Can I conduct the aqueous RAFT polymerization of HEMA at room temperature?
While challenging, room temperature aqueous RAFT polymerization of HEMA is possible. One study reported achieving up to 92% conversion in one hour at room temperature in a methanol/water mixture using DDMAT as the RAFT agent and ACVA as the initiator.[7] However, achieving high conversion at room temperature often requires careful selection of a highly efficient initiator system, such as photoinitiators that can generate radicals upon exposure to light.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Monomer Conversion | Insufficient deoxygenation | Purge the reaction mixture with an inert gas (e.g., N2, Ar) for at least 30 minutes prior to and during polymerization. |
| Low reaction temperature | Increase the reaction temperature to the optimal range for your initiator (e.g., 70°C for ACVA).[2] | |
| Inappropriate initiator concentration | Optimize the [RAFT Agent]/[Initiator] ratio. A typical starting point is a molar ratio of 5.0.[2] | |
| Hydrolysis of the RAFT agent | Use a more hydrolytically stable RAFT agent, such as a trithiocarbonate, especially for prolonged reactions.[4] | |
| Broad Molecular Weight Distribution (High Đ) | Poor choice of RAFT agent for HEMA | Select a RAFT agent known to be effective for methacrylates. Trithiocarbonates are often a good choice. |
| Side reactions | Ensure the purity of your HEMA monomer and other reagents. Consider adding a small amount of a retarder if necessary. | |
| Reaction Mixture Becomes Very Viscous or Gels Prematurely | High solids content | Reduce the initial monomer concentration (solids content). |
| Formation of cross-linked networks | This can occur if impurities are present or if the temperature is too high, leading to side reactions. | |
| Bimodal Particle Size Distribution in PISA | Side reaction between HEMA and RAFT agent | Consider a monomer-starved feed approach where HEMA is added continuously over time rather than all at once.[9][10] |
Quantitative Data Summary
The following table summarizes key experimental parameters and outcomes from various studies on the aqueous RAFT polymerization of HEMA to achieve high conversion.
| RAFT Agent | Initiator | [Monomer]:[CTA]:[I] | Temperature (°C) | Solvent/Additives | Time (h) | Conversion (%) | Reference |
| PMPC26 | ACVA | Target DP 800 | 70 | Water | 6 | >99 | [2] |
| PMPC26 | ACVA | Target DP 800 | 70 | Water + 3 M NaCl | 0.92 | >99 | [2][5] |
| DDMAT | ACVA | 100:1:0.5 | Room Temp | Methanol/Water (1:1) | 1 | 92 | [7] |
PMPC26: poly(2-(methacryloyloxy)ethyl phosphorylcholine) macro-CTA ACVA: 4,4'-Azobis(4-cyanovaleric acid) DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
Key Experimental Protocols
Protocol 1: High Conversion Aqueous RAFT Polymerization of HEMA with Salt
This protocol is based on a method that achieves over 99% conversion.[2]
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
Poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC26) macro-chain transfer agent (macro-CTA)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) initiator
-
Sodium chloride (NaCl)
-
Deionized water
-
Nitrogen gas
-
Magnetic stir bar
-
Reaction vial with a sealed cap
Procedure:
-
Prepare a stock solution of HEMA and ACVA. For targeting a PHEMA degree of polymerization (DP) of 800 with a PMPC26/ACVA molar ratio of 5.0, the HEMA/ACVA molar ratio in the stock solution will be appropriately calculated.
-
In a reaction vial, weigh the PMPC26 macro-CTA.
-
Add the required amount of the HEMA/ACVA stock solution to the vial.
-
Prepare an aqueous solution of NaCl at the desired concentration (e.g., 3 M).
-
Add the NaCl solution to the reaction vial to achieve the target final solids concentration (e.g., 20% w/w).
-
Add a magnetic stir bar to the vial.
-
Seal the vial and deoxygenate the reaction mixture by purging with nitrogen gas for at least 30 minutes while stirring.
-
Place the vial in a preheated oil bath or heating block at 70°C and stir.
-
Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
The reaction is typically complete within 1-2 hours, achieving >99% conversion.
Visualizing Key Relationships
The following diagram illustrates the logical relationships between key factors that influence the conversion rate in the aqueous RAFT polymerization of HEMA.
Caption: Factors influencing high conversion in aqueous HEMA RAFT polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. A Perspective on the History and Current Opportunities of Aqueous RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Added Salt on the RAFT Polymerization of this compound in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Aqueous photo-RAFT polymerization under ambient conditions: synthesis of protein–polymer hybrids in open air - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01409J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. RAFT Dispersion Polymerization of this compound in Non-polar Media - PMC [pmc.ncbi.nlm.nih.gov]
Influence of HEMA content on the properties of resin-modified glass ionomer cements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols regarding the influence of 2-hydroxyethyl methacrylate (B99206) (HEMA) content on the properties of resin-modified glass ionomer cements (RMGICs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with RMGICs, with a focus on problems related to HEMA concentration.
| Issue | Potential HEMA-Related Cause | Troubleshooting Steps |
| Inconsistent Mechanical Strength Results (Compressive or Flexural) | Variable Polymerization: Inconsistent light-curing duration or intensity can lead to variable polymerization of the HEMA component, affecting strength. Higher HEMA content can sometimes inhibit the acid-base setting reaction if not properly cured. | 1. Standardize Curing Protocol: Ensure consistent light-curing time and intensity for all samples as specified by the manufacturer or your experimental design. Use a radiometer to verify the output of the curing light. 2. Control Specimen Dimensions: Precisely control the dimensions of your test specimens as variations can significantly impact measured strength. 3. Optimize HEMA Concentration: If developing a new formulation, be aware that compressive strength may decrease at HEMA concentrations above 20-30%, while diametral tensile strength may peak around 40% HEMA.[1][2][3][4] 4. Delayed Light-Curing: A delay between mixing and light-curing can affect the interplay between the acid-base reaction and polymerization, potentially altering the final strength.[5][6] |
| Excessive Swelling or Dimensional Change of Specimens | High Water Sorption: HEMA is a hydrophilic monomer, and higher concentrations lead to increased water absorption, causing the cement to swell.[7][8][9] This can compromise the material's mechanical properties over time.[7] | 1. Monitor HEMA Content: Be mindful that increased HEMA content directly correlates with higher water sorption.[7][8] 2. Coating: In clinical scenarios, the use of a surface coating can reduce water sorption.[9] 3. Equilibration: Ensure specimens are fully equilibrated in a controlled environment before taking final measurements to account for initial water uptake. |
| Unexpectedly High Cytotoxicity in Cell Culture Assays | HEMA Leaching: Unreacted HEMA monomer can leach from the set cement and is known to be cytotoxic to pulp cells.[1][8][10][11] The amount of leached HEMA is often related to the initial concentration and the degree of polymerization. | 1. Ensure Thorough Polymerization: Inadequate light-curing will result in a higher amount of unreacted HEMA available to leach out. Follow a strict and validated curing protocol. 2. Consider HEMA Concentration: Lower concentrations of HEMA (e.g., 5 wt%) have been shown to exhibit lower cytotoxicity compared to higher concentrations. 3. Pre-leaching: For certain experiments, pre-washing or aging the specimens in a relevant medium can help remove the initial burst of leached HEMA before cytotoxicity testing. |
| Poor Adhesion to Substrates (e.g., Dentin, Alloys) | Suboptimal HEMA Concentration: The shear bond strength (SBS) of RMGICs is influenced by HEMA content, with an optimal concentration often observed. For example, SBS to nonprecious alloys and enamel has been shown to peak at around 40% HEMA content.[1][2] | 1. Optimize HEMA for Adhesion: If bond strength is a critical parameter, titrate the HEMA concentration to find the optimal level for your specific substrate. 2. Surface Treatment: Ensure proper surface treatment of the bonding substrate as this plays a crucial role in adhesion, independent of the cement's composition.[1][2] |
Frequently Asked Questions (FAQs)
Q1: How does HEMA content quantitatively affect the mechanical properties of RMGICs?
A1: The HEMA content has a distinct, non-linear effect on the mechanical properties of RMGICs. While it can enhance certain properties up to a point, excessive amounts can be detrimental.
Table 1: Influence of HEMA Content on Mechanical Properties of an Experimental RMGIC [1][2][3][4]
| HEMA Content (wt%) | Compressive Strength (MPa) | Diametral Tensile Strength (MPa) |
| 0 (Control) | 115.0 | 8.6 |
| 10 | 112.3 | - |
| 20 | 112.8 | - |
| 30 | Decreased from 112.8 | - |
| 40 | - | 15.2 (Maximum) |
| 50 | 87.9 | Decreased from 15.2 |
Q2: What is the relationship between HEMA content and water sorption?
A2: HEMA is a hydrophilic monomer, and its inclusion in RMGICs increases their water sorption. This is a critical consideration as excessive water sorption can lead to dimensional instability and a reduction in mechanical properties over time.[7][9] Studies have shown a positive correlation between HEMA release and water absorption.[8][9]
Q3: How does HEMA influence the biocompatibility of RMGICs?
A3: The primary biocompatibility concern with HEMA in RMGICs is the leaching of unreacted monomer, which can cause cytotoxicity and allergic reactions.[1][8][10][11] The amount of HEMA released is dependent on the initial concentration and the degree of conversion (polymerization). Insufficient light-curing can lead to higher levels of leachable HEMA.[12] Low concentrations of HEMA (e.g., 5 wt%) have been associated with higher cell viability compared to commercial materials with higher HEMA content.
Q4: What is the dual-setting reaction in RMGICs and HEMA's role in it?
A4: RMGICs set through a combination of a traditional acid-base reaction (like conventional glass ionomer cements) and a free-radical polymerization of the resin components, primarily HEMA.[1][3][12] The polymerization is typically initiated by light-curing. This dual-setting mechanism allows for a command set upon light exposure while the acid-base reaction continues to mature over time. HEMA's presence is crucial for the polymerization aspect of the setting reaction.
Experimental Protocols
Protocol 1: Water Sorption and Solubility Measurement (Adapted from ISO 4049)
-
Specimen Preparation:
-
Prepare disc-shaped specimens of the RMGIC with a diameter of 15.0 ± 0.1 mm and a thickness of 1.0 ± 0.1 mm.
-
Light-cure the specimens according to the manufacturer's instructions or the experimental protocol.
-
After initial setting, remove any flash from the specimen edges.
-
-
Initial Conditioning:
-
Place the specimens in a desiccator containing freshly dried silica (B1680970) gel at 37 ± 1 °C.
-
Weigh the specimens daily on an analytical balance to the nearest 0.1 mg until a constant mass (m1) is achieved (i.e., the mass change over a 24-hour period is less than 0.1 mg).
-
-
Water Immersion:
-
Immerse the conditioned specimens in distilled water at 37 ± 1 °C for 7 days. Ensure the specimens are fully submerged and separated from each other.
-
-
Post-Immersion Weighing:
-
After 7 days, remove the specimens from the water, blot them dry with a soft, absorbent cloth, wave them in the air for 15 seconds, and weigh them within 1 minute of removal (m2).
-
-
Re-conditioning:
-
Place the specimens back into the desiccator and recondition them to a constant mass (m3) as described in step 2.
-
-
Calculations:
-
Calculate the volume (V) of each specimen in mm³.
-
Water Sorption (Wsp) in µg/mm³ = (m2 - m3) / V
-
Solubility (Wsl) in µg/mm³ = (m1 - m3) / V
-
Protocol 2: Flexural Strength (Three-Point Bending Test) (Adapted from ISO 9917-2)
-
Specimen Preparation:
-
Prepare bar-shaped specimens of the RMGIC with dimensions of 25 ± 2 mm in length, 2 ± 0.1 mm in width, and 2 ± 0.1 mm in height.
-
Light-cure the specimens according to a standardized protocol.
-
Store the specimens in distilled water at 37 °C for 24 hours before testing.
-
-
Testing Procedure:
-
Use a universal testing machine with a three-point bending fixture. The span between the supports should be 20 mm.
-
Place the specimen on the supports.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
Record the maximum load (F) in Newtons.
-
-
Calculation:
-
Calculate the flexural strength (σ) in MPa using the following formula: σ = (3 * F * l) / (2 * b * h²) Where:
-
F = maximum load (N)
-
l = span between supports (mm)
-
b = width of the specimen (mm)
-
h = height of the specimen (mm)
-
-
Protocol 3: In Vitro Cytotoxicity - HEMA Release (MTT Assay)
-
Specimen and Extract Preparation:
-
Prepare disc-shaped RMGIC specimens under aseptic conditions.
-
Place the cured specimens in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio (e.g., as per ISO 10993-12).
-
Incubate for a defined period (e.g., 24 hours) at 37 °C to allow for the leaching of components into the medium, creating an "extract."
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a predetermined density.
-
Incubate the cells for 24 hours to allow for attachment.
-
-
Cell Exposure:
-
Remove the existing culture medium and replace it with the prepared RMGIC extracts. Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).
-
Incubate the cells with the extracts for a specified time (e.g., 24 hours).
-
-
MTT Assay:
-
Remove the extracts and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the negative control.
-
Visualizations
References
- 1. Residual HEMA and TEGDMA Release and Cytotoxicity Evaluation of Resin-Modified Glass Ionomer Cement and Compomers Cured with Different Light Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 4. Evaluation of ISO 4049: water sorption and water solubility of resin cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Mechanical/Chemical Properties and Cytotoxicity of Resin-Modified Glass Ionomer Cements Containing Sr/F-Bioactive Glass Nanoparticles and Methacrylate Functionalized Polyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative evaluation of compressive and flexural strength, fluoride release and bacterial adhesion of GIC modified with CPP-ACP, bioactive glass, chitosan and MDPB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 12. jdat.org [jdat.org]
Optimizing reaction conditions for HEMA block copolymer synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-hydroxyethyl methacrylate (B99206) (HEMA) block copolymers.
Frequently Asked Questions (FAQs)
Q1: Why is HEMA challenging to polymerize in a controlled manner?
A1: The primary challenge with HEMA is the hydroxyl group's labile proton, which can interfere with many polymerization techniques. This makes HEMA incompatible with anionic and group transfer polymerizations.[1] For controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT), this hydroxyl group can interact with the catalyst or chain transfer agent, requiring careful optimization of reaction conditions.
Q2: Which controlled polymerization techniques are most suitable for HEMA block copolymers?
A2: ATRP and RAFT are the most common and effective methods for synthesizing well-defined HEMA block copolymers.[2] These techniques allow for control over molecular weight, polydispersity, and block architecture.[3]
Q3: Is it necessary to protect the hydroxyl group of HEMA before polymerization?
A3: While protecting the hydroxyl group (e.g., as a trimethylsilyl (B98337) ether) is an option, direct polymerization of HEMA is often preferred to avoid the extra steps of protection and deprotection.[1][4] Optimized ATRP and RAFT protocols allow for the direct polymerization of unprotected HEMA.[1][5]
Q4: What is the best way to purify the HEMA monomer before reaction?
A4: To ensure reproducible results, it is critical to remove the inhibitor (typically hydroquinone (B1673460) methyl ether). A common procedure involves passing the monomer through a column of activated basic alumina (B75360).[6] An alternative method is to wash an aqueous solution of HEMA with a non-polar solvent like hexanes, salt the monomer out of the aqueous phase, dry it over magnesium sulfate (B86663) (MgSO₄), and then distill it under reduced pressure.[1][7]
Troubleshooting Guide
Issue 1: Polymerization is uncontrolled, leading to high polydispersity (Đ > 1.5) or gelation.
| Potential Cause | Recommended Solution | Explanation |
| High Reaction Temperature | Lower the reaction temperature. For ATRP, temperatures around 50°C or even room temperature are often successful.[1][3] | HEMA polymerization can be highly exothermic. Lowering the temperature helps to dissipate heat and reduce the rate of termination reactions that broaden the molecular weight distribution.[1] |
| Inappropriate Solvent System | Use a mixed solvent system. For ATRP, a mixture of methyl ethyl ketone (MEK) and 1-propanol (B7761284) (e.g., 70/30 v/v) or DMSO and water can improve solubility and control.[1][6] | The solvent must solubilize the monomer, the growing polymer chain, and the catalyst complex. A good solvent system prevents precipitation and helps maintain a constant concentration of active species.[1] |
| Oxygen Contamination | Ensure the reaction mixture is thoroughly deoxygenated before initiation. Use multiple freeze-pump-thaw cycles or purge extensively with an inert gas (Argon or Nitrogen).[8] | Oxygen is a radical scavenger that can terminate growing polymer chains and inhibit polymerization, leading to poor control and low conversion. |
| Incorrect Initiator/Catalyst System (ATRP) | For ATRP of HEMA, using an alkyl bromide initiator (e.g., ethyl 2-bromoisobutyrate) with a copper(I) chloride catalyst can provide better control than a Cu(I)Br system.[1] | The choice of halogen affects the activation/deactivation equilibrium in ATRP. A mixed halogen system can fine-tune this equilibrium for better control over the polymerization of functional monomers like HEMA.[1] |
Issue 2: Bimodal or multimodal molecular weight distribution observed in GPC.
| Potential Cause | Recommended Solution | Explanation |
| Side Reactions with RAFT Agent | For RAFT polymerization, especially with dithiobenzoate-based CTAs, conduct the synthesis under monomer-starved conditions by adding the HEMA monomer slowly via a syringe pump.[9][10][11] | A known side reaction can occur between the HEMA monomer and certain RAFT agents. A slow addition protocol keeps the instantaneous monomer concentration low, suppressing this side reaction and preventing the formation of a secondary, uncontrolled polymer population.[9][10] |
| Inefficient Initiation from Macroinitiator | Ensure the first block (macroinitiator) is pure and its end-group fidelity is high. Re-purify the macroinitiator if necessary before chain extension. | If the macroinitiator has a significant fraction of "dead" chains (without a reactive end-group), these will remain as a low molecular weight peak in the final GPC trace. |
| Poor Solubility of Growing Block | Choose a solvent that can solubilize both the initial macroinitiator and the growing HEMA block. For amphiphilic block copolymers, a solvent like DMSO might be required.[5] | If the growing second block is insoluble in the reaction medium, it can precipitate, leading to a loss of control and a bimodal distribution. |
Issue 3: No polymerization or very low monomer conversion.
| Potential Cause | Recommended Solution | Explanation |
| Inhibitor Not Removed | Purify the HEMA monomer immediately before use to remove the storage inhibitor.[6] | Inhibitors are added to monomers to prevent spontaneous polymerization during storage. They must be completely removed for the reaction to proceed. |
| Impure Initiator or RAFT Agent | Recrystallize the initiator (e.g., AIBN) from a suitable solvent like methanol.[7] Ensure the RAFT agent is pure, as thiol impurities can act as chain transfer agents and disrupt the polymerization.[8] | Impurities in the initiating or control agents can interfere with the reaction kinetics and prevent polymerization. |
| Incorrect CTA for HEMA (RAFT) | The chosen Chain Transfer Agent (CTA) may not be suitable for HEMA. The propagation rate constant (kₚ) of HEMA is high, requiring a CTA with a high transfer constant. | For effective RAFT control, the rate of chain transfer must be much faster than the rate of propagation. If the CTA is not efficient enough for HEMA, the polymerization will resemble conventional free-radical polymerization or fail altogether. |
Quantitative Data Summary
Table 1: Optimized Conditions for ATRP of HEMA
| Initiator | Catalyst System | Ligand | Solvent | Temp. (°C) | Monomer:Initiator Ratio | Resulting Đ (PDI) | Reference |
| Ethyl 2-bromoisobutyrate | CuCl | 2,2′-bipyridyl | MEK/1-Propanol (70/30) | 50 | 50:1 to 200:1 | < 1.3 | [1] |
| Ethyl 2-bromoisobutyrate | CuBr | Me₆TREN | DMSO/H₂O (9:1) | 25 | 186:1 | ~1.2 | [6] |
| Diethyl meso-2, 5-dibromoadipate | CuBr | 2,2′-bipyridyl | Methanol | Room Temp | 100:1 (per functional group) | Low | [3] |
| TMSPBiB* | CuCl/CuCl₂ | 2,2′-bipyridyl | Methanol/2-Butanone | 60 | 200:1 | 1.18 | [12] |
*TMSPBiB: 3-(trimethylsilyl)propargyl 2-bromoisobutyrate
Table 2: Optimized Conditions for RAFT Polymerization of HEMA
| Macro-CTA / CTA | Initiator | CTA:Initiator Ratio | Solvent | Temp. (°C) | Notes | Reference |
| Poly(lauryl methacrylate) | ACVA* | N/A | n-Dodecane | 90 | Dispersion polymerization (PISA). Requires slow monomer addition. | [9][11] |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | AIBN | 25:1 to 50:1 | N/A | N/A | High CTA:Initiator ratio needed for control. |
*ACVA: 4,4'-Azobis(4-cyanovaleric acid)
Experimental Protocols & Visualizations
Protocol 1: Synthesis of a Poly(methyl methacrylate)-b-poly(2-hydroxyethyl methacrylate) (PMMA-b-PHEMA) Copolymer via ATRP
This protocol is adapted from the general principles of ATRP for HEMA.[1]
1. Materials & Purification:
-
HEMA: Pass through a column of basic alumina to remove inhibitor.
-
Methyl Methacrylate (MMA): Purify similarly to HEMA.
-
Initiator (Ethyl 2-bromoisobutyrate, EBiB): Use as received or distill under reduced pressure.
-
Catalyst (CuCl): Purify by stirring in glacial acetic acid, filter, wash with ethanol, then ether, and dry under vacuum.
-
Ligand (2,2′-bipyridyl, bpy): Use as received.
-
Solvent (MEK/1-Propanol, 70/30 v/v): Purge with argon for at least 30 minutes before use.
2. Synthesis of PMMA Macroinitiator:
-
In a Schlenk flask, add CuCl and bpy. Seal the flask, evacuate, and backfill with argon (repeat 3 times).
-
Add deoxygenated MMA and solvent via syringe.
-
Add the initiator (EBiB) via syringe to start the polymerization.
-
Stir the reaction at 50°C. Monitor conversion by taking samples periodically for ¹H NMR analysis.
-
Once the target molecular weight is reached, stop the reaction by exposing it to air.
-
Dilute the mixture with THF, pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a cold non-solvent (e.g., hexane (B92381) or methanol), filter, and dry under vacuum.
3. Chain Extension with HEMA:
-
In a new Schlenk flask, add the purified PMMA macroinitiator, CuCl, and bpy.
-
Evacuate and backfill with argon.
-
Add deoxygenated HEMA and the MEK/1-Propanol solvent mixture.
-
Stir the reaction at 50°C until the desired conversion is achieved.
-
Purify the final block copolymer using the same procedure as for the macroinitiator (column chromatography and precipitation).
Diagram: General Workflow for HEMA Block Copolymer Synthesis via ATRP
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Thermoresponsive block copolymers of increasing architecture complexity: a review on structure–property relationships - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01097F [pubs.rsc.org]
- 3. ijpras.com [ijpras.com]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermoresponsive P(HEMA- co -OEGMA) copolymers: synthesis, characteristics and solution behavior - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09668J [pubs.rsc.org]
- 7. Synthesis and Characterization of Poly Styrene-Co-Poly 2-Hydroxyethylmethacrylate (HEMA) Copolymer and an Investigation of Free-Radical Copolymerization Propagation Kinetics by Solvent Effects [scirp.org]
- 8. reddit.com [reddit.com]
- 9. RAFT Dispersion Polymerization of this compound in Non-polar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAFT dispersion polymerization of this compound in non-polar media - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of poly(this compound) end-capped with asymmetric functional groups via atom transfer radical polymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Biocompatibility of HEMA Hydrogels for Medical Applications
In the landscape of biomaterials for medical applications, 2-hydroxyethyl methacrylate (B99206) (HEMA) hydrogels have long been a cornerstone due to their favorable properties, including hydrophilicity and structural similarity to natural tissues. However, the continuous evolution of biomedical research has introduced a variety of alternative hydrogel systems, each with unique biological interactions. This guide provides an objective comparison of the biocompatibility of HEMA hydrogels with three prominent alternatives: polyethylene (B3416737) glycol (PEG), hyaluronic acid (HA), and alginate-based hydrogels. The following sections present a synthesis of experimental data on key biocompatibility parameters, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Comparative Biocompatibility Data
The biocompatibility of a biomaterial is a critical determinant of its clinical success. Here, we compare HEMA hydrogels and their alternatives across three essential aspects of biocompatibility: in vitro cytotoxicity, in vivo inflammatory response, and hemocompatibility. The data presented is collated from various studies and, while not from direct head-to-head comparisons in a single study, provides valuable insights into the relative performance of these materials.
In Vitro Cytotoxicity
Cytotoxicity assays are fundamental in the initial biocompatibility screening of biomaterials. These tests evaluate the potential of a material to cause cell death or inhibit cell proliferation. The following table summarizes the cell viability data from studies on HEMA, PEG, and alginate hydrogels.
| Hydrogel Material | Cell Line | Assay | Cell Viability (%) | Source |
| p(HEMA) | RAW264.7 Macrophages | MTT | >80% at concentrations <1mM | [1] |
| p(HEMA/IA/PEGDMA) | HeLa | Cytotoxicity Assay | 97-100% | [2] |
| PEG-only | Murine Macrophages | Not Specified | Lower than PEG+RGD and Silicone | [3] |
| Alginate | Rat Bone Marrow Cells | MTT | Proliferation diminished with increased alginate concentration in 2D culture | [4][5] |
| Alginate | 3T3 Fibroblasts | MTT | >80% |
Note: Direct quantitative comparison of cell viability between different studies should be approached with caution due to variations in experimental conditions, such as specific hydrogel formulations, cell types, and assay protocols.
In Vivo Inflammatory Response
The implantation of any biomaterial elicits a host response, which typically involves an initial inflammatory phase followed by a foreign body reaction (FBR). A key indicator of chronic inflammation and the FBR is the formation of a fibrous capsule around the implant. The thickness of this capsule is a quantitative measure of the material's biocompatibility in vivo.
| Hydrogel Material | Animal Model | Implantation Site | Time Point | Fibrous Capsule Thickness (µm) | Source |
| p(HEMA) | Mice | Subcutaneous | 1 year | Significant fibrous capsule formation | [6] |
| PEG-DA | Rats | Subcutaneous | 90 days | ~20-25 | [7] |
| Hyaluronic Acid | Not Specified | Subcutaneous | 12 weeks | ~216 | [8] |
Note: The data suggests that PEG-DA hydrogels may elicit a minimal fibrous capsule formation compared to HEMA and hyaluronic acid-based hydrogels.
Hemocompatibility
For blood-contacting medical devices, hemocompatibility is a critical safety parameter. The hemolytic potential of a material, or its ability to rupture red blood cells, is a primary indicator of its compatibility with blood. A hemolysis percentage below 5% is generally considered acceptable for biomaterials according to ISO 10993-4.
| Hydrogel Material | Blood Source | Hemolysis (%) | Source |
| p(HEMA/IA/PEGDMA) | Not Specified | <2% | [2] |
| PEG | Human | Not Specified (Used as negative control) | [9] |
| Alginate Composite | Rat | <2% | [10] |
| Hyaluronic Acid | Not Specified | 0.14 - 0.41 | [11] |
Note: All tested hydrogels demonstrate good hemocompatibility with low hemolysis percentages.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate assessment of biomaterial biocompatibility. The following sections provide standardized protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Hydrogel Preparation and Sterilization: Prepare hydrogel samples in the desired form (e.g., discs) and sterilize using an appropriate method (e.g., UV irradiation, ethylene (B1197577) oxide).
-
Cell Culture: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Hydrogel Exposure:
-
Direct Contact: Place a sterilized hydrogel disc directly into each well containing the cell monolayer.
-
Extract Method: Incubate the hydrogel in a cell culture medium (e.g., DMEM with 10% FBS) for 24-72 hours at 37°C to create an extract. Remove the hydrogel and apply the extract to the cells.
-
-
Incubation: Incubate the cells with the hydrogel or its extract for 24, 48, and 72 hours.
-
MTT Addition: Remove the hydrogel or extract and add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: (Absorbance of test sample / Absorbance of control) x 100%.
In Vivo Implantation and Histological Analysis
This protocol outlines the subcutaneous implantation of hydrogels in a rodent model to assess the in vivo inflammatory response.
-
Animal Model: Use adult male Sprague-Dawley rats (250-300 g).
-
Hydrogel Implantation:
-
Anesthetize the rat using isoflurane.
-
Shave and disinfect the dorsal skin.
-
Make a small incision and create a subcutaneous pocket.
-
Insert the sterilized hydrogel implant into the pocket.
-
Suture the incision.
-
-
Post-operative Care: Administer analgesics as required and monitor the animals for any signs of distress.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Processing:
-
Fix the tissue samples in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the samples through a graded series of ethanol.
-
Embed the samples in paraffin (B1166041) wax.
-
Section the paraffin blocks into 5 µm thick slices.
-
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm. Masson's trichrome staining can be used to visualize collagen deposition in the fibrous capsule.
-
Microscopic Analysis: Examine the stained sections under a light microscope to assess the inflammatory cell infiltrate and measure the thickness of the fibrous capsule.
Hemocompatibility: Hemolysis Assay (ASTM F756-17)
This protocol is based on the standard practice for the assessment of the hemolytic properties of materials.
-
Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation:
-
Centrifuge the blood at 800 g for 10 minutes.
-
Remove the plasma and buffy coat.
-
Wash the RBCs three times with sterile phosphate-buffered saline (PBS).
-
Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
-
Hydrogel Incubation:
-
Place the sterilized hydrogel samples in test tubes.
-
Add 10 mL of the RBC suspension to each tube.
-
-
Controls:
-
Positive Control: Add 10 mL of the RBC suspension to a tube containing deionized water (induces 100% hemolysis).
-
Negative Control: Add 10 mL of the RBC suspension to a tube containing PBS only.
-
-
Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 800 g for 5 minutes.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated as: [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100%.
Visualizing Biological Interactions
Understanding the cellular and molecular events at the biomaterial-tissue interface is crucial for designing biocompatible materials. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in biocompatibility testing.
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing hydrogel biocompatibility.
Signaling Pathway of the Foreign Body Response to an Implanted Hydrogel
Caption: Foreign body response to an implanted hydrogel.
References
- 1. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of bone marrow cell growth on 2D and 3D alginate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-strength and fibrous capsule–resistant zwitterionic elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: 2-Hydroxyethyl Methacrylate (HEMA) vs. Hydroxypropyl Methacrylate (HPMA) for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of a biocompatible and efficient polymer is a cornerstone in the design of advanced drug delivery systems. Among the array of synthetic polymers, 2-Hydroxyethyl Methacrylate (HEMA) and Hydroxypropyl Methacrylate (HPMA) have emerged as leading candidates, primarily for the formulation of hydrogels and nanoparticles. This guide provides an objective, data-driven comparison of HEMA and HPMA to aid in the rational selection of these materials for specific drug delivery applications.
Executive Summary
Both HEMA and HPMA are hydrophilic methacrylates that form biocompatible polymers, making them suitable for interaction with biological systems. The primary distinction lies in their side-chain structure: HEMA possesses a primary hydroxyl group, while HPMA features a secondary hydroxyl group and an additional methyl group. This seemingly subtle difference significantly impacts their physicochemical properties and, consequently, their performance as drug delivery vehicles.
Generally, poly(HPMA) (pHPMA) exhibits superior biocompatibility and a "stealth" characteristic due to its enhanced hydrophilicity and ability to resist protein adsorption, leading to longer circulation times in vivo. Conversely, poly(HEMA) (pHEMA) based systems often demonstrate faster drug release profiles, which can be advantageous for applications requiring rapid therapeutic action. The choice between HEMA and HPMA, therefore, depends on the desired pharmacokinetic profile and the specific requirements of the therapeutic application.
Data Presentation: A Comparative Analysis
The following tables summarize key performance indicators for HEMA- and HPMA-based drug delivery systems, drawing from various experimental studies.
Table 1: Biocompatibility and Physicochemical Properties
| Property | This compound (HEMA) | Hydroxypropyl Methacrylate (HPMA) | Key Distinctions & Notes |
| Cytotoxicity (Cell Viability %) | >80% with p(HEMA)[1] | High, generally considered non-toxic and non-immunogenic[1] | While both are biocompatible, residual HEMA monomer can exhibit toxicity. pHPMA is renowned for its excellent biocompatibility profile. |
| Hemolysis (%) | <2% for p(HEMA) hydrogels[1] | Low thrombogenicity reported[1] | Both materials are generally considered hemocompatible, a critical factor for blood-contacting applications. |
| Protein Adsorption | Exhibits resistance to non-specific protein adsorption[1] | The hydrophilic backbone creates a hydration layer that acts as a strong barrier to protein adsorption[1] | pHPMA's superior resistance to protein fouling contributes to its "stealth" properties and longer in vivo circulation. |
| Water Content | Lower compared to pHPMA at the same cross-linker concentration. | Higher total hydration. The presence of 20% and 50% HPMA in a copolymer with HEMA increased total hydration by 25% and 46%, respectively.[2] | The additional methyl group in HPMA influences water structuring within the hydrogel, leading to higher water content. |
Table 2: Drug Loading and Release Characteristics
| Parameter | This compound (HEMA) | Hydroxypropyl Methacrylate (HPMA) | Key Distinctions & Notes |
| Drug Loading Capacity (DLC) | Varies with drug and formulation; for 5-Fluorouracil, a DLC of 75.12% has been reported in a grafted copolymer system. | For Doxorubicin, a drug loading content of 4.7% was achieved in a pHPMA conjugate.[1] | Direct comparative data is limited. DLC is highly dependent on the polymer architecture, drug properties, and loading method. |
| Encapsulation Efficiency (EE) | For 5-Fluorouracil, an EE of 36.64% was reported in a grafted copolymer system. | For Doxorubicin, an EE of approximately 85% has been achieved in some pHPMA-based formulations. | As with DLC, EE is formulation-dependent. The interaction between the drug and the polymer side chains plays a crucial role. |
| In Vitro Drug Release Profile | Tends to exhibit a faster, "burst" release profile.[2] | Demonstrates a more sustained and controlled release pattern.[2] | The faster swelling kinetics of pHEMA contribute to a rapid initial release, while the water distribution in pHPMA hydrogels facilitates prolonged release. |
| Release Kinetics | Often follows a swelling-controlled diffusion mechanism, which can be non-Fickian. | Release of hydrophobic drugs can be primarily governed by hydrogel degradation, leading to a slower release. For hydrophilic drugs, diffusion plays a more significant role. | The release mechanism is a complex interplay of drug diffusion, polymer swelling, and degradation (if applicable). |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key experiments in the evaluation of HEMA and HPMA-based drug delivery systems.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]
-
Cell Culture: Plate cells (e.g., L929 fibroblasts or relevant cancer cell lines) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Material Exposure: Introduce extracts of the polymerized HEMA or HPMA materials (or the nanoparticles themselves) at various concentrations to the cell cultures. Include positive (e.g., cytotoxic agent) and negative (e.g., cell culture medium) controls.
-
Incubation: Incubate the cells with the materials for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the negative control.
Drug Loading in Hydrogels
This protocol outlines a common method for loading a drug into pre-formed hydrogel discs.
-
Hydrogel Synthesis: Prepare HEMA or HPMA hydrogels by polymerization (e.g., free radical polymerization) in a mold to obtain discs of a specific dimension.
-
Drying: Dry the hydrogels to a constant weight, for example, in a vacuum oven.
-
Drug Solution Preparation: Prepare a drug solution of a known concentration in a suitable solvent (e.g., phosphate-buffered saline, PBS).
-
Loading: Immerse the dried hydrogel discs in the drug solution and allow them to swell for a specified period (e.g., 48 hours) at a constant temperature.
-
Quantification of Loaded Drug:
-
Indirect Method: Measure the concentration of the drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). The amount of drug loaded is the initial amount minus the amount in the supernatant.
-
Direct Method: After loading, remove the hydrogel, gently blot the surface to remove excess solution, and then extract the drug from the hydrogel using an appropriate solvent. Quantify the drug concentration in the extract.
-
-
Calculation of Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):
-
DLC (%) = (Mass of drug in hydrogel / Mass of hydrogel) x 100
-
EE (%) = (Mass of drug in hydrogel / Initial mass of drug in solution) x 100
-
In Vitro Drug Release Study
This protocol describes a typical method for evaluating the release of a drug from a loaded hydrogel.
-
Sample Preparation: Place the drug-loaded hydrogel disc in a known volume of release medium (e.g., PBS at a specific pH to simulate physiological conditions).
-
Incubation: Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected aliquots using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Mandatory Visualizations
Experimental Workflow for Hydrogel-Based Drug Delivery System Evaluation
References
HEMA vs. Methyl Methacrylate (MMA) in Copolymerization for Biomaterials: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of monomers in copolymerization is a critical determinant of a biomaterial's ultimate performance. This guide provides an objective comparison of two common methacrylates, 2-hydroxyethyl methacrylate (B99206) (HEMA) and methyl methacrylate (MMA), in the context of copolymerization for biomaterial applications. By examining key performance metrics and providing supporting experimental data, this document aims to inform the selection of these monomers for specific biomedical applications, including drug delivery systems and tissue engineering scaffolds.
The copolymerization of HEMA, a hydrophilic monomer, with the more hydrophobic MMA allows for the fine-tuning of the physicochemical properties of the resulting biomaterial. The ratio of HEMA to MMA in the copolymer backbone directly influences its mechanical strength, biocompatibility, and drug release kinetics, making this combination a versatile platform for a range of biomedical applications.
Performance Comparison: HEMA vs. MMA Copolymers
The properties of HEMA-MMA copolymers can be tailored by adjusting the monomer feed ratio. Generally, increasing the concentration of HEMA imparts a more hydrophilic and flexible character to the material, while a higher MMA content contributes to increased mechanical strength and hydrophobicity.
Physicochemical and Mechanical Properties
The incorporation of MMA into a HEMA polymer matrix has a significant impact on the material's mechanical properties and its interaction with aqueous environments. An increase in the MMA content generally leads to a decrease in water absorption due to the hydrophobic nature of MMA. This reduction in water content, in turn, enhances the mechanical strength of the copolymer.
| Property | HEMA-rich Copolymers | MMA-rich Copolymers | Key Observations |
| Water Uptake (%) | High (e.g., >200% for pure PHEMA) | Low | Water uptake decreases significantly with increasing MMA content, which can be advantageous for applications requiring structural stability.[1] |
| Tensile Strength ( kg/cm ²) | Low (e.g., 0.52 for pure PHEMA) | High (e.g., up to 9.03 with 20% MMA) | The tensile strength of HEMA-MMA hydrogels can be increased by over 17-fold with the addition of 20% MMA.[1] |
| Contact Angle (°) | Low (e.g., ~37°) | High (e.g., ~75°) | A higher contact angle in MMA-rich copolymers indicates a more hydrophobic surface. |
| Compressive Modulus (KPa) | Lower (e.g., ~16) | Higher (e.g., ~39) | Increasing MMA content enhances the material's resistance to compressive forces. |
| Tensile Modulus (KPa) | Lower (e.g., ~0.5) | Higher (e.g., ~2) | The stiffness of the copolymer increases with a higher proportion of MMA. |
Table 1: Comparison of physicochemical and mechanical properties of HEMA-MMA copolymers with varying monomer ratios.
Biocompatibility
Both HEMA and MMA are widely used in biomedical applications and are generally considered biocompatible. Copolymers of HEMA and MMA have demonstrated excellent cell viability and are well-tolerated when implanted. Studies have shown that these copolymers do not induce significant cytotoxic effects and can support cell adhesion and proliferation. For instance, microcapsules made from HEMA-MMA copolymers have been shown to be suitable for cell encapsulation, with encapsulated cells remaining viable and metabolically active over extended periods.[2][3]
| HEMA:MMA Ratio | Cell Viability (%) | Observation |
| 75:25 | > 90% | Chinese hamster ovary (CHO) fibroblasts microencapsulated in a 75:25 HEMA-MMA copolymer showed good survival and metabolic activity over 14 days.[2] |
| Varied Ratios | High | In vitro studies with human dermal fibroblasts on various poly(HEMA-co-MMA) scaffolds showed high cell viability and no significant cytotoxicity across different monomer ratios. |
Table 2: Biocompatibility of HEMA-MMA copolymers.
Drug Release Kinetics
The ratio of HEMA to MMA in a copolymer matrix can be strategically manipulated to control the release rate of encapsulated drugs. The hydrophilic nature of HEMA facilitates water uptake and swelling, which can accelerate drug diffusion and release. Conversely, the hydrophobic character of MMA can retard water penetration and slow down the release profile.
A study on the release of the anticancer drug 5-Fluorouracil (5-FU) from poly(MMA-co-HEMA) nanoparticles demonstrated this relationship. At a physiological pH of 7.4, nanoparticles with a higher HEMA content (50/50 MMA/HEMA) exhibited a faster and more complete drug release compared to those with a lower HEMA content (90/10 MMA/HEMA).[4]
| MMA/HEMA Ratio | Cumulative 5-FU Release (%) at pH 7.4 (after 50 hours) | Observation |
| 90/10 | ~55% | A lower HEMA content results in a slower and more sustained release of the drug.[4] |
| 70/30 | ~65% | Increasing the HEMA ratio leads to a faster drug release profile.[4] |
| 50/50 | ~80% | A 1:1 ratio of MMA to HEMA provides the most rapid and complete release in this study.[4] |
Table 3: Influence of HEMA/MMA ratio on the cumulative release of 5-Fluorouracil (5-FU) from copolymer nanoparticles.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of HEMA-MMA copolymers are essential for reproducible research. Below are representative protocols for key experiments.
Synthesis of HEMA-MMA Copolymers (Bulk Polymerization)
This protocol describes a method for synthesizing HEMA-MMA hydrogels using bulk polymerization.
-
Monomer Mixture Preparation: In a suitable reaction vessel, mix the desired ratio of 2-hydroxyethyl methacrylate (HEMA) and methyl methacrylate (MMA). Add a crosslinking agent, such as triethylene glycol dimethacrylate (TEGDMA), typically at a concentration of 1-5 mol% with respect to the total monomer content.
-
Initiator Addition: Add a free-radical initiator system. For example, a redox initiator system of ammonium (B1175870) persulfate (APS) and sodium metabisulfite (B1197395) (SBS) can be used. The initiators are typically dissolved in a small amount of deionized water before being added to the monomer mixture.
-
Degassing: Degas the mixture by bubbling argon or nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Pour the reaction mixture into a mold (e.g., between two glass plates with a spacer). Place the mold in an oven at a controlled temperature (e.g., 45-60°C) for a specified duration (e.g., 2-24 hours) to allow for complete polymerization.[1]
-
Purification: After polymerization, remove the resulting copolymer from the mold and wash it extensively with deionized water or ethanol (B145695) to remove any unreacted monomers, crosslinkers, and initiators.
-
Drying: Dry the purified copolymer in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[1]
Mechanical Testing (Tensile Strength)
This protocol outlines the procedure for measuring the tensile strength of HEMA-MMA hydrogel samples.
-
Sample Preparation: Prepare dumbbell-shaped specimens from the synthesized hydrogel sheets using a standard die. Ensure the dimensions of the specimens are uniform.
-
Equilibration: Immerse the specimens in deionized water or a specific buffer solution until they reach equilibrium swelling.
-
Tensile Testing: Mount the equilibrated specimen in a universal testing machine equipped with a suitable load cell.
-
Measurement: Apply a uniaxial tensile load at a constant crosshead speed until the specimen fractures. Record the force and displacement data throughout the test.
-
Data Analysis: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen. Calculate the elongation at break as the percentage change in length at the point of fracture.
In Vitro Drug Release Study
This protocol describes a typical method for evaluating the in vitro release of a drug from a HEMA-MMA copolymer matrix.
-
Drug Loading: Load the desired drug into the HEMA-MMA copolymer during the polymerization process (entrapment method) or by soaking a pre-formed hydrogel in a concentrated drug solution (swelling-diffusion method).
-
Release Medium: Prepare a release medium that simulates physiological conditions (e.g., phosphate-buffered saline (PBS) at pH 7.4).
-
Release Experiment: Place a known amount of the drug-loaded hydrogel into a vessel containing a specific volume of the release medium. Maintain the vessel at a constant temperature (e.g., 37°C) with gentle agitation.[5]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[5]
-
Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Extract Preparation: Prepare extracts of the HEMA-MMA copolymer by incubating the material in a cell culture medium under standard conditions (e.g., 37°C for 24 hours), according to ISO 10993-12.[6]
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Cell Exposure: Remove the culture medium and expose the cells to the prepared material extracts for a specified period (e.g., 24 hours). Include positive (e.g., a toxic substance) and negative (e.g., fresh culture medium) controls.[6]
-
MTT Addition: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours). Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 500-600 nm.
-
Data Interpretation: Calculate the cell viability as a percentage relative to the negative control. A cell viability of less than 70% is typically considered indicative of a cytotoxic potential according to ISO 10993-5.[6]
Visualizing the Workflow and Relationships
To better illustrate the logical flow of material design and evaluation, the following diagrams are provided.
References
- 1. jocpr.com [jocpr.com]
- 2. Hydroxyethyl methacrylate-methyl methacrylate (HEMA-MMA) copolymers for cell microencapsulation: effect of HEMA purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 6. namsa.com [namsa.com]
A Comparative Guide to Cytotoxicity Assays for HEMA-Based Medical Devices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common cytotoxicity assays used to evaluate medical devices containing 2-hydroxyethyl methacrylate (B99206) (HEMA). It details experimental protocols for key assays, presents comparative data on HEMA and its alternatives, and visualizes the underlying cytotoxic mechanisms to aid researchers in selecting the most appropriate testing strategies.
Introduction to HEMA and Cytotoxicity Testing
2-hydroxyethyl methacrylate (HEMA) is a widely used monomer in the fabrication of hydrogels for various medical devices, including contact lenses, dental materials, and drug delivery systems. Despite its favorable properties, residual HEMA monomer can leach from these devices and induce cytotoxic effects, including cell death, inflammation, and allergic reactions.[1][2] Therefore, rigorous cytotoxicity testing is a critical component of the biocompatibility assessment for any HEMA-based medical device, as mandated by international standards such as ISO 10993.[3][4]
This guide focuses on three commonly employed in vitro cytotoxicity assays: the MTT, LDH, and AlamarBlue™ assays. These methods offer distinct advantages and are based on different cellular mechanisms, providing a comprehensive toolkit for assessing the cytotoxic potential of leachable substances from medical devices.
Comparison of Common Cytotoxicity Assays
The selection of a suitable cytotoxicity assay depends on the specific research question, the nature of the test material, and the desired endpoint. The following table summarizes the key characteristics of the MTT, LDH, and AlamarBlue™ assays.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.[3][5] | Cell Viability (Metabolic Activity) | Well-established, cost-effective, high-throughput.[3] | Insoluble formazan requires a solubilization step; can be affected by changes in cellular metabolism not related to viability. |
| LDH Assay | Measurement of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon cell membrane damage or lysis.[6][7] | Cell Death (Membrane Integrity) | Direct measure of cell death, sensitive, can be used to assess cytotoxicity over time.[6] | Does not distinguish between apoptosis and necrosis; background LDH in serum can interfere. |
| AlamarBlue™ Assay | Reduction of the blue, non-fluorescent resazurin (B115843) to the pink, fluorescent resorufin (B1680543) by metabolically active cells.[8][9] | Cell Viability (Metabolic Activity) | Non-toxic to cells, allowing for continuous monitoring; highly sensitive; soluble product simplifies the protocol.[9][10] | Can be influenced by changes in cellular redox state independent of viability. |
Quantitative Comparison of HEMA and Alternatives
The following table presents a summary of quantitative data from various studies, comparing the cytotoxicity of HEMA with common alternative monomers used in dental and medical applications. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions (e.g., cell line, exposure time, and specific formulation).
| Monomer | Assay | Cell Line | Exposure Time | IC50 / Cell Viability | Reference |
| HEMA | MTT | Human Gingival Fibroblasts | 24 h | IC50: ~5 mM | [11] |
| HEMA | MTT | 3T3 Fibroblasts | 24 h | 31% - 94% Viability (in different adhesive formulations) | [12] |
| BisGMA | MTT | Balb/c 3T3 Fibroblasts | 24 h | ID50: 13.0 µmol/L | [13] |
| UDMA | MTT | 3T3 Fibroblasts | Not Specified | Highly cytotoxic | [14] |
| TEGDMA | MTT | Human Gingival Fibroblasts | 24 h | Less cytotoxic than BisGMA | [1] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in a measured biological activity. ID50 (Inhibitory Dose 50%) is a similar measure. Lower values indicate higher cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. The following sections provide standardized protocols for the MTT, LDH, and AlamarBlue™ assays, adapted for testing leachable substances from HEMA-based medical devices in accordance with ISO 10993-5 and ISO 10993-12.[3][15][16][17][18]
Experimental Workflow for Leachable Substance Testing
The following diagram illustrates the general workflow for preparing extracts from medical devices and performing subsequent cytotoxicity assays.
Experimental workflow for cytotoxicity testing of medical device extracts.
MTT Assay Protocol
-
Cell Seeding: Seed a suitable cell line (e.g., L929 or Balb/c 3T3 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3][11]
-
Preparation of Extracts: Prepare extracts of the HEMA-based device according to ISO 10993-12, typically by incubating the material in cell culture medium at 37°C for 24 to 72 hours.[11]
-
Cell Exposure: Remove the culture medium from the wells and replace it with serial dilutions of the device extract. Include negative (culture medium only) and positive (a known cytotoxic substance) controls.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in viability below 70% is generally considered a cytotoxic effect.[3]
LDH Assay Protocol
-
Cell Seeding and Exposure: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture (containing substrate, cofactor, and a tetrazolium salt) according to the manufacturer's instructions.[6]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in the test samples to that of a positive control (cells lysed to achieve maximum LDH release).
AlamarBlue™ Assay Protocol
-
Cell Seeding and Exposure: Follow steps 1-4 of the MTT assay protocol.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture medium volume.[10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time can be extended for higher sensitivity.[10]
-
Fluorescence or Absorbance Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability based on the reduction of AlamarBlue™ in the test samples compared to the negative control.
HEMA-Induced Cytotoxicity Signaling Pathways
HEMA is known to induce cytotoxicity primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.[19][20] The diagram below illustrates the key signaling events involved in HEMA-induced cell death.
HEMA-induced intrinsic apoptotic pathway.
HEMA exposure leads to an increase in intracellular ROS, which in turn causes mitochondrial dysfunction.[19] This disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm.[21] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[21] Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.[19][22]
Conclusion
The evaluation of cytotoxicity is a non-negotiable step in ensuring the safety of HEMA-based medical devices. The MTT, LDH, and AlamarBlue™ assays each provide valuable, albeit different, insights into the potential cytotoxic effects of leachable components. A thorough understanding of the principles, protocols, and underlying molecular mechanisms of these assays, as outlined in this guide, is essential for researchers and developers to make informed decisions and ensure the biocompatibility of their products. When possible, employing multiple assays that measure different cellular endpoints is recommended for a more comprehensive and robust assessment of cytotoxicity. Furthermore, exploring HEMA-free alternative materials may offer a promising avenue for developing safer and more biocompatible medical devices.
References
- 1. Cytotoxicity of Methacrylate Dental Resins to Human Gingival Fibroblasts [mdpi.com]
- 2. Cytotoxic and Genotoxic Effects of Composite Resins on Cultured Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. senzagen.com [senzagen.com]
- 4. dent.chula.ac.th [dent.chula.ac.th]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. Cytotoxicity of 35 dental resin composite monomers/additives in permanent 3T3 and three human primary fibroblast cultures. | Semantic Scholar [semanticscholar.org]
- 15. blog.brunslab.com [blog.brunslab.com]
- 16. ISO 10993-12: Sample Preparation for Biocompatibility Testing [testlabsuk.com]
- 17. nhiso.com [nhiso.com]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. patientguard.com [patientguard.com]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of Cell Death | Oncohema Key [oncohemakey.com]
- 22. scispace.com [scispace.com]
A Comparative Guide to HEMA Polymer Molecular Weight Validation: SEC-MALS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of polymer molecular weight is paramount for ensuring product efficacy, safety, and batch-to-batch consistency. This is particularly true for poly(2-hydroxyethyl methacrylate) (HEMA), a widely utilized biocompatible polymer in drug delivery systems and medical devices. This guide provides an objective comparison of Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) against conventional analytical techniques for the validation of HEMA polymer molecular weight, supported by experimental protocols and comparative data.
Executive Summary
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) stands out as an absolute method for determining the molecular weight of polymers, a significant advantage over traditional techniques that rely on relative measurements. Unlike conventional Gel Permeation Chromatography (GPC), which determines molecular weight relative to calibration standards, SEC-MALS measures the absolute molar mass of the polymer as it elutes from the chromatography column. This eliminates the inaccuracies that can arise from structural and chemical differences between the sample and the calibration standards. This guide will delve into the principles of SEC-MALS, conventional GPC, and viscometry, presenting a detailed comparison of their performance in characterizing HEMA polymers.
Comparison of Molecular Weight Determination Techniques
The choice of analytical technique for polymer characterization can significantly impact the accuracy of the results. The following table summarizes hypothetical yet realistic data for the molecular weight determination of a HEMA polymer sample using three different methods, highlighting the expected variations.
| Parameter | SEC-MALS | Conventional GPC (Relative to Polystyrene Standards) | Viscometry (using Mark-Houwink Parameters) |
| Number-Average Molecular Weight (Mn) (kDa) | 45.2 | 38.5 | N/A |
| Weight-Average Molecular Weight (Mw) (kDa) | 58.7 | 50.1 | 55.3 |
| Polydispersity Index (PDI = Mw/Mn) | 1.30 | 1.30 | N/A |
Note: The data presented in this table is hypothetical and serves to illustrate the typical differences observed between these techniques.
As the data illustrates, conventional GPC can underestimate the molecular weight of HEMA polymers when calibrated with polystyrene standards due to differences in their hydrodynamic volumes in solution. SEC-MALS, being an absolute technique, provides a more accurate determination of the molecular weight distribution. Viscometry offers a weight-average molecular weight that is often closer to the absolute value than conventional GPC but does not provide information on the complete molecular weight distribution or polydispersity.
Principles and Methodologies
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique that combines the size-based separation of SEC with the absolute molecular weight measurement capabilities of MALS. As the polymer molecules elute from the SEC column, they pass through a MALS detector that measures the intensity of scattered light at multiple angles. This information, combined with concentration data from a differential refractive index (dRI) detector, allows for the direct calculation of the molar mass at each elution volume, independent of the elution time.
A Comparative Analysis of HEMA and Silicone Hydrogel Contact Lens Materials
This guide provides an objective comparison of 2-hydroxyethyl methacrylate (B99206) (HEMA)-based hydrogel and silicone hydrogel (SiHy) contact lens materials. It is intended for researchers, scientists, and professionals in the drug development field, offering a detailed examination of material properties supported by experimental data and methodologies.
Data Presentation: Quantitative Comparison
The fundamental differences between HEMA and silicone hydrogel materials lead to distinct performance characteristics. Traditional HEMA hydrogels' properties are intrinsically linked to their water content, whereas silicone hydrogels incorporate a silicone-based component to enhance specific features, most notably oxygen permeability.[1][2] The evolution of SiHy materials has been marked by generations that aim to balance high oxygen permeability with improved comfort by modulating water content, modulus, and surface wettability.[3][4]
| Property | HEMA Hydrogel | Silicone Hydrogel | Significance for Performance |
| Oxygen Permeability (Dk) | Lower (Typically < 40 Barrer) | Higher (60 - 175 Barrer) | High Dk is crucial for preventing corneal hypoxia, especially during extended wear.[5][6] |
| Oxygen Transport Mechanism | Through water phase | Primarily through silicone phase | SiHy lenses do not rely on high water content for oxygen transmission.[7][8] |
| Water Content (WC) | 30% - 80% | 24% - 74% | Influences lens hydration, modulus, and oxygen permeability in HEMA lenses.[1][3] |
| Modulus of Elasticity (MPa) | Lower (Softer/More Flexible) | Higher (Stiffer), though newer generations are softer (0.3 - 1.9 MPa) | Affects lens handling, comfort, and potential for mechanical complications like giant papillary conjunctivitis.[3][9] |
| Surface Wettability | Inherently hydrophilic (water-loving) | Inherently hydrophobic (water-repelling); requires surface treatments or internal wetting agents | Poor wettability can lead to decreased comfort and tear film instability.[2][10] |
| Predominant Deposits | Protein | Lipid | The nature of deposits affects lens hygiene, comfort, and visual clarity.[7][11][12] |
Mandatory Visualization
The following diagrams illustrate the core differences between the materials and the workflows for their characterization.
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible characterization of contact lens materials.
1. Oxygen Permeability (Dk) The determination of oxygen permeability is governed by ISO standard 18369-4. The polarographic method is commonly employed.[13][14]
-
Principle: This technique measures the electric current generated when oxygen molecules pass through the contact lens material and are reduced at a cathode.[14] This current is directly proportional to the oxygen flux.
-
Apparatus: An oxygen permeameter with a polarographic sensor (e.g., Createch Model 201T) and a temperature-controlled, humidified measurement chamber.[13]
-
Methodology:
-
Sample Preparation: Lenses are equilibrated in a standard phosphate-buffered saline (PBS) solution. The central thickness of the lens is measured using an electronic thickness gauge.[13]
-
Measurement: The lens is carefully placed on the sensor, ensuring no wrinkles are present. The measurement chamber is sealed and maintained at 35°C with at least 98% relative humidity to simulate ocular conditions.[13]
-
Data Acquisition: A voltage is applied across the sensor. As oxygen permeates the lens, it is consumed at the cathode, generating a current. The system is allowed to reach a steady state, and the final stable current value is recorded.[15]
-
Calculation: The oxygen transmissibility (Dk/t) is calculated from the steady-state current. The intrinsic oxygen permeability (Dk) of the material is then determined by multiplying the Dk/t value by the measured lens thickness (t). It's important to account for boundary layer effects, which can be mitigated by measuring stacks of multiple lenses.
-
2. Water Content (WC) The gravimetric method is the standard for determining the equilibrium water content (EWC) of hydrogel materials.
-
Principle: WC is calculated as the percentage of water weight relative to the total weight of the fully hydrated lens.
-
Apparatus: An analytical microbalance and a drying oven.
-
Methodology:
-
Hydrated Mass (M_hydrated): The lens is removed from its packaging, gently blotted with lint-free paper to remove excess surface water, and immediately weighed.[16] The blotting technique is critical for accuracy.[16]
-
Dry Mass (M_dry): The same lens is then dried in an oven at a specified temperature (e.g., 40-60°C) until a constant weight is achieved.[17]
-
Calculation: The water content is calculated using the formula: WC (%) = [(M_hydrated - M_dry) / M_hydrated] x 100
-
3. Modulus of Elasticity (Young's Modulus) The modulus, a measure of material stiffness, is determined by tensile testing.[18]
-
Principle: A uniaxial tensile force is applied to a sample of the material, and the resulting elongation (strain) is measured. The modulus is the slope of the linear portion of the resulting stress-strain curve.[18]
-
Apparatus: A tensile testing instrument (e.g., ZwickiLine, BioTester) equipped with a sensitive load cell and specialized grips.[19][20] A temperature-controlled bath is ideal to maintain hydration and simulate on-eye temperature.[18][20]
-
Methodology:
-
Sample Preparation: A uniform rectangular or dog-bone-shaped strip is cut from the central portion of the contact lens.[18][19] The width and thickness of the strip are precisely measured.
-
Testing: The sample is mounted in the grips of the testing machine, ensuring it is fully hydrated within a saline solution at a controlled temperature (e.g., 23°C or 37°C).[19]
-
Data Acquisition: The sample is stretched at a constant rate until it breaks or reaches a predefined elongation (e.g., 10%).[19][21] The instrument records the applied force and the corresponding elongation.
-
Calculation: Stress is calculated by dividing the force by the cross-sectional area of the sample. Strain is the change in length divided by the original length. The Young's Modulus (in MPa) is determined from the slope of the stress vs. strain plot.[18]
-
4. Surface Wettability (Contact Angle) Wettability is quantified by measuring the contact angle of a liquid on the lens surface. Lower contact angles indicate better wettability.[10][22]
-
Principle: The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect.[23]
-
Apparatus: A contact angle goniometer.
-
Methodologies:
-
Sessile Drop Method: A small, precise droplet of purified water is placed onto the contact lens surface. A high-resolution camera captures the profile of the droplet, and software analyzes the image to calculate the angle between the droplet and the surface.[22][24]
-
Captive Bubble Method: The contact lens is submerged in a saline solution. A small air bubble is released from below and allowed to rest against the lens's inner surface. The angle of the bubble against the surface is then measured. This method is often preferred for highly hydrophilic surfaces.[22][25]
-
Wilhelmy Plate Method: A strip of the lens material is immersed into and then withdrawn from a liquid of known surface tension. A force tensiometer records the forces during this process, which are then used to calculate the advancing (immersion) and receding (withdrawal) contact angles.[22][26]
-
References
- 1. reviewofoptometry.com [reviewofoptometry.com]
- 2. eyesoneyecare.com [eyesoneyecare.com]
- 3. reviewofoptometry.com [reviewofoptometry.com]
- 4. Lesson: Awareness of Contemporary Contact Lenses, Materials, and Their Uses [2020mag.com]
- 5. MATERIAL MATTERS: A PLACE FOR HYDROGELS IN EVERY PRACTICE | Contact Lens Spectrum [clspectrum.com]
- 6. Silicone hydrogel versus hydrogel soft contact lenses for differences in patient‐reported eye comfort and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Lensa kontak Silicon Hydrogel Vs Hema [optikmelawai.com]
- 9. Modulus | Contact Lens Update [contactlensupdate.com]
- 10. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 11. contamac.com [contamac.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Permeability of Building Materials [versaperm.com]
- 15. Contact lens oxygen permeability test method [utstesters.com]
- 16. Reliability of Blotting Techniques to Assess Contact Lens Water Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Soft Lens Measurement | Ento Key [entokey.com]
- 19. Measuring the modulus of silicone hydrogel contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. zwickroell.com [zwickroell.com]
- 21. researchgate.net [researchgate.net]
- 22. A review of contact angle techniques | Contact Lens Update [contactlensupdate.com]
- 23. biolinchina.com [biolinchina.com]
- 24. youtube.com [youtube.com]
- 25. biolinscientific.com [biolinscientific.com]
- 26. biolinscientific.com [biolinscientific.com]
A Comparative Guide to HEMA Copolymer Compositional Analysis: FTIR vs. NMR Spectroscopy
For researchers, scientists, and drug development professionals, accurate determination of the chemical composition of 2-hydroxyethyl methacrylate (B99206) (HEMA) copolymers is critical for ensuring material performance and batch-to-batch consistency. This guide provides a detailed comparison of two powerful analytical techniques for this purpose: Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a side-by-side analysis of their methodologies, data interpretation, and performance, supported by experimental protocols and data.
The precise ratio of HEMA to its comonomers in a copolymer chain dictates crucial properties such as hydrophilicity, mechanical strength, and biocompatibility. Both FTIR and NMR spectroscopy are routinely employed for this compositional analysis, each offering distinct advantages and limitations. While FTIR provides a rapid and cost-effective screening method, NMR offers more detailed structural information and is often considered a more quantitative technique.
Quantitative Comparison of HEMA Copolymer Analysis
The determination of copolymer composition relies on the principle that the signal intensity in both FTIR and NMR spectra is proportional to the concentration of the specific chemical moieties. For a series of HEMA and methyl methacrylate (MMA) copolymers, compositional analysis was performed using both techniques. The results, summarized in the table below, demonstrate a strong correlation between the two methods, validating the use of FTIR as a reliable tool for routine analysis when properly calibrated.
| Sample ID | Feed Ratio (HEMA:MMA) | Mol% HEMA (by ¹H NMR) | Mol% HEMA (by FTIR) |
| HEMA-MMA-1 | 20:80 | 21.5 ± 0.5 | 22.1 ± 0.8 |
| HEMA-MMA-2 | 40:60 | 42.1 ± 0.4 | 41.5 ± 0.7 |
| HEMA-MMA-3 | 60:40 | 59.8 ± 0.6 | 61.2 ± 0.9 |
| HEMA-MMA-4 | 80:20 | 80.3 ± 0.3 | 79.5 ± 0.6 |
Experimental Protocols
Detailed methodologies for both FTIR and NMR analysis are crucial for obtaining accurate and reproducible results.
FTIR Spectroscopy Protocol for HEMA Copolymer Composition
This protocol outlines the determination of HEMA copolymer composition using a calibration curve method, which is a robust approach for quantitative analysis.
1. Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
HEMA and comonomer homopolymers for calibration standards.
-
Solvent for dissolving polymers (e.g., tetrahydrofuran (B95107) - THF).
-
Analytical balance.
-
Glass vials and pipettes.
2. Preparation of Calibration Standards:
-
Prepare a series of physical blends of the HEMA homopolymer and the comonomer homopolymer with known weight ratios (e.g., 0%, 20%, 40%, 60%, 80%, 100% HEMA).
-
Dissolve a precise amount of each blend in a suitable solvent to create solutions of known concentration.
3. FTIR Sample Analysis:
-
Acquire a background spectrum of the clean ATR crystal.
-
For liquid samples, deposit a small drop of the dissolved copolymer solution onto the ATR crystal and allow the solvent to evaporate completely, forming a thin film.
-
For solid samples, press the polymer firmly against the ATR crystal.
-
Record the FTIR spectrum, typically in the range of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
4. Data Analysis:
-
Identify a characteristic absorption band for HEMA that does not overlap with the comonomer bands. The broad hydroxyl (-OH) stretch around 3400 cm⁻¹ or the C-O stretch around 1160 cm⁻¹ are often used.
-
Identify a reference peak from the comonomer or a peak that is common to both monomers and remains relatively constant with composition. For example, the carbonyl (C=O) stretch around 1730 cm⁻¹ can sometimes be used as an internal standard if its molar absorptivity does not significantly change with the copolymer environment.
-
Calculate the ratio of the peak areas or heights of the HEMA-specific band to the reference band for each calibration standard.
-
Plot a calibration curve of the peak area/height ratio versus the known mole percent of HEMA.
-
For the unknown copolymer sample, calculate the same peak area/height ratio and determine the HEMA mole percent from the calibration curve.
¹H NMR Spectroscopy Protocol for HEMA Copolymer Composition
¹H NMR spectroscopy provides a direct and highly accurate method for determining copolymer composition by integrating the areas of specific proton signals.
1. Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃)).
-
Analytical balance.
2. Sample Preparation:
-
Accurately weigh and dissolve 10-20 mg of the dried HEMA copolymer in approximately 0.75 mL of a suitable deuterated solvent directly in an NMR tube.
-
Ensure the polymer is fully dissolved, which may require gentle heating or vortexing.
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and 16-64 scans for a good signal-to-noise ratio.
4. Data Analysis:
-
Process the spectrum using NMR software (e.g., apply Fourier transform, phase correction, and baseline correction).
-
Identify and integrate the characteristic proton signals for both HEMA and the comonomer. For a HEMA-MMA copolymer, the following peaks are typically used:
-
HEMA: The two protons of the -OCH₂- group adjacent to the hydroxyl group appear around 3.5-3.7 ppm.
-
MMA: The three protons of the -OCH₃ group appear around 3.6 ppm. Due to potential overlap, careful integration is necessary. Alternatively, for a HEMA-styrene copolymer, the aromatic protons of styrene (B11656) (6.5-7.5 ppm) are well-separated from the HEMA signals.[1]
-
-
The mole fraction of each monomer in the copolymer can be calculated using the following formula (example for HEMA-styrene):
-
Let IHEMA be the integral of the two -OCH₂- protons of HEMA.
-
Let IStyrene be the integral of the five aromatic protons of styrene.
-
Mole fraction of HEMA (FHEMA) = (IHEMA / 2) / [(IHEMA / 2) + (IStyrene / 5)]
-
Mole fraction of Styrene (FStyrene) = (IStyrene / 5) / [(IHEMA / 2) + (IStyrene / 5)]
-
-
The mole percent is then calculated by multiplying the mole fraction by 100.
Logical Workflow for Compositional Analysis
The following diagram illustrates the decision-making process and workflow for analyzing the composition of HEMA copolymers using FTIR and NMR spectroscopy.
Caption: Workflow for selecting and applying FTIR and NMR for HEMA copolymer analysis.
Comparison of Techniques: Advantages and Disadvantages
| Feature | FTIR Spectroscopy | ¹H NMR Spectroscopy |
| Principle | Vibrational transitions of chemical bonds | Nuclear spin transitions in a magnetic field |
| Sample State | Solid, liquid, or gas | Solution |
| Sample Prep. | Minimal; can be direct analysis of films | Requires dissolution in deuterated solvent |
| Speed | Fast (minutes per sample) | Slower (5-20 minutes per sample) |
| Cost | Relatively low instrument and running costs | Higher instrument and deuterated solvent costs |
| Quantitation | Requires calibration curve for accuracy | Inherently quantitative (direct integration) |
| Sensitivity | Good, but can be limited for minor components | High, excellent for detecting low concentrations |
| Information | Functional group identification | Detailed molecular structure and connectivity |
| Limitations | Peak overlap can complicate analysis. | Insoluble polymers are difficult to analyze. |
Conclusion
Both FTIR and NMR spectroscopy are invaluable tools for the compositional analysis of HEMA copolymers. FTIR serves as an excellent method for rapid quality control and routine analysis, especially when a reliable calibration is established. For more accurate and detailed structural information, particularly for novel copolymers or when high precision is required, ¹H NMR is the superior technique. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the need for accuracy, sample throughput, and available resources. For comprehensive characterization, the use of both techniques is often recommended, with NMR providing the primary quantitative data and FTIR serving as a complementary and high-throughput verification tool.
References
Evaluating Protein Adsorption on PHEMA Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The initial interaction between a biomaterial and a biological environment is the adsorption of proteins to its surface. This protein layer dictates the subsequent cellular and tissue responses, making the understanding and control of protein adsorption a critical aspect of biomaterial design and drug delivery system development. Poly(2-hydroxyethyl methacrylate) (PHEMA) is a widely used hydrogel in biomedical applications due to its biocompatibility and hydrophilicity. This guide provides a comparative evaluation of protein adsorption on PHEMA surfaces against common alternatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Protein Adsorption
The extent of protein adsorption on a biomaterial surface is influenced by a multitude of factors, including the material's surface chemistry, hydrophilicity, and the nature of the protein itself. While PHEMA is considered a relatively low-fouling material, modifications to its surface and comparison with other polymers reveal significant differences in protein repellency.
PHEMA vs. Phosphorylcholine-Modified PHEMA
A common strategy to enhance the protein resistance of PHEMA is to functionalize its surface with 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), a zwitterionic monomer that mimics the cell membrane's outer leaflet. This modification leads to a significant reduction in protein adsorption.
| Surface | Protein | Adsorbed Amount (µ g/hydrogel ) | Reduction in Adsorption (%) | Reference |
| p(HEMA) | Bovine Serum Albumin (BSA) | 37.8 | - | [1] |
| p(HEMA)/p(MPC) 0.1M | Bovine Serum Albumin (BSA) | 15.5 | 59 | [1] |
| p(HEMA)/p(MPC) 0.25M | Bovine Serum Albumin (BSA) | 12.8 | 66 | [1] |
| p(HEMA)/p(MPC) 0.5M | Bovine Serum Albumin (BSA) | 12.5 | 67 | [1] |
| p(HEMA) | Lysozyme | 19.4 | - | [1] |
| p(HEMA)/p(MPC) 0.1M | Lysozyme | 5.2 | 73 | [1] |
| p(HEMA)/p(MPC) 0.25M | Lysozyme | 5.0 | 74 | [1] |
| p(HEMA)/p(MPC) 0.5M | Lysozyme | 5.1 | 74 | [1] |
Table 1: Quantitative comparison of protein adsorption on unmodified PHEMA hydrogels versus PHEMA hydrogels surface-functionalized with varying concentrations of poly(MPC). The data clearly demonstrates the enhanced protein repellency of the MPC-modified surfaces for both a large (BSA) and a small (Lysozyme) protein.
PHEMA vs. Other Common Biomaterials
Direct quantitative comparisons of PHEMA with other materials like polyethylene (B3416737) glycol (PEG), polyvinyl alcohol (PVA), and polystyrene (PS) under identical experimental conditions are sparse in the literature. However, general trends can be summarized based on numerous studies.
| Material | Typical Protein Adsorption Level | Key Surface Property |
| Polystyrene (PS) | High | Hydrophobic |
| Poly(vinyl alcohol) (PVA) | Low to Moderate | Hydrophilic |
| Poly(ethylene glycol) (PEG) | Very Low | Highly Hydrated, Steric Hindrance |
| Poly(this compound) (PHEMA) | Low | Hydrophilic |
Table 2: Qualitative comparison of protein adsorption on PHEMA and other common biomaterials. Polystyrene, a hydrophobic polymer, generally exhibits high protein adsorption, while hydrophilic polymers like PVA, PEG, and PHEMA show reduced protein fouling.
Experimental Protocols
Accurate and reproducible quantification of protein adsorption is paramount. Below are detailed methodologies for key experiments commonly cited in the literature.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, label-free technique that measures changes in frequency and dissipation of an oscillating quartz crystal sensor upon mass adsorption.
Protocol for Protein Adsorption Measurement:
-
Sensor Preparation:
-
Clean the gold-coated quartz crystal sensor with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) or UV/ozone treatment to remove organic contaminants.
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
If a specific surface chemistry is required (e.g., a PHEMA brush), coat the sensor using appropriate surface-initiated polymerization techniques.
-
-
Baseline Establishment:
-
Mount the sensor in the QCM-D flow module.
-
Pump a protein-free buffer solution (e.g., phosphate-buffered saline, PBS) over the sensor surface at a constant flow rate until a stable baseline in both frequency and dissipation is achieved. This indicates that the sensor has equilibrated with the buffer.
-
-
Protein Adsorption:
-
Introduce the protein solution of a known concentration in the same buffer into the flow cell.
-
Monitor the changes in frequency (decrease indicates mass adsorption) and dissipation (increase indicates a change in the viscoelastic properties of the adsorbed layer) in real-time.
-
Continue the flow until the frequency and dissipation signals reach a plateau, signifying that the adsorption process has reached equilibrium.
-
-
Rinsing:
-
Switch back to the protein-free buffer to rinse away any loosely bound protein.
-
The final stable frequency and dissipation values after rinsing correspond to the irreversibly adsorbed protein layer.
-
-
Data Analysis:
-
Use a suitable model (e.g., the Sauerbrey model for rigid films or a viscoelastic model for soft, hydrated layers) to convert the change in frequency to the adsorbed mass per unit area (e.g., ng/cm²).
-
Spectroscopic Ellipsometry (SE)
SE is an optical technique that measures the change in the polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.
Protocol for Measuring Adsorbed Protein Layer Thickness:
-
Substrate Preparation:
-
Prepare a reflective substrate, typically a silicon wafer with a native oxide layer.
-
Clean the substrate meticulously (e.g., with a solvent rinse followed by UV/ozone treatment).
-
Characterize the bare substrate with the ellipsometer to determine the thickness of the silicon dioxide layer.
-
-
Surface Modification (if applicable):
-
Deposit a thin film of the material of interest (e.g., spin-coat or graft a PHEMA layer) onto the silicon wafer.
-
Measure the thickness and refractive index of this polymer layer.
-
-
Protein Adsorption:
-
Immerse the substrate in a protein solution for a specified time and at a controlled temperature.
-
After incubation, gently rinse the substrate with a protein-free buffer to remove non-adsorbed proteins.
-
Carefully dry the substrate, for example, with a gentle stream of nitrogen.
-
-
Measurement and Modeling:
-
Measure the ellipsometric parameters (Psi and Delta) of the dried substrate with the adsorbed protein layer.
-
Model the data by adding a new layer (the protein layer) on top of the previously characterized substrate and polymer film.
-
Fit the model to the experimental data to determine the thickness of the adsorbed protein layer. A refractive index for the protein layer (typically around 1.45) is often assumed.
-
Solution Depletion Method
This is a straightforward method that quantifies the amount of adsorbed protein by measuring the decrease in protein concentration in a solution after it has been in contact with the material.
Protocol for Solution Depletion Assay:
-
Material Preparation:
-
Prepare the biomaterial surface in a suitable format (e.g., films in a multi-well plate, or as beads/particles).
-
Equilibrate the material with a buffer solution.
-
-
Initial Protein Concentration:
-
Prepare a protein solution of a known initial concentration (C_initial).
-
Measure the absorbance (e.g., at 280 nm for proteins with aromatic amino acids) or use a colorimetric assay (e.g., BCA or Bradford assay) to accurately determine C_initial.
-
-
Incubation:
-
Add a known volume of the protein solution to the biomaterial and incubate for a predetermined time to allow for adsorption to reach equilibrium.
-
-
Final Protein Concentration:
-
Carefully remove the solution from the biomaterial.
-
Measure the protein concentration of this solution (C_final) using the same method as in step 2.
-
-
Calculation of Adsorbed Protein:
-
The amount of adsorbed protein is calculated based on the difference between the initial and final concentrations, the volume of the solution, and the surface area of the material.
-
Adsorbed Protein (mass/area) = [(C_initial - C_final) * Volume] / Surface Area.
-
Visualizations
Experimental Workflow for Comparative Protein Adsorption Study
A typical workflow for a comparative protein adsorption study.
Fibronectin-Mediated Cell Adhesion Signaling Pathway
Signaling cascade initiated by fibronectin binding to integrins.
References
Comparative mechanical testing of different crosslinked PHEMA hydrogels
A comparative analysis of the mechanical properties of Poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels crosslinked with different agents reveals significant variations in their performance, directly impacting their suitability for various biomedical applications such as tissue engineering and drug delivery. This guide provides a detailed comparison of PHEMA hydrogels crosslinked with common agents like ethylene (B1197577) glycol dimethacrylate (EGDMA) and diethylene glycol dimethacrylate (DEGDMA), supported by experimental data and protocols.
Comparative Mechanical Properties
The choice and concentration of a crosslinking agent are critical in determining the mechanical characteristics of PHEMA hydrogels.[1] An increase in crosslinker concentration generally leads to a higher crosslinking density, resulting in decreased water content and enhanced mechanical stability.[1]
| Crosslinking Agent | Concentration (mol%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Swelling Ratio / Equilibrium Water Content (EWC) |
| EGDMA | 0.3 wt% | 0.76 ± 0.12 | - | - | - |
| EGDMA | 8 | 7 (at 37°C) | - | - | 32% w/w (in ACSF at 37°C) |
| EGDMA | 12 | 98 (at 37°C) | - | - | - |
| EGDMA | 16 | 342 (at 37°C) | - | - | 18% w/w (in ACSF at 37°C) |
| DEGDMA | 1% w/w | - | - | - | EWC varies with HEMA concentration |
| DEGDMA | 2% w/w | - | - | - | EWC varies with HEMA concentration |
| DEGDMA | 3% w/w | - | - | - | EWC varies with HEMA concentration |
Note: Data is compiled from multiple sources with varying experimental conditions. Direct comparison should be made with caution. ACSF refers to Artificial Cerebrospinal Fluid.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. The following are generalized protocols for the synthesis and mechanical testing of PHEMA hydrogels.
PHEMA Hydrogel Synthesis
The synthesis of PHEMA hydrogels typically involves free-radical polymerization of the HEMA monomer with a crosslinking agent and a polymerization initiator.
Materials:
-
2-hydroxyethyl methacrylate (B99206) (HEMA) monomer
-
Crosslinking agent (e.g., EGDMA, DEGDMA)
-
Initiator (e.g., ammonium (B1175870) persulfate (APS))
-
Catalyst (e.g., N,N,N',N'-tetramethylethylenediamine (TEMED))
-
Solvent (e.g., deionized water, dimethylformamide (DMF))
Procedure:
-
A solution of HEMA monomer is prepared in a chosen solvent. For instance, a 30 wt% monomer concentration can be used.[2]
-
The crosslinking agent is added to the monomer solution at a specific molar or weight percentage.[2][3] For example, DEGDMA can be added at 1, 2, or 3% w/w levels.[3]
-
The initiator and catalyst are then added to the solution to initiate polymerization.[2]
-
The mixture is poured into a mold of a specific shape (e.g., cylindrical or rectangular for mechanical testing) and allowed to polymerize.[2]
-
After polymerization, the hydrogel is carefully removed from the mold and washed thoroughly with deionized water to remove any unreacted monomers or reagents.[2]
Mechanical Testing
Mechanical properties such as tensile strength, compressive modulus, and elongation at break are evaluated using a universal testing machine.
Apparatus:
-
Universal Testing Machine (e.g., Instron 3345)[2]
Procedure for Tensile Testing:
-
Hydrogel samples are prepared in a specific shape, such as rectangular bars (e.g., 5 mm width, 30 mm length).[2]
-
The sample is securely fixed in the grips of the testing machine. To prevent slipping, sandpaper can be attached to the jig.[2]
-
The test is conducted at a constant crosshead speed, for example, 5 mm/min.[2]
-
The machine records the force applied and the elongation of the sample until it fractures.
-
From the resulting stress-strain curve, the Young's modulus, tensile strength, and elongation at break can be calculated.
Procedure for Compressive Testing:
-
Cylindrical samples are typically used for compression tests (e.g., 5 mm diameter, 10 mm height).[2]
-
The sample is placed between two flat plates in the testing machine.
-
A compressive load is applied at a constant rate.
-
The stress and strain are recorded to determine the compressive modulus.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative mechanical testing of different crosslinked PHEMA hydrogels.
Caption: Experimental workflow for comparative mechanical testing of PHEMA hydrogels.
References
A Comparative Guide to Drug Release Kinetics from HEMA-Based Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the drug release kinetics from 2-hydroxyethyl methacrylate (B99206) (HEMA)-based hydrogels against common alternative matrices, namely alginate and chitosan (B1678972) hydrogels. The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for selecting appropriate materials for controlled drug delivery systems.
Comparative Analysis of Drug Release Kinetics
The following table summarizes the cumulative release of various model drugs from HEMA-based, alginate, and chitosan hydrogels over time. This data, extracted from multiple studies, provides a quantitative comparison of the release profiles of these different polymer matrices.
| Time (hours) | HEMA-based Hydrogel | Alginate Hydrogel | Chitosan Hydrogel | Model Drug | Reference |
| Amoxicillin (B794) Release (%) | |||||
| 1 | ~25 | ~40 | ~35 | Amoxicillin | [1][2][3] |
| 4 | ~50 | ~70 | ~60 | Amoxicillin | [1][2][3] |
| 8 | ~70 | ~85 | ~75 | Amoxicillin | [1][2][3] |
| 12 | ~85 | ~95 | ~85 | Amoxicillin | [1][2][3] |
| 24 | >95 | >98 | >95 | Amoxicillin | [1][2][3] |
| Diclofenac (B195802) Sodium Release (%) | |||||
| 1 | ~15 | ~30 | ~20 | Diclofenac Sodium | [4][5][6] |
| 4 | ~40 | ~60 | ~45 | Diclofenac Sodium | [4][5][6] |
| 8 | ~65 | ~80 | ~60 | Diclofenac Sodium | [4][5][6] |
| 12 | ~80 | ~90 | ~75 | Diclofenac Sodium | [4][5][6] |
| 24 | >90 | >95 | >85 | Diclofenac Sodium | [4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of new studies.
Hydrogel Synthesis and Drug Loading
a) HEMA-Based Hydrogel Discs (Free Radical Polymerization) [1]
-
Preparation of Monomer Solution: Prepare a solution of 2-hydroxyethyl methacrylate (HEMA) with a cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), in deionized water.
-
Initiation of Polymerization: Add an initiator system, for example, ammonium (B1175870) persulfate (APS) and N,N,N′,N′-tetramethylethylenediamine (TEMED), to the monomer solution.
-
Molding: Pour the mixture into a mold (e.g., between two glass plates with a spacer) to form hydrogel sheets of a desired thickness.
-
Curing: Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient time to ensure complete cross-linking.
-
Washing: After polymerization, wash the hydrogel extensively with deionized water to remove any unreacted monomers and initiators.
-
Cutting and Drying: Cut the hydrogel sheet into discs of a specific diameter and dry them to a constant weight.
-
Drug Loading: Immerse the dried hydrogel discs in a concentrated drug solution for a specified period (e.g., 24-48 hours) to allow for drug loading through swelling and diffusion. After loading, the discs are dried again.
b) Alginate Hydrogel Beads (Ionic Cross-linking) [7][8]
-
Preparation of Alginate Solution: Dissolve sodium alginate powder in deionized water to form a homogeneous solution of the desired concentration (e.g., 1-3% w/v).
-
Drug Encapsulation: Disperse the desired amount of the drug uniformly within the alginate solution.
-
Bead Formation: Extrude the drug-alginate mixture dropwise into a cross-linking solution, typically calcium chloride (CaCl2), using a syringe or a droplet generator.
-
Ionic Cross-linking: Allow the droplets to remain in the CaCl2 solution for a sufficient time (e.g., 15-30 minutes) for complete ionic cross-linking to form stable hydrogel beads.
-
Washing and Drying: Collect the beads, wash them with deionized water to remove excess calcium ions and un-encapsulated drug, and then dry them under controlled conditions.
c) Chitosan Hydrogel (Glutaraldehyde Cross-linking) [9][10][11][12][13]
-
Preparation of Chitosan Solution: Dissolve chitosan powder in a dilute acidic solution (e.g., 1% acetic acid) with stirring to obtain a viscous solution.
-
Drug Incorporation: Add the drug to the chitosan solution and mix until a homogenous dispersion is achieved.
-
Cross-linking: Add a cross-linking agent, such as glutaraldehyde, to the drug-chitosan mixture and stir to initiate the cross-linking process.
-
Gelation: Pour the mixture into a mold and allow it to stand for a specified time for the gelation to complete.
-
Washing and Freeze-Drying: Wash the resulting hydrogel with deionized water to remove any unreacted cross-linker and then freeze-dry the hydrogel to obtain a porous scaffold.
In Vitro Drug Release Study
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4 to simulate physiological conditions.[14][15][16][17][18]
-
Experimental Setup: Place a known amount of the drug-loaded hydrogel (disc or beads) into a vessel containing a specific volume of the release medium. Maintain the temperature at 37°C and provide gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Sample Analysis: Analyze the withdrawn samples to determine the concentration of the released drug.
Drug Quantification Methods
a) UV-Vis Spectrophotometry [19][20][21]
-
Standard Curve Preparation: Prepare a series of standard solutions of the drug with known concentrations in the release medium.
-
Wavelength Determination: Scan the standard solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax) for the drug.
-
Absorbance Measurement: Measure the absorbance of the collected samples from the drug release study at the determined λmax.
-
Concentration Calculation: Use the standard curve to determine the concentration of the drug in the samples based on their absorbance values.
b) High-Performance Liquid Chromatography (HPLC) [22][23][24][25][26]
-
Mobile Phase Preparation: Prepare the appropriate mobile phase (a mixture of solvents) for the specific drug being analyzed.
-
Standard Solutions: Prepare a series of standard solutions of the drug with known concentrations.
-
Chromatographic Conditions: Set up the HPLC system with the appropriate column, flow rate, injection volume, and detector wavelength.
-
Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Sample Injection: Inject the samples collected from the drug release study into the HPLC system.
-
Quantification: Determine the concentration of the drug in the samples by comparing their peak areas to the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for assessing drug release kinetics from hydrogel matrices.
Caption: Experimental workflow for assessing drug release kinetics.
This guide offers a foundational understanding of the comparative drug release kinetics of HEMA-based hydrogels and provides detailed experimental protocols to aid researchers in their drug delivery studies. The choice of the most suitable hydrogel matrix will ultimately depend on the specific drug, the desired release profile, and the intended application.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Cold Chain-Free Storable Hydrogel for Infant-Friendly Oral Delivery of Amoxicillin for the Treatment of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro studies of cross-linked hydrogel nanoparticles containing amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. The effect of polymer blends on release profiles of diclofenac sodium from matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. is.muni.cz [is.muni.cz]
- 7. Synthesis and evaluation of dual crosslinked alginate microbeads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionically crosslinked alginate/carboxymethyl chitin beads for oral delivery of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation and assessment of glutaraldehyde-crosslinked collagen-chitosan hydrogels for adipose tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 13. airccse.com [airccse.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Protocols · Benchling [benchling.com]
- 16. interchim.fr [interchim.fr]
- 17. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 18. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 19. A method to rapidly analyze the simultaneous release of multiple pharmaceuticals from electrospun fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. greyhoundchrom.com [greyhoundchrom.com]
- 25. Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Initiator Systems for HEMA Polymerization
The polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) is fundamental to the development of a wide range of biomaterials, including hydrogels for contact lenses, drug delivery systems, and tissue engineering scaffolds. The choice of initiator system is a critical parameter that dictates the polymerization kinetics, the final properties of the poly(HEMA) network, and its suitability for specific applications. This guide provides an objective comparison of three major classes of initiator systems—thermal, photo, and redox—supported by experimental data and detailed protocols to aid researchers in selecting the optimal system for their needs.
Thermal Initiator Systems
Thermal initiators decompose upon heating to generate free radicals that initiate polymerization. This method is well-established, cost-effective, and straightforward. The polymerization rate is primarily controlled by temperature and initiator concentration. The most common thermal initiators for HEMA polymerization are benzoyl peroxide (BPO) and 2,2′-azobisisobutyronitrile (AIBN).
Mechanism of Thermal Initiation
Upon heating, the initiator molecule undergoes homolytic cleavage of a labile bond to form two free radicals. These radicals then react with HEMA monomers to start the polymer chain growth.
Performance Data
The performance of thermal initiators is highly dependent on temperature. The following table summarizes key kinetic parameters and resulting polymer properties for BPO and AIBN.
| Parameter | Benzoyl Peroxide (BPO) | 2,2′-Azobisisobutyronitrile (AIBN) | References |
| Typical Temperature | 50 - 85 °C | 60 - 80 °C | [1][2] |
| Activation Energy (Decomposition) | ~143 kJ/mol | ~130 kJ/mol | [1] |
| Resulting Molecular Weight (Mn) | ~10³ kg/mol (high) | 41–58 kg/mol (moderate) | [3] |
| Polydispersity Index (PDI) | ~1.73 | 1.1–1.3 (with external field) | [3] |
| Key Advantage | Widely available, well-characterized kinetics | Produces non-oxidizing nitrogen gas upon decomposition | [1][4] |
| Key Disadvantage | Can induce side reactions (e.g., chain transfer) | Potential for toxic byproducts from the cyano group | [2] |
Experimental Protocol: Bulk Polymerization of HEMA with BPO
This protocol is based on methodologies described in the literature[1][5].
-
Preparation: Purify HEMA monomer by passing it through an inhibitor removal column to eliminate hydroquinone-based stabilizers.
-
Initiator Dissolution: Dissolve a specified amount of BPO initiator (e.g., 0.1 wt%) in the purified HEMA monomer. Ensure complete dissolution by gentle stirring at room temperature.
-
Degassing: Transfer the monomer-initiator mixture to a polymerization tube or reactor. Degas the mixture to remove dissolved oxygen, which can inhibit free-radical polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the mixture for 15-20 minutes.
-
Polymerization: Seal the reactor and immerse it in a preheated oil bath or place it in a differential scanning calorimeter (DSC) set to the desired reaction temperature (e.g., 70 °C).
-
Monitoring: Monitor the reaction progress over time. In a DSC, the heat flow is directly proportional to the polymerization rate[1]. Alternatively, samples can be taken at intervals and the conversion can be determined gravimetrically or via spectroscopy.
-
Termination & Purification: After the desired conversion is reached or the reaction is complete, cool the reactor to stop the polymerization. Dissolve the resulting polymer (PHEMA) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).
-
Precipitation: Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold ethyl ether or water.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Photoinitiator Systems
Photoinitiators generate free radicals upon exposure to light of a specific wavelength, typically in the UV or visible range. This method offers excellent spatial and temporal control over the polymerization process, which is highly advantageous for applications like 3D bioprinting and dental restorations.
Mechanism of Photoinitiation
Photoinitiation can occur via two main pathways. Type I photoinitiators (e.g., Irgacure 2959) undergo unimolecular cleavage upon light absorption to form radicals. Type II photoinitiators (e.g., Camphorquinone) require a co-initiator or synergist (often a tertiary amine). The photoinitiator absorbs light and enters an excited triplet state, which then interacts with the co-initiator through electron/proton transfer to generate the initiating radical[6].
Performance Data
The efficiency of photoinitiators depends on their absorption wavelength, the light intensity, and the presence of co-initiators.
| Parameter | Camphorquinone (CQ) / Amine | Irgacure 2959 | Riboflavin (RF) / Triethanolamine (TEOHA) | References |
| Activation Wavelength | ~468 nm (Visible Blue Light) | ~365 nm (UV-A) | ~444 nm (Visible Blue Light) | [7][8][9][10] |
| Typical Co-initiator | Tertiary amines (e.g., EDMAB, DMAEMA) | Not required (Type I) | Triethanolamine (TEOHA) | [6][10][11][12] |
| Final Conversion | Up to 96% (with iodonium (B1229267) salt) | High, system-dependent | Dependent on pH and viscosity | [6][10] |
| Rate Constant (kobs) | 2.33–7.78 × 10⁻⁴ s⁻¹ | System-dependent | Increases with pH (6.0-9.0) | [10][13] |
| Key Advantage | Low cytotoxicity, visible light activation | High efficiency, no yellowing | Biocompatible, water-soluble | [7][10] |
| Key Disadvantage | Yellow color, requires co-initiator | UV light can damage cells, poor water solubility | Lower efficiency than synthetic initiators | [7][14][15] |
Experimental Protocol: Photopolymerization of HEMA with Irgacure 2959
This protocol is based on common practices for hydrogel formation[9][12].
-
Preparation: Prepare a stock solution of Irgacure 2959 by dissolving it in a suitable solvent like ethanol or methanol, as it has limited water solubility[14]. A typical concentration is 1-10% (w/v).
-
Mixture Formulation: In a light-protected container (e.g., an amber vial), mix the HEMA monomer, any crosslinker (e.g., TEGDMA), and the Irgacure 2959 stock solution. The final concentration of the photoinitiator is typically 0.05-1.0 wt%. If preparing a hydrogel, add the desired amount of deionized water.
-
Molding: Pour the photosensitive mixture into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Irradiation: Expose the mixture to a UV light source with a peak wavelength around 365 nm. The required exposure time and intensity will depend on the initiator concentration, sample thickness, and desired degree of conversion.
-
Post-Cure & Purification: After irradiation, remove the crosslinked PHEMA from the mold. To remove unreacted monomer and initiator, immerse the polymer in a suitable solvent (e.g., ethanol, then deionized water for hydrogels) for an extended period (24-48 hours), changing the solvent periodically.
-
Drying/Swelling: The purified polymer can be dried in a vacuum oven or, if it is a hydrogel, allowed to swell to equilibrium in a relevant buffer solution.
Redox Initiator Systems
Redox (reduction-oxidation) initiation systems consist of at least two components, an oxidizing agent and a reducing agent, which react to produce free radicals. A key advantage of redox systems is that they can generate radicals at low to moderate temperatures (0-50 °C), minimizing thermal stress on the system, which is crucial for in-situ polymerization in biological environments.
Mechanism of Redox Initiation
The mechanism involves an electron transfer reaction between the oxidizing and reducing agents, which lowers the activation energy for radical formation. For example, the persulfate/metabisulfite system generates sulfate (B86663) and sulfite (B76179) radicals that can initiate polymerization.
Performance Data
The performance of redox initiators is controlled by the concentration of both the oxidizing and reducing agents and their molar ratio.
| Parameter | Ammonium Persulfate (APS) / Sodium Metabisulfite (SMBS) | Benzoyl Peroxide (BPO) / N,N-dimethylaniline (DMA) | References |
| Typical Temperature | 0 - 50 °C | 25 - 50 °C | [16][17] |
| Initiation Rate | Fast, highly dependent on component ratio and pH | Fast, can be initiated at room temperature | [18][19] |
| Final Conversion | High, can reach 74-100% in related systems | Dependent on BPO/DMA ratio | [19] |
| Key Advantage | Low-temperature initiation, high efficiency in aqueous systems | Effective at room temperature, widely used in bone cements and resins | [17][20] |
| Key Disadvantage | Sensitive to pH and dissolved metals, can be complex to control | Amine component can be toxic and may cause discoloration | [16][19] |
Experimental Protocol: Aqueous Polymerization of HEMA with APS/SMBS
This protocol is adapted from procedures for aqueous redox polymerization.
-
Solution Preparation: Prepare separate aqueous stock solutions of the HEMA monomer, the oxidizing agent (APS), and the reducing agent (SMBS). Deoxygenate all solutions by bubbling with an inert gas for at least 30 minutes.
-
Reactor Setup: Add the deoxygenated HEMA solution to a jacketed glass reactor maintained at the desired temperature (e.g., 30 °C) under a continuous inert gas blanket.
-
Initiation: Initiate the polymerization by adding the required amounts of the APS and SMBS stock solutions to the reactor with vigorous stirring. The components are often added sequentially (e.g., the reducing agent followed by the oxidizing agent) to start the reaction.
-
Monitoring: The polymerization is often rapid and accompanied by an increase in viscosity and temperature (exotherm). Monitor the reaction until it is complete, as indicated by the cessation of the exotherm and stabilization of viscosity.
-
Purification: Purify the resulting PHEMA hydrogel or solution by dialysis against deionized water for several days to remove unreacted monomer, initiator fragments, and salts.
-
Isolation: The purified polymer can be isolated by lyophilization (freeze-drying) to obtain a solid product.
Summary and Workflow
The selection of an initiator system is a trade-off between control, reaction conditions, cost, and biocompatibility. Thermal initiators are simple and robust, photoinitiators offer unparalleled control over the polymerization process, and redox systems enable low-temperature polymerization, which is ideal for sensitive biological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00320A [pubs.rsc.org]
- 3. Free-radical polymerization of this compound (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of coinitiator and water on the photoreactivity and photopolymerization of HEMA/camphoquinone-based reactant mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Camphorquinone - Wikipedia [en.wikipedia.org]
- 9. IRGACURE 2959 – Regemat3D [regemat3d.com]
- 10. Photoinitiated Polymerization of this compound by Riboflavin/Triethanolamine in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Photoinitiator System and Water Content on Dynamic Mechanical Properties of a Light-cured bisGMA/HEMA Dental Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. cellink.com [cellink.com]
- 15. researchgate.net [researchgate.net]
- 16. cpsm.kpi.ua [cpsm.kpi.ua]
- 17. 501g Influences of Redox Initiators on Free-Radical Frontal Polymerization of Poly(hydroxyethyl acrylate) [skoge.folk.ntnu.no]
- 18. Polymerization of acrylamide with persulfate‐metabisulfite initiator | Semantic Scholar [semanticscholar.org]
- 19. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement [mdpi.com]
- 20. US4282340A - Polymerization process for preparation of acrylamide homopolymers with redox catalyst - Google Patents [patents.google.com]
A Comparative Guide to Validating PHEMA Surface Modification: An Analysis of XPS and Contact Angle Data
For researchers, scientists, and drug development professionals, the precise modification of poly(2-hydroxyethyl methacrylate) (PHEMA) surfaces is a critical step in the development of advanced biomaterials and drug delivery systems. Verifying the success of these modifications is paramount. This guide provides an objective comparison of common surface modification techniques for PHEMA, focusing on their validation using two powerful analytical methods: X-ray Photoelectron Spectroscopy (XPS) and contact angle goniometry.
This document summarizes quantitative data from various studies, offers detailed experimental protocols for key techniques, and presents visual workflows to elucidate the validation process. By understanding the characteristic changes in surface chemistry and wettability associated with each modification, researchers can effectively select and validate the most appropriate technique for their specific application.
Comparing Surface Modification Techniques: A Data-Driven Overview
The successful modification of a PHEMA surface is evidenced by distinct changes in its elemental composition and hydrophilicity. The following tables consolidate data from multiple studies to illustrate the typical outcomes of three prevalent modification methods: plasma treatment, ultraviolet (UV)-initiated grafting, and chemical grafting.
| Modification Technique | Untreated PHEMA | Plasma Treatment (Oxygen) | UV-initiated Grafting (e.g., with a hydrophilic monomer) | Chemical Grafting (e.g., with a fluorinated compound) |
| Water Contact Angle (°) | 60 - 80 | 20 - 40 | 30 - 50 | 90 - 120 |
| Key Observations | Moderately hydrophilic | Significant increase in hydrophilicity | Increased hydrophilicity | Significant increase in hydrophobicity |
Table 1: Comparison of Water Contact Angles for Modified PHEMA Surfaces. The data presented are typical ranges observed across various studies. The exact values can vary depending on the specific experimental conditions.
XPS analysis provides a detailed look at the elemental composition and chemical bonding at the polymer surface. The high-resolution C1s spectrum of PHEMA is of particular interest, as it can be deconvoluted to reveal changes in the carbon-oxygen bonding environment upon modification.
| Functional Group | Binding Energy (eV) | Untreated PHEMA (%) | Plasma Treatment (Oxygen) (%) | UV-initiated Grafting (e.g., with a hydrophilic monomer) (%) | Chemical Grafting (e.g., with a fluorinated compound) (%) |
| C-C/C-H | ~285.0 | 45 - 55 | 35 - 45 | 40 - 50 | 40 - 50 |
| C-O (ether, alcohol) | ~286.5 | 30 - 40 | 25 - 35 | 35 - 45 | 25 - 35 |
| C=O (ester) | ~288.0 | 10 - 15 | 15 - 25 | 10 - 15 | 10 - 15 |
| O-C=O (ester) | ~289.0 | 5 - 10 | 5 - 10 | 5 - 10 | 5 - 10 |
| C-F (if applicable) | ~291.0 | 0 | 0 | 0 | 5 - 15 |
Table 2: Typical Deconvolution of High-Resolution C1s XPS Spectra for Modified PHEMA. The percentages represent the relative atomic concentration of each carbon species and are indicative of the changes observed after modification.
Experimental Protocols: A Guide to Reproducible Validation
To ensure the reliability and reproducibility of validation experiments, detailed and consistent methodologies are essential. The following sections outline standardized protocols for XPS and contact angle measurements for the analysis of modified PHEMA surfaces.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Instrumentation: A typical XPS system consists of an X-ray source (commonly Al Kα or Mg Kα), an electron energy analyzer, and an ultra-high vacuum (UHV) chamber.
Sample Preparation:
-
PHEMA samples (e.g., thin films, hydrogels) should be cut to a size compatible with the instrument's sample holder (typically around 1 cm x 1 cm).
-
Ensure the sample surface is clean and free of contaminants. Gentle rinsing with a suitable solvent (e.g., deionized water, ethanol) followed by drying under a stream of inert gas (e.g., nitrogen) is recommended.
-
Mount the sample on the holder using double-sided, vacuum-compatible adhesive tape.
Data Acquisition:
-
Introduce the sample into the UHV chamber and allow sufficient time for outgassing.
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest, particularly C1s and O1s, with a smaller energy step size for detailed chemical state analysis. A pass energy of 20-50 eV is typically used for high-resolution scans.
-
Due to the insulating nature of polymers, charge neutralization using a low-energy electron flood gun may be necessary to prevent surface charging and ensure accurate binding energy measurements.
Data Analysis:
-
The acquired spectra are processed using specialized software. This includes charge correction by referencing a known peak (e.g., the C-C/C-H component of the C1s spectrum to 285.0 eV).
-
Perform elemental quantification from the survey spectra using appropriate sensitivity factors.
-
Deconvolute the high-resolution C1s spectrum into its constituent peaks corresponding to different chemical environments (e.g., C-C/C-H, C-O, C=O, O-C=O). This allows for the quantification of changes in the surface chemistry resulting from the modification.
Contact Angle Goniometry
Contact angle measurement is a simple yet powerful technique to assess the wettability of a surface, providing insights into its hydrophilicity or hydrophobicity.
Instrumentation: A contact angle goniometer equipped with a high-resolution camera, a light source, and a precision liquid dispensing system is used.
Sample Preparation:
-
PHEMA samples should have a flat and smooth surface for accurate measurements.
-
Ensure the surface is clean and dry before analysis.
Measurement Procedure (Sessile Drop Method):
-
Place the PHEMA sample on the instrument's stage.
-
Dispense a small droplet of a probe liquid (typically high-purity water for assessing hydrophilicity) of a known volume (e.g., 2-5 µL) onto the sample surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
The software analyzes the droplet shape and calculates the contact angle between the liquid droplet and the solid surface.
-
Perform measurements at multiple locations on the sample surface to ensure statistical relevance and account for any surface heterogeneity.
Visualizing the Validation Workflow
To further clarify the experimental and logical processes involved in validating PHEMA surface modification, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Experimental workflow for PHEMA surface modification and validation.
Caption: Logical relationship between modification and analytical evidence.
Comparative swelling studies of HEMA copolymers in different pH buffers
For Researchers, Scientists, and Drug Development Professionals
The swelling behavior of hydrogels is a critical parameter in the design of materials for a wide range of biomedical applications, including drug delivery, tissue engineering, and biosensors. This guide provides a comparative analysis of the pH-dependent swelling of various 2-hydroxyethyl methacrylate (B99206) (HEMA) copolymers, supported by experimental data from peer-reviewed studies. Understanding these swelling characteristics is essential for selecting the appropriate copolymer for a specific application.
Comparative Swelling Data of HEMA Copolymers
The equilibrium swelling ratio (ESR) is a key metric used to quantify the swelling capacity of a hydrogel. It is typically calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel. The following tables summarize the ESR of different HEMA copolymers in various pH buffers, demonstrating the influence of the comonomer on the pH-responsiveness of the material.
| HEMA-Based Copolymer | Comonomer | pH | Equilibrium Swelling Ratio (ESR) |
| p(HEMA-co-MAA) | Methacrylic Acid (MAA) | 2.0 | ~1.2 |
| 7.4 | ~8.0 | ||
| p(HEMA-co-AA) | Acrylic Acid (AA) | 2.2 | ~0.8 |
| 7.4 | ~3.7 | ||
| p(HEMA-co-DMAEMA) | Dimethylaminoethyl Methacrylate (DMAEMA) | 5.5 | Swelled to ~400 nm |
| 7.4 | 180 nm | ||
| p(HEMA-co-DPA) | 2-(Diisopropylamino)ethyl Methacrylate (DPA) | 6.5 | Lower Swelling |
| 7.5 | Higher Swelling (Overshooting effect) |
Note: The data presented are compiled from multiple sources and represent typical values. The exact swelling ratio can vary depending on factors such as the comonomer ratio, crosslinker concentration, and ionic strength of the buffer. For instance, in p(HEMA-co-DMAEMA) nanohydrogels, the particle size increases significantly in acidic conditions.[1]
Principles of pH-Dependent Swelling in HEMA Copolymers
The pH-responsive swelling of HEMA copolymers is primarily governed by the ionization of the functional groups on the comonomer.
-
Anionic Copolymers (e.g., with MAA or AA): In acidic environments (low pH), the carboxylic acid groups are protonated (-COOH), leading to a more compact hydrogel structure and lower swelling. As the pH increases above the pKa of the acidic monomer, the carboxyl groups ionize (-COO-), resulting in electrostatic repulsion between the polymer chains and an influx of water, which causes the hydrogel to swell.[2][3]
-
Cationic Copolymers (e.g., with DMAEMA or DPA): In acidic solutions, the amine groups are protonated (-NH3+), leading to electrostatic repulsion and increased swelling.[4] At higher pH values, the amine groups are deprotonated, reducing the electrostatic repulsion and causing the hydrogel to shrink.[1]
Experimental Protocols
A standardized protocol for evaluating the swelling behavior of HEMA copolymers is crucial for obtaining reproducible and comparable results.
Materials
-
2-hydroxyethyl methacrylate (HEMA)
-
Comonomer (e.g., Methacrylic Acid, Acrylic Acid, DMAEMA)
-
Crosslinking agent (e.g., Ethylene Glycol Dimethacrylate, EGDMA)
-
Initiator (e.g., redox initiators like Na2S2O8/Na2S2O5)
-
Buffer solutions of various pH values (e.g., acetate, phosphate, and glycine (B1666218) buffers)[5][6]
-
Deionized water
Synthesis of HEMA Copolymer Hydrogels
-
Monomer Mixture Preparation: Prepare a solution of HEMA, the desired comonomer, and the crosslinking agent in deionized water. The molar ratio of the monomers and the concentration of the crosslinker can be varied to achieve different network properties.
-
Initiation of Polymerization: Add the initiator to the monomer mixture. Polymerization is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent inhibition by oxygen.[5]
-
Curing: The mixture is then cured, for example, by placing it in a water bath at a specific temperature for a set period to allow for complete polymerization.[5]
-
Purification: The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomers, initiator, and soluble polymers.
Swelling Studies
-
Drying: The purified hydrogel samples are dried to a constant weight, typically in a vacuum oven at a controlled temperature. The dry weight (Wd) is recorded.
-
Immersion in Buffers: The dried hydrogel discs are immersed in buffer solutions of different pH values.[5]
-
Equilibrium Swelling Measurement: The hydrogels are allowed to swell for a sufficient period (e.g., 24-48 hours) to reach equilibrium. At regular intervals, the samples are removed from the buffer, blotted to remove excess surface water, and weighed (Ws). This process is repeated until a constant weight is achieved.[7]
-
Calculation of Equilibrium Swelling Ratio (ESR): The ESR is calculated using the following formula: ESR = (Ws - Wd) / Wd
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the comparative swelling studies of HEMA copolymers.
Caption: Experimental workflow for synthesis and swelling studies.
Caption: pH-dependent swelling mechanism of HEMA copolymers.
References
- 1. Smart pH responsive drug delivery system based on poly(HEMA-co-DMAEMA) nanohydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-dependent swelling and solute diffusion characteristics of poly(hydroxyethyl methacrylate-co-methacrylic acid) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. matec-conferences.org [matec-conferences.org]
- 6. Structure and pH-Induced Swelling of Polymer Films Prepared from Sequentially Grafted Polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.9. Swelling behavior of the hydrogels [bio-protocol.org]
A Comparative Guide to the Hemocompatibility of HEMA-Based Biomaterials
The hemocompatibility of a biomaterial is a critical determinant of its success in clinical applications where it will be in contact with blood. Poly(2-hydroxyethyl methacrylate) (HEMA)-based hydrogels are extensively utilized in a variety of biomedical devices, including contact lenses, drug delivery systems, and coatings for medical implants, owing to their excellent biocompatibility and tunable properties. However, their interaction with blood components can trigger a cascade of adverse events, including thrombosis, inflammation, and hemolysis. This guide provides an objective comparison of the hemocompatibility of HEMA-based biomaterials with common alternatives like Poly(ethylene glycol) (PEG)-modified surfaces and Poly(vinyl alcohol) (PVA) hydrogels, supported by experimental data and detailed methodologies.
Comparative Hemocompatibility Assessment
The interaction of a biomaterial with blood is a complex process involving protein adsorption, platelet adhesion and activation, the coagulation cascade, and the complement system. The following table summarizes the typical performance of HEMA-based materials in comparison to PEG-modified surfaces and PVA hydrogels across key hemocompatibility parameters.
| Parameter | HEMA-based Biomaterials | PEG-modified Surfaces | PVA Hydrogels |
| Hemolysis (%) | Generally low (<2%), considered non-hemolytic.[1] | Very low, PEG can have a protective effect on red blood cells.[2][3] | Typically very low (<2%), considered non-hemolytic.[4] |
| Fibrinogen Adsorption | Moderate to high, depending on surface characteristics.[5][6] | Significantly reduced, PEG creates a hydration layer that repels proteins.[7][8] | Low.[4] |
| Platelet Adhesion | Variable, can be moderate. Surface properties are critical.[9] | Significantly reduced.[10][11] | Low.[4] |
| Coagulation (aPTT) | Can be shorter than negative controls, indicating some activation of the intrinsic pathway. | Generally prolonged, indicating better resistance to coagulation. | Generally does not significantly affect coagulation time.[12] |
| Complement Activation | Can cause significant complement activation, particularly with high HEMA content.[13] | Can trigger the complement pathway, though often less than unmodified surfaces. | Generally low complement activation. |
Key Signaling and Experimental Pathways
To understand and evaluate hemocompatibility, it is essential to visualize the biological cascades and the experimental procedures involved.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of hemocompatibility and endothelialization of hybrid poly(vinyl alcohol) (PVA)/gelatin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibrinogen adsorption onto macroporous polymeric surfaces: correlation with biocompatibility aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of fibrinogen adsorption on PEG-coated polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The relationship between platelet adhesion on surfaces and the structure versus the amount of adsorbed fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteins, Platelets, and Blood Coagulation at Biomaterial Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Complement activation by hydroxyethylmethacrylate-ethylmethacrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxyethyl Methacrylate (HEMA): A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 2-Hydroxyethyl Methacrylate (HEMA), a common monomer used in the synthesis of polymers. Adherence to these procedures is crucial for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle HEMA.
Correct disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound is a known skin and eye irritant and may cause an allergic skin reaction.[1][2] Therefore, it requires careful handling and disposal to mitigate potential hazards. The following procedures provide a clear, step-by-step approach to managing HEMA waste in its various forms.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.
| Parameter | Value/Information | Source/Regulation |
| CAS Number | 868-77-9 | [2] |
| EC Number | 212-782-2 | [2] |
| Hazard Statements | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | [1][2] |
| Partition Coefficient (log Pow) | 0.42 - 0.47 | [1][3] |
| Biodegradability | Readily biodegradable (92-100% in 14 days) | [1] |
| Recommended Storage Temperature | 2 - 8 °C, away from heat, sparks, flame, and direct sunlight. | [3][4] |
HEMA Disposal Protocols
The appropriate disposal method for this compound depends on its physical state (liquid monomer vs. solid polymer) and whether it is contaminated with other hazardous materials. Under no circumstances should HEMA be disposed of down the drain or in regular household garbage.[2][4]
Unused or Expired Liquid HEMA Monomer
Unused or expired HEMA monomer must be disposed of as hazardous chemical waste.
Methodology:
-
Containerization: Keep the liquid HEMA in its original container if possible.[1] If transferring is necessary, use a new, clean, and chemically compatible container with a secure, tight-fitting lid. Ensure the container is leak-proof.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and must identify the contents as "this compound". Include the approximate concentration and any other components mixed with the HEMA.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[5] Segregate it from incompatible materials such as acids, bases, peroxides, metals, and reducing agents.[3]
-
Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste disposal service.[6][7]
Cured/Polymerized HEMA
Solid, fully cured HEMA polymer is generally considered less hazardous than the liquid monomer. However, it should still be disposed of responsibly.
Methodology:
-
Confirmation of Curing: Ensure the polymerization process is complete and there is no residual liquid monomer.
-
Containerization: Place the solid polymer waste in a sealed, durable plastic bag or container.
-
Labeling: Label the container as "Cured Poly(this compound) Waste".
-
Disposal: While less hazardous, it is best practice to dispose of it through the institution's chemical waste program to ensure it is handled correctly and does not end up in a standard landfill.
Contaminated Materials and Personal Protective Equipment (PPE)
Items such as gloves, paper towels, pipette tips, and labware contaminated with liquid HEMA must be disposed of as hazardous solid waste.[5]
Methodology:
-
Collection: Place all contaminated solid waste into a designated, labeled hazardous waste bag or container.[5] The container should be durable and sealable to prevent vapors from escaping.
-
Storage: Store the container in the designated hazardous waste accumulation area.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.[5]
Spill Cleanup
In the event of a HEMA spill, the cleanup materials must be treated as hazardous waste.
Methodology:
-
Safety First: Ensure proper personal protective equipment is worn, including gloves, safety goggles, and a lab coat.[3]
-
Containment: Cover drains to prevent environmental contamination.[1][4]
-
Absorption: Use an inert, liquid-absorbent material (e.g., Chemizorb®, sand, diatomite) to absorb the spill.[1][4]
-
Collection: Carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the affected area with soap and water.[5] The cleaning materials should also be disposed of as hazardous waste.
-
Disposal: Label the waste container appropriately and dispose of it through the licensed hazardous waste service.[1]
HEMA Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxyethyl Methacrylate
Essential safety protocols and operational plans for the secure handling and disposal of 2-Hydroxyethyl Methacrylate (B99206) (HEMA) are critical for protecting researchers and maintaining a safe laboratory environment. This guide provides immediate, procedural, and step-by-step information to mitigate the risks associated with this chemical.
2-Hydroxyethyl Methacrylate is a widely used monomer in the production of various polymers. However, it is also a known skin and eye irritant and can cause allergic skin reactions.[1][2] Strict adherence to safety protocols is therefore paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) is non-negotiable when handling HEMA. Engineering controls, such as working in a certified ducted fume hood, should always be the primary method of exposure control.[3] Facilities must be equipped with an eyewash station and a safety shower.[3]
Glove Selection: A Critical Choice
The choice of gloves is crucial for preventing skin contact. Nitrile and neoprene gloves are recommended over latex gloves, which offer significantly less protection.[3] It is imperative to consult with the glove manufacturer for specific breakthrough times and to inspect gloves for any signs of degradation before use.[3]
| Glove Material | Breakthrough Time (Minutes) | Recommendation |
| Nitrile Rubber | ~15.7 (mean) | Recommended |
| Neoprene | Generally longer than MMA | Recommended as a good choice for HEMA[3] |
| Natural Latex | < 10 | Not Recommended |
| Polyvinyl Chloride (PVC) | < 10 | Not Recommended |
Note: Breakthrough times can be significantly shorter when HEMA is mixed with solvents like ethanol (B145695) or acetone. Always handle with caution and change gloves immediately after contamination.
Eye and Body Protection
ANSI-approved safety glasses or goggles are mandatory.[3] A face shield is also recommended to provide additional protection against splashes.[3] A lab coat should be worn at all times to protect from skin exposure.[3]
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan ensures that all personnel handle HEMA safely and consistently.
1. Preparation:
-
Ensure the work area is in a certified ducted fume hood.[3]
-
Verify that an eyewash station and safety shower are accessible and operational.[3]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have absorbent materials readily available for spill cleanup.[1]
2. Handling:
-
Wear all required PPE, including appropriate gloves, eye protection, and a lab coat.[1][3]
-
Avoid breathing vapors or mists.[2][4][5] If vapors or aerosols are generated, respiratory protection is required.[4]
-
Dispense the chemical carefully to avoid splashing.
-
Keep containers tightly closed when not in use.[3]
3. Storage:
-
Protect from direct sunlight and heat.[1]
-
Store away from incompatible materials such as peroxides, strong acids, and bases.[1]
-
Ensure the storage container is properly labeled.
Disposal Plan: Managing HEMA Waste
All materials contaminated with this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect used HEMA and any contaminated disposables (e.g., gloves, absorbent pads) in a designated and properly labeled hazardous waste container.[3]
2. Decontamination:
-
Decontaminate equipment and work surfaces with soap and water.[3]
3. Final Disposal:
-
Dispose of the hazardous waste container through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations.[2][3]
Emergency Procedures: Immediate Actions
In the event of an exposure or spill, immediate and correct action is crucial.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[2][3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill:
-
Evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using inert absorbent material.[1]
-
Collect the absorbed material into a designated hazardous waste container.[2]
-
Clean the spill area with soap and water.[3]
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Resistance of disposable gloves to permeation by this compound and triethyleneglycol dimethacrylate | Semantic Scholar [semanticscholar.org]
- 2. Permeability of different types of medical protective gloves to acrylic monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On permeability of methyl methacrylate, this compound and triethyleneglycol dimethacrylate through protective gloves in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
